Technical Documentation Center

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
  • CAS: 34576-89-1

Core Science & Biosynthesis

Foundational

"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" CAS number

An In-Depth Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1) Abstract 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a pivotal chemical intermediate, primarily...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1)

Abstract

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a pivotal chemical intermediate, primarily recognized for its role as a structural scaffold in medicinal chemistry.[1] Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups on a benzothiophene core makes it an ideal starting point for the synthesis of targeted therapeutic agents. This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a particular focus on its use in the development of selective kinase inhibitors for oncology.[1] The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value compound.

Compound Profile and Physicochemical Properties

The structural architecture of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is fundamental to its utility. The benzothiophene nucleus provides a rigid, bicyclic framework. The electron-withdrawing chlorine atoms at the 3 and 7 positions, the electron-donating methoxy group at the 6 position, and the versatile carboxylic acid at the 2 position all contribute to its specific reactivity and biological interaction profile.[1]

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
CAS Number 34576-89-1[2][3][4]
IUPAC Name 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid[1]
Molecular Formula C₁₀H₆Cl₂O₃S[3][4]
Molecular Weight 277.12 g/mol [2][4]
InChIKey VSTRNRLKTOVPGN-UHFFFAOYSA-N
Appearance White or off-white solid (predicted)[5]
pH Sensitivity Stable in acidic conditions (pH 2–6); undergoes hydrolysis at pH > 8.[1][1]
Thermal Stability Decomposes above 250°C (based on analog data).[1][1]

Synthesis and Manufacturing Strategies

The synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be approached through several advanced methodologies. The choice of a particular route is often dictated by considerations of scalability, regioselectivity, and the availability of starting materials. The modularity of modern cross-coupling reactions, for instance, allows for the late-stage introduction of diversity, which is highly valuable in drug discovery campaigns.

G cluster_0 Synthetic Approaches cluster_1 Key Features cluster_2 Limitations A Palladium Carbonylation A_feat High Regioselectivity Scalable A->A_feat A_lim Requires High-Pressure Equipment A->A_lim Target 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid A->Target B DoM Halogenation B_feat Precise Positional Control B->B_feat B_lim Low-Temperature Sensitivity B->B_lim B->Target C Suzuki-Miyaura Coupling C_feat High Modularity Good for Diverse Derivatives C->C_feat C_lim Multiple Purification Steps C->C_lim C->Target

Caption: Comparative overview of primary synthetic routes.

Table 2: Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsReported Yield
Palladium Carbonylation High regioselectivity, scalable.[1]Requires high-pressure equipment.[1]~81%[1]
DoM Halogenation Precise positional control of functional groups.[1]Sensitive to low temperatures.[1]~62%[1]
Suzuki-Miyaura Coupling Highly modular, allowing for diverse derivatives.[1]Involves multiple purification steps.[1]~70%[1]
Generalized Synthetic Protocol: Suzuki-Miyaura Coupling Approach

This protocol outlines a modular strategy for constructing the benzothiophene core.

  • Step 1: Synthesis of Boronic Ester.

    • Reactants: 3,7-Dibromo-6-methoxybenzothiophene and a suitable boronic ester coupling partner (e.g., 2-carboxaldehyde pinacol boronic ester).[1]

    • Conditions: A palladium catalyst such as Pd(PPh₃)₄ is used with a base like sodium carbonate in a toluene/ethanol solvent system.[1] The reaction is typically heated to around 80°C.[1]

    • Rationale: This cross-coupling reaction builds the carbon skeleton of the final molecule. The choice of a boronic ester partner allows for the later introduction of the carboxylic acid group.

  • Step 2: Oxidation to Carboxylic Acid.

    • Reactant: The aldehyde product from Step 1.

    • Conditions: A strong oxidizing agent like potassium permanganate (KMnO₄) in water is used, with heating to 100°C for several hours.[1]

    • Rationale: This step converts the aldehyde functional group into the required carboxylic acid at the 2-position, completing the synthesis of the target molecule. The yield for this step is reported to be around 88%.[1]

Chemical Reactivity and Derivatization Potential

The true value of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid lies in its capacity for strategic derivatization.[1] The carboxylic acid is the most common site for modification, allowing for the attachment of various side chains and pharmacophores through robust and well-established chemical transformations.

G cluster_0 Derivatization Pathways Core Core Molecule (R-COOH) Ester Ester (R-COOR') Core->Ester CH₃OH, H₂SO₄ Amide Amide (R-CONHR') Core->Amide 1. SOCl₂ 2. R'NH₂ Hydrazide Hydrazide (R-CONHNH₂) Core->Hydrazide N₂H₄·H₂O, EtOH Hydroxymethyl Hydroxymethyl (R-CH₂OH) Core->Hydroxymethyl LiAlH₄ G cluster_0 Kinase Inhibition Mechanism Inhibitor Benzothiophene Derivative Kinase Clk1 / Clk4 Kinase Inhibitor->Kinase Binds to ATP Pocket Block INHIBITION PhosphoSubstrate Phosphorylated Splicing Factor Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Splicing Factor (Substrate) Substrate->Kinase Splicing Aberrant pre-mRNA Splicing PhosphoSubstrate->Splicing Cancer Tumor Growth Splicing->Cancer Block->Kinase

Caption: Role as a scaffold for Clk kinase inhibitors in cancer therapy.

Exploratory Applications

The benzothiophene scaffold is also being investigated in other therapeutic and industrial areas:

  • Antimicrobial and Anti-inflammatory Agents: Derivatives have demonstrated potential antimicrobial properties, and the core structure may modulate inflammatory pathways. [1]A related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to alleviate ulcerative colitis in preclinical models by suppressing mTORC1 activation. [6]* BCKDK Inhibition: The compound has been shown to inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which leads to a downstream reduction in plasma branched-chain amino acids. [1]* Agricultural Science: Its structural features suggest potential applications as a pesticide or fungicide. [1]* Materials Science: The electron-rich nature of the benzothiophene ring makes it a candidate for research into organic semiconductors and novel polymers. [1]

Experimental Protocol: Amide Coupling

This protocol provides a detailed, step-by-step methodology for a representative amide formation reaction, a cornerstone of its use in library synthesis.

Objective: To synthesize an N-substituted amide derivative from 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Primary or secondary amine (e.g., benzylamine) (1.1 eq)

  • Triethylamine (TEA) or other non-nucleophilic base (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation:

    • Suspend 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Add thionyl chloride dropwise at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution. Monitor by TLC.

    • Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine.

  • Amine Coupling:

    • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution dropwise.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.

    • Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added to neutralize the HCl byproduct generated during the reaction, preventing protonation of the amine reactant.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Conclusion and Future Outlook

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a highly valuable and versatile building block in modern chemical and pharmaceutical research. Its primary role as a scaffold for selective kinase inhibitors in oncology is well-established, and its derivatization potential continues to be explored for a wide range of other biological targets. [1]Future research will likely focus on leveraging its unique electronic and structural properties to develop novel therapeutics with improved potency and selectivity, as well as exploring its potential in the fields of materials science and agrochemicals.

References

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid - Benchchem. (URL: [Link])

  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Quinoline. (URL: )

  • Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. (URL: [Link])

  • US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google P
  • (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (URL: [Link])

  • 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed. (URL: [Link])

  • EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google P
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (URL: [Link])

Sources

Exploratory

"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" chemical properties

An In-depth Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Applications Executive Summary: This document provides a comprehensive technical overview of 3,7-dichlo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1), a pivotal chemical intermediate in modern medicinal chemistry. With its substituted benzothiophene core, this compound serves as a versatile scaffold, most notably in the development of selective kinase inhibitors for oncological research. This guide delves into its fundamental chemical and physical properties, detailed spectroscopic profile, comparative analysis of synthetic methodologies, and its wide-ranging reactivity. Furthermore, it explores its current and potential applications, with a primary focus on its role in drug discovery as a building block for targeting enzymes such as Cdc-like kinases (Clks). This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value research compound.

Introduction and Molecular Overview

The benzothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, has emerged as a compound of significant interest due to its strategic placement of functional groups—two chlorine atoms, a methoxy group, and a carboxylic acid. These substituents not only modulate the electronic properties and reactivity of the benzothiophene ring system but also provide multiple points for derivatization, making it an ideal starting material for building combinatorial libraries in drug discovery programs.[2] Its primary application lies in its use as a core structure for developing potent and selective small molecule inhibitors, particularly for kinases involved in critical cellular processes like pre-mRNA splicing.[2]

Caption: Molecular Structure and Key Identifiers.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a compound are fundamental to its identification, purification, and quality control. The predicted properties of this molecule are consistent with a substituted aromatic carboxylic acid.

PropertyValue / DescriptionCausality and Insights
Appearance White or off-white solid.[3]The extended conjugated system of the benzothiophene core typically results in a crystalline solid state.
Solubility Predicted to be insoluble in water.[3] A similar compound is soluble in DMF and DMSO (30 mg/ml).[4]The carboxylic acid offers some polarity, but the largely nonpolar, rigid benzothiophene backbone dominates, leading to poor aqueous solubility.
Thermal Stability Decomposes at temperatures above 250°C.[2]The stability is typical for a poly-substituted aromatic system; decomposition is likely initiated by decarboxylation.
pH Sensitivity Stable in acidic conditions (pH 2–6), but undergoes hydrolysis of the methoxy group at pH > 8.[2]The ether linkage of the methoxy group is susceptible to nucleophilic attack under basic conditions, leading to cleavage and formation of a hydroxyl group.
Predicted pKa ~3.38 (for the similar 3-chloro-6-methoxy analog).[3]The carboxylic acid proton is acidic, with its acidity enhanced by the electron-withdrawing effects of the benzothiophene ring and chlorine substituents.
Spectroscopic Characterization: A Self-Validating System

A combination of spectroscopic techniques provides an unambiguous fingerprint for the molecule. The expected data serves as a benchmark for confirming the identity and purity of synthesized or procured material.

TechniqueExpected Signature
¹H NMR - Carboxylic Acid (1H): Very broad singlet, significantly downfield (>10 ppm), exchangeable with D₂O. - Aromatic Protons (2H): Singlets or doublets in the aromatic region, with chemical shifts influenced by the electronic effects of the adjacent chloro and methoxy groups. - Methoxy (3H): Sharp singlet around 3.8-4.0 ppm.[2]
¹³C NMR - Carboxylic Carbonyl: Signal around 170 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm), including quaternary carbons attached to chlorine, sulfur, and the methoxy group.[2]
Infrared (IR) - O-H Stretch: Very broad, strong band from 2500–3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[5][6] - C=O Stretch: Strong, sharp absorption around 1700 cm⁻¹.[2] - C-O Stretch: Band around 1250 cm⁻¹ (methoxy group).[2] - C-Cl Stretch: Absorptions in the 550-750 cm⁻¹ region.[2]
Mass Spectrometry (MS) - Molecular Ion (M⁺): Expected to be of weak intensity, a common feature for carboxylic acids.[7] The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks). - Fragmentation: Key fragments may arise from alpha-cleavage (loss of -COOH) or McLafferty rearrangement if applicable.[7]

Synthesis Methodologies: A Comparative Analysis

The synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and the need for precise regiochemical control.

Synthesis MethodCore PrincipleAdvantagesLimitationsReported Yield
Palladium Carbonylation Introduction of a carbonyl group onto a pre-functionalized benzothiophene ring using CO gas and a Pd catalyst.High regioselectivity, scalable.Requires high-pressure equipment and handling of toxic carbon monoxide.~81%[2]
Directed ortho-Metalation (DoM) Use of a directing group to achieve lithiation at a specific position, followed by quenching with an electrophile.Precise positional control.Requires cryogenic temperatures and moisture-sensitive reagents.~62%[2]
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic ester with a halogenated benzothiophene core.[2]Modular approach allowing for diverse derivatives, mild reaction conditions.Can involve multiple purification steps.~70%[2]
Exemplary Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a modular approach that builds the core structure from halogenated fragments, offering flexibility for creating analogs.[2]

Step 1: Synthesis of Halogenated Benzothiophene Boronic Ester

  • Reactants: To a solution of 3,7-Dibromo-6-methoxybenzothiophene (starting material) in a 3:1 mixture of toluene/ethanol, add 2-carboxaldehyde pinacol boronic ester (coupling partner).

  • Catalyst and Base: Add Pd(PPh₃)₄ as the catalyst and an aqueous solution of Na₂CO₃ as the base.

  • Reaction Conditions: Heat the mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the boronic ester intermediate.

Step 2: Oxidation to Carboxylic Acid

  • Reactants: Dissolve the purified aldehyde intermediate from Step 1 in an aqueous solution.

  • Oxidizing Agent: Add potassium permanganate (KMnO₄) portion-wise while monitoring the reaction temperature.

  • Reaction Conditions: Heat the mixture to 100°C for approximately 8 hours.

  • Work-up and Purification: Cool the reaction and quench any remaining KMnO₄ with a suitable reducing agent. Acidify the solution to precipitate the carboxylic acid. Filter the solid, wash with water, and recrystallize from an appropriate solvent system to obtain the final product with high purity (reported yield: 88%).[2]

Caption: Suzuki-Miyaura Synthesis Workflow.

Chemical Reactivity and Derivatization

The true value of this compound for researchers lies in its potential for chemical modification at its distinct functional groups. This allows for systematic exploration of structure-activity relationships (SAR) in drug discovery.

Reactivity_Map cluster_acid Carboxylic Acid Reactions cluster_ring Ring & Substituent Reactions center_mol 3,7-Dichloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Ester Methyl/Ethyl Ester center_mol->Ester CH₃OH, H₂SO₄ Amide N-Substituted Amide center_mol->Amide 1. SOCl₂ 2. R-NH₂ Hydrazide Carbohydrazide center_mol->Hydrazide N₂H₄·H₂O Nitro Nitro-derivative (C-4 or C-5) center_mol->Nitro HNO₃/H₂SO₄ Bromo Bromo-derivative (C-5) center_mol->Bromo Br₂/FeBr₃ Hydroxy 6-Hydroxy derivative center_mol->Hydroxy BBr₃ Dechloro Dechlorinated analog center_mol->Dechloro Zn, Acetic Acid

Sources

Foundational

A Comprehensive Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Kinase Inhibition

Executive Summary: This guide provides an in-depth analysis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. We will explore its structural characteristics, physicochemical properties, and strategic synthesis methodologies. The core of this whitepaper focuses on the compound's chemical reactivity and its established role as a crucial scaffold in the development of selective kinase inhibitors, particularly those targeting Cdc-like kinases (Clks) implicated in oncology. This document serves as a technical resource for researchers aiming to leverage this versatile building block in drug discovery programs.

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, renowned for its structural similarity to endogenous molecules like tryptophan and its ability to engage in a wide array of biological interactions.[1][2] This scaffold is present in several clinically approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton.[3] The broad spectrum of pharmacological activities associated with benzothiophene derivatives—spanning antimicrobial, anti-inflammatory, anti-cancer, and anti-convulsant effects—underscores its importance as a foundational element for generating novel therapeutic agents.[1][3] The specific compound, 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, emerges as a particularly valuable intermediate, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4]

Physicochemical and Structural Characterization

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No. 34576-89-1) is a polysubstituted aromatic compound whose structure is primed for molecular recognition by biological targets.[5][6] The arrangement of its functional groups—a carboxylic acid for hydrogen bonding and salt formation, a methoxy group as a hydrogen bond acceptor and directing group, and two chlorine atoms for modulating electronics and providing potential halogen bonding interactions—makes it a highly versatile starting point for library synthesis.

PropertyValueSource
CAS Number 34576-89-1[5][6][7]
Molecular Formula C₁₀H₆Cl₂O₃S[5][7]
Molecular Weight 277.12 g/mol [5][7]
Appearance White to off-white solid (predicted)[8]
pKa 3.38 (predicted)[8]
Thermal Stability Decomposes above 250°C[4]
pH Sensitivity Stable in acidic conditions (pH 2-6); undergoes methoxy group hydrolysis at pH > 8.[4]

Strategic Synthesis Methodologies

The synthesis of polysubstituted benzothiophenes can be challenging, often requiring precise control over regioselectivity.[9] Several advanced strategies have been developed to produce 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid with high purity and yield. The choice of method is often dictated by the availability of starting materials, scalability requirements, and the need for specific substitution patterns.

MethodAdvantagesLimitationsTypical Yield
Palladium Carbonylation High regioselectivity, scalable process.Requires high-pressure carbon monoxide equipment.81%[4]
Directed ortho-Metalation (DoM) Precise positional control of substituents.Requires cryogenic temperatures and moisture-sensitive reagents.62%[4]
Suzuki-Miyaura Coupling Modular approach allowing for diverse derivatives.Involves multiple steps and purification stages.70%[4]
Detailed Protocol: Synthesis via Ester Hydrolysis

A common and reliable final step in the synthesis is the hydrolysis of the corresponding methyl or ethyl ester. This method is chosen for its high conversion rate and straightforward purification. The expertise lies in driving the reaction to completion while minimizing side reactions, such as decarboxylation or methoxy group cleavage under overly harsh conditions.

Objective: To hydrolyze methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate to the target carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the methyl ester starting material (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add sodium hydroxide (2.0 M aqueous solution, 3.0 eq) to the suspension. The use of a moderate excess of base ensures complete saponification of the ester without being overly aggressive.

  • Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: After cooling to room temperature, slowly acidify the reaction mixture to pH ~2 by adding 6 M hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane to remove organic impurities.

  • Purification & Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The final product's identity and purity (typically 85-90% yield) should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

G cluster_synthesis Synthesis Workflow: Ester Hydrolysis start Methyl Ester Precursor reflux Add NaOH (aq) in MeOH Reflux for 6-8h start->reflux Saponification acidify Cool & Acidify with HCl (aq) to pH 2 reflux->acidify Protonation precipitate Precipitation of Acid acidify->precipitate filter Vacuum Filtration & Washing precipitate->filter Isolation purify Recrystallization filter->purify Purification product Final Product: 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid purify->product

Caption: Workflow for the synthesis of the target compound via base-catalyzed hydrolysis.

Chemical Reactivity and Derivatization Potential

The compound's utility as a scaffold is rooted in the distinct reactivity of its functional groups. Understanding this reactivity is key to designing rational synthetic strategies for drug candidates.

  • Carboxylic Acid Group: This is the primary handle for derivatization. It readily undergoes esterification with alcohols under acidic catalysis or amide bond formation with amines using standard coupling agents (e.g., HATU, EDC) or after conversion to an acyl chloride with thionyl chloride.[4] This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • Electron-Rich Benzothiophene Core: The core is susceptible to Electrophilic Aromatic Substitution (EAS). The powerful activating and ortho-, para- directing effect of the C-6 methoxy group makes the C-5 position the most likely site for substitution (e.g., nitration, bromination), while the deactivating chloro groups at C-3 and C-7 disfavor substitution at adjacent positions.[4]

  • Chloro Substituents: The chlorine atoms are generally unreactive towards Nucleophilic Aromatic Substitution (NAS) unless under harsh conditions (high temperature, copper catalysis).[4] Their primary role is electronic and steric, influencing the overall shape and binding properties of the molecule. Selective dechlorination can also be achieved using reagents like zinc dust in acetic acid.[4]

  • Methoxy Group: The methyl ether can be cleaved to reveal a phenol using strong Lewis acids like boron tribromide (BBr₃) at low temperatures.[4] This introduces a hydrogen bond donor and a new site for further functionalization.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary and most well-documented application of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is as a foundational structure for developing selective kinase inhibitors.[4]

Targeting Cdc-like Kinases (Clk1/Clk4)

Cdc-like kinases, particularly Clk1 and Clk4, are crucial regulators of pre-mRNA splicing—a fundamental cellular process.[4] These kinases are frequently overexpressed in various human cancers, making them attractive therapeutic targets. Inhibiting their function can disrupt the splicing of cancer-relevant proteins, leading to suppressed tumor growth.[4]

This benzothiophene serves as an excellent starting point for designing Clk inhibitors. The carboxylic acid can be converted into an amide, which often serves as a key interaction point within the ATP-binding pocket of the kinase. The dichlorinated benzothiophene core provides a rigid scaffold to position other functional groups correctly, while the methoxy group can be modified to fine-tune selectivity and solubility. Drug discovery programs use this molecule to systematically explore SAR, optimizing binding affinity for Clk1/Clk4 while minimizing off-target effects on related kinases like Dyrk1A.[4]

While this specific molecule is a key intermediate, structurally related dichlorinated benzothiophene carboxylic acids have shown activity as allosteric inhibitors of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK) and as inhibitors of the anti-apoptotic protein Mcl-1, highlighting the broad therapeutic potential of this chemical class.[10][11]

G cluster_discovery Drug Discovery Logic Flow core Core Scaffold: 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid library Library Synthesis (Amide Coupling, etc.) core->library Derivatization screening High-Throughput Screening (e.g., Clk1/Clk4 Kinase Assays) library->screening Biological Testing hit Initial 'Hit' Compound (Moderate Potency) screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar Iterative Design lead Lead Optimization (Improve Potency, Selectivity, ADME) sar->lead candidate Preclinical Candidate lead->candidate Refinement

Caption: Logical workflow from the core scaffold to a preclinical drug candidate.

Conclusion and Future Outlook

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is more than a mere chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its well-defined synthesis routes, predictable chemical reactivity, and proven success as a scaffold for potent kinase inhibitors make it an invaluable tool for drug discovery researchers. Future investigations will likely expand its application beyond oncology, exploring its potential in treating inflammatory or metabolic diseases, leveraging the broad biological activity profile inherent to the benzothiophene class. The continued development of novel derivatization strategies will further unlock the therapeutic potential of this versatile molecule.

References

  • Benchchem. (n.d.). 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid.
  • Quinoline. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
  • Guidechem. (n.d.). 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid.
  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593. DOI: 10.1074/jbc.M114.569251. Retrieved from [Link]

  • Kaur, H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Archiv der Pharmazie, 350(11), 1700141. DOI: 10.1002/ardp.201700141. Retrieved from [Link]

  • ChemistryViews.org. (2020). New Path to Benzothiophenes. Retrieved from [Link]

  • Varala, R. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a key intermediate in the development o...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of selective kinase inhibitors.[1][2] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the proposed synthetic strategy.

Introduction and Strategic Overview

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a crucial building block in medicinal chemistry, particularly for the synthesis of inhibitors targeting Cdc-like kinases (Clks), which are implicated in various cancers due to their role in pre-mRNA splicing.[1][2] The strategic placement of chloro, methoxy, and carboxylic acid functionalities on the benzothiophene scaffold allows for fine-tuning of inhibitor potency and selectivity.

The synthetic approach detailed herein is a multi-step sequence commencing with the commercially available and logically substituted starting material, 2,4-dichloro-5-methoxyaniline. The core of this strategy revolves around the construction of the benzothiophene ring system through a sequence of diazotization, thiocyanate introduction, reduction, and a cyclization/condensation reaction to build the thiophene portion of the bicycle. Subsequent functionalization at the 2-position and final hydrolysis yield the target carboxylic acid.


A [label="2,4-Dichloro-5-methoxyaniline"]; B [label="Diazonium Salt Intermediate"]; C [label="2,4-Dichloro-5-methoxy-1-thiocyanatobenzene"]; D [label="2-Amino-3,5-dichloro-4-methoxythiophenol"]; E [label="Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate"]; F [label="3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label=" NaNO2, HCl "]; B -> C [label=" KSCN "]; C -> D [label=" Reduction (e.g., NaBH4) "]; D -> E [label=" Cyclization/\nCondensation "]; E -> F [label=" Hydrolysis (e.g., NaOH) "]; }

Figure 1: Proposed overall synthetic pathway.

Part 1: Synthesis of the Benzothiophene Core

The initial phase of the synthesis focuses on constructing the 3,7-dichloro-6-methoxy-1-benzothiophene scaffold from the aniline starting material.

Step 1: Diazotization of 2,4-Dichloro-5-methoxyaniline

Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and highly versatile transformation in organic synthesis. The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles, in this case, a thiocyanate group.

Experimental Protocol:

  • To a stirred suspension of 2,4-dichloro-5-methoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Step 2: Sandmeyer Thiocyanation

Rationale: The Sandmeyer reaction provides an efficient method for the introduction of a thiocyanate group onto the aromatic ring by displacing the diazonium group. This is a key step in introducing the sulfur atom required for the benzothiophene ring.

Experimental Protocol:

  • In a separate flask, a solution of potassium thiocyanate (1.2 eq.) in water is prepared and cooled to 0-5 °C.

  • The freshly prepared diazonium salt solution from Step 1 is added slowly to the potassium thiocyanate solution, with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The resulting solid, 2,4-dichloro-5-methoxy-1-thiocyanatobenzene, is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of the Thiocyanate to a Thiophenol

Rationale: The thiocyanate group is reduced to the corresponding thiophenol. This thiol functionality is crucial for the subsequent cyclization step to form the thiophene ring of the benzothiophene system.

Experimental Protocol:

  • 2,4-dichloro-5-methoxy-1-thiocyanatobenzene (1.0 eq.) is dissolved in a suitable solvent such as ethanol or methanol.

  • Sodium borohydride (2.0-3.0 eq.) is added portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred for 1-2 hours until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of water, followed by acidification with a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent and precipitate the thiophenol.

  • The product, 2-amino-3,5-dichloro-4-methoxythiophenol, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Cyclization to form the Benzothiophene Ring

Rationale: This step involves the construction of the thiophene ring fused to the benzene ring. A common and effective method is the reaction of the o-aminothiophenol with an α-halo ketone or ester followed by cyclization. In this proposed pathway, we will use a one-pot reaction with a suitable C2-building block that will also install the precursor to the carboxylic acid at the 2-position.


Thiophenol [label="2-Amino-3,5-dichloro-4-methoxythiophenol"]; C2_synthon [label="Methyl 2-chloroacetoacetate"]; Intermediate1 [label="S-alkylation Intermediate"]; Intermediate2 [label="Enamine Intermediate"]; Cyclized_product [label="Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate"];

Thiophenol -> Intermediate1 [label="Nucleophilic attack on C2 synthon"]; C2_synthon -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\ncondensation"]; Intermediate2 -> Cyclized_product [label="Dehydration"]; }

Figure 2: Simplified mechanism of benzothiophene ring formation.

Experimental Protocol:

  • To a solution of 2-amino-3,5-dichloro-4-methoxythiophenol (1.0 eq.) in a suitable solvent like ethanol or DMF, is added a base such as sodium ethoxide or potassium carbonate (1.2 eq.).

  • Methyl 2-chloroacetoacetate (1.1 eq.) is added dropwise to the reaction mixture at room temperature.

  • The mixture is then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid, methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Final Conversion to the Carboxylic Acid

The final step of the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid.

Step 5: Hydrolysis of the Methyl Ester

Rationale: Basic hydrolysis of the ester is a standard and high-yielding method to obtain the corresponding carboxylic acid. This transformation is typically straightforward and efficient.

Experimental Protocol:

  • Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate (1.0 eq.) is suspended in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (excess).

  • The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve as the sodium salt of the carboxylic acid is formed.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • The aqueous layer is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the free carboxylic acid.

  • The solid product, 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2,4-Dichloro-5-methoxyanilineC₇H₇Cl₂NO192.04Solid
2,4-Dichloro-5-methoxy-1-thiocyanatobenzeneC₈H₅Cl₂NOS234.09Solid
2-Amino-3,5-dichloro-4-methoxythiophenolC₇H₇Cl₂NOS224.11Solid
Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylateC₁₁H₈Cl₂O₃S291.15Solid
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acidC₁₀H₆Cl₂O₃S277.12Solid

Conclusion

The synthetic pathway outlined in this technical guide provides a robust and logical approach for the preparation of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The strategy relies on well-established and high-yielding chemical transformations, starting from a readily available substituted aniline. The detailed experimental protocols provide a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. (URL: not available)
  • 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem. (URL: [Link])

  • Synthesis of 2,4-dichloro-5-methoxyaniline - PrepChem.com. (URL: [Link])

  • The Role of 2,4-Dichloro-5-methoxyaniline in Pharmaceutical Synthesis: A Deeper Look. (URL: not available)

Sources

Foundational

The Biological Activity of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 34576-89-1, is a synthetic organic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Potential

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 34576-89-1, is a synthetic organic compound built upon a benzothiophene core.[1][2] This heterocyclic scaffold is a recurring motif in medicinal chemistry, recognized for its diverse pharmacological activities. The subject molecule is characterized by a carboxylic acid at the 2-position, a methoxy group at the 6-position, and chlorine atoms at the 3- and 7-positions. These substitutions significantly influence its physicochemical properties and biological interactions, making it a molecule of considerable interest for the development of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the known biological activities of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, with a focus on its role as a kinase inhibitor. It is imperative to note that while this compound is cited as a modulator of specific biological targets, a significant portion of the detailed in vitro and in vivo characterization has been conducted on its structural isomer, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (commonly known as BT2). This guide will clearly distinguish between the data available for the title compound and its better-studied analog to ensure scientific accuracy.

Molecular Profile:

PropertyValue
CAS Number 34576-89-1
Molecular Formula C₁₀H₆Cl₂O₃S
Molecular Weight 277.12 g/mol
IUPAC Name 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Core Biological Activity: A Focus on Kinase Inhibition

The primary biological activities attributed to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid are centered around the inhibition of specific protein kinases. These enzymes play pivotal roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and metabolic disorders.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid has been identified as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[1] BCKDK is a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). By phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC), BCKDK effectively puts a brake on BCAA breakdown. Elevated levels of BCAAs are associated with metabolic diseases such as insulin resistance and type 2 diabetes.

Signaling Pathway of BCKDK Inhibition:

BCKDK_Inhibition BCAA Branched-Chain Amino Acids (BCAAs) BCKA Branched-Chain α-Ketoacids (BCKAs) BCAA->BCKA BCAT BCKDC_inactive BCKDC (Inactive) BCKDC_active BCKDC (Active) BCKDC_inactive->BCKDC_active Dephosphorylation (PPM1K) BCKDC_active->BCKDC_inactive Phosphorylation Metabolism Increased BCAA Catabolism BCKDC_active->Metabolism BCKDK BCKDK BCKDK->BCKDC_active Phosphorylation Compound 3,7-Dichloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Compound->BCKDK Allosteric Inhibition

Caption: Allosteric inhibition of BCKDK prevents the inactivation of the BCKDC, leading to increased BCAA catabolism.

Scaffold for Cdc-like Kinase (Clk) Inhibitors

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid serves as a crucial building block for the synthesis of selective inhibitors of Cdc-like kinases (Clks), particularly Clk1 and Clk4.[1] Clks are dual-specificity protein kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. The overexpression of Clks, especially Clk1 and Clk4, has been implicated in various cancers, making them attractive targets for anticancer drug development.[4]

While the parent carboxylic acid itself may possess some inhibitory activity, it is typically derivatized, for instance, into amides, to enhance potency and selectivity for the ATP-binding pocket of the target kinases.[4] The benzothiophene core provides a rigid scaffold for the optimal orientation of functional groups that interact with key residues in the kinase domain.

Data on Related Benzothiophene Clk Inhibitors:

CompoundTarget KinaseIC₅₀ (nM)Reference
5-methoxybenzothiophene-2-carboxamide derivative (10b)Clk112.7[4]
Sunitinib (contains an indole core, related to benzothiophene)Clk122[5]
SunitinibClk429[5]
Note: IC₅₀ values for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid against Clks are not publicly available.

Potential Broader Biological Activities

Derivatives of the benzothiophene scaffold have been reported to exhibit a range of other biological activities. While specific studies on 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid are limited, the following activities are associated with this chemical class.

  • Antimicrobial Activity: Benzothiophene derivatives have shown promise as antimicrobial agents. The presence of halogen and methoxy substituents on the benzothiophene ring can enhance their efficacy against various bacterial and fungal pathogens.[1][6]

  • Anti-inflammatory Effects: Research suggests that compounds containing the benzothiophene nucleus may modulate inflammatory pathways, indicating their potential as candidates for the development of new anti-inflammatory drugs.[1]

  • Anticancer Activity: Beyond the inhibition of Clks, other benzothiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest.[6]

Experimental Protocols

The following are generalized protocols for assays relevant to the biological activities discussed. Specific parameters would need to be optimized for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Biochemical Assay for BCKDK Inhibition

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of a test compound against BCKDK.

Workflow Diagram:

BCKDK_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant BCKDK - BCKDC substrate (e.g., K-L-G-pT-I-R) - ATP - Assay Buffer - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add test compound dilutions - Add BCKDK enzyme prepare_reagents->plate_setup pre_incubation Pre-incubation (e.g., 10 min at RT) plate_setup->pre_incubation initiate_reaction Initiate Reaction: - Add ATP and substrate mixture pre_incubation->initiate_reaction incubation Incubation (e.g., 60 min at RT) initiate_reaction->incubation stop_reaction Stop Reaction & Detect: - Add detection reagent (e.g., ADP-Glo™) incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate data_analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC₅₀ read_plate->data_analysis

Caption: A generalized workflow for a biochemical BCKDK inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare solutions of recombinant human BCKDK, a suitable peptide substrate, and ATP in kinase assay buffer.

  • Assay Execution:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the BCKDK enzyme to each well and pre-incubate.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection and Data Analysis:

    • Stop the reaction and detect the amount of product formed or ATP consumed using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to control wells (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for Clk Inhibition

This protocol outlines a cell-based assay to assess the ability of a compound to inhibit Clk activity within a cellular context, often by measuring changes in pre-mRNA splicing.

Workflow Diagram:

Clk_Cell_Assay_Workflow start Start cell_seeding Cell Seeding: - Plate cancer cells (e.g., T24 bladder cancer cells) in a multi-well plate start->cell_seeding cell_treatment Cell Treatment: - Add serial dilutions of the test compound cell_seeding->cell_treatment incubation Incubation (e.g., 24-48 hours) cell_treatment->incubation rna_extraction RNA Extraction: - Lyse cells and isolate total RNA incubation->rna_extraction rt_pcr Reverse Transcription PCR (RT-PCR): - Synthesize cDNA - Amplify a target gene known to undergo Clk-dependent alternative splicing rna_extraction->rt_pcr gel_electrophoresis Analysis of Splicing Isoforms: - Separate PCR products on an agarose gel - Quantify the relative abundance of splice variants rt_pcr->gel_electrophoresis data_analysis Data Analysis: - Determine the concentration-dependent shift in splicing patterns gel_electrophoresis->data_analysis

Caption: A typical workflow for a cell-based assay to measure Clk inhibition via changes in alternative splicing.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to be sensitive to Clk inhibition (e.g., T24 bladder cancer cells).

    • Seed the cells into a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid or its derivatives for a specified period (e.g., 24-48 hours).

  • Analysis of Alternative Splicing:

    • Isolate total RNA from the treated cells.

    • Perform reverse transcription followed by polymerase chain reaction (RT-PCR) using primers that flank a region of a gene known to undergo Clk-dependent alternative splicing.

    • Analyze the PCR products by agarose gel electrophoresis to visualize and quantify the different splice isoforms.

  • Data Interpretation:

    • A shift in the ratio of splice isoforms upon treatment with the compound indicates inhibition of Clk activity.

    • The concentration at which a significant change in splicing occurs can be determined.

Conclusion and Future Directions

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a valuable chemical entity with established utility as a scaffold for the development of potent and selective Clk inhibitors for oncology applications. Furthermore, its potential as a BCKDK inhibitor warrants further investigation, particularly in the context of metabolic diseases. The majority of detailed biological characterization has been performed on its 3,6-dichloro isomer, BT2. Future research should focus on the direct evaluation of the 3,7-dichloro isomer in a battery of biochemical and cell-based assays to elucidate its specific activity profile and therapeutic potential. Such studies will be crucial in determining whether this compound itself is a viable drug candidate or remains a key intermediate for the synthesis of next-generation kinase inhibitors.

References

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. [Link]

  • El-Gazzar, M. G., Abo-Youssef, A. M., Abdel-Latif, E. R., Abdel-Maksoud, M. S., George, R. F., & Engel, M. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K., ... & Chuang, D. T. (2014). Identification of benzothiophene carboxylate derivatives as novel BDK inhibitors. FASEB Journal, 28(1_supplement), 1155-3. [Link]

  • Liu, S., Kormos, B. L., Knafels, J. D., Hayashi, G., Meng, W., Walsh, M. J., ... & Filipski, K. J. (2023). Structural studies identify angiotensin II receptor blocker-like compounds as branched chain ketoacid dehydrogenase kinase inhibitors. Journal of Biological Chemistry, 299(3), 102927. [Link]

  • El-Gazzar, M. G., Abo-Youssef, A. M., Abdel-Latif, E. R., Abdel-Maksoud, M. S., George, R. F., & Engel, M. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Semantic Scholar. [Link]

  • Guller, U., Ture, S., & Artok, L. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1021-1032. [Link]

  • Acar, Ç., & Gökçe, M. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • Li, H., Wang, Y., Li, J., Zhang, Y., Wang, Y., & Liu, Z. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., & El-Emam, A. A. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7389-7413. [Link]

  • Kumar, A., Kumar, R., Sharma, S., & Singh, P. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2016(4), M911. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Guide to Target Identification and Validation

Abstract The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a prospective analysis of the potential t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a prospective analysis of the potential therapeutic targets for the specific, yet lesser-studied compound, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Drawing upon structure-activity relationships from closely related analogs, we delineate a strategic framework for researchers and drug development professionals to explore its therapeutic utility. This document outlines key potential targets, including soluble adenylyl cyclase (sAC), branched-chain α-ketoacid dehydrogenase kinase (BCKDK), and Cdc-like kinases (Clks), and provides detailed, actionable protocols for target validation and mechanism of action studies. Our objective is to furnish a comprehensive roadmap for elucidating the full therapeutic potential of this promising molecule.

Introduction: The Benzothiophene Core in Drug Discovery

Benzothiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their rigid, planar structure and electron-rich nature provide an excellent foundation for designing molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have been investigated for diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The subject of this guide, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, possesses a unique substitution pattern that suggests the potential for novel pharmacological activities. While direct studies on this specific molecule are not extensively documented, the known biological activities of structurally similar compounds provide a strong rationale for investigating its therapeutic targets.

This guide will explore the most promising therapeutic avenues for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, with a focus on providing practical, in-depth methodologies for target identification and validation.

Potential Therapeutic Target 1: Soluble Adenylyl Cyclase (sAC)

Rationale for sAC as a Potential Target

Soluble adenylyl cyclase (sAC), also known as ADCY10, is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate and calcium ions, playing crucial roles in various physiological processes, including sperm motility, capacitation, and intraocular pressure regulation[2][3][4]. The discovery of TDI-10229, a potent and orally bioavailable sAC inhibitor, highlights the therapeutic potential of targeting this enzyme[2][3][4][5][6]. Although not identical, the structural features of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid bear some resemblance to known sAC inhibitors, making sAC a compelling initial target for investigation.

Experimental Workflow for sAC Inhibition Assays

A systematic approach is required to determine if 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid acts as an inhibitor of sAC. The following workflow outlines the key experimental steps.

sAC_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays biochem_assay Initial Screening: Enzyme-based Assay ic50 IC50 Determination biochem_assay->ic50 cell_assay Cellular sAC Activity Assay biochem_assay->cell_assay Hit Confirmation kinetics Mechanism of Action: Kinetic Studies ic50->kinetics downstream Downstream Signaling Analysis (e.g., CREB phosphorylation) cell_assay->downstream

Caption: Workflow for sAC Inhibition Screening and Validation.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid on recombinant human sAC enzyme activity.

Materials:

  • Recombinant human sAC (truncated, catalytically active form)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM MgCl₂, 0.1% BSA)

  • cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit, PerkinElmer)

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (test compound)

  • TDI-10229 (positive control)

  • DMSO (vehicle control)

Procedure:

  • Prepare a serial dilution of the test compound and TDI-10229 in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of recombinant sAC enzyme solution in assay buffer.

  • Initiate the reaction by adding 4 µL of a substrate mix containing ATP and NaHCO₃ in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the generated cAMP according to the manufacturer's protocol for the chosen detection kit.

  • Calculate the percent inhibition relative to the DMSO control and plot the data to determine the IC50 value.

Objective: To assess the ability of the test compound to inhibit sAC activity in a cellular context.

Materials:

  • A suitable cell line with detectable sAC activity (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Bicarbonate-free medium

  • Sodium bicarbonate (NaHCO₃) solution

  • Test compound and controls

  • Lysis buffer

  • cAMP detection kit

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with bicarbonate-free medium.

  • Pre-incubate the cells with various concentrations of the test compound or controls in bicarbonate-free medium for 30 minutes.

  • Stimulate sAC activity by adding a defined concentration of NaHCO₃.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Determine the IC50 of the compound in this cellular assay.

Potential Therapeutic Target 2: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

Rationale for BCKDK as a Potential Target

BCKDK is the key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the irreversible catabolism of branched-chain amino acids (BCAAs). Inhibition of BCKDK leads to increased BCKDC activity and a reduction in plasma BCAA levels. Elevated BCAAs are implicated in metabolic disorders such as insulin resistance and maple syrup urine disease. The structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is a known allosteric inhibitor of BCKDK[7]. This provides a strong impetus to investigate 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a potential BCKDK inhibitor.

Signaling Pathway and Proposed Mechanism of Action

BCKDK_Pathway cluster_pathway BCAA Catabolism Pathway BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKAs Branched-Chain α-Ketoacids BCAAs->BCKAs Transamination BCAT BCAT BCKDC_active BCKDC (Active) BCKDC_inactive BCKDC (Inactive-P) BCKDC_inactive->BCKDC_active BCKDC_active->BCKDC_inactive Metabolism Further Metabolism BCKDC_active->Metabolism Oxidative Decarboxylation BCKDK BCKDK BCKDK->BCKDC_active Phosphorylation (Inactivation) PPM1K PPM1K PPM1K->BCKDC_inactive Dephosphorylation (Activation) Test_Compound 3,7-Dichloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Test_Compound->BCKDK Inhibition

Caption: Proposed Mechanism of BCKDK Inhibition.

Experimental Validation of BCKDK Inhibition

Objective: To quantify the inhibitory activity of the test compound against BCKDK.

Procedure:

  • Utilize a commercially available ADP-Glo™ Kinase Assay (Promega).

  • Incubate recombinant human BCKDK with its substrate (a peptide derived from the E1α subunit of BCKDC) in the presence of ATP and varying concentrations of the test compound.

  • After the kinase reaction, add ADP-Glo™ reagent to terminate the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The amount of ADP formed is proportional to the kinase activity. A decrease in luminescence indicates inhibition of BCKDK.

  • Calculate IC50 values from the dose-response curve.

Objective: To confirm target engagement in a cellular environment.

Procedure:

  • Treat intact cells (e.g., HepG2) with the test compound or vehicle.

  • Heat the cell lysates to a range of temperatures.

  • Cool the samples and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble BCKDK remaining at each temperature by Western blotting.

  • Binding of the compound to BCKDK is expected to stabilize the protein, resulting in a shift of its melting curve to higher temperatures.

Potential Therapeutic Target 3: Cdc-like Kinases (Clks)

Rationale for Clks as Potential Targets

Cdc-like kinases (Clks), particularly Clk1 and Clk4, are key regulators of pre-mRNA splicing.[1] Overexpression of these kinases is observed in various human cancers, making them attractive targets for anticancer therapy.[1] Benzothiophene carboxylic acids have been identified as a core scaffold for developing selective Clk inhibitors.[1] The specific substitution pattern of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid could confer potent and selective inhibition of this kinase family.

Experimental Workflow for Assessing Clk Inhibition

Clk_Inhibition_Workflow cluster_biochemical Biochemical & Cellular Assays kinase_panel Kinase Panel Screening clk_ic50 Clk1/4 IC50 Determination kinase_panel->clk_ic50 splicing_assay Cellular Splicing Reporter Assay clk_ic50->splicing_assay phenotypic_assay Cancer Cell Line Proliferation Assay splicing_assay->phenotypic_assay

Caption: Workflow for Evaluating Clk Inhibition and Anti-cancer Activity.

Key Experimental Protocols

Objective: To assess the selectivity of the compound against a broad panel of kinases, including Clks.

Recommendation: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to profile the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases. This will provide initial data on its potency and selectivity.

Objective: To measure the effect of the compound on Clk-mediated alternative splicing in cells.

Procedure:

  • Use a stable cell line expressing a dual-luciferase splicing reporter construct that changes its output (e.g., from Renilla to Firefly luciferase) upon a specific alternative splicing event regulated by Clks.

  • Treat the cells with a dose-range of the test compound.

  • Measure the activities of both luciferases and calculate the ratio to determine the effect on splicing.

  • A shift in the luciferase ratio indicates modulation of splicing activity.

Summary of Potential Targets and Key Investigational Parameters

Potential TargetRationaleKey Biochemical AssayKey Cellular AssayTherapeutic Area
Soluble Adenylyl Cyclase (sAC) Structural similarity to known inhibitors like TDI-10229.Recombinant enzyme-based cAMP detection assay.Bicarbonate-stimulated cAMP production in cells.Glaucoma, Male Contraception
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK) High structural similarity to the known inhibitor BT2.ADP-Glo™ Kinase Assay.Cellular Thermal Shift Assay (CETSA).Metabolic Syndrome, Maple Syrup Urine Disease
Cdc-like Kinases (Clks) Benzothiophene core is a known scaffold for Clk inhibitors.In vitro kinase assay against recombinant Clk1/4.Dual-luciferase splicing reporter assay.Oncology

Conclusion

While 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a relatively understudied compound, its chemical structure provides a strong foundation for a targeted and rational drug discovery program. Based on the activities of closely related analogs, soluble adenylyl cyclase, branched-chain α-ketoacid dehydrogenase kinase, and Cdc-like kinases emerge as high-priority potential therapeutic targets. The experimental workflows and detailed protocols outlined in this guide offer a comprehensive and scientifically rigorous approach to systematically evaluate these hypotheses. Successful validation of activity against any of these targets could unlock new therapeutic opportunities in a range of diseases, from metabolic disorders and cancer to ophthalmology and beyond. This document serves as a foundational blueprint for researchers to embark on the exciting journey of elucidating the full pharmacological potential of this intriguing molecule.

References

  • Fushimi, M., et al. (2021). Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10). ACS Medicinal Chemistry Letters, 12(8), 1283–1287. Available at: [Link]

  • Fushimi, M., et al. (2021). Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10). PubMed Central. Available at: [Link]

  • PubMed. (2021). Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10). Available at: [Link]

  • Immunomart. (n.d.). TDI-10229. Retrieved from [Link]

  • Quinoline. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry. Available at: [Link]

  • Angene. (n.d.). 3-Chloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid hydrazide. Retrieved from [Link]

  • He, Q. Z., et al. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology. Available at: [Link]

  • He, Q. Z., et al. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. PubMed. Available at: [Link]

  • Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

The Benzothiophene Carboxylic Acid Scaffold: A Technical Guide to the Rational Design of Potent Mcl-1 Inhibitors

Abstract Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and high-value target in oncology. Its overexpression is a key mechanism drivi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and high-value target in oncology. Its overexpression is a key mechanism driving tumorigenesis and resistance to a wide array of cancer therapies. The development of small-molecule inhibitors that can disrupt the Mcl-1 protein-protein interaction network represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the benzothiophene carboxylic acid scaffold, a foundational chemical moiety in the rational design of potent and selective Mcl-1 inhibitors. While this guide will use "3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" as a representative of this class, the focus will be on the broader principles of how this scaffold serves as a cornerstone in fragment-based drug discovery and lead optimization for Mcl-1 inhibition. We will delve into the mechanistic basis of its interaction with Mcl-1, structure-activity relationships (SAR), synthetic methodologies, and the bioanalytical techniques required for its characterization.

Introduction: Mcl-1 as a Pivotal Target in Oncology

The intrinsic pathway of apoptosis is a tightly regulated process governed by the interplay between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1] Mcl-1 distinguishes itself through its rapid induction and degradation, allowing it to dynamically respond to cellular stress signals. In numerous hematological and solid tumors, the gene encoding Mcl-1 is frequently amplified, leading to its overexpression.[2] This elevated level of Mcl-1 sequesters pro-apoptotic proteins like BIM and BAK, preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in the apoptotic cascade.

The clinical significance of Mcl-1 is underscored by its role in conferring resistance to conventional chemotherapies and even other targeted agents, including the Bcl-2 inhibitor venetoclax.[3] Consequently, the direct and selective inhibition of Mcl-1 is a highly sought-after therapeutic goal to restore the apoptotic potential of cancer cells.

The Benzothiophene Carboxylic Acid Scaffold: A Fragment-Based Discovery Approach

The journey to potent Mcl-1 inhibitors based on the benzothiophene scaffold is a prime example of the power of fragment-based drug discovery (FBDD). In this approach, small, low-complexity molecules ("fragments") that bind weakly to the target are identified and then elaborated or linked together to generate high-affinity ligands.

Initial screening efforts, often employing techniques like NMR spectroscopy, identified the benzothiophene-2-carboxylic acid core as a fragment that binds to a specific region of the Mcl-1 protein.[3] For instance, the closely related analog, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, was identified as a weak Mcl-1 inhibitor with a Ki value of 59 μM.[4][5] While not potent in itself, this fragment provided a critical starting point for structure-based design.

The key to the interaction of this scaffold lies in the carboxylic acid moiety at the 2-position, which forms a crucial salt bridge with a conserved arginine residue (R263) within the BH3-binding groove of Mcl-1.[3] This interaction anchors the molecule, providing a stable platform for further chemical modifications to enhance potency and selectivity.

G cluster_Mcl1 Mcl-1 Protein (BH3 Groove) cluster_Inhibitor Benzothiophene Scaffold R263 Arg263 HydrophobicPocket Hydrophobic Pocket Benzothiophene Benzothiophene Core Benzothiophene->HydrophobicPocket van der Waals Interactions CarboxylicAcid 2-Carboxylic Acid CarboxylicAcid->R263 Salt Bridge (Key Anchoring Interaction) Substituents Substituents (e.g., Cl, OMe) Substituents->HydrophobicPocket Modulate Potency & Selectivity

Figure 1: Interaction diagram of the benzothiophene carboxylic acid scaffold with the Mcl-1 binding groove.

Structure-Activity Relationship (SAR) and Lead Optimization

Starting from the initial benzothiophene fragment, medicinal chemistry efforts have focused on systematically modifying the core structure to enhance binding affinity and selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL.

Core Modifications and Linker Strategies

Research has shown that both benzothiophene and the analogous benzofuran scaffolds exhibit similar SAR patterns.[6] A pivotal strategy in enhancing potency involved linking the benzothiophene-2-carboxylic acid core to another fragment that binds in an adjacent pocket. By tethering a 1-naphthyl group to the 3-position of the benzothiophene core via linkers of varying lengths, a significant enhancement in binding affinity was achieved.[3] This "fragment merging" approach led to compounds with submicromolar dissociation constants.[6]

Impact of Substituents

The nature and position of substituents on the benzothiophene ring, such as the chloro and methoxy groups in "3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid," play a critical role in fine-tuning the inhibitor's properties. These substituents can:

  • Influence binding affinity: By engaging in additional hydrophobic or electrostatic interactions within the binding pocket.

  • Modulate selectivity: The binding grooves of Mcl-1 and other Bcl-2 family proteins have subtle differences. Judicious placement of substituents can exploit these differences to achieve selectivity.[7]

  • Alter physicochemical properties: Affecting solubility, permeability, and metabolic stability, which are crucial for drug development.

The table below summarizes the general SAR trends for this class of inhibitors.

Structural Moiety Modification Impact on Mcl-1 Inhibition Rationale
2-Carboxylic Acid Esterification or amidationGenerally reduces potencyDisrupts the key salt bridge with Arg263.[8]
Benzothiophene Core Replacement with benzofuranSimilar potency and SAR observedThe core acts as a scaffold for optimal positioning of interacting groups.[6]
3-Position Addition of a linker to a second fragment (e.g., naphthyl group)Significant increase in potencyOccupies an adjacent hydrophobic pocket, increasing surface area of interaction.[3]
Ring Substituents (e.g., Cl, F, OMe) Varied positions and electronicsFine-tunes potency and selectivityModifies interactions with specific residues in the binding pocket.[9]

Synthesis of Benzothiophene-2-Carboxylic Acid Derivatives

The synthesis of substituted benzothiophene-2-carboxylic acids can be achieved through various established routes in heterocyclic chemistry. A common and versatile method is the oxidative cyclization of o-mercaptocinnamic acids. However, other methods, such as those involving palladium-catalyzed coupling reactions, offer modularity for creating a diverse range of analogs for SAR studies.[10]

Exemplary Synthetic Protocol: Palladium-Catalyzed Carbonylation

This protocol outlines a general approach for the synthesis of a benzothiophene-2-carboxylic acid derivative.

Step 1: Synthesis of a Substituted 2-Halothiophenol

  • Start with a commercially available substituted aniline.

  • Perform a Sandmeyer reaction to introduce a thiol group at the ortho position to a halogen.

Step 2: Sonogashira Coupling

  • Couple the 2-halothiophenol with a protected acetylene (e.g., trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst.

  • Deprotect the acetylene to yield the corresponding 2-(ethynyl)thiophenol derivative.

Step 3: Intramolecular Cyclization and Carbonylation

  • In a high-pressure reactor, subject the 2-(ethynyl)thiophenol derivative to a palladium-catalyzed carbonylative cyclization in the presence of carbon monoxide and an appropriate nucleophile (e.g., water or an alcohol).

  • This one-pot reaction forms the benzothiophene ring and introduces the carboxylic acid (or ester) at the 2-position.

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the final benzothiophene-2-carboxylic acid derivative.

Figure 2: Generalized synthetic workflow for benzothiophene-2-carboxylic acid derivatives.

Biophysical and Cellular Characterization of Mcl-1 Inhibition

A robust and multi-faceted approach is required to validate the activity and mechanism of action of novel benzothiophene-based Mcl-1 inhibitors.

In Vitro Binding Assays

Fluorescence Polarization (FP) Assay

This is a widely used, high-throughput method to quantify the binding affinity of inhibitors.

Principle: A fluorescently labeled peptide derived from a BH3 domain (e.g., from the BIM protein) is incubated with recombinant Mcl-1 protein. In the bound state, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor displaces the fluorescent peptide, the smaller, faster-tumbling peptide yields a low polarization signal.

Protocol:

  • Prepare a series of dilutions of the test compound (e.g., benzothiophene derivative) in assay buffer.

  • In a microplate, add recombinant Mcl-1 protein and the fluorescently labeled BH3 peptide.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Plot the polarization values against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ or Ki value.

Cellular Assays

Cell Viability and Apoptosis Assays

To confirm that the target engagement in vitro translates to a biological effect, cellular assays are essential.

Protocol:

  • Culture Mcl-1-dependent cancer cell lines (e.g., multiple myeloma or non-small-cell lung cancer lines).

  • Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a method such as the MTT or CellTiter-Glo assay.

  • To confirm that cell death is occurring via apoptosis, perform assays for caspase activation (e.g., Caspase-Glo 3/7 assay) or use flow cytometry to detect markers of apoptosis like Annexin V staining.

Conclusion and Future Perspectives

The benzothiophene carboxylic acid scaffold has proven to be an invaluable starting point for the development of potent and selective Mcl-1 inhibitors. Through the application of fragment-based drug discovery and structure-based design, this humble fragment has been elaborated into clinical candidates like AMG-176.[11] While "3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" itself is primarily a chemical intermediate, its core structure exemplifies the key interactions necessary for Mcl-1 binding.[10]

The future of Mcl-1 inhibitor development will likely focus on overcoming challenges such as acquired resistance and potential on-target toxicities. Combination therapies, for instance, pairing an Mcl-1 inhibitor with a Bcl-2 inhibitor like venetoclax, have shown strong synergistic effects in preclinical models.[11] The continued exploration of the rich chemical space around the benzothiophene scaffold and other privileged structures will undoubtedly lead to the next generation of Mcl-1 targeted therapies, offering new hope for patients with resistant cancers.

References

  • Friberg, A., Vigil, D., Zhao, B., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry, 56(1), 15-30.
  • Friberg, A., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry.
  • Jana, S., & Raha, S. (2018). Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1. Journal of Biomolecular Structure & Dynamics, 37(8), 2056-2073.
  • Belmar, J., & Fesik, S. W. (2021). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 64(15), 11076-11098.
  • Raha, S., & Jana, S. (2022). Development of Mcl-1 Inhibitors for Cancer Therapy.
  • Benchchem. (n.d.). 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid. Benchchem.com.
  • Labscoop. (n.d.). 3,6-dichloro--benzo[b]thio-phene-2--Carboxylic-Acid, 500MG. Labscoop.com.
  • Wang, Z., et al. (2019). Discovery of selective Mcl-1 inhibitors via structure-based design and structure-activity relationship analysis.
  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881.
  • Johnson, M. G., et al. (2016). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry, 59(4), 1545-1561.
  • Guidechem. (n.d.). 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid. Guidechem.com.
  • MedChemExpress. (n.d.). Tapotoclax (AMG-176). MedChemExpress.com.
  • Cayman Chemical. (n.d.). 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8). Caymanchem.com.
  • MedKoo Biosciences. (n.d.). AMG-176. Medkoo.com.
  • InvivoChem. (n.d.). AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor. Invivochem.com.
  • Caenepeel, S., et al. (2018). AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Cancer Discovery, 8(12), 1582-1597.
  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583-20593.
  • Kumar, S., et al. (2020). AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia. Clinical Cancer Research, 26(18), 4973-4984.

Sources

Exploratory

The Emergence of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the multifaceted role of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the multifaceted role of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a kinase inhibitor. We will delve into its synthesis, mechanism of action, and the experimental protocols necessary for its evaluation, providing a robust framework for its application in kinase-targeted drug discovery.

Introduction: The Benzothiophene Scaffold in Kinase Inhibition

The benzothiophene core is a recurring motif in medicinal chemistry, recognized for its ability to interact with a variety of biological targets. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for the design of kinase inhibitors. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are pivotal regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (Molecular Formula: C₁₀H₆Cl₂O₃S, Molecular Weight: 277.12 g/mol ) has emerged as a particularly interesting starting point for the development of potent and selective kinase inhibitors.[1][2][3][4] Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited to achieve high-affinity binding to the ATP-binding pocket of various kinases. This guide will explore the known kinase targets of this compound and its derivatives, providing insights into its therapeutic potential.

Synthetic Pathways to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

The accessibility of a chemical scaffold is a critical factor in its viability for drug discovery campaigns. Fortunately, several synthetic routes to 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its analogs have been reported, offering flexibility in terms of scale and derivatization.

Classical Approaches and Modern Refinements

Traditional methods for the synthesis of benzothiophenes often involve the cyclization of substituted thiophenols or related precursors.[5] However, for the specific substitution pattern of the title compound, more contemporary methods such as palladium-catalyzed cross-coupling reactions can offer greater control and efficiency.[1]

A comparative analysis of common synthetic strategies is presented below:

Synthetic MethodAdvantagesLimitationsTypical Yield
Palladium CarbonylationHigh regioselectivity, scalableRequires high-pressure equipment81%[1]
Directed ortho-Metalation (DoM) - HalogenationPrecise positional controlLow-temperature sensitivity62%[1]
Suzuki-Miyaura CouplingModularity for diverse derivativesMultiple purification steps70%[1]

The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of production. For medicinal chemistry efforts focused on generating a library of analogs, the modularity of the Suzuki-Miyaura coupling is particularly advantageous.

Kinase Inhibition Profile and Mechanism of Action

While 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid itself may exhibit modest kinase inhibitory activity, it serves as a crucial building block for more potent and selective inhibitors.[1] Its derivatives have shown activity against a range of kinases, highlighting the versatility of this scaffold.

Targeting Cdc-like Kinases (Clks) in Pre-mRNA Splicing

One of the primary research applications for this compound is in the synthesis of selective inhibitors of Cdc-like kinases (Clks), such as Clk1 and Clk4.[1] These kinases are key regulators of pre-mRNA splicing, an essential process for gene expression.[1] Dysregulation of splicing is implicated in various diseases, including cancer. The benzothiophene scaffold can be elaborated to occupy the ATP-binding site of Clks, leading to the inhibition of their catalytic activity.

Allosteric Inhibition of Mitochondrial Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

Intriguingly, derivatives of this benzothiophene have been identified as allosteric inhibitors of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[1][6][7] BCKDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs).[6][7] Elevated BCAA levels are associated with metabolic diseases such as maple syrup urine disease and type 2 diabetes.[7]

The mechanism of action involves the binding of the inhibitor to a site distinct from the ATP-binding pocket, inducing a conformational change that leads to the dissociation of BCKDK from the BCKDC.[6] This results in the activation of the BCKDC and a subsequent reduction in plasma BCAA levels.[1][6]

BCKDK_Inhibition cluster_0 Normal BCAA Metabolism cluster_1 Inhibition by Benzothiophene Derivative BCAAs BCAAs BCKDC_inactive BCKDC (Inactive) BCAAs->BCKDC_inactive Substrate BCKDC_active BCKDC (Active) BCKDK BCKDK BCKDK->BCKDC_inactive Phosphorylation (Inhibition) BCKDK_inhibited BCKDK (Inhibited) Metabolites Metabolites BCKDC_active->Metabolites Catabolism Inhibitor 3,7-dichloro-6-methoxy- 1-benzothiophene-2- carboxylic acid derivative Inhibitor->BCKDK Allosteric Binding BCKDC_active_2 BCKDC (Active) Metabolites_2 Metabolites_2 BCKDC_active_2->Metabolites_2 Enhanced Catabolism BCAAs_2 BCAAs BCAAs_2->BCKDC_active_2 Substrate

Caption: Allosteric inhibition of BCKDK by a benzothiophene derivative.

Broader Kinase Selectivity Profile

Beyond Clks and BCKDK, the benzothiophene scaffold has been explored for the inhibition of other kinases, including:

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK2): Benzothiophene derivatives have been identified as potent inhibitors of MK2, a key player in inflammatory signaling pathways.[8][9]

  • DYRK1A and Haspin: Fused tetracyclic benzothiophene derivatives have shown inhibitory activity against DYRK1A and haspin, kinases implicated in neurodegenerative diseases and cancer.[10][11][12][13][14]

The diverse kinase inhibitory profile of this scaffold underscores its potential for the development of therapeutics for a wide range of diseases.

Experimental Protocols for Evaluation

A rigorous and systematic evaluation of any potential kinase inhibitor is paramount. The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the activity of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of purified kinases.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Initiate Reaction: Add the diluted test compound to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop Reaction: Add a stop solution containing EDTA to chelate magnesium ions and halt the kinase activity.

  • Readout: Measure the fluorescence or luminescence of the wells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilution Series Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP) Compound_Prep->Reaction_Setup Add_Compound Add Compound to Wells Reaction_Setup->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Read_Plate Read Plate (Fluorescence/Luminescence) Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assay for Target Engagement

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates target engagement.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against the total protein of the downstream substrate as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic potential of the compound in a relevant animal model of disease.

Principle: The compound is administered to animals with the induced or genetic disease, and its effect on disease progression is monitored.

Step-by-Step Protocol (Example for a Cancer Xenograft Model):

  • Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Randomization: Randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.

Therapeutic Potential and Future Directions

The diverse biological activities of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the therapeutic promise of this scaffold.[1] Its ability to be tailored for specific kinase targets through synthetic modification makes it a valuable asset in modern drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzothiophene core to optimize potency, selectivity, and pharmacokinetic properties.[8]

  • Elucidation of Novel Kinase Targets: Employing chemoproteomics approaches to identify new kinase targets of this scaffold.

  • Development of Preclinical Candidates: Advancing the most promising compounds through preclinical development for various therapeutic indications.

References

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid - Benchchem.
  • Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed.
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed.
  • Benzothiophene inhibitors of MK2.
  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Publishing.
  • Review of Design, synthesis, and structure-activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one deriv
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central.
  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase* | Semantic Scholar.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)
  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - Taylor & Francis Online.
  • CAS 34576-89-1 | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Synblock.
  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid.
  • 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid - Guidechem.
  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | M
  • EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google P

Sources

Foundational

A Research Framework for Investigating 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid as a Novel Anti-Inflammatory Agent

Abstract Inflammatory diseases represent a significant and growing global health burden, with a substantial need for novel therapeutic agents that can offer improved efficacy and safety profiles. The 1-benzothiophene sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammatory diseases represent a significant and growing global health burden, with a substantial need for novel therapeutic agents that can offer improved efficacy and safety profiles. The 1-benzothiophene scaffold has emerged as a promising chemotype in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This whitepaper addresses the untapped potential of a specific, under-investigated derivative: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid . Currently, public-domain research on the bioactivity of this compound is virtually non-existent. This document, therefore, serves as a comprehensive technical guide and research framework for its systematic evaluation as a novel anti-inflammatory therapeutic. We will outline a phased, multi-stage research plan, from initial in vitro screening to in vivo proof-of-concept studies. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational logic, detailed experimental protocols, and data interpretation frameworks necessary to pioneer the investigation of this promising, yet uncharacterized, molecule.

Introduction: The Rationale for Investigation

The 1-benzothiophene core is a privileged heterocyclic structure found in numerous FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antipsychotic Sertindole. Its rigid, planar structure allows for diverse functionalization, making it an attractive starting point for drug discovery. Several derivatives of the 1-benzothiophene-2-carboxylic acid scaffold have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid presents a unique combination of substituents:

  • Dichloro Substitution: The presence of chlorine atoms at the 3 and 7 positions can significantly alter the molecule's electronic properties and lipophilicity, potentially enhancing its binding affinity to target proteins and improving cell permeability.

  • Methoxy Group: The electron-donating methoxy group at the 6-position can influence the molecule's metabolic stability and interaction with biological targets.

  • Carboxylic Acid Moiety: The carboxylic acid at the 2-position is a key functional group, often involved in critical binding interactions with the active sites of enzymes, such as cyclooxygenases (COX).

Given these structural features and the known anti-inflammatory potential of the broader benzothiophene class, we hypothesize that this specific compound can modulate key inflammatory pathways. This guide provides a roadmap to test this hypothesis rigorously.

Phase I: In Vitro Mechanistic & Viability Profiling

The initial phase of investigation focuses on establishing the compound's fundamental biological activity and safety profile at the cellular level. The primary objectives are to determine a non-toxic working concentration and to assess its impact on a central inflammatory signaling pathway.

Preliminary Cytotoxicity Assessment

Before evaluating efficacy, it is crucial to identify a concentration range where the compound does not induce cell death, ensuring that any observed anti-inflammatory effects are not simply a byproduct of toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (e.g., from 0.1 µM to 100 µM) in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control (e.g., 0.1% DMSO).

Table 1: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle (0.1% DMSO)100 ± 4.5
0.198.7 ± 5.1
199.1 ± 4.2
1097.5 ± 3.8
2592.3 ± 6.0
5065.4 ± 7.1
10021.8 ± 5.5

From this hypothetical data, a maximum non-toxic concentration of ~25 µM would be selected for subsequent experiments.

Interrogation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Its inhibition is a key therapeutic strategy.

Experimental Workflow: NF-κB Reporter Assay

G cluster_workflow NF-κB Reporter Assay Workflow A Transfect RAW 264.7 cells with NF-κB Luciferase Reporter Plasmid B Pre-treat transfected cells with Test Compound (e.g., 1-25 µM) for 1 hour A->B C Stimulate with LPS (100 ng/mL) to activate NF-κB pathway for 6 hours B->C D Lyse cells and add Luciferin substrate C->D E Measure Luminescence (proportional to NF-κB activity) D->E F Analyze Data: Compare compound-treated vs. LPS-only control E->F

Caption: Workflow for assessing NF-κB inhibition.

Signaling Pathway Overview

G cluster_pathway Simplified NF-κB Activation Pathway cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX2) Compound Hypothesized point of inhibition by 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid Compound->IKK NFkB_nuc NF-κB NFkB_nuc->Genes activates transcription

Caption: Potential inhibition point in the NF-κB pathway.

Quantification of Pro-Inflammatory Cytokine Production

To confirm the functional outcome of potential NF-κB inhibition, we must directly measure the production of key pro-inflammatory cytokines.

Experimental Protocol: ELISA for TNF-α and IL-6

  • Cell Culture: Plate RAW 264.7 cells and treat with the test compound as described in the NF-κB assay.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).

  • Data Analysis: Generate a standard curve using recombinant cytokines to quantify the concentration of TNF-α and IL-6 in each sample.

Table 2: Hypothetical Cytokine Inhibition Data

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle (Unstimulated)< 10< 5
LPS (100 ng/mL)2540 ± 1801850 ± 150
LPS + Compound (1 µM)2210 ± 2101680 ± 130
LPS + Compound (10 µM)1150 ± 140890 ± 110
LPS + Compound (25 µM)480 ± 95350 ± 70

This data would suggest a dose-dependent inhibition of key inflammatory cytokine production.

Phase II: In Vivo Proof-of-Concept Evaluation

Positive in vitro results provide the justification for progressing to a preclinical animal model. The goal of this phase is to determine if the compound's cellular activity translates to efficacy in a living organism.

Model Selection: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classical, acute, and highly reproducible model of inflammation. It is widely used for the primary screening of compounds with potential anti-inflammatory activity. The inflammatory response is well-characterized, involving the release of histamine, serotonin, bradykinin, and prostaglandins.

Experimental Design and Procedure

Workflow: In Vivo Paw Edema Study

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Acclimatize Male Wistar Rats (180-200g) for 1 week B Randomize into 4 Groups (n=6/group): 1. Vehicle (e.g., 0.5% CMC) 2. Test Compound (e.g., 50 mg/kg, p.o.) 3. Test Compound (e.g., 100 mg/kg, p.o.) 4. Positive Control (Indomethacin, 10 mg/kg, p.o.) A->B C Administer treatments orally (p.o.) 1 hour before induction B->C D Measure baseline paw volume using a plethysmometer (t=0) C->D E Induce inflammation by injecting 1% Carrageenan (0.1 mL) into the sub-plantar region of the right hind paw D->E F Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan E->F G Calculate % inhibition of edema and perform statistical analysis (ANOVA) F->G

Caption: Step-by-step workflow for the paw edema model.

Table 3: Hypothetical In Vivo Efficacy Data

Treatment Group (p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle0.85 ± 0.12-
Compound (50 mg/kg)0.51 ± 0.0940.0%
Compound (100 mg/kg)0.32 ± 0.0762.4%
Indomethacin (10 mg/kg)0.28 ± 0.0667.1%

This hypothetical outcome would demonstrate significant, dose-dependent anti-inflammatory efficacy in an acute in vivo model, comparable to a standard NSAID.

Future Directions and Concluding Remarks

Should 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid demonstrate promising activity in these initial phases, the logical next steps would involve:

  • Mechanism of Action Deconvolution: Employing kinome scanning, target-based enzymatic assays (e.g., COX-1/COX-2), or transcriptomic analysis (RNA-seq) to identify its precise molecular target(s).

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in the body.

  • Chronic Disease Models: Evaluating its efficacy in more complex, chronic models of inflammation, such as collagen-induced arthritis (a model for rheumatoid arthritis) or DSS-induced colitis (a model for inflammatory bowel disease).

References

There are no direct references for the biological activity of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid". The references below provide authoritative context and protocols for the methodologies described in this research framework.

  • Title: NF-κB Signaling in Inflammation. Source: Cold Spring Harbor Perspectives in Biology. URL: [Link]

  • Title: The MTT Assay to Evaluate Cell Viability. Source: In: Cell Viability Assays. Methods in Molecular Biology. URL: [Link]

  • Title: Carrageenan-Induced Paw Edema in Rodents. Source: In: Pharmacological Models in Toxicology. Methods in Molecular Biology. URL: [Link]

  • Title: Enzyme-Linked Immunosorbent Assay (ELISA). Source: British Journal of Biomedical Science. URL: [Link]

Exploratory

The Evolving Landscape of Benzothiophene-2-Carboxylic Acids: A Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid Derivatives and Analogs

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its derivatives. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a particular focus on their potential as kinase inhibitors, antimicrobial, and anti-inflammatory agents. We will eschew a rigid template in favor of a narrative that follows the scientific journey from core structure to therapeutic potential, emphasizing the rationale behind experimental design and the validation of results.

The Benzothiophene Core: A Scaffold of Versatility

The benzothiophene moiety, a bicyclic system where a benzene ring is fused to a thiophene ring, is a cornerstone in the design of bioactive molecules.[1][2] The inherent aromaticity and the presence of a sulfur heteroatom imbue this scaffold with unique physicochemical properties, making it an attractive starting point for the development of novel therapeutics. The subject of this guide, 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, represents a highly functionalized member of this family, with its substituent pattern offering multiple avenues for chemical modification and optimization of biological activity.

The strategic placement of two chlorine atoms and a methoxy group on the benzene ring, coupled with a carboxylic acid at the 2-position of the thiophene ring, creates a molecule with a distinct electronic and steric profile. These features are not merely decorative; they are instrumental in dictating the compound's reactivity and its interactions with biological targets. The carboxylic acid moiety, in particular, serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides, esters, and hydrazides, each with the potential for tailored biological effects.[1]

Synthesis of the Core and its Derivatives: A Practical Approach

Proposed Synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid

The following proposed synthesis is a composite of established procedures for the synthesis of related benzothiophene derivatives and represents a practical approach for obtaining the target compound.

Experimental Protocol: Proposed Synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid

Step 1: Synthesis of 2-amino-4,7-dichloro-5-methoxy-1-benzothiophene-3-carbonitrile (A Gewald-type Reaction)

  • To a solution of 2,5-dichloro-4-methoxyaniline (1 equivalent) in ethanol, add malononitrile (1.1 equivalents) and elemental sulfur (1.2 equivalents).

  • Add a catalytic amount of a suitable base, such as morpholine or triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminobenzothiophene intermediate.

Step 2: Hydrolysis to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid

  • Suspend the 2-aminobenzothiophene intermediate from Step 1 in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours until the hydrolysis of the nitrile and deamination are complete, as monitored by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water to remove any residual acid, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a prime site for derivatization to explore structure-activity relationships. Standard protocols for the formation of amides, esters, and hydrazides can be readily applied.[1]

Experimental Protocol: Synthesis of Benzothiophene-2-carboxamide Derivatives

  • To a solution of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Biological Activities: From Microbes to Kinases

Derivatives of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid have demonstrated a wide spectrum of biological activities, underscoring their potential in various therapeutic areas.

Antimicrobial Activity

The benzothiophene scaffold is a known pharmacophore in antimicrobial agents. The presence of chlorine atoms on the benzene ring is often associated with enhanced antimicrobial efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity of Selected Benzothiophene Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
BT-1 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidS. aureus1.11[6]
BT-1 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidE. coli1.11[6]
BT-2 5-cyano indole derivative of benzothiopheneMRSA0.75[7]
BT-3 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (MRSA)4[8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Benzothiophene derivatives have shown promise in this area.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation

  • Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • The percentage inhibition of denaturation is calculated as: ((Abs_control - Abs_sample) / Abs_control) x 100.

Kinase Inhibitory Activity: Targeting the Splicing Machinery

A particularly exciting application of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid derivatives is in the development of selective kinase inhibitors. This scaffold has been identified as a crucial building block for targeting Cdc-like kinases (CLKs), such as CLK1 and CLK4.[1] These kinases are key regulators of pre-mRNA splicing, a fundamental cellular process that is often dysregulated in cancer.[9]

The mechanism of action of these inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates, such as serine/arginine-rich (SR) proteins. This disruption of the splicing process can lead to the production of non-functional proteins and ultimately induce apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CLK1)

  • Prepare a reaction buffer containing the CLK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from an SR protein), and ATP.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Initiate the kinase reaction and incubate at 30°C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Kinase Inhibitory Activity of Selected Benzothiophene and Related Derivatives

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
16b 5-hydroxybenzothiophene hydrazideCLK411[9]
16b 5-hydroxybenzothiophene hydrazideCLK1163[9]
4k 6H-benzo[b]indeno[1,2-d]thiophen-6-oneCLK120[10]
4k 6H-benzo[b]indeno[1,2-d]thiophen-6-oneCLK426[10]
Sunitinib IndolinoneCLK122[11]
Sunitinib IndolinoneCLK429[11]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective inhibitors requires a deep understanding of the structure-activity relationships (SAR) of the chemical scaffold. For benzothiophene-2-carboxamide derivatives as kinase inhibitors, several key structural features have been identified that influence their activity and selectivity.

  • The Benzothiophene Core: The dichlorination pattern at the 3- and 7-positions and the methoxy group at the 6-position are critical for potent kinase inhibition. These substituents likely engage in specific interactions within the ATP-binding pocket of the target kinase.

  • The Carboxamide Linker: The amide bond provides a rigid linker and a hydrogen bond donor/acceptor pair, which are often crucial for anchoring the inhibitor to the hinge region of the kinase.

  • The Amine Substituent: The nature of the substituent on the amide nitrogen (the "R" group in the carboxamide) is a key determinant of both potency and selectivity. Bulky or appropriately functionalized groups can be introduced to exploit specific sub-pockets within the kinase active site, thereby enhancing affinity and discriminating between different kinases. For instance, the introduction of a cyclohexyl group has been shown to be favorable in some cases.[9]

The iterative process of synthesizing and testing new analogs with systematic modifications to these key regions allows for the refinement of the pharmacophore model and the rational design of next-generation inhibitors with improved therapeutic profiles.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of key processes.

Synthesis_Pathway cluster_start Starting Materials 2,5-dichloro-4-methoxyaniline 2,5-dichloro-4-methoxyaniline Gewald Reaction Gewald Reaction 2,5-dichloro-4-methoxyaniline->Gewald Reaction Malononitrile Malononitrile Malononitrile->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction 2-Aminobenzothiophene Intermediate 2-Aminobenzothiophene Intermediate Gewald Reaction->2-Aminobenzothiophene Intermediate Hydrolysis Hydrolysis 2-Aminobenzothiophene Intermediate->Hydrolysis Core Molecule 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Hydrolysis->Core Molecule Derivatization Derivatization Core Molecule->Derivatization Amide Derivatives Amide Derivatives Derivatization->Amide Derivatives

Caption: Proposed synthetic pathway for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its amide derivatives.

Kinase_Inhibition_MOA cluster_kinase CLK Kinase ATP Binding Pocket ATP Binding Pocket SR Protein SR Protein ATP Binding Pocket->SR Protein Phosphorylates Inhibition X ATP Binding Pocket->Inhibition ATP ATP ATP->ATP Binding Pocket Binds Phosphorylated SR Protein Phosphorylated SR Protein SR Protein->Phosphorylated SR Protein Benzothiophene Inhibitor Benzothiophene Inhibitor Benzothiophene Inhibitor->ATP Binding Pocket Competitively Binds

Caption: Mechanism of action of benzothiophene derivatives as competitive inhibitors of CLK kinases.

Biological_Evaluation_Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Primary Screening->Antimicrobial Assay (MIC) Anti-inflammatory Assay Anti-inflammatory Assay Primary Screening->Anti-inflammatory Assay Kinase Inhibition Assay (IC50) Kinase Inhibition Assay (IC50) Primary Screening->Kinase Inhibition Assay (IC50) Hit Identification Hit Identification Antimicrobial Assay (MIC)->Hit Identification Anti-inflammatory Assay->Hit Identification Kinase Inhibition Assay (IC50)->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies

Caption: A typical workflow for the biological evaluation of novel benzothiophene derivatives.

Conclusion and Future Directions

The 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its analogs, makes it a highly attractive starting point for drug discovery programs. The demonstrated potential of these compounds as inhibitors of CLK kinases highlights a particularly promising avenue for the development of new anticancer therapies that target the splicing machinery.

Future research in this area should focus on several key aspects:

  • Optimization of Kinase Selectivity: While potent CLK inhibitors have been identified, achieving selectivity over other closely related kinases remains a challenge. Further SAR studies are needed to design inhibitors with improved selectivity profiles to minimize off-target effects.

  • Elucidation of In Vivo Efficacy: The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Future studies should evaluate the pharmacokinetic properties and in vivo anticancer activity of lead compounds in relevant animal models.

  • Exploration of Other Therapeutic Areas: The demonstrated antimicrobial and anti-inflammatory activities of this scaffold warrant further investigation. The synthesis and evaluation of new derivatives tailored for these applications could lead to the discovery of novel treatments for infectious and inflammatory diseases.

References

Sources

Foundational

An In-depth Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a polysubstituted benzothiophene derivative, has emerged as a molecule of significant in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a polysubstituted benzothiophene derivative, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, heterocyclic scaffold serves as a versatile building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and established and potential pharmacological activities, with a focus on its applications in oncology, metabolic disorders, and infectious diseases. We delve into the mechanistic underpinnings of its biological effects and present a forward-looking perspective on its utility in the development of next-generation therapeutic agents.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The fusion of a benzene ring with a thiophene ring creates a planar, aromatic system that can engage in various non-covalent interactions with biological macromolecules. The specific substitution pattern of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, with its electron-withdrawing chlorine atoms, electron-donating methoxy group, and a reactive carboxylic acid handle, endows it with a unique combination of chemical reactivity and potential for high-affinity binding to protein targets. This guide will explore the multifaceted nature of this compound, from its synthesis to its biological applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

PropertyValue
CAS Number 34576-89-1
Molecular Formula C₁₀H₆Cl₂O₃S[1]
Molecular Weight 277.12 g/mol [1]
IUPAC Name 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like DMF and DMSO

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the presence of the chlorine and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. The carbons attached to chlorine and the methoxy group will also have predictable chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Chemical Reactivity

The synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be approached through several strategic routes, leveraging established methods for the construction of the benzothiophene core.

Synthetic Strategies

While a specific, detailed protocol for the title compound is not widely published, the following established methodologies for substituted benzothiophenes are highly relevant:

  • Palladium-Catalyzed Carbonylation: This approach would likely involve the carbonylation of a di-halogenated methoxy-benzothiophene precursor. This method offers high regioselectivity and is scalable.

  • Directed Ortho-Metalation (DoM) and Halogenation: Starting from a suitable methoxy-benzothiophene, DoM can be employed to selectively introduce halogens at the desired positions. This technique provides precise positional control but can be sensitive to reaction conditions.

  • Suzuki-Miyaura Coupling: A modular approach where a halogenated benzothiophene boronic ester is coupled with a suitable partner to introduce the carboxylic acid functionality or its precursor.[1] This method allows for the synthesis of a diverse range of derivatives.

Below is a generalized workflow for a potential Suzuki-Miyaura coupling approach.

G A 3,7-Dibromo-6-methoxybenzothiophene C Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol, 80°C A->C B 2-Carboxaldehyde pinacol boronic ester B->C D Halogenated Benzothiophene Aldehyde Intermediate C->D Suzuki-Miyaura Coupling E KMnO₄, H₂O, 100°C D->E Oxidation F 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid E->F

Caption: Potential Suzuki-Miyaura coupling route.

Chemical Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the 2-position is a key functional handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Amide Formation: Reaction with various primary and secondary amines, typically activated by coupling agents like EDC or thionyl chloride, yields the corresponding amides. This is a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of the molecule.[1]

  • Esterification: Treatment with alcohols in the presence of an acid catalyst produces esters.[1] Ester derivatives can act as prodrugs, improving bioavailability.

  • Hydrazide Synthesis: Reaction with hydrazine hydrate leads to the formation of the corresponding carbohydrazide, which can serve as a precursor for the synthesis of various heterocyclic systems.[1]

G cluster_0 Starting Material cluster_1 Derivatives A 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid B Amide A->B  R-NH₂ / Coupling Agent C Ester A->C  R-OH / H⁺ D Hydrazide A->D  N₂H₄·H₂O

Caption: Derivatization of the carboxylic acid group.

Biological Activities and Therapeutic Potential

The therapeutic potential of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid stems from its ability to serve as a scaffold for potent and selective inhibitors of various enzymes, as well as possessing intrinsic biological activities.

Kinase Inhibition

This compound is a key intermediate in the synthesis of selective kinase inhibitors.[1]

  • Cdc-like Kinases (Clk1 and Clk4): Clk1 and Clk4 are crucial regulators of pre-mRNA splicing, a process often dysregulated in cancer.[1] This benzothiophene derivative provides a core structure for developing small molecule inhibitors that can modulate pre-mRNA splicing, leading to the depletion of cancer-relevant proteins and inhibiting tumor cell growth.[1] The strategic derivatization of the carboxylic acid and methoxy groups allows for the optimization of binding within the ATP pocket of these kinases.[1]

  • Mitochondrial Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK): This compound has been shown to inhibit BCKDK, leading to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1] This results in the upregulation of tissue BCKDC activity and the downregulation of plasma branched-chain amino acid levels, suggesting its potential in treating metabolic diseases like maple syrup urine disease.[1]

G A 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (and its derivatives) B Kinases A->B Inhibition C Clk1/Clk4 B->C D BCKDK B->D E Dysregulated pre-mRNA Splicing (Cancer) C->E regulates F Impaired BCAA Metabolism D->F regulates G Inhibition of Tumor Growth E->G leads to H Normalization of BCAA Levels F->H leads to

Caption: Kinase inhibition and therapeutic outcomes.

Antimicrobial Activity
Anti-inflammatory Effects

Research indicates that this compound and its derivatives may modulate inflammatory pathways, making them candidates for the development of novel anti-inflammatory drugs.[1] The anti-inflammatory effects of benzothiophene derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

Applications in Drug Discovery and Development

The primary application of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is as a high-value chemical intermediate.[1] Its utility in drug discovery is multifaceted:

  • Scaffold for Library Synthesis: The reactive carboxylic acid group allows for the facile synthesis of large libraries of amide and ester derivatives, which can be screened for activity against a wide range of biological targets.

  • Fragment-Based Drug Discovery: The benzothiophene core can be used as a starting point in fragment-based screening campaigns to identify novel binding motifs for protein targets.

  • Lead Optimization: The chlorinated and methoxylated benzene ring provides multiple sites for chemical modification to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

Future Perspectives and Conclusion

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid represents a valuable tool for medicinal chemists and drug discovery scientists. Its established role as a precursor to potent kinase inhibitors highlights its importance in the development of targeted cancer therapies and treatments for metabolic disorders. Further exploration of its intrinsic antimicrobial and anti-inflammatory properties, supported by detailed mechanistic studies and the determination of quantitative biological data, is warranted. The continued investigation of this versatile scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. The strategic design of new derivatives based on this core structure holds significant promise for addressing unmet medical needs across various disease areas.

References

Sources

Exploratory

"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" safety and toxicity profile

An In-depth Technical Guide to the Safety and Toxicological Profile of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Introduction and Scope 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a subst...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Toxicological Profile of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Introduction and Scope

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative recognized as a valuable chemical intermediate in medicinal chemistry.[1] Its primary application lies in serving as a core scaffold for the synthesis of novel therapeutic agents, particularly selective kinase inhibitors.[1] Specifically, it is a crucial building block for developing inhibitors of Cdc-like kinases (Clk1 and Clk4), which are key regulators of pre-mRNA splicing and are frequently overexpressed in various human tumors.[1] Given its role in early-stage drug discovery, a comprehensive understanding of its safety and toxicity profile is paramount for researchers, chemists, and drug development professionals to ensure safe handling and to anticipate potential liabilities in downstream development.

This guide provides a detailed overview of the known properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1). Due to the limited availability of direct toxicological data for this specific compound, this document synthesizes information from structurally related analogs and provides a recommended framework for a comprehensive toxicological evaluation. The objective is to present a scientifically grounded assessment of the potential hazards and to outline the necessary experimental protocols for a robust safety characterization.

Chemical Identity and Physicochemical Properties

A compound's physicochemical properties are fundamental to its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
IUPAC Name 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid[1]
CAS Number 34576-89-1[1][2][3]
Molecular Formula C₁₀H₆Cl₂O₃S[1][2][4]
Molecular Weight 277.12 g/mol [1][2]
Appearance Solid (form may vary)[5]
InChI Key VSTRNRLKTOVPGN-UHFFFAOYSA-N[1]
Stability Stable under acidic conditions (pH 2–6); undergoes hydrolysis at pH > 8 via cleavage of the methoxy group.[1]

Biological Context and Mechanism of Action

The primary utility of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid stems from its role as a synthetic precursor. Its structure allows for strategic derivatization to optimize binding interactions within the ATP pocket of target kinases.[1]

Key Biological Applications:

  • Kinase Inhibitor Synthesis: It is a foundational molecule for creating potent and selective inhibitors of Clk1 and Clk4, which are targets for anticancer therapies due to their role in aberrant pre-mRNA splicing in tumors.[1]

  • BCKDK Inhibition: The compound has been shown to inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which could have implications for metabolic disorders.[1]

  • Broader Therapeutic Potential: Derivatives of benzothiophene compounds have also been investigated for antimicrobial and anti-inflammatory properties.[1][6]

A structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated therapeutic effects in mouse models of ulcerative colitis by suppressing the mTORC1 signaling pathway and modulating the gut microbiota.[7][8] This suggests that the benzothiophene carboxylate scaffold can interact with key inflammatory and metabolic pathways.

G A 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid (Core Scaffold) B Chemical Derivatization (e.g., Amide Formation, Esterification) A->B Synthesis C Potent & Selective Kinase Inhibitors (e.g., Clk1, Clk4, BCKDK) B->C Generates D Modulation of Cellular Processes C->D Leads to E Inhibition of pre-mRNA Splicing D->E F Alteration of Metabolic Pathways D->F G Therapeutic Outcome (e.g., Anti-cancer Activity) E->G F->G

Role as a synthetic intermediate for therapeutic agents.

Hazard Identification and Classification

No official GHS classification exists for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The following hazard profile is extrapolated from safety data sheets of structurally similar benzothiophene carboxylic acids, such as 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid and thiophene-2-carboxylic acid.[9][10][11][12][13] This information should be treated as preliminary and must be confirmed by empirical testing.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[10][14]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[10][11][13]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[10][11][13]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[10][11][13]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[14]

Precautionary Statements (P-codes): P261, P264, P270, P273, P280, P301+P312, P302+P352, P305+P351+P338, P501.[12][13][14]

Toxicological Data Gaps and Predictive Assessment

A thorough literature search reveals significant gaps in the toxicological data for this specific molecule. For a compound intended as a precursor to pharmaceutical agents, the absence of data on genotoxicity, carcinogenicity, and reproductive toxicity is critical.

  • Acute Toxicity: Classified as "Harmful if swallowed" based on analogs.[10][14] No specific LD50 values are available.

  • Dermal and Ocular Irritation: Expected to be a skin and eye irritant based on the general properties of this chemical class.[10][11][13]

  • Genotoxicity/Mutagenicity: No data available. This is a critical endpoint that must be evaluated. The presence of a chlorinated aromatic system warrants investigation for potential mutagenicity.

  • Carcinogenicity: No data available. Long-term studies are required if the compound or its derivatives are advanced in drug development.

  • Reproductive Toxicity: No data available. This is another crucial data gap for any potential therapeutic candidate.

Recommended Framework for Toxicological Evaluation

To address the existing data gaps, a tiered, systematic approach to toxicological testing is essential. This framework ensures that foundational safety is established before committing to more complex and resource-intensive studies.

G A Tier 1: In Silico & In Vitro Screening B QSAR Modeling (Predictive Toxicology) A->B C Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity) A->C D In Vitro Cytotoxicity Assay (e.g., MTT on HepG2/HEK293 cells) A->D E Decision Point: Analyze Tier 1 Data B->E C->E D->E F Tier 2: Advanced In Vitro & Ex Vivo E->F If results are negative or warrant further study L Comprehensive Safety Profile E->L If results are positive (significant toxicity) -> STOP G In Vitro Micronucleus Assay (Clastogenicity) F->G H Metabolic Stability Assay (Liver Microsomes) F->H I Decision Point: Proceed to In Vivo? G->I H->I J Tier 3: Limited In Vivo Studies (Rodent Model - OECD Guidelines) I->J If necessary based on intended use & Tier 2 data K Acute Oral Toxicity (OECD 423) J->K K->L

Proposed tiered strategy for toxicological assessment.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a foundational genotoxicity assay used to detect a compound's potential to induce DNA mutations. It is a critical screen for drug candidates because mutagenicity is often linked to carcinogenicity. The use of multiple bacterial strains (e.g., Salmonella typhimurium and Escherichia coli) with different known mutations provides a self-validating system to detect various types of mutagenic events. The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as many compounds only become mutagenic after being metabolized.

Methodology:

  • Strain Selection: Utilize a panel of tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Dose Preparation: Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO). The concentration range should be determined by a preliminary toxicity screen.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mix.

  • Incubation: For each concentration, mix the test compound, the bacterial culture, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.

  • Controls: Run concurrent negative (solvent only) and positive controls (known mutagens like sodium azide for TA1535/TA100 and 2-nitrofluorene for TA98) for each strain, with and without S9.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Causality: A cytotoxicity assay measures the direct toxic effect of a compound on living cells. This is a fundamental measure of basal toxicity. The MTT assay quantifies cell viability by measuring the metabolic activity of mitochondria. A reduction in this activity is a reliable indicator of cell death or metabolic compromise. Using a human liver cell line like HepG2 is particularly relevant for drug precursors, as the liver is the primary site of xenobiotic metabolism.

Methodology:

  • Cell Culture: Plate HepG2 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a set period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Safe Handling and Exposure Control

Based on the hazard profile of analogous compounds, the following handling procedures are recommended:

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[11][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[11][12]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 (or better) particulate respirator.[5]

  • First Aid Measures:

    • Ingestion: If swallowed, rinse mouth and call a poison control center or doctor. Do not induce vomiting.[9][14]

    • Inhalation: Move the person to fresh air. Seek medical attention if respiratory irritation occurs.[9][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]

  • Spill and Disposal:

    • Avoid generating dust.[11] Collect spills of the solid material using methods that do not create dust (e.g., gently sweeping or using a HEPA-filtered vacuum).

    • Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[14] Do not allow the product to enter drains, as it may be toxic to aquatic life.[14]

Conclusion

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry, serving as a key building block for targeted therapeutics.[1] While its synthetic utility is established, its toxicological profile is largely uncharacterized. Based on data from structurally similar compounds, it should be handled as a substance that is harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract.[10][11][13][14] Furthermore, it may pose a significant hazard to aquatic ecosystems.[14]

Crucial data regarding its genotoxic, carcinogenic, and reproductive effects are absent. For any research or development program utilizing this compound, it is imperative to conduct the empirical studies outlined in this guide, beginning with foundational in vitro assays for mutagenicity and cytotoxicity. A thorough and systematic evaluation is the only reliable method to ensure the safety of laboratory personnel and to build a robust data package necessary for advancing any derived therapeutic candidates.

References

  • Benchchem. 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid.

  • Synblock. CAS 34576-89-1 | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

  • Guidechem. 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid.

  • Matrix Scientific. 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | CAS No: 34576-89-1.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - Thiophene-2-carboxylic acid.

  • PrepChem. Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid.

  • Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - Benzo[b]thiophene-2-carboxylic acid.

  • ChemicalBook. 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID - Safety Data Sheet.

  • Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid.

  • Matrix Scientific. Hazard Sheet for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

  • Chem-Impex. 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

  • PubChem. Benzo(b)thiophene-2-carboxylic acid - Safety and Hazards.

  • He, Q.-Z., et al. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology.

  • ResearchGate. (2016). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.

  • PubMed. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota.

  • Al-Sanea, M. M., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules.

  • American Elements. Benzothiophenes.

  • Google Patents. WO2020007902A1 - Substituted thiophenecarboxamides and analogues as antibacterials agents.

  • Sigma-Aldrich. 3-Chloro-benzo[b]thiophene-2-carboxylic acid.

Sources

Foundational

Spectroscopic Data Analysis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a significant chemical intermediate in medicinal chemistry. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a significant chemical intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction and Molecular Structure

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1) is a key building block in the synthesis of selective kinase inhibitors, particularly those targeting Cdc-like kinases (Clks) involved in pre-mRNA splicing[1]. Its molecular structure, featuring a dichlorinated and methoxylated benzothiophene core with a carboxylic acid substituent, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry workflows.

Molecular Formula: C₁₀H₆Cl₂O₃S[1][2][3] Molecular Weight: 277.12 g/mol [1][2][3]

Below is a diagram illustrating the molecular structure and numbering of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

molecule Molecular Structure of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid C1 C1 C2 C2 C1->C2 S1 S C1->S1 dummy1 C1->dummy1 C3 C3 C2->C3 dummy2 C2->dummy2 C4 C4 C3->C4 Cl1 Cl C3->Cl1 C5 C5 C4->C5 H1 H C4->H1 dummy3 C4->dummy3 C6 C6 C5->C6 H2 H C5->H2 C6->C1 O3 O C6->O3 C7 C7 Cl2 Cl C7->Cl2 C8 C8 O1 O C8->O1 O2 O C8->O2 C9 C9 C9->C2 C9->C8 dummy4 C9->dummy4 S1->C9 H4 H O2->H4 C10 C10 O3->C10 H3 H dummy1->C6 dummy2->C3 dummy3->C5 dummy5

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic, methoxy, and carboxylic acid regions. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid (-COOH)
~7.5-7.8Singlet1HAromatic (H-4)
~7.2-7.4Singlet1HAromatic (H-5)
~3.9-4.1Singlet3HMethoxy (-OCH₃)

Causality Behind Predictions:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 11-13 ppm) due to deshielding and hydrogen bonding. This signal would disappear upon D₂O exchange, confirming its assignment[4].

  • Aromatic Protons: The two aromatic protons, H-4 and H-5, are on the benzene ring portion of the molecule. They are not adjacent and therefore are expected to appear as singlets. The exact chemical shifts will be influenced by the opposing electronic effects of the chlorine and methoxy substituents.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the region of δ 3.9-4.1 ppm[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)Assignment
~165-170Carboxylic acid (-COOH)
~150-155C-6 (attached to -OCH₃)
~135-140C-7a (bridgehead)
~130-135C-3a (bridgehead)
~125-130C-2 (attached to -COOH)
~120-125C-3 (attached to -Cl)
~115-120C-7 (attached to -Cl)
~110-115C-4
~105-110C-5
~55-60Methoxy (-OCH₃)

Causality Behind Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear at a characteristic downfield shift of approximately 170 ppm[1].

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-donating methoxy group (C-6) will be shifted upfield compared to the carbons attached to the electron-withdrawing chlorine atoms (C-3 and C-7). The quaternary carbons (bridgehead and substituted positions) will generally have weaker signals.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical upfield region of δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)[1]
1550-1600MediumC=C stretch (aromatic)
~1250StrongC-O stretch (methoxy)[1]
1000-1200Medium-StrongC-O stretch (carboxylic acid)
550-750Medium-WeakC-Cl stretch[1]

Causality Behind Predictions:

  • Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching band from 2500-3300 cm⁻¹ (due to hydrogen bonding) and the strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹[4][5].

  • Aromatic Ring: The C=C stretching vibrations of the benzothiophene ring system will appear in the 1550-1600 cm⁻¹ region.

  • Methoxy and Chloro Groups: A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹[1]. The C-Cl stretching vibrations will be found in the lower frequency "fingerprint" region of the spectrum[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted MS Fragmentation

m/zPossible Fragment
276/278/280[M]⁺ (Molecular ion)
231/233/235[M - COOH]⁺
216/218/220[M - COOH - CH₃]⁺
45[COOH]⁺

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed, and due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic pattern. The relative intensities of the M, M+2, and M+4 peaks will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da)[6]. Subsequent loss of a methyl radical (15 Da) from the methoxy group is also a likely fragmentation pathway.

fragmentation Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z = 276/278/280 F1 [M - COOH]⁺ m/z = 231/233/235 M->F1 - COOH F2 [M - COOH - CH₃]⁺ m/z = 216/218/220 F1->F2 - CH₃

Caption: A simplified predicted fragmentation pathway.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of chlorine-containing fragments.

Conclusion

The spectroscopic data for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is highly characteristic and provides unambiguous confirmation of its structure. The combination of NMR, IR, and MS techniques allows for a comprehensive analysis of its molecular framework and functional groups. The predicted data and protocols in this guide serve as a valuable resource for scientists working with this compound and its derivatives in the field of drug discovery and development.

References

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • DeepDyve. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. [Link]

  • TSI Journals. SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Journal of Applicable Chemistry. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChem. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Benzo(c)thiophene. National Center for Biotechnology Information. [Link]

  • PubChem. (3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid: An Application and Protocol Guide

Introduction 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry. Its rigid scaffold and specific substitution pattern make it a key intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry. Its rigid scaffold and specific substitution pattern make it a key intermediate in the development of novel therapeutic agents. Notably, this compound serves as a core structure for the synthesis of selective kinase inhibitors, particularly those targeting Cdc-like kinases (Clks) such as Clk1 and Clk4.[1] These kinases are crucial regulators of pre-mRNA splicing, a fundamental cellular process.[1] The overexpression of Clk1 and Clk4 has been implicated in various human cancers, making them attractive targets for anticancer drug discovery.[1] The strategic placement of chloro and methoxy substituents on the benzothiophene ring allows for fine-tuning of the molecule's electronic and steric properties, which is essential for achieving high potency and selectivity in kinase inhibition.[1]

This document provides a comprehensive guide for the multi-step synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, intended for researchers and professionals in drug development and organic synthesis. We will detail a plausible synthetic route, provide step-by-step protocols, discuss the underlying reaction mechanisms, and present methods for the analytical validation of the final product.

Overall Synthetic Strategy

The synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be approached through a multi-step sequence starting from commercially available materials. A logical and efficient strategy involves the initial construction of the 6-methoxy-1-benzothiophene core, followed by sequential halogenation and carboxylation. The presented approach prioritizes regioselectivity and employs established synthetic transformations.

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Part 1: Benzothiophene Core Synthesis cluster_1 Part 2: Dihalogenation cluster_2 Part 3: Carboxylation cluster_3 Part 4: Halogen Exchange A 3-Methoxyphenol B 6-Methoxy-1-benzothiophene A->B Multi-step C 3,7-Dibromo-6-methoxy-1-benzothiophene B->C Electrophilic Bromination D 3,7-Dibromo-6-methoxy-1-benzothiophene-2-carbaldehyde C->D Lithiation & Formylation E 3,7-Dibromo-6-methoxy-1-benzothiophene-2-carboxylic acid D->E Oxidation F 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid E->F Halogen Exchange (optional)

Caption: Overall synthetic workflow for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Methoxy-1-benzothiophene (Precursor)

The synthesis of the 6-methoxy-1-benzothiophene core can be achieved from 3-methoxyphenol through a multi-step process, typically involving reactions like those described in patents for related benzothiophene structures.[2][3][4]

Step 1.1: Synthesis of α-(3-methoxyphenylthio)-4-methoxyacetophenone

This intermediate is prepared by the reaction of 3-methoxybenzenethiol with 2-bromo-1-(4-methoxyphenyl)-ethanone.

  • Materials:

    • 3-Methoxybenzenethiol

    • 2-Bromo-1-(4-methoxyphenyl)-ethanone

    • Potassium hydroxide (KOH)

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve 3-methoxybenzenethiol in ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of potassium hydroxide in ethanol to the flask.

    • Add 2-bromo-1-(4-methoxyphenyl)-ethanone portion-wise to the reaction mixture, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add deionized water to the reaction mixture to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum to yield α-(3-methoxyphenylthio)-4-methoxyacetophenone.

Step 1.2: Cyclization to 6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

The cyclization of the acetophenone derivative is typically acid-catalyzed.

  • Materials:

    • α-(3-Methoxyphenylthio)-4-methoxyacetophenone

    • Methanesulfonic acid

    • Toluene

    • Heptane

    • 2-Propanol

  • Procedure:

    • Dissolve α-(3-methoxyphenylthio)-4-methoxyacetophenone in toluene in a round-bottom flask.

    • Add methanesulfonic acid to the solution at room temperature.

    • Heat the mixture to 90 °C and stir for 4 hours, monitoring the reaction by TLC.

    • After completion, add heptane to the hot reaction mixture and continue stirring.

    • Add 2-propanol and then cool the mixture to 0 °C to induce crystallization.

    • Filter the solid product, wash with a cold mixture of toluene and 2-propanol, and dry under vacuum to obtain 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene.

Part 2: Dihalogenation of 6-Methoxy-1-benzothiophene

Step 2.1: Electrophilic Bromination to 3,7-Dibromo-6-methoxy-1-benzothiophene

Electrophilic bromination of the benzothiophene core is a key step to introduce the halogen atoms at the desired positions.

  • Materials:

    • 6-Methoxy-1-benzothiophene

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Deionized water

    • Dichloromethane

  • Procedure:

    • Dissolve 6-methoxy-1-benzothiophene in acetonitrile in a round-bottom flask and cool the solution to -10 °C.

    • Add N-bromosuccinimide (NBS) in one portion.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Quench the reaction with deionized water and extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 3,7-dibromo-6-methoxy-1-benzothiophene.[5]

Part 3: Carboxylation at the 2-Position

Step 3.1: Lithiation and Formylation to 3,7-Dibromo-6-methoxy-1-benzothiophene-2-carbaldehyde

Directed ortho-metalation followed by quenching with an electrophile is a powerful tool for regioselective functionalization.

  • Materials:

    • 3,7-Dibromo-6-methoxy-1-benzothiophene

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve 3,7-dibromo-6-methoxy-1-benzothiophene in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium solution dropwise to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF dropwise to the reaction mixture.

    • Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the aldehyde.

Step 3.2: Oxidation to 3,7-Dibromo-6-methoxy-1-benzothiophene-2-carboxylic acid

A standard oxidation of the aldehyde will yield the desired carboxylic acid.

  • Materials:

    • 3,7-Dibromo-6-methoxy-1-benzothiophene-2-carbaldehyde

    • Potassium permanganate (KMnO₄)

    • Aqueous sodium hydroxide (NaOH) solution

    • Aqueous hydrochloric acid (HCl) solution

  • Procedure:

    • Suspend the aldehyde in an aqueous NaOH solution.

    • Heat the mixture and add a solution of potassium permanganate in water dropwise.

    • After the addition is complete, continue heating until the purple color disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the dibromo-carboxylic acid.

Part 4: Halogen Exchange to the Dichloro- Derivative (Optional)

If the dichloro- derivative is specifically required, a halogen exchange reaction can be performed, although direct chlorination in Part 2 is also a possibility. This step is presented as an alternative.

Mechanism and Experimental Rationale

The synthetic route relies on a series of well-understood organic reactions.

Reaction_Mechanisms cluster_bromination Electrophilic Bromination cluster_lithiation Directed ortho-Metalation Br1 Benzothiophene (electron-rich) Br3 Bromonium ion intermediate Br1->Br3 Attack on Br+ Br2 NBS Br2->Br3 Provides Br+ Br4 Dibrominated product Br3->Br4 Deprotonation L1 Dibromobenzothiophene L3 2-Lithio intermediate L1->L3 Deprotonation at C2 L2 n-BuLi L2->L3 Base L5 Formylated product L3->L5 Nucleophilic attack L4 DMF (electrophile) L4->L5 Carbonyl source

Caption: Simplified mechanisms for key reaction steps.

  • Electrophilic Bromination: The benzothiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methoxy group at the 6-position is an activating group, directing electrophiles to the ortho and para positions. Bromination occurs preferentially at the 3 and 7 positions due to the electronic properties and steric accessibility of these sites. N-Bromosuccinimide serves as a convenient and safer source of electrophilic bromine compared to elemental bromine.[5]

  • Directed ortho-Metalation (DoM): The lithiation at the 2-position of the benzothiophene ring is a classic example of DoM. The sulfur atom in the thiophene ring acts as a directing group, coordinating to the lithium atom of n-butyllithium and facilitating the deprotonation of the adjacent C-H bond. This method provides excellent regioselectivity for the introduction of a functional group at the 2-position. The subsequent reaction with DMF as an electrophile introduces the formyl group.

Analytical Validation

The identity and purity of the final product, 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons with appropriate chemical shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₆Cl₂O₃S (277.12 g/mol ) and a characteristic isotopic pattern due to the presence of two chlorine atoms.
Melting Point A sharp and defined melting point range, indicating the purity of the compound.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen).

    • N-Bromosuccinimide: A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Acids and Bases: Strong acids (methanesulfonic acid, HCl) and bases (KOH, NaOH) are corrosive. Handle with care.

  • Reactions: Reactions involving n-butyllithium and those conducted at elevated temperatures should be carefully monitored.

Conclusion

The synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a multi-step process that requires careful execution of established organic reactions. The outlined protocol provides a robust framework for obtaining this valuable building block for drug discovery and medicinal chemistry research. The key to a successful synthesis lies in the precise control of reaction conditions, particularly for the halogenation and lithiation steps, to ensure high regioselectivity and yield. Thorough analytical characterization of the final product is essential to confirm its identity and purity before its use in further applications.

References

  • Google Patents. EP0859770B1 - Process for the synthesis of benzo b]thiophenes.
  • Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • Google Patents. US5969157A - Process for the synthesis of benzothiophenes.
  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

Sources

Application

Purification of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid: Application Notes and Protocols

Introduction: The Critical Role of Purity in Drug Discovery 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (Compound 1 ) is a key heterocyclic building block in medicinal chemistry.[1] Its rigid benzothiophene...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (Compound 1 ) is a key heterocyclic building block in medicinal chemistry.[1] Its rigid benzothiophene core, substituted with chloro, methoxy, and carboxylic acid functional groups, serves as a versatile scaffold for the synthesis of targeted therapeutics, notably as a precursor to selective kinase inhibitors for oncological research.[1] In the realm of drug development, the purity of such intermediates is not merely a matter of quality control but a fundamental prerequisite for reliable biological data, reproducible synthetic outcomes, and ultimately, patient safety.

This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of Compound 1 . It is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective decision-making and troubleshooting in the laboratory.

Potential impurities in the synthesis of Compound 1 can arise from several sources, depending on the synthetic route. Common synthetic pathways include the chlorination of a 6-methoxy-1-benzothiophene-2-carboxylic acid precursor or the hydrolysis of the corresponding methyl ester.[1][2] Consequently, typical impurities may include:

  • Unreacted Starting Materials: e.g., 6-methoxy-1-benzothiophene-2-carboxylic acid.

  • Incomplete Reaction Products: e.g., mono-chlorinated species or the methyl ester of the final product.

  • Byproducts: Arising from over-chlorination or other side reactions.

  • Reagents and Solvents: Residual reagents and solvents from the reaction and initial workup.

The purification strategies detailed herein are designed to effectively remove these and other process-related impurities, yielding Compound 1 with a purity profile suitable for downstream applications in drug discovery and development.

Physicochemical Properties and Purity Benchmarks

A thorough understanding of the target compound's properties is foundational to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₆Cl₂O₃S[1][3]
Molecular Weight 277.12 g/mol [1][3]
Appearance White to off-white solid (predicted)[2]
Melting Point 172-176 °C (for the related 3-chloro-6-methoxy analog)[2]
pKa ~3.38 (predicted)[2]
Solubility Insoluble in water; Soluble in DMF, DMSO, and moderately in ethanol.[2]

Purity Assessment: The success of any purification protocol must be validated through rigorous analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing the purity and confirming the identity of the final product. A Certificate of Analysis for a highly pure sample would typically specify a purity of ≥98% by HPLC.

Purification Strategy Overview

The purification of Compound 1 leverages its key functional groups: the acidic carboxylic acid and the aromatic benzothiophene core. A multi-step approach, often combining two or more of the following techniques, is recommended for achieving the highest purity.

Purification_Workflow Crude Crude Product (Compound 1 + Impurities) Extraction Acid-Base Extraction Crude->Extraction Removes neutral & basic impurities Recrystallization Recrystallization Extraction->Recrystallization Removes closely related acids Chromatography Reversed-Phase HPLC Extraction->Chromatography Alternative for high polarity impurities Pure Pure Compound 1 (>98%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for Compound 1.

Method 1: Acid-Base Extraction

Expertise & Experience: The carboxylic acid moiety of Compound 1 (pKa ≈ 3.38) allows for its selective separation from neutral or basic impurities through acid-base extraction.[2] This classical technique is highly effective as a primary purification step for crude reaction mixtures. The principle lies in the differential solubility of the acidic compound and its corresponding carboxylate salt. By treating an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), Compound 1 is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified Compound 1 to precipitate out of the aqueous solution.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent in which both the product and impurities are soluble. Dichloromethane (DCM) or ethyl acetate are common choices. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently to release the pressure generated from CO₂ evolution.

    • Allow the layers to separate completely. The aqueous layer (typically the bottom layer with DCM, top with ethyl acetate) contains the sodium salt of Compound 1 .

    • Drain the aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the final product.

    • Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).

    • A precipitate of the purified Compound 1 should form. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

    • Dry the purified solid under vacuum to a constant weight.

Trustworthiness: This protocol is self-validating. The formation of a precipitate upon acidification is a strong indicator of successful extraction. The purity of the resulting solid should be assessed by HPLC and compared to the crude material. A significant reduction in neutral and basic impurities is expected.

Method 2: Recrystallization

Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures can be effectively removed. For carboxylic acids like Compound 1 , polar protic solvents such as alcohols or solvent mixtures are often effective.[4]

Protocol: Recrystallization Solvent Screening and Procedure

Solvent Selection (The Causality Behind the Choice): The key to successful recrystallization is finding the right solvent or solvent system. Given that Compound 1 is a moderately polar molecule, a range of solvents should be tested. A good starting point includes ethanol, methanol, isopropanol, acetic acid, and toluene, or mixtures such as ethanol/water.

  • Screening:

    • Place a small amount (10-20 mg) of the crude Compound 1 into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too good and will not be suitable for recrystallization.

    • If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves upon heating, this is a promising solvent.

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a good solvent.

    • For a mixed solvent system (e.g., ethanol/water), dissolve the compound in a minimal amount of the "good" solvent (ethanol) at an elevated temperature. Then, add the "poor" solvent (water) dropwise until the solution becomes cloudy (the point of saturation). Reheat to obtain a clear solution, then allow to cool slowly.

Recrystallization Procedure (Optimized for Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, add the crude Compound 1 . Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

    • Dry the crystals under vacuum.

Recrystallization_Logic cluster_0 Solvent Selection cluster_1 Impurity Behavior Sol_Hot High Solubility (Hot Solvent) Sol_Cold Low Solubility (Cold Solvent) Imp_Soluble Impurity remains in solution (filtrate) Imp_Insoluble Impurity removed by hot filtration Crude Crude Solid Dissolve Dissolve in minimal hot solvent Crude->Dissolve Dissolve->Imp_Insoluble if present Cool Slow Cooling Dissolve->Cool Cool->Imp_Soluble remain in mother liquor Crystals Pure Crystals Form Cool->Crystals

Caption: Decision logic for recrystallization.

Method 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: For achieving the highest levels of purity, or for separating closely related impurities that are difficult to remove by other means, preparative RP-HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18 silica) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. For carboxylic acids, the pH of the mobile phase is a critical parameter. Adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase suppresses the ionization of the carboxyl group, leading to better peak shape and retention. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically used to elute compounds with a range of polarities. Purification of a related benzothiophene has been reported using a methanol-water gradient.[1]

Protocol: Preparative RP-HPLC

System Parameters:

ParameterRecommended SettingRationale
Column C18 silica, 10 µm particle sizeStandard for reversed-phase purification of small molecules.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Aqueous phase. TFA is an ion-pairing agent that improves peak shape for acids.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic phase for eluting the compound.
Gradient 30-100% B over 20-30 minutesA starting point; this should be optimized based on analytical HPLC.
Flow Rate Dependent on column diameterFollow column manufacturer's recommendation.
Detection UV at 254 nm or 296 nmBenzothiophenes absorb strongly in the UV region.

Procedure:

  • Sample Preparation: Dissolve the partially purified material (e.g., from acid-base extraction) in a minimal amount of a suitable solvent, such as methanol or DMF. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulates.

  • Method Development (Analytical Scale): Before proceeding to a preparative scale, optimize the separation on an analytical HPLC system with the same column chemistry. This will determine the retention time of the target compound and the resolution from its impurities, allowing for a more efficient preparative run.

  • Preparative Run:

    • Equilibrate the preparative column with the starting mobile phase composition (e.g., 70% A, 30% B).

    • Inject the prepared sample onto the column.

    • Run the gradient elution method.

    • Collect fractions corresponding to the peak of the target compound, as determined by the UV detector.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by analytical HPLC to identify the purest fractions.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified product as a fluffy solid, free of residual solvents.

Purity Verification: The Final Word

After purification by any of the above methods, it is imperative to confirm the identity and assess the final purity of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid .

1. High-Performance Liquid Chromatography (HPLC):

  • Method: Use the optimized analytical HPLC method developed for the preparative run.

  • Expected Result: A single major peak with an area percentage of >98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: DMSO-d₆ or CDCl₃.

  • ¹H NMR: The spectrum should be clean, with signals corresponding to the aromatic protons and the methoxy group protons in the expected integration ratios. Predicted signals would include a singlet for the methoxy group (~4.0 ppm) and two singlets in the aromatic region for the protons at C4 and C5. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum should show the correct number of signals corresponding to the 10 carbons in the molecule. Predicted signals would include the carbonyl carbon (~165-170 ppm), carbons attached to oxygen and chlorine, and other aromatic carbons.[5]

3. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is suitable.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₀H₆Cl₂O₃S, exact mass: 275.94). The characteristic isotopic pattern for two chlorine atoms should be observed.

By following these detailed protocols and understanding the scientific principles behind them, researchers can confidently and reproducibly purify 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid to the high standard required for advancing drug discovery and development programs.

References

  • Supporting Information for Ni-Catalyzed Carboxylation of C–O Electrophiles with Formate. (2019). American Chemical Society. Available at: [Link]

  • Quinoline. 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Quinoline. Available at: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Method

Application Note: In Vitro Assay Guide for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Introduction and Scientific Background 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1) is a synthetic organic compound that serves as a valuable chemical intermediate in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Background

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1) is a synthetic organic compound that serves as a valuable chemical intermediate in medicinal chemistry.[1][2] Its benzothiophene core is a privileged scaffold found in numerous pharmacologically active molecules. This guide provides a comprehensive overview of in vitro assays designed to characterize its biological activity, focusing on its established roles as a kinase inhibitor and its potential anti-inflammatory and anticancer effects.[1]

The compound's mechanism of action is primarily rooted in its ability to inhibit specific protein kinases.[1] Notably, it has been identified as a building block for inhibitors of Cdc-like kinases (Clks), such as Clk1 and Clk4, which are crucial regulators of pre-mRNA splicing—a fundamental process for cellular development and function.[1] Furthermore, its structural class is associated with the inhibition of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), an enzyme that regulates the metabolism of branched-chain amino acids (BCAAs).[1] Dysregulation of these pathways is implicated in various pathologies, including cancer, metabolic disorders, and inflammatory diseases, making this compound a subject of significant research interest.[1][3]

This document serves as a practical guide for researchers, scientists, and drug development professionals to design and execute a logical, stepwise in vitro evaluation of this compound. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

cluster_compound Test Compound cluster_targets Primary Molecular Targets cluster_processes Downstream Biological Processes Compound 3,7-Dichloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Clk Cdc-like Kinases (Clk1, Clk4) Compound->Clk Inhibits BCKDK BCKDK Compound->BCKDK Inhibits Splicing pre-mRNA Splicing Regulation Clk->Splicing Regulates Metabolism BCAA Metabolism BCKDK->Metabolism Regulates Proliferation Inhibition of Cell Proliferation Splicing->Proliferation Impacts Inflammation Modulation of Inflammatory Pathways Metabolism->Inflammation Impacts cluster_prep Preparation cluster_reaction Reaction cluster_readout Detection & Analysis A Prepare Compound Serial Dilutions C Add Compound & Enzyme Mix to Plate A->C B Prepare Kinase/Substrate Master Mix B->C D Initiate with [γ-³²P]-ATP Solution C->D E Incubate at 30°C D->E F Stop Reaction & Transfer to Filter Plate E->F G Wash & Quantify Radioactivity F->G H Calculate % Inhibition & Determine IC50 G->H

Figure 2: Workflow for a biochemical radiometric kinase assay.

Cell-Based Assays for Functional Outcomes

These assays assess the compound's effect on cellular processes, providing a more physiologically relevant measure of its potential. Protocol 3.2.1: Anti-Proliferation Assay in Cancer Cell Lines

  • Principle: This assay measures the ability of the compound to inhibit the growth and proliferation of cancer cells over a period of time. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Cancer cell line relevant to the kinase target (e.g., a line known to be dependent on Clk signaling).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • White, clear-bottom 96-well cell culture plates.

    • CellTiter-Glo® Reagent (Promega).

    • Luminometer.

  • Step-by-Step Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include DMSO vehicle controls.

    • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of proliferation relative to DMSO controls and determine the GI50 (concentration for 50% growth inhibition) value using a four-parameter logistic curve fit.

Protocol 3.2.2: In Vitro Anti-Inflammatory Assay (LPS-induced TNF-α Secretion)

  • Principle: This assay evaluates the compound's ability to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to stimulate macrophages (like RAW 264.7 cells) to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The amount of secreted TNF-α in the culture supernatant is then quantified by ELISA. [4][5]* Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete cell culture medium.

    • Lipopolysaccharide (LPS) from E. coli.

    • Mouse TNF-α ELISA kit.

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Step-by-Step Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells for 1-2 hours with serial dilutions of the test compound. Include a known anti-inflammatory drug (e.g., Dexamethasone) as a positive control and DMSO as a vehicle control.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL (except for the unstimulated control wells).

    • Incubate for 18-24 hours.

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions precisely.

    • In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure that the reduction in cytokine levels is not due to cytotoxicity.

  • Data Analysis: Construct a standard curve from the TNF-α standards. Use the curve to determine the TNF-α concentration in each sample. Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated DMSO control. Determine the IC50 value.

Data Summary and Interpretation

Consolidating data into a clear format is crucial for making informed decisions.

Table 1: Representative Data Summary

Assay TypeTarget / Cell LineEndpointResult (IC50 / GI50)
BiochemicalRecombinant Clk1Kinase Inhibition0.5 µM
BiochemicalRecombinant BCKDKKinase Inhibition1.2 µM
Cell-BasedColon Cancer Cell LineGrowth Inhibition2.5 µM
Cell-BasedRAW 264.7 MacrophagesTNF-α Inhibition3.0 µM
Cell-BasedRAW 264.7 MacrophagesCytotoxicity (72h)> 50 µM

Interpretation Insights:

  • Biochemical vs. Cellular Potency: A significant drop in potency from a biochemical to a cellular assay (e.g., >10-fold) may suggest poor cell permeability, active efflux from the cell, or compound instability in culture medium.

  • Therapeutic Window: The difference between the functional IC50 (e.g., TNF-α inhibition) and the cytotoxicity value provides an early indication of the compound's therapeutic window. A large window is highly desirable.

  • Self-Validation: The described workflow is inherently self-validating. For instance, if a compound shows potent biochemical inhibition of a kinase but has no effect on cell proliferation or inflammatory markers, it could indicate that the specific pathway is not critical in that cellular context or that the compound is failing to engage its target in the cell. This would prompt further investigation using target engagement assays like the Cellular Thermal Shift Assay (CETSA).

References

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid - Benchchem.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Cancer Cell-Based Assays - Charles River Labor
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
  • The role of cell-based assays for drug discovery - News-Medical.Net.
  • Cell-Based Assays - Sigma-Aldrich.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
  • (PDF)
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid - Guidechem.
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed.
  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Quinoline.
  • 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regul

Sources

Application

Application Notes and Protocols for Cell-Based Assays of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Introduction 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound belonging to the benzothiophene class of heterocyclic molecules. This class is of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound belonging to the benzothiophene class of heterocyclic molecules. This class is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific molecule, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, has been identified as a potent modulator of key cellular signaling pathways. Its primary known mechanisms of action include the inhibition of specific protein kinases, such as Cdc-like kinases (Clk1 and Clk4) involved in pre-mRNA splicing, and the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[1][5] A structurally related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, has also been shown to inhibit the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[6][7]

These diverse biological activities underscore the therapeutic potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, particularly in oncology and inflammatory diseases. To facilitate further research and development of this compound and its analogs, this document provides a comprehensive guide to performing relevant cell-based assays. We will detail protocols for assessing its impact on cell proliferation and viability, its ability to induce apoptosis, and its kinase inhibitory activity within a cellular context. These protocols are designed to be robust and adaptable, providing researchers with the tools to quantify the biological effects of this promising compound.

Mechanism of Action: A Multi-Targeted Approach

The therapeutic potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid stems from its ability to interact with multiple intracellular targets. Understanding these interactions is crucial for designing relevant cell-based assays and interpreting the resulting data.

  • Kinase Inhibition (Clk1/4 & BCKDK): Protein kinases are critical regulators of a vast array of cellular processes. This compound has been shown to inhibit Clk1 and Clk4, which are key players in the regulation of pre-mRNA splicing.[1] By inhibiting these kinases, the compound can disrupt the proper processing of messenger RNA, leading to downstream effects on protein expression and cellular function. Additionally, its inhibition of BCKDK can modulate the metabolism of branched-chain amino acids, a pathway increasingly implicated in cancer and metabolic diseases.[1][5]

  • Modulation of Apoptosis (Potential Mcl-1 Inhibition): The structural similarity to known Mcl-1 inhibitors suggests a potential role in modulating programmed cell death, or apoptosis.[6] Mcl-1 is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes their survival. Inhibition of Mcl-1 can restore the natural apoptotic process, leading to the death of malignant cells.

The following diagram illustrates the primary known and potential signaling pathways affected by 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Signaling_Pathways Potential Signaling Pathways of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid cluster_0 Kinase Inhibition cluster_1 Apoptosis Regulation Compound Compound Clk1/4 Clk1/4 Compound->Clk1/4 inhibits BCKDK BCKDK Compound->BCKDK inhibits Mcl-1 Mcl-1 Compound->Mcl-1 potentially inhibits pre-mRNA Splicing pre-mRNA Splicing Clk1/4->pre-mRNA Splicing regulates BCKDC Activation BCKDC Activation BCKDK->BCKDC Activation negatively regulates Altered Protein Expression Altered Protein Expression pre-mRNA Splicing->Altered Protein Expression BCAA Metabolism BCAA Metabolism BCKDC Activation->BCAA Metabolism Apoptosis Apoptosis Mcl-1->Apoptosis inhibits Cell Death Cell Death Apoptosis->Cell Death Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Altered Protein Expression->Cell Cycle Arrest / Apoptosis Cellular Energetics Cellular Energetics BCAA Metabolism->Cellular Energetics

Caption: Signaling pathways targeted by the compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for evaluating the cellular effects of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. It is essential to maintain aseptic cell culture techniques throughout these procedures.[8][9][10]

Protocol 1: Cell Proliferation and Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

  • Selected cancer cell line (e.g., HeLa, A549, or a cell line known to be dependent on the target kinases)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability (>95%).

    • Seed cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in a logarithmic growth phase at the end of the assay.[4][13]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC₅₀ value.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][14]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.[1][15]

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

  • Selected cancer cell line

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in Protocol 1, using a white-walled 96-well plate. A typical incubation time for apoptosis induction is 24 hours.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[15]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[1]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

  • Express the results as fold-change in caspase activity compared to the vehicle control.

  • Plot the fold-change in caspase activity against the compound concentration.

Experimental_Workflow General Experimental Workflow for Cell-Based Assays Start Start Cell_Culture Maintain and expand selected cell line Start->Cell_Culture Cell_Seeding Seed cells in 96-well plate at optimal density Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h for cell adherence Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of the compound Incubation_24h->Compound_Treatment Incubation_Time Incubate for specified time (e.g., 24, 48, 72h) Compound_Treatment->Incubation_Time Assay_Specific_Steps Assay-Specific Steps Incubation_Time->Assay_Specific_Steps MTT_Assay Add MTT reagent, incubate, solubilize formazan Assay_Specific_Steps->MTT_Assay Proliferation Caspase_Assay Add Caspase-Glo® reagent, incubate Assay_Specific_Steps->Caspase_Assay Apoptosis Kinase_Assay Lyse cells, perform kinase reaction, detect signal Assay_Specific_Steps->Kinase_Assay Kinase Activity Data_Acquisition Read absorbance or luminescence MTT_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Kinase_Assay->Data_Acquisition Data_Analysis Calculate % viability, fold-change, or IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the cell-based assays.

Protocol 3: Cellular Kinase Inhibition Assay

To confirm that 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid inhibits its target kinases (e.g., Clk1/4) within a cellular environment, a cellular kinase assay can be employed. This can be achieved using various platforms, such as those that measure the phosphorylation of a specific substrate.

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

  • Cell line overexpressing the target kinase or with high endogenous expression

  • Appropriate cell culture medium and plates

  • Cell lysis buffer

  • Cellular kinase assay kit (e.g., a TR-FRET or ELISA-based assay specific for the target kinase or its substrate)

  • Phospho-specific and total protein antibodies for the kinase's substrate

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the compound as described in the previous protocols. A shorter incubation time (e.g., 1-4 hours) is often sufficient to observe kinase inhibition.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and then add cell lysis buffer.

    • Incubate on ice as per the lysis buffer protocol to ensure complete cell lysis.

    • Collect the cell lysates and clarify by centrifugation.

  • Kinase Activity Measurement:

    • Follow the specific instructions of the chosen cellular kinase assay kit. This typically involves adding the cell lysate to a pre-coated plate and then adding detection reagents.

    • For a Western blot-based approach, you can measure the phosphorylation status of a known downstream substrate of the target kinase.

Data Analysis:

  • Quantify the signal (e.g., fluorescence or luminescence) for each sample.

  • Normalize the signal for the phosphorylated substrate to the total amount of the substrate protein.

  • Calculate the percentage of kinase inhibition at different compound concentrations relative to the vehicle control.

  • Determine the IC₅₀ value for cellular kinase inhibition.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the data generated from these assays, it is crucial to incorporate proper controls and validation steps.

Quantitative Data Summary Table

ParameterRecommended Value/RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and provides an adequate signal-to-noise ratio.[4][13]
Compound Concentration Range 0.01 µM - 100 µMA wide range is necessary to accurately determine the IC₅₀ value.
Vehicle (DMSO) Concentration < 0.5%High concentrations of DMSO can be toxic to cells and affect assay results.
MTT Incubation Time 2 - 4 hoursAllows for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.[12][14]
Caspase Assay Incubation Time 1 - 3 hoursOptimal time to achieve a stable luminescent signal.[1][15]
Positive Control Staurosporine or other known inducers of apoptosis/kinase inhibitorsValidates that the assay system is responsive to known modulators.
Negative Control Untreated cells and vehicle-treated cellsEstablishes baseline viability/activity and accounts for any effects of the solvent.

Conclusion

The protocols detailed in these application notes provide a robust framework for characterizing the cellular activities of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. By systematically evaluating its effects on cell proliferation, apoptosis, and intracellular kinase activity, researchers can gain valuable insights into its therapeutic potential. Adherence to best practices in cell culture and assay execution, including the use of appropriate controls, will ensure the generation of high-quality, reliable data to drive further drug development efforts.

References

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Labyrinth Books. (n.d.). General Techniques of Cell Culture. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification of Small Molecule Inhibitors of Pre-mRNA Splicing. Retrieved from [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • PubMed. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Retrieved from [Link]

  • PMC - NIH. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Evaluation of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Abstract This document provides a comprehensive framework for designing and executing an in vivo study to evaluate the pharmacological properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. While specif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for designing and executing an in vivo study to evaluate the pharmacological properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. While specific data on this molecule is limited, its core structure belongs to the benzothiophene class of heterocyclic compounds. Benzothiophene derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide is therefore predicated on the hypothesis that the test compound possesses anti-inflammatory properties. We present a multi-phase study design, beginning with essential preliminary studies for dose range finding and pharmacokinetic profiling, followed by a robust efficacy evaluation in a validated murine model of acute inflammation. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of preclinical research.[5]

Background and Scientific Rationale

Benzothiophene and its derivatives are a significant class of compounds in medicinal chemistry, with several approved drugs like Raloxifene and Zileuton built on this scaffold.[3] Their structural versatility allows for diverse pharmacological activities.[3] Specifically, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid has been noted for potential anti-inflammatory, antimicrobial, and anticancer effects.[6] One identified mechanism for a related benzothiophene derivative involves the allosteric inhibition of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which has implications for metabolic diseases.[6][7]

Given the strong precedent for anti-inflammatory activity within this chemical class, this study design will focus on characterizing the compound's potential to modulate an acute inflammatory response.[1][2] We will utilize the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. LPS, a component of Gram-negative bacteria cell walls, is a potent activator of the innate immune response through the Toll-like receptor 4 (TLR4) pathway, leading to a robust and reproducible inflammatory cascade, including the release of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9] This model is well-suited for the initial screening of novel anti-inflammatory agents.[10]

The overall study is structured to first establish a safe and pharmacokinetically relevant dosing regimen before proceeding to efficacy testing. This phased approach is critical for the interpretability of the final efficacy data and is a cornerstone of preclinical drug development.[5][11][12][13]

Overall Study Workflow

The proposed in vivo evaluation is a two-phase process. Phase 1 establishes the safety and pharmacokinetic profile, which is essential for selecting appropriate doses for Phase 2, the efficacy study.

G cluster_0 Phase 1: Safety & PK Profiling cluster_1 Phase 2: Efficacy Evaluation cluster_2 Endpoint Analysis MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Determines highest non-toxic dose Efficacy LPS-Induced Acute Inflammation Model PK->Efficacy Informs dose selection (e.g., 1/2 MTD, 1/4 MTD) Data Plasma & Tissue Samples Efficacy->Data Collect samples Cytokine Cytokine Profiling (ELISA) Data->Cytokine Histo Histopathology Data->Histo

Caption: Overall In Vivo Study Workflow.

Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies

Rationale: Before assessing efficacy, it is crucial to determine the highest dose that can be administered without causing unacceptable toxicity (MTD).[14][15][16] This prevents confounding efficacy results with adverse effects and establishes a safe therapeutic window.[15][17] Concurrently, a pharmacokinetic (PK) study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[18][19] This data informs the dosing schedule (e.g., once or twice daily) and ensures that the compound reaches and maintains a sufficient concentration in the bloodstream to exert a biological effect.[20]

Protocol: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Group Allocation: Assign 5 mice per group.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg). The highest dose should not exceed a limit dose of 1000 mg/kg as per ICH guidelines unless higher doses are justified.[15]

    • Administer the compound via the intended route for the efficacy study (e.g., oral gavage (PO) or intraperitoneal (IP)).

  • Monitoring: Observe animals daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight changes, and any mortality.

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss exceeding 15-20%.[17]

Protocol: Single-Dose Pharmacokinetic (PK) Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from 3-4 mice per time point.[18] A typical schedule for IV is 5, 15, 30, 60, 120, 240, and 480 minutes. For PO, time points could be 15, 30, 60, 120, 240, 480, and 1440 minutes.[21]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.[22]

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
Table 1: Key Pharmacokinetic Parameters.

Phase 2: Efficacy in LPS-Induced Acute Inflammation Model

Rationale: This model mimics the systemic inflammatory response seen in conditions like sepsis.[10] LPS administration triggers a rapid and quantifiable increase in pro-inflammatory cytokines, which can be measured in the plasma.[9] The efficacy of the test compound is determined by its ability to suppress this cytokine storm.

Potential Signaling Pathway

The anti-inflammatory effect of the compound is hypothesized to occur via inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Genes binds to DNA Cytokines Cytokine Release Genes->Cytokines transcription & translation Compound 3,7-Dichloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid Compound->IKK Potential Inhibition

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

Protocol: In Vivo Efficacy Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week.

  • Study Groups: A minimum of 8-10 animals per group is recommended for statistical power.

GroupTreatment (PO/IP)Challenge (IP)Rationale
1VehicleSalineNegative Control
2VehicleLPS (1 mg/kg)Disease Model Control
3Dexamethasone (5 mg/kg)LPS (1 mg/kg)Positive Control (Reference Compound)
4Test Compound (Low Dose)LPS (1 mg/kg)Efficacy Test
5Test Compound (High Dose)LPS (1 mg/kg)Efficacy Test (Dose-Response)
Table 2: Experimental Group Design.
  • Procedure:

    • Administer the vehicle, test compound, or Dexamethasone 1 hour prior to the inflammatory challenge.

    • Administer LPS (from E. coli O111:B4, dissolved in sterile saline) or saline via IP injection.[23]

    • At a peak inflammatory time point (e.g., 2 or 4 hours post-LPS), euthanize animals.[8]

  • Sample Collection:

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.[24] Store plasma at -80°C.

    • Perfuse animals with saline and collect tissues (e.g., lung, liver) for histopathology. Fix tissues in 10% neutral buffered formalin.

Protocol: Cytokine Analysis by ELISA
  • Assay: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α, IL-6, and IL-1β.[25] High-sensitivity or multiplex kits can be used if sample volume is limited or multiple analytes are desired.[26][27]

  • Procedure:

    • Thaw plasma samples on ice.

    • Follow the manufacturer's protocol precisely.[24] This typically involves adding standards and samples to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

    • Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).

  • Quantification: Calculate cytokine concentrations by interpolating from the standard curve generated with known concentrations of the recombinant cytokine.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical tests. For comparing multiple groups, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. A p-value of <0.05 is typically considered statistically significant.

  • Interpretation: A significant reduction in the plasma levels of TNF-α, IL-6, and/or IL-1β in the test compound groups compared to the vehicle + LPS group would indicate anti-inflammatory activity. The magnitude of this effect can be compared to the positive control (Dexamethasone) group.

  • Histopathology: Pathological evaluation of H&E-stained tissue sections (e.g., lung) can provide corroborating evidence by assessing inflammatory cell infiltration and tissue damage.

By following this structured, multi-phase approach, researchers can generate robust and interpretable in vivo data to effectively evaluate the therapeutic potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as an anti-inflammatory agent.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Anonymous. (n.d.).
  • Benchchem. (n.d.). 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid. Benchchem.
  • Anonymous. (n.d.). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Anonymous. (n.d.).
  • O'Dea, K. P., Wilson, C. L., & Takata, M. (n.d.). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.
  • Mrozek, S., et al. (2014).
  • Anonymous. (2024).
  • Bio-protocol. (n.d.).
  • Zaher, N., et al. (n.d.).
  • Enamine. (n.d.).
  • Ma, H., et al. (n.d.). General Principles of Preclinical Study Design. PubMed Central.
  • Anonymous. (n.d.). Maximum tolerable dose (MTD) studies. Southern Research.
  • F.A.C. Fuzita, et al. (2022).
  • Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD)
  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA.
  • Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • EUPATI. (n.d.). Maximum Tolerated Dose [MTD].
  • Wang, T., et al. (n.d.). Murine Pharmacokinetic Studies. PubMed Central.
  • SFDA. (2024). General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority.
  • Elabscience. (n.d.). High Sensitivity Mouse IL-4 (Interleukin 4) ELISA Kit. Elabscience.
  • Gasiorowska, J., et al. (n.d.). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central.
  • ResearchGate. (2020).
  • Blystone, C. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background.
  • GARDP Revive. (n.d.).
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Boster Biological Technology. (n.d.). Multiplex ELISA Kit For Cytokine - Inflammation (13-plex). Boster Biological Technology.
  • Biocompare. (2017).
  • Chem Help ASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube.
  • Chaudhari, B. B., Bali, A., & Balaini, A. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry.
  • Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kumar, A., et al. (n.d.). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online.
  • Onwudiwe, J. E., et al. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central.
  • Onwudiwe, J. E., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed.

Sources

Application

Application Notes and Protocols for Investigating 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in Animal Models: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound and its Therapeutic Potential 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Therapeutic Potential

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound with a benzothiophene core. This heterocyclic scaffold is of significant interest in medicinal chemistry.[1] Derivatives of benzothiophene have shown a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1] The subject molecule is a crucial building block in the synthesis of selective kinase inhibitors, particularly those targeting Cdc-like kinases (Clk1 and Clk4), which are involved in pre-mRNA splicing.[1]

Given its potential as a kinase inhibitor and its anti-inflammatory and antimicrobial prospects, preclinical evaluation in animal models is a critical step to understand its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. A carefully designed dosage study is fundamental to the success of such an evaluation.

Pre-Dosing Considerations: Building a Foundation for In Vivo Studies

Before initiating any animal studies, a thorough in vitro characterization of the compound is essential. This data will inform the starting dose and the design of the in vivo experiments.

  • In Vitro Efficacy: Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in relevant cell-based assays. For instance, if the target is a specific kinase, the IC50 against that kinase should be established.

  • In Vitro Cytotoxicity: Assess the compound's toxicity in various cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose).

  • Physicochemical Properties: Understanding the compound's solubility, lipophilicity (LogP), and pKa is crucial for developing an appropriate formulation for in vivo administration.[1] The methoxy group in 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid suggests increased lipophilicity compared to hydroxylated analogs.[1]

  • Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes can provide insights into the compound's expected half-life in vivo and help predict potential drug-drug interactions.

Comparative Analysis of Structurally Related Compounds

While direct data for the target compound is scarce, examining the dosage and pharmacokinetic data of structurally similar compounds can provide a valuable, albeit preliminary, reference point. Two such examples are TDI-10229 and 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2).

CompoundMolecular TargetAnimal ModelDosageKey Findings
TDI-10229 Soluble Adenylyl Cyclase (sAC)Mouse5 mg/kg (oral)Good oral bioavailability (59%) with a Cmax of 15.5 µM and a mean residence time of 3.95 hours.[2][3]
BT2 BCKDC Kinase (BDK)Mouse20 mg/kg/day (oral)Effective in ameliorating ulcerative colitis by suppressing mTORC1 activation.[4][5][6]

Note: The dosages mentioned above are specific to the respective compounds and their biological targets. They should not be directly extrapolated to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid but can be used to inform the dose range for initial exploratory studies.

Experimental Protocol: Dose-Range Finding (DRF) Study

A dose-range finding study is the first in vivo experiment to determine the maximum tolerated dose (MTD) and to identify potential toxicities.

Animal Model Selection

The choice of animal model depends on the therapeutic area of interest. For general toxicity and pharmacokinetic studies, rodents such as mice (e.g., C57BL/6 or BALB/c strains) or rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.[7]

Formulation Preparation

The formulation should ensure the complete solubilization and stability of the compound. Based on the physicochemical properties of similar benzothiophene derivatives, a common starting point for formulation development for oral administration could be a suspension or solution in a vehicle such as:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3]

  • Corn oil[3]

It is critical to test the stability of the formulation before administration.

Step-by-Step DRF Protocol
  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., 5-8 animals per group), including a vehicle control group.

  • Dose Selection: Based on in vitro data and the information from related compounds, a starting dose could be in the range of 1-10 mg/kg. Subsequent doses should be escalated in a logarithmic or semi-logarithmic manner (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended clinical route, most commonly oral gavage (p.o.) for initial studies.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dosing) and then daily for up to 14 days. Key parameters to monitor include:

    • Changes in body weight

    • Food and water intake

    • General appearance (e.g., fur, posture)

    • Behavioral changes (e.g., lethargy, hyperactivity)

    • Signs of pain or distress

  • Data Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

Visualizing the Experimental Workflow

DRF_Workflow cluster_preclinical Pre-Dosing Phase cluster_invivo In Vivo Phase: Dose-Range Finding cluster_analysis Data Analysis & MTD Determination invitro In Vitro Studies (Efficacy, Toxicity, PK) formulation Formulation Development invitro->formulation dosing Dose Administration (Vehicle, Low, Mid, High) formulation->dosing acclimatization Animal Acclimatization grouping Group Allocation & Randomization acclimatization->grouping grouping->dosing monitoring Clinical Observation & Body Weight Monitoring dosing->monitoring blood_collection Terminal Blood Collection monitoring->blood_collection necropsy Gross Necropsy & Histopathology monitoring->necropsy data_analysis Data Analysis blood_collection->data_analysis necropsy->data_analysis mtd MTD Determination data_analysis->mtd

Sources

Method

"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" formulation for experiments

An In-Depth Guide to the Experimental Formulation of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Prepared by a Senior Application Scientist This document provides researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Formulation of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Prepared by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the formulation of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1) for preclinical experimental use. The guidance herein emphasizes scientific rationale, procedural integrity, and best practices to ensure reproducible and reliable experimental outcomes.

Introduction: Understanding the Molecule and the Formulation Challenge

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound with a molecular weight of 277.12 g/mol and a formula of C₁₀H₆Cl₂O₃S.[1][2] It has garnered significant interest in medicinal chemistry as a versatile building block and an active agent. Research has highlighted its role as a kinase inhibitor, particularly targeting Cdc-like kinases (Clk1/Clk4) and mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), giving it potential applications in oncology and metabolic diseases.[1][3] Additional studies suggest potential anti-inflammatory and antimicrobial activities.[1]

The primary challenge in working with this compound lies in its physicochemical properties. The benzothiophene core, coupled with chloro and methoxy groups, confers significant lipophilicity, which suggests poor aqueous solubility.[1] This characteristic is a common hurdle in drug discovery, as delivering the compound effectively to biological targets in both in vitro and in vivo systems requires carefully designed formulation strategies.[4] The goal of formulation is to create a delivery system that solubilizes the compound at the desired concentration and maintains its stability without interfering with the biological assay.[5][6]

Section 1: Essential Pre-formulation Characterization

Before developing any formulation, a thorough understanding of the compound's physicochemical properties is paramount.[7] This data informs the selection of appropriate excipients and formulation strategies.

Key Physicochemical Parameters:

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4) to understand how ionization of the carboxylic acid group affects solubility.[7][8]

  • pKa: The predicted pKa of a similar, less substituted structure is around 3.38, indicating it is an acidic compound.[9] The actual pKa should be determined experimentally to predict its ionization state in different environments (e.g., stomach vs. intestine).

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound and helps predict its potential for membrane permeation and solubility in lipid-based vehicles.[5]

  • Physical Form: Characterizing the solid state (e.g., crystalline vs. amorphous, polymorphism) is crucial, as different forms can have vastly different solubilities and stabilities.[8]

Protocol 1.1: Equilibrium Solubility Assessment

This protocol determines the saturation solubility of the compound in various vehicles, providing the foundational data for formulation design.

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid powder

  • Selection of solvents/vehicles (See Table 1)

  • Glass vials with screw caps

  • Micro-spatula

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Shaking incubator or rotator

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed vial. Record the exact weight.

  • Add a fixed volume (e.g., 1 mL) of the selected test vehicle to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate initial dispersion.

  • Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vials to confirm that excess solid compound remains, indicating saturation.

  • Carefully withdraw a sample of the supernatant, avoiding the solid material.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the quantifiable range of your analytical method.

  • Quantify the compound concentration using a validated HPLC method.

  • Express the solubility in mg/mL or µg/mL.

Data Presentation:

Vehicle Solvent Type Typical Use Expected Solubility
Deionized WaterAqueous BufferBaselineVery Low
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous BufferIn vitro assaysVery Low
Dimethyl Sulfoxide (DMSO)Organic Co-solventIn vitro stockHigh
Ethanol (95-100%)Organic Co-solventIn vitro stock, In vivoModerate
Propylene Glycol (PG)Organic Co-solventIn vivo vehicleLow to Moderate
Polyethylene Glycol 400 (PEG 400)Organic Co-solventIn vivo vehicleLow to Moderate
5% DMSO / 40% PEG 400 / 55% SalineCo-solvent SystemIn vivo (IV/IP)Dose-dependent
0.5% CMC in WaterSuspension VehicleIn vivo (PO)N/A (Suspension)
Corn Oil / Sesame OilLipid VehicleIn vivo (PO/SC)Low to Moderate

Table 1: Recommended vehicles for initial solubility screening. A related compound shows high solubility in DMSO (~30 mg/mL) but poor solubility in ethanol (~1 mg/mL), suggesting a similar profile for this molecule.[10]

Section 2: Formulation for In Vitro Experiments

For cell-based assays, the compound is typically dissolved in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous culture medium.

// Node styles start_node [label="Weigh Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; output_node [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; storage_node [shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define nodes A [label="1. Weigh Compound\nAccurately weigh the required mass.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add 100% DMSO\nCalculate volume for desired\nstock concentration (e.g., 10-50 mM).", node_style=process_node]; C [label="3. Solubilize\nUse vortexing and/or sonication\nto ensure complete dissolution.", node_style=process_node]; D [label="4. Visual Inspection\nIs the solution clear with no particulates?", node_style=decision_node]; E [label="5. Sterile Filtration\nUse a 0.22 µm syringe filter\n(PTFE recommended for DMSO).", node_style=process_node]; F [label="6. Aliquot & Store\nStore at -20°C or -80°C in small,\nsingle-use aliquots to avoid freeze-thaw cycles.", node_style=storage_node]; G [label="7. Serial Dilution\nDilute stock into assay medium.\nEnsure final DMSO % is low (<0.5%).", node_style=process_node]; H [label="Ready for Assay", node_style=output_node]; I [label="Troubleshoot:\nTry gentle warming or\nlower concentration", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G start_node Weigh Compound process_node process_node decision_node decision_node output_node output_node storage_node storage_node A 1. Weigh Compound Accurately weigh the required mass. B 2. Add 100% DMSO Calculate volume for desired stock concentration (e.g., 10-50 mM). A->B C 3. Solubilize Use vortexing and/or sonication to ensure complete dissolution. B->C D 4. Visual Inspection Is the solution clear with no particulates? C->D E 5. Sterile Filtration Use a 0.22 µm syringe filter (PTFE recommended for DMSO). D->E Yes I Troubleshoot: Try gentle warming or lower concentration D->I No F 6. Aliquot & Store Store at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. E->F G 7. Serial Dilution Dilute stock into assay medium. Ensure final DMSO % is low (<0.5%). F->G H Ready for Assay G->H

Causality and Experimental Choices
  • Why DMSO? Dimethyl sulfoxide (DMSO) is a powerful, water-miscible solvent capable of dissolving many lipophilic compounds.[11] It is the default choice for initial in vitro screening.

  • Controlling Final Solvent Concentration: High concentrations of organic solvents like DMSO can be toxic to cells or cause confounding biological effects.[11][12] It is critical to keep the final concentration in the assay low, typically well below 0.5%, and to include a vehicle control group (medium with the same final DMSO concentration) in every experiment.

Protocol 2.1: Preparation of a 20 mM DMSO Stock Solution

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (MW: 277.12 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes

Procedure:

  • Calculate the mass needed. For 1 mL of a 20 mM stock: Mass = 20 mmol/L * 1 L/1000 mL * 277.12 g/mol * 1 mL = 0.00554 g = 5.54 mg

  • Accurately weigh 5.54 mg of the compound into a sterile vial.

  • Add 1.0 mL of 100% DMSO.

  • Vortex for 2-5 minutes. If needed, sonicate in a water bath for 5-10 minutes to aid dissolution.

  • Visually confirm the solution is clear and free of particles.

  • (Optional but recommended) Sterile-filter the solution using a 0.22 µm PTFE syringe filter into a fresh sterile vial.

  • Aliquot into smaller, single-use volumes (e.g., 50 µL) to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Section 3: Formulation for In Vivo Preclinical Studies

In vivo formulations are more complex, as they must be biocompatible, stable, and appropriate for the chosen route of administration (e.g., oral, intravenous).[13] The strategy depends heavily on the required dose.

// Node styles start_node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_node [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_node [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define nodes Start [label="Determine Required Dose (mg/kg)\n& Dosing Volume (mL/kg)", node_style=start_node]; Calc [label="Calculate Required Concentration\n(mg/mL)", node_style=process_node]; CheckSol [label="Is required [C] < solubility in\na simple, safe vehicle\n(e.g., PEG 400, oil)?", node_style=decision_node]; Solution [label="Develop Solution Formulation\n(Co-solvents, Surfactants)", node_style=outcome_node]; Suspension [label="Develop Suspension Formulation\n(Wetting & Suspending Agents)", node_style=outcome_node]; Reassess [label="Dose too high for simple formulation.\nConsider advanced methods (nanosuspension)\nor re-evaluate dose.", node_style=fail_node];

G start_node start_node decision_node decision_node process_node process_node outcome_node outcome_node fail_node fail_node Start Determine Required Dose (mg/kg) & Dosing Volume (mL/kg) Calc Calculate Required Concentration (mg/mL) Start->Calc CheckSol Is required [C] < solubility in a simple, safe vehicle (e.g., PEG 400, oil)? Calc->CheckSol Solution Develop Solution Formulation (Co-solvents, Surfactants) CheckSol->Solution Yes Suspension Develop Suspension Formulation (Wetting & Suspending Agents) CheckSol->Suspension No Reassess Dose too high for simple formulation. Consider advanced methods (nanosuspension) or re-evaluate dose. Suspension->Reassess If dose > 100-200 mg/kg

Protocol 3.1: Co-solvent Solution for Low-Dose Administration (e.g., IV, IP, PO)

This approach is ideal for pharmacokinetic (PK) studies where ensuring the drug is fully dissolved is critical to understanding its absorption and distribution.[6]

Vehicle Composition Example: 10% DMSO, 40% PEG 400, 50% Saline (v/v/v).

Rationale:

  • DMSO: Acts as the primary solubilizing agent.

  • PEG 400: A water-miscible co-solvent that helps maintain solubility upon dilution in the bloodstream.[14]

  • Saline: Provides isotonicity for parenteral administration.

Procedure:

  • Weigh the required amount of the compound into a sterile glass vial.

  • Add the DMSO component first (10% of the final volume). Vortex until the compound is fully dissolved. This is a critical step.

  • Add the PEG 400 component (40% of the final volume) and mix thoroughly.

  • Slowly add the saline component (50% of the final volume) dropwise while vortexing. This slow addition helps prevent the compound from precipitating ("crashing out") of the solution.

  • Visually inspect the final formulation. It must be a clear, particle-free solution.

  • Use the formulation promptly after preparation. Assess stability if it needs to be stored.

Protocol 3.2: Aqueous Suspension for High-Dose Administration (e.g., PO)

For toxicology or efficacy studies requiring high doses that exceed the compound's solubility, a suspension is necessary.[7] The goal is to create a uniform dispersion of fine particles.

Vehicle Composition Example: 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween 80 in purified water.

Rationale:

  • Tween 80: A non-ionic surfactant that acts as a wetting agent, allowing the aqueous vehicle to coat the hydrophobic drug particles.[15]

  • CMC: A viscosity-enhancing polymer that serves as a suspending agent, preventing the rapid settling of drug particles.[16]

Procedure:

  • Particle Size Reduction (Recommended): If possible, micronize the dry compound using a mortar and pestle or other mechanical means to increase its surface area and improve dissolution rate.[15]

  • Prepare the vehicle: Dissolve Tween 80 in the required volume of water. Slowly add the CMC powder while stirring or vortexing until a uniform, slightly viscous solution is formed. This may take 30-60 minutes.

  • Weigh the micronized compound into a glass vial or mortar.

  • Add a small amount of the vehicle to the powder to form a thick, uniform paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenize the suspension if necessary using appropriate equipment.

  • Crucially, a suspension must be mixed vigorously (e.g., by vortexing) immediately before each animal is dosed to ensure uniform concentration.

Section 4: Formulation Stability Assessment

A formulation is only useful if the compound remains stable and solubilized (or uniformly suspended) for the duration of the experiment.[17] Stability testing is essential to verify this.

Physical Stability: Refers to the formulation maintaining its physical properties, such as appearance and particle size.[18]

  • Assessment: Visual inspection for precipitation, crystallization, or phase separation at relevant time points (e.g., 0, 2, 4, 8, 24 hours) and storage conditions (room temperature, 4°C).[18]

Chemical Stability: Refers to the compound not degrading into other molecules.[18]

  • Assessment: Use an analytical method like HPLC to measure the concentration of the active compound and detect any new peaks corresponding to degradation products over time.[18]

Protocol 4.1: Short-Term "Bench-Top" Stability
  • Prepare the final formulation as described in the protocols above.

  • Store the formulation under the same conditions it will experience during the experiment (e.g., on the lab bench at room temperature).

  • At specified time points (e.g., 0, 1, 4, and 8 hours), withdraw an aliquot.

  • Visually inspect for any changes (clarity for solutions, uniformity for suspensions).

  • Quantify the concentration of the compound using HPLC to check for degradation or precipitation (after centrifuging a suspension). A loss of more than 5-10% from the initial concentration may indicate a problem.[14]

References

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid - Benchchem.
  • The Role of Stability Testing in Pharmaceutical Research - Moravek.
  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery - ResearchG
  • Designing formulations for preclinical and early stage clinical studies - Quay Pharma.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Chemical vs.
  • 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid - Guidechem.
  • CAS 34576-89-1 | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Synblock.
  • Preclinical formulations for pharmacokinetic studies - Admescope.
  • Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed.
  • Pre-Clinical Formulation Development - Cre
  • Stability Testing - Charles River Labor
  • Solubilizing Excipients Guide - Scribd.
  • Excipients | Pharmlabs.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8) - Cayman Chemical.
  • Formulation strategies for poorly soluble drugs - ResearchG
  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Quinoline.
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed.

Sources

Application

Application Note: Protocols for Solubility and Stability Assessment of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Abstract This document provides a comprehensive set of protocols for evaluating the aqueous solubility and chemical stability of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1), a key intermed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive set of protocols for evaluating the aqueous solubility and chemical stability of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1), a key intermediate in medicinal chemistry.[1] Given its role as a scaffold for developing novel kinase inhibitors, a thorough understanding of its physicochemical properties is paramount for successful drug development.[1] These protocols are designed for researchers, chemists, and formulation scientists, offering step-by-step guidance on determining pH-dependent solubility profiles and assessing degradation pathways under various stress conditions as mandated by regulatory guidelines.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene with a molecular formula of C₁₀H₆Cl₂O₃S and a molecular weight of approximately 277.12 g/mol .[2][3] Its structure contains a carboxylic acid moiety, which is a critical determinant of its physicochemical behavior. The pKa of this group dictates the molecule's ionization state across different pH environments, profoundly influencing properties like solubility, permeability, and ultimately, bioavailability.[4]

In early drug discovery, a compound's failure is often attributed to poor biopharmaceutical properties rather than a lack of potency.[5] Therefore, early and accurate assessment of solubility and stability is not merely a data-gathering exercise; it is a crucial de-risking strategy. The data generated from the following protocols will inform critical decisions regarding formulation strategies, potential liabilities, and the overall viability of a drug candidate. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) to ensure that the data generated is robust and suitable for regulatory consideration.[6][7]

Part I: Solubility Characterization

The aqueous solubility of a drug substance is a primary factor affecting its absorption from the gastrointestinal tract. For an acidic compound like 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, solubility is expected to be minimal at low pH (when the molecule is in its neutral, un-ionized form) and increase significantly as the pH rises above its pKa (leading to the formation of the more soluble carboxylate salt).[8]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic or equilibrium solubility, providing the most accurate measure of a compound's intrinsic solubility.[5][9]

Causality and Experimental Rationale: This protocol uses a series of buffers spanning the physiological pH range (1.2 to 7.4) and beyond to construct a complete solubility-pH profile.[8] Equilibration for 24 to 48 hours is essential to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states. A validated High-Performance Liquid Chromatography (HPLC) method is employed for precise quantification, ensuring accuracy and reproducibility.

Materials and Equipment:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (solid powder)

  • HPLC-grade water, Acetonitrile (ACN), and Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Biologically relevant buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

  • Analytical balance, vortex mixer, orbital shaker with temperature control

  • 2 mL glass vials with screw caps

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • Calibrated HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of each selected buffer in a glass vial. The presence of undissolved solid at the end of the experiment is necessary to confirm saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended mixing time is critical for achieving equilibrium.

  • Sample Processing: After 24 hours, visually confirm the presence of excess solid. Let the vials stand for 1 hour to allow larger particles to settle.

  • Clarification: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Expert Tip: Discard the first 100-200 µL of the filtrate to avoid any potential adsorption losses onto the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase mimic and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

  • pH Measurement: Measure the final pH of the remaining supernatant to confirm it has not shifted during the experiment.[8]

Data Presentation: Expected Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent System Initial pH Equilibrium pH Temperature (°C) Solubility (µg/mL)
0.1 M HCl1.21.225Expected Low
Acetate Buffer4.54.525Expected Moderate
Phosphate Buffer6.86.825Expected High
PBS7.47.425Expected High
Phosphate Buffer9.09.025Expected Highest
Workflow Visualization: Solubility Testing

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis cluster_result 5. Result A Add Excess Solid to Buffer Vials B Shake at Constant Temp (24-48 hours) A->B C Centrifuge / Settle B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Quantify by HPLC-UV D->E F Measure Final pH D->F G Solubility-pH Profile E->G F->G

Caption: Workflow for equilibrium solubility testing.

Part II: Stability Assessment & Forced Degradation

Stability testing is essential to understand how a drug substance might change under the influence of environmental factors like pH, temperature, light, and oxidizing agents.[10] Forced degradation, or stress testing, is a deliberate process to generate degradation products to establish degradation pathways and validate that the chosen analytical method is "stability-indicating."[11][12]

Causality and Experimental Rationale: The conditions for forced degradation are designed to be more severe than accelerated stability testing to produce a modest level of degradation (typically 5-20%).[12] This level is sufficient to identify potential degradants without destroying the molecule to an extent that the primary degradation pathways are obscured. A stability-indicating method, typically reverse-phase HPLC, is critical as it must be able to resolve the parent peak from all process impurities and degradation products.[11]

Protocol 2: Forced Degradation Studies

Pre-requisite: A validated, stability-indicating HPLC method must be in place. The method should provide good resolution, peak shape, and sensitivity for the parent compound.

Materials and Equipment:

  • Validated HPLC-UV system

  • Photostability chamber (ICH Q1B compliant)[6]

  • Oven/stability chamber with temperature and humidity control

  • Stock solutions of the compound in a suitable solvent (e.g., 50:50 ACN:Water)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

Step-by-Step Methodology: For all conditions, a control sample (time zero, stored at 5°C in the dark) must be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix the compound stock solution with 0.1 M HCl.

    • Incubate one set of samples at room temperature (RT) and another at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize with an equivalent amount of NaOH before HPLC analysis.[13]

  • Base Hydrolysis:

    • Mix the compound stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize with an equivalent amount of HCl before analysis.[13]

  • Oxidative Degradation:

    • Mix the compound stock solution with 3% H₂O₂.

    • Incubate at RT, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours) for analysis.

  • Thermal Degradation (Solid & Solution):

    • Place a sample of the solid powder in a vial in an oven at 80°C.

    • Prepare a solution of the compound in a neutral buffer (e.g., water or PBS) and place it in the same oven.

    • Test samples at appropriate time points (e.g., 1, 3, 7 days).

  • Photostability:

    • Expose both solid powder and a solution of the compound to light conditions as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

    • Analyze the samples after exposure, alongside a dark control wrapped in aluminum foil.

Data Presentation: Summary of Forced Degradation

Results should be tabulated to provide a clear overview of stability under stress.

Stress Condition Time / Duration % Assay of Parent % Total Degradation No. of Major Degradants (>0.1%) Mass Balance (%)
Control (T=0)0100.00.00100.0
0.1 M HCl, 60°C24 he.g., 88.5e.g., 11.5e.g., 2e.g., 100.0
0.1 M NaOH, RT24 he.g., 85.2e.g., 14.8e.g., 3e.g., 100.0
3% H₂O₂, RT24 he.g., 96.1e.g., 3.9e.g., 1e.g., 100.0
Thermal (Solid), 80°C7 dayse.g., 99.5e.g., 0.5e.g., 0e.g., 100.0
Photostability (ICH Q1B)Standarde.g., 92.0e.g., 8.0e.g., 1e.g., 100.0

Mass balance is calculated as (% Assay of Parent + % Total Degradation). A value close to 100% indicates the analytical method is successfully detecting all major products.[12]

Workflow Visualization: Forced Degradation

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_result 4. Outcome A Prepare Compound Stock (Solid & Solution) B Acid Hydrolysis (HCl, RT & 60°C) A->B C Base Hydrolysis (NaOH, RT & 60°C) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability- Indicating HPLC Method H->I J Identify Degradation Pathways Validate Analytical Method I->J

Caption: Workflow for forced degradation studies.

Part III: Formal ICH Stability Protocol

Following successful forced degradation studies, a formal stability study is initiated to define the re-test period for the drug substance.

Protocol 3: Long-Term and Accelerated Stability Study

Causality and Experimental Rationale: This protocol follows ICH Q1A(R2) guidelines.[6] Long-term testing simulates real-world storage conditions, while accelerated testing uses elevated temperature and humidity to predict the impact of short-term excursions outside of recommended storage.[14] The data is used to establish a re-test period or shelf life.

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.[6]

  • Packaging: Package the material in a container closure system that simulates the proposed packaging for storage and distribution.[6]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[14]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

    • Accelerated: Test at 0, 3, and 6 months.[15]

  • Analytical Tests: At each time point, test for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay/Purity (using the validated stability-indicating HPLC method)

    • Degradation Products/Impurity Profile

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the solubility and stability of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The resulting data is fundamental for guiding formulation development, identifying potential liabilities, and fulfilling regulatory requirements for drug development programs. A proactive and thorough assessment of these physicochemical properties is a cornerstone of modern, efficient pharmaceutical development.

References

  • Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PubMed Central (PMC). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Acidity and Solubility. University of Barcelona Dipòsit Digital. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

  • Synthesis and screening of new benzothiophene derivatives. Innovative Science. [Link]

  • ICH Stability Guidelines. LSC Group. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. VR Analytical. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Benzothiophenes. AMERICAN ELEMENTS®. [Link]

Sources

Method

How to use "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" in the lab

An Application and Protocol Guide for the Laboratory Use of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Section 1: Introduction and Scientific Context The benzothiophene scaffold is a privileged heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Laboratory Use of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Section 1: Introduction and Scientific Context

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] Within this important class of molecules, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1) has emerged as a high-value synthetic intermediate, particularly for researchers in drug discovery and chemical biology.[3]

Its primary and most significant application lies in its use as a foundational building block for the synthesis of selective kinase inhibitors.[3] Specifically, this molecule serves as a core scaffold for developing potent inhibitors of Cdc-like kinases (Clks), such as Clk1 and Clk4.[3] These kinases are crucial regulators of pre-mRNA splicing, a fundamental cellular process. In many human tumors, Clk1 and Clk4 are overexpressed, making them compelling targets for anticancer therapy.[3] By inhibiting these kinases, the splicing of pre-mRNA can be modulated, leading to the depletion of cancer-relevant proteins and subsequent inhibition of tumor cell growth.[3] The structure of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid allows for strategic chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]

This guide provides researchers, scientists, and drug development professionals with essential data, safety protocols, and detailed experimental procedures for the effective use of this compound in the laboratory.

Section 2: Physicochemical Properties and Data

Accurate characterization is the foundation of reproducible science. The key properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid are summarized below.

PropertyDataReference(s)
CAS Number 34576-89-1[3][4][5]
IUPAC Name 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid[3]
Molecular Formula C₁₀H₆Cl₂O₃S[3][5]
Molecular Weight 277.12 g/mol [3][5]
Appearance White to off-white crystalline solid (typical for this class)[6]
InChI Key VSTRNRLKTOVPGN-UHFFFAOYSA-N
Solubility Profile

The solubility of a compound is critical for designing experiments. While specific quantitative data for this exact molecule is sparse, a profile can be constructed based on its structural features and data from closely related analogs like 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid.[7] The methoxy group generally enhances lipophilicity compared to hydroxylated analogs.[3]

SolventSolubility (Qualitative)Rationale & Practical Notes
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions (e.g., ≥30 mg/mL or >100 mM).[7]
Dimethylformamide (DMF) HighAn alternative to DMSO for stock solutions (e.g., ≥30 mg/mL).[7]
Ethanol LowNot ideal for preparing concentrated stock solutions. Solubility is likely limited (e.g., ~1 mg/mL).[7]
Methanol Low to ModerateMay offer slightly better solubility than ethanol but still not preferred for primary stocks.
Water / Aqueous Buffers Very Low / InsolubleThe carboxylic acid moiety is ionizable, but the chlorinated benzothiophene core is highly lipophilic. The compound is not likely to be soluble in aqueous media at physiological pH.[8]

Section 3: Safety, Handling, and Storage

As a chlorinated aromatic carboxylic acid, this compound requires careful handling. The following guidelines are based on safety data sheets (SDS) for structurally similar benzothiophene derivatives.[8][9][10]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.[9]

  • Skin Irritation: Causes skin irritation.[8][10]

  • Eye Irritation: Causes serious eye irritation.[8][10]

  • Respiratory Irritation: May cause respiratory tract irritation.[8][9][10]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[8][11]

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Handling Practices: Avoid generating dust.[8] Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store away from strong oxidizing agents and incompatible materials.[8]

Section 4: Core Applications & Mechanism of Action

Primary Application: Scaffold for Kinase Inhibitor Synthesis

The principal value of this compound is as a molecular scaffold for synthesizing inhibitors targeting Cdc-like kinases (Clk1/Clk4), which are implicated in cancer through the regulation of pre-mRNA splicing.[3] The derivatization of this core allows for the systematic optimization of inhibitor properties.

G A 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid B Synthetic Derivatization (e.g., Amide Coupling) A->B Serves as Scaffold C Potent & Selective Clk1/Clk4 Inhibitor B->C Generates D Inhibition of Aberrant pre-mRNA Splicing C->D Leads to E Depletion of Cancer-Relevant Proteins D->E Results in F Therapeutic Effect: Inhibition of Tumor Growth E->F Achieves

Caption: Conceptual pathway from starting material to therapeutic effect.

Exploratory Applications
  • BCKDK Inhibition: Structurally related benzothiophene carboxylates have been identified as allosteric inhibitors of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[3][12] This suggests that derivatives of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid could be explored for activity against BCKDK, a target relevant to metabolic diseases like Maple Syrup Urine Disease.[12]

  • Antimicrobial Research: The benzothiophene nucleus is present in compounds with demonstrated antimicrobial properties.[3][13] The presence of chlorine atoms can enhance this activity, making this scaffold a candidate for developing new antibacterial or antifungal agents.[3]

Section 5: Experimental Protocols

Protocol 5.1: Preparation of Stock Solutions

Causality: A high-concentration, stable stock solution is essential for accurate and repeatable dosing in biological assays. DMSO is the solvent of choice due to its high solvating power for lipophilic compounds and its compatibility with most cell culture media at low final concentrations (<0.5% v/v).

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (solid)

  • Anhydrous/molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. For a 100 mM stock solution (MW = 277.12 g/mol ):

    • Mass (mg) = 100 mmol/L * 0.27712 g/mmol * Volume (L) * 1000 mg/g

    • Example: For 1 mL (0.001 L) of a 100 mM stock, you need 27.71 mg.

  • Weighing: Accurately weigh the calculated amount of the solid compound into a sterile tube or vial.

  • Solubilization: Add the appropriate volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 5.2: General Guideline for Use in Cell-Based Assays

Causality: Delivering carboxylic acids into cells can be challenging because they are typically ionized (negatively charged) at physiological pH (pH ~7.4), which hinders passive diffusion across the lipophilic cell membrane.[14][15] While this compound is used as a synthetic precursor, if direct biological activity is being tested, careful consideration of controls is paramount.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Compound Stock in Media E Aspirate old media, add media with Compound/Vehicle A->E B Prepare Vehicle Control (DMSO in Media at same %) B->E C Seed Cells in Multi-well Plate D Allow Cells to Adhere (e.g., 24 hours) C->D D->E F Incubate for Desired Time Period E->F G Perform Assay (e.g., Viability, Western Blot, qPCR, etc.) F->G H Collect & Analyze Data G->H

Caption: A typical workflow for a cell-based screening assay.

Procedure:

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Dosing Media: Prepare serial dilutions of your DMSO stock solution directly into pre-warmed cell culture medium to achieve the final desired concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the medium as used for the highest concentration of the compound. This is critical to ensure that any observed effects are due to the compound and not the solvent.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: Perform the downstream assay of choice, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for protein expression, or qPCR for gene expression.

Protocol 5.3: Synthetic Derivatization - Amide Coupling Example

Causality: The carboxylic acid must be "activated" to react with an amine to form a stable amide bond. This is because the carboxylate anion is a poor electrophile and the amine is a base. Activation, often with thionyl chloride (SOCl₂) or modern peptide coupling reagents (e.g., HATU, HOBt/EDC), converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[3]

G Compound R-COOH (Carboxylic Acid) Plus + Reagent1 + R'-NH₂ (Amine) Arrow Reagent1->Arrow Coupling Coupling Reagent (e.g., HATU, SOCl₂) Base (e.g., DIPEA) Arrow->Coupling Activation Product R-CO-NH-R' (Amide Product) Arrow->Product

Caption: General schematic for an amide coupling reaction.

Representative Procedure (using HATU):

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (1.0 eq) in a dry aprotic solvent like DMF or Dichloromethane (DCM).

  • Addition of Reagents: Add the desired amine (1.1 eq), the coupling reagent HATU (1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to obtain the desired amide.

Section 6: References

  • Fast Release of Carboxylic Acid inside Cells. PubMed. [Link]

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. PrepChem. [Link]

  • Fast Release of Carboxylic Acid inside Cells. National Institutes of Health (NIH). [Link]

  • Fast Release of Carboxylic Acid inside Cells. ResearchGate. [Link]

  • Benzo(b)thiophene-2-carboxylic acid PubChem Hazard Summary. PubChem. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Quinoline. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.

  • Exploring Benzothiophene Derivative Synthesis: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its Analogs for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals. I. Introduction: The Therapeutic Potential of Benzothiophenes The benzothiophene scaffold is a privileged structure in medicinal chemistry, with deri...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Therapeutic Potential of Benzothiophenes

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Our focus compound, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid , serves as a crucial chemical intermediate for developing novel therapeutic agents.[5] Its primary utility lies in the synthesis of selective kinase inhibitors, making it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering new drug candidates.[5]

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The compound 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid has been identified as a core scaffold for inhibitors of Cdc-like kinases (Clks), such as Clk1 and Clk4, which are key regulators of pre-mRNA splicing—a process frequently overexpressed in various human tumors.[5] Additionally, related benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), highlighting the scaffold's potential to target diverse kinase families.[5][7]

This document provides a comprehensive guide for the design and implementation of a high-throughput screening cascade to identify and characterize novel kinase inhibitors derived from the 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold. We will detail both biochemical and cell-based assay protocols, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.

II. HTS Campaign Strategy: A Multi-pronged Approach

A successful HTS campaign for identifying novel kinase inhibitors requires a tiered approach, starting with a broad primary screen to identify "hits," followed by more focused secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Tertiary Screening & MOA Primary_Screen Biochemical Kinase Assay (e.g., TR-FRET) ~10,000 Compounds Hit_Identification Identify Initial Hits (>50% Inhibition) Primary_Screen->Hit_Identification Single Concentration Dose_Response IC50 Determination (Biochemical Assay) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Dose_Response->Orthogonal_Assay Potent Compounds Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo®) Orthogonal_Assay->Cytotoxicity Validate Hits Cell_Based_Assay Cell-based Target Engagement (e.g., NanoBRET™) Cytotoxicity->Cell_Based_Assay Non-toxic Hits Selectivity Kinase Panel Screening Cell_Based_Assay->Selectivity Cell-active Hits Lead_Optimization Lead Optimization (SAR) Selectivity->Lead_Optimization Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., Clk1/4) Receptor->Target_Kinase activates Splicing_Factor Splicing Factor (SR protein) Target_Kinase->Splicing_Factor phosphorylates mRNA_Splicing Altered mRNA Splicing Splicing_Factor->mRNA_Splicing regulates Cancer_Protein Cancer-Relevant Protein mRNA_Splicing->Cancer_Protein produces Cell_Growth Tumor Cell Growth & Proliferation Cancer_Protein->Cell_Growth promotes Inhibitor 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid derivative Inhibitor->Target_Kinase inhibits

Caption: Hypothetical signaling pathway involving a target kinase like Clk1/4.

Protocol: Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement Assay

These assays measure whether the compound binds to the target kinase inside intact cells.

  • NanoBRET™ Target Engagement: This assay is based on bioluminescence resonance energy transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. If the test compound enters the cell and binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target engagement in live cells.

  • Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.

  • Plate the cells and treat them with a range of concentrations of the hit compound.

  • Add the fluorescent energy transfer tracer.

  • Read both the luciferase and tracer signals on a specialized plate reader.

  • Calculate the BRET ratio and determine the cellular IC₅₀.

VI. Conclusion and Future Directions

The benzothiophene scaffold, and specifically 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, represents a promising starting point for the discovery of novel kinase inhibitors. [1][5]The protocols outlined in this application note provide a robust framework for a high-throughput screening campaign, from initial hit identification using sensitive biochemical assays to validation in a cellular context. Successful execution of this workflow will enable the identification of potent and selective lead compounds for further optimization and preclinical development.

VII. References

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Fluorescence-Based Assays | Springer Nature Experiments. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation - SPIE Digital Library. (1998). Retrieved from [Link]

  • High-Throughput Inhibitor Assays and Screening - Creative Enzymes. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024). Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Cell-based assays for high-throughput screening. - Broad Institute. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Retrieved from [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025). Retrieved from [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. Retrieved from [Link]

  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024). Retrieved from vertexaisearch.cloud.google.com

  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Quinoline. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed. (2014). Journal of Biological Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a Scaffold for Kinase Inhibitor Synthesis

Introduction: A Versatile Scaffold for Targeting the Splicing Machinery 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS 34576-89-1) is a highly functionalized heterocyclic compound that has emerged as a cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeting the Splicing Machinery

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS 34576-89-1) is a highly functionalized heterocyclic compound that has emerged as a critical starting material in medicinal chemistry.[1][2][3] While exhibiting some general characteristics of the benzothiophene class, such as potential antimicrobial and anti-inflammatory properties, its principal value for researchers lies not in its intrinsic biological activity, but in its role as a core scaffold for the synthesis of potent and selective kinase inhibitors.[1]

Specifically, this molecule serves as a pivotal building block for developing inhibitors of Cdc-like kinases (Clks), particularly Clk1 and Clk4.[1] These kinases are serine/threonine kinases that play a master regulatory role in the process of pre-mRNA splicing by phosphorylating serine and arginine-rich (SR) proteins.[1] Dysregulation of pre-mRNA splicing is increasingly recognized as a hallmark of various cancers, making Clks compelling therapeutic targets.[4][5] The overexpression of Clk1 and Clk4 in numerous tumors has spurred the development of small molecule inhibitors, with the 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold providing a robust foundation for structure-activity relationship (SAR) studies.[1][4]

This guide provides a comprehensive overview of the application of this chemical intermediate, detailing its use in the synthesis of advanced chemical probes and outlining protocols for their subsequent biological validation. The focus is on leveraging this scaffold to create inhibitors that can be used to dissect the intricate mechanisms of pre-mRNA splicing and explore novel therapeutic avenues.

Chemical Properties and Reactivity

The utility of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a synthetic intermediate is rooted in its chemical architecture. The carboxylic acid group at the 2-position is the primary site for chemical modification, allowing for the creation of diverse libraries of amides, esters, and hydrazides.[1] These modifications are crucial for exploring the binding interactions within the ATP pocket of target kinases.[1]

PropertyValueReference
CAS Number 34576-89-1[1][2][3][6]
Molecular Formula C₁₀H₆Cl₂O₃S[1][2][3]
Molecular Weight 277.12 g/mol [1][2][3]
Primary Reactive Site 2-Carboxylic Acid[1]

The chlorine and methoxy substituents on the benzothiophene ring also play a significant role in modulating the electronic properties and metabolic stability of the final inhibitor compounds, providing additional points for optimization in a drug discovery program.[1]

Application Focus: Synthesis of a Clk1/4 Inhibitor Probe

The primary application of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is as a foundational element for synthesizing selective Clk inhibitors. The following workflow outlines the conceptual path from the intermediate to a validated chemical probe.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Validation A Start: 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid B Step 1: Carboxylic Acid Activation (e.g., SOCl₂) A->B Protocol 1A C Step 2: Amide Coupling with a selected amine B->C Protocol 1B D Final Compound: Potent Clk1/4 Inhibitor C->D E In Vitro Kinase Assay (IC₅₀ Determination) D->E Protocol 2A F Cellular Splicing Assay (e.g., RT-PCR) E->F Protocol 2B G Cell Viability Assay (e.g., MTT, T24 cells) F->G Protocol 2C H Validated Chemical Probe G->H

Caption: Workflow from intermediate to validated probe.

Protocols

Protocol 1: Synthesis of a Benzothiophene Carboxamide Inhibitor

This protocol describes a general, two-step procedure for converting the starting material into a target carboxamide, a common structural motif in potent Clk inhibitors.[1][5] The choice of amine in Step 1B is critical and should be guided by the specific SAR of the target kinase.

Protocol 1A: Activation of the Carboxylic Acid

Causality: The carboxylic acid must be converted into a more reactive species, such as an acyl chloride, to facilitate efficient amide bond formation with the chosen amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1]

  • Preparation: In a fume hood, suspend 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Protocol 1B: Amide Coupling

Causality: The activated acyl chloride readily reacts with a primary or secondary amine to form a stable amide bond, yielding the final inhibitor compound. The reaction is typically run in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Preparation: Dissolve the amine of choice (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), in an anhydrous solvent (e.g., DCM or THF).

  • Addition: Cool the amine solution to 0°C in an ice bath. Add a solution of the crude acyl chloride from Protocol 1A in the same anhydrous solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final benzothiophene carboxamide inhibitor. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Biological Validation of the Synthesized Inhibitor

Once synthesized, the novel compound must be validated to confirm its activity and selectivity as a chemical probe for Clk kinases and pre-mRNA splicing.

Protocol 2A: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Causality: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the target kinases (Clk1, Clk4) and key off-target kinases (e.g., Clk2, DYRK1A) to determine potency and selectivity.[4][5]

  • Reagents: Recombinant human Clk1, Clk4, and other kinases of interest; appropriate kinase buffer; ATP; and a suitable substrate peptide. A commercial ADP-Glo™ or similar luminescence-based assay kit is recommended for high-throughput analysis.

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the substrate/ATP mix, and the serially diluted compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) according to the assay kit manufacturer's instructions using a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2B: Cellular Pre-mRNA Splicing Assay

Causality: To confirm that the kinase inhibition observed in vitro translates to modulation of the kinase's biological function in a cellular context, this assay measures changes in the alternative splicing of a known Clk-dependent transcript.[7][8][9]

  • Cell Culture: Culture a relevant cell line (e.g., T24 bladder cancer cells, which have high Clk1 expression) in appropriate media.[5]

  • Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized inhibitor (and a DMSO vehicle control) for a defined period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Polymerase Chain Reaction (PCR): Perform PCR using primers that flank a known alternative splicing event regulated by Clk kinases (e.g., an exon in the TRA2B gene).

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. A change in the ratio of spliced isoforms (e.g., an increase in exon skipping) in inhibitor-treated cells compared to the control indicates modulation of splicing activity. Quantify the band intensities for a more rigorous analysis.

Protocol 2C: Cell Viability/Growth Inhibition Assay

Causality: As Clk kinases are implicated in cancer cell proliferation, this assay determines the functional consequence of inhibiting their activity on cell growth and viability.[5][10]

  • Cell Seeding: Seed cancer cells (e.g., T24) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.

  • Viability Measurement: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Mechanism of Action: Modulating the Spliceosome

The chemical probes synthesized from the 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold are designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket of Clk kinases, preventing the phosphorylation of SR proteins. This initiates a cascade of effects that ultimately alters the assembly and function of the spliceosome, leading to changes in pre-mRNA splicing patterns.

G cluster_0 Normal Splicing Regulation cluster_1 Inhibitor Action Clk Active Clk1/4 pSR Phosphorylated SR Proteins (pSR) Clk->pSR Phosphorylates SR SR Proteins (unphosphorylated) SR->Clk Spliceosome Spliceosome Assembly pSR->Spliceosome Promotes Splicing Regulated pre-mRNA Splicing Spliceosome->Splicing Inhibitor Benzothiophene Inhibitor Probe InactiveClk Inactive Clk1/4 Inhibitor->InactiveClk Binds & Inhibits No_pSR SR Proteins (remain unphosphorylated) InactiveClk->No_pSR Prevents Phosphorylation Stalled Altered Spliceosome Assembly No_pSR->Stalled Leads to Dysregulated Dysregulated Splicing (e.g., Exon Skipping) Stalled->Dysregulated

Caption: Mechanism of action of Clk inhibitors.

Conclusion

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a valuable chemical intermediate, not a direct-acting probe. Its true potential is realized when it is utilized as a foundational scaffold for the rational design and synthesis of selective kinase inhibitors targeting the pre-mRNA splicing machinery. The protocols outlined in this guide provide a framework for researchers to synthesize novel Clk1/4 inhibitors and rigorously validate their biological activity. These resulting chemical probes are indispensable tools for investigating the fundamental roles of splicing in health and disease and for developing next-generation therapeutics for cancer and other splicing-related disorders.

References

  • El-Gamil, D. S., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

  • Structure-based design and synthesis of novel CLK1 inhibitors. Elektronische Hochschulschriften der LMU München. [Link]

  • Lomberget, T., et al. (2021). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

  • El-Gamil, D. S., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed. [Link]

  • El-Gamil, D. S., et al. (2022). Discovery of novel 5-methoxybenzothiophene hydrazides as metabolically stable Clk1 inhibitors with high potency and unprecedented Clk1 isoenzyme selectivity. European Journal of Medicinal Chemistry, 247, 115019. [Link]

  • Chatrikhi, E. A., et al. (2021). A synthetic small molecule stalls pre-mRNA splicing by promoting an early-stage U2AF2-RNA complex. Cell Chemical Biology, 28(8), 1145-1157.e6. [Link]

  • Pawellek, J., et al. (2013). Identification of Small Molecule Inhibitors of Pre-mRNA Splicing. Journal of Biological Chemistry, 288(45), 32493-32502. [Link]

  • A synthetic small molecule stalls pre-mRNA splicing by promoting an early-stage U2AF2-RNA complex. ResearchGate. [Link]

  • A synthetic small molecule stalls pre-mRNA splicing by promoting an early-stage U2AF2–RNA complex. bioRxiv. [Link]

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4882-4884. [Link]

  • Anderson, K., et al. (2014). Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives. Journal of Organic Chemistry, 79(5), 2049-2058. [Link]

Sources

Application

The Versatile Benzothiophene-2-Carboxylic Acid Scaffold: A Guide to Experimental Applications

The benzothiophene-2-carboxylic acid framework represents a privileged scaffold in modern chemistry, demonstrating remarkable versatility across medicinal chemistry and materials science. Its unique structural and electr...

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene-2-carboxylic acid framework represents a privileged scaffold in modern chemistry, demonstrating remarkable versatility across medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a diverse array of derivatives with significant biological activities and intriguing material characteristics. This guide provides an in-depth exploration of the experimental applications of these derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the principles that underpin these applications.

Part 1: Medicinal Chemistry Applications

The inherent bioactivity of the benzothiophene core has made its derivatives a focal point of drug discovery efforts. These compounds have been extensively investigated for their therapeutic potential in a range of diseases, primarily driven by their ability to interact with specific biological targets.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

A significant application of benzothiophene-2-carboxylic acid derivatives lies in the development of potent and selective anti-inflammatory agents.[1][2][3][4][5] Many of these compounds exert their effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Benzothiophene-2-carboxamide derivatives have been shown to selectively inhibit COX-2.[1][2] This selectivity is often attributed to the specific interactions between the benzothiophene scaffold and the active site of the COX-2 enzyme. Molecular docking studies suggest that these compounds can form crucial hydrogen bonds and hydrophobic interactions within the COX-2 active site, leading to its inhibition and a subsequent reduction in the production of pro-inflammatory prostaglandins.[5]

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the COX-2 inhibitory potential of benzothiophene-2-carboxylic acid derivatives using a commercially available inhibitor screening assay kit.[6][7][8]

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is monitored by the appearance of an oxidized colorimetric or fluorometric substrate. Inhibition of COX-2 by a test compound leads to a decrease in the measured signal.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test benzothiophene-2-carboxylic acid derivatives

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-2 enzyme and substrate to the desired concentrations in the reaction buffer.

  • Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test benzothiophene derivatives to the appropriate wells. Include wells for a positive control (Celecoxib) and a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation:

CompoundCOX-2 IC50 (µM)[5]COX-1 IC50 (µM)[5]Selectivity Index (COX-1 IC50 / COX-2 IC50)[5]
Derivative 4a0.3157.0183.8
Derivative 4j1.40>100>71.4
Derivative 4k0.8541.548.8
Celecoxib0.4913.0226.57[7]

Promising in vitro results should be validated in vivo. The carrageenan-induced paw edema model in rodents is a widely used and well-established assay to assess the acute anti-inflammatory activity of novel compounds.[3][5][9]

Protocol 2: Carrageenan-Induced Paw Edema in Rats [5]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the benzothiophene-2-carboxylic acid derivative or vehicle control orally or intraperitoneally at a predetermined dose. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or celecoxib) should be included.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Antimicrobial Agents: Combating Multidrug-Resistant Bacteria

The emergence of multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. Benzothiophene-2-carboxylic acid derivatives, particularly acylhydrazone derivatives, have shown promising antibacterial activity against such resistant strains.[10][11][12][13][14]

The exact mechanism of action of these derivatives against MRSA is still under investigation. However, it is hypothesized that they may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can help in identifying potential bacterial targets and optimizing the antibacterial activity of these compounds.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) [13][15]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining the MIC.[15]

Principle: A standardized suspension of the target bacterium is incubated with serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible bacterial growth is recorded as the MIC.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Benzothiophene-2-carboxylic acid derivatives

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture of the MRSA strain.

  • Serial Dilutions: Prepare two-fold serial dilutions of the benzothiophene derivatives in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with medium only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Data Presentation:

CompoundMIC against MRSA (µg/mL)[10]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide4
Vancomycin1-2
Enzyme Inhibitors for Metabolic Diseases and Immune Disorders

Benzothiophene-2-carboxylic acid derivatives have emerged as potent and specific inhibitors of various enzymes implicated in human diseases.

Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic diseases such as maple syrup urine disease and type 2 diabetes.[16][17][18] Benzothiophene-2-carboxylic acid derivatives, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), have been identified as novel allosteric inhibitors of BDK.[16][17][18][19][20] BDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), and its inhibition leads to increased BCKDC activity and subsequent reduction in BCAA levels.[16][17][19][20]

Mechanism of Action: BT2 binds to an allosteric site on BDK, triggering conformational changes that lead to the dissociation of BDK from the BCKDC complex. This dissociation prevents the phosphorylation and inactivation of BCKDC, thereby promoting the breakdown of BCAAs.[19][20]

Protocol 4: In Vitro BDK Inhibition Assay [21][22]

Principle: The activity of BDK is measured by quantifying the amount of ADP produced during the phosphorylation of its substrate. A fluorescence-based assay can be used for high-throughput screening of BDK inhibitors.

Procedure:

  • Reaction Setup: In a microplate, combine recombinant BDK enzyme, its substrate (a synthetic peptide corresponding to the phosphorylation site of the E1α subunit of BCKDC), and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the benzothiophene-2-carboxylic acid derivative to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specific period.

  • ADP Detection: Stop the reaction and add a detection reagent that converts the produced ADP into a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of BDK inhibition and determine the IC50 value of the test compound.

RORγt is a nuclear receptor that plays a crucial role in the differentiation of pro-inflammatory Th17 cells, making it a promising therapeutic target for autoimmune diseases.[23][24][25] Certain tetrahydro-benzothiophene derivatives have been identified as potent modulators of RORγt.[23]

Mechanism of Action: These derivatives can act as inverse agonists, binding to the ligand-binding domain of RORγt and promoting a conformational change that leads to the recruitment of corepressors and the inhibition of RORγt-mediated gene transcription.[23]

Protocol 5: RORγt Reporter Assay [23][24][26]

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter. The activity of the reporter gene is proportional to the transcriptional activity of RORγt.

Procedure:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect them with expression vectors for RORγt and the RORγt-responsive reporter construct.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test benzothiophene derivative.

  • Incubation: Incubate the cells for 24-48 hours to allow for compound treatment and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of RORγt activity and determine the IC50 value.

Part 2: Materials Science Applications

The rigid, planar, and electron-rich nature of the benzothiophene core makes its derivatives highly suitable for applications in materials science, particularly in the field of organic electronics.[15]

Organic Semiconductors for Field-Effect Transistors (OFETs)

Benzothiophene derivatives, especially those with extended π-conjugation, are excellent candidates for the active layer in organic field-effect transistors (OFETs).[10][27][28][29][30][31][32][33] These materials can exhibit high charge carrier mobility and good environmental stability, making them attractive for applications in flexible displays, sensors, and RFID tags.[27][31]

The performance of an OFET is largely determined by the molecular packing and electronic properties of the organic semiconductor. Benzothiophene derivatives can be chemically modified to tune their properties, such as their energy levels (HOMO/LUMO), solubility, and thin-film morphology.[27]

Protocol 6: Synthesis of Aryl-Substituted Dibenzothiophene via Suzuki Coupling [20][34][35][36][37]

The Suzuki coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, and it is frequently used to synthesize complex benzothiophene derivatives for materials science applications.

Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound (e.g., an arylboronic acid) with an organohalide (e.g., a bromo-dibenzothiophene) in the presence of a base.

Materials:

  • 2,8-Dibromodibenzothiophene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., toluene/ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2,8-dibromodibenzothiophene and the arylboronic acid in the solvent mixture.

  • Addition of Catalyst and Base: Add the palladium catalyst and the base to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified time.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up procedure (e.g., extraction and washing).

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired aryl-substituted dibenzothiophene.

Characterization of Benzothiophene-Based Organic Semiconductors

A thorough characterization of the synthesized materials is crucial to understand their properties and predict their performance in electronic devices.

  • UV-Vis Spectroscopy: Used to determine the optical bandgap of the material.

  • Cyclic Voltammetry (CV): Employed to determine the HOMO and LUMO energy levels, which are critical for charge injection and transport in OFETs.[10][28]

The morphology and molecular packing of the organic semiconductor in the thin-film state significantly impact device performance.

  • Atomic Force Microscopy (AFM): Provides information about the surface morphology and roughness of the thin film.[10][28]

  • X-ray Diffraction (XRD): Used to determine the crystal structure and molecular packing of the material in the thin film.[10][28][38]

Protocol 7: Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET [10][28][32]

Principle: An OFET is a three-terminal device (source, drain, and gate) where the current between the source and drain is modulated by the voltage applied to the gate.

Procedure:

  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer, which will serve as the gate and gate dielectric, respectively.

  • Active Layer Deposition: Deposit a thin film of the benzothiophene derivative onto the SiO2 surface using a solution-based technique like spin-coating or drop-casting.

  • Annealing: Anneal the film at an optimal temperature to improve its crystallinity and morphology.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

  • Electrical Characterization: Measure the output and transfer characteristics of the fabricated OFET using a semiconductor parameter analyzer to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

Signaling Pathway

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization MLCP->MLC Dephosphorylates Contraction Cell Contraction MLC->Contraction

Caption: The RhoA/ROCK signaling pathway, a target for some anticancer benzothiophene derivatives.[1][39][40][41]

Experimental Workflow

OFET_Fabrication cluster_prep Device Fabrication cluster_char Characterization cluster_output Performance Metrics Substrate Si/SiO2 Substrate (Gate/Dielectric) Deposition Benzothiophene Derivative Deposition (Spin-coating) Substrate->Deposition Annealing Thermal Annealing Deposition->Annealing AFM AFM Deposition->AFM Electrodes Source/Drain Electrode Deposition (Au) Annealing->Electrodes XRD XRD Annealing->XRD Electrical Electrical Measurement (Semiconductor Analyzer) Electrodes->Electrical Mobility Mobility (µ) Electrical->Mobility OnOff On/Off Ratio Electrical->OnOff Threshold Threshold Voltage (Vt) Electrical->Threshold

Caption: Workflow for the fabrication and characterization of an organic field-effect transistor (OFET).

References

  • Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. New Journal of Chemistry. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Better characterisation of thin film organic semiconductors. Advanced Science News. [Link]

  • Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation. ResearchGate. [Link]

  • Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Organic Semiconductors Based on[34]Benzothieno[3,2-b][34]benzothiophene Substructure. ACS Publications. [Link]

  • Probing molecular arrangements of the organic semiconductor 2,7-Dioctyl[34]benzothieno[3,2- b][34]benzothiophene thin film at the. Unibo. [Link]

  • Benzothieno[2,3-b]thiophene Semiconductors: Synthesis, Characterization and Applications in Organic Field-Effect Transistors. ResearchGate. [Link]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. NIH. [Link]

  • Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. PubMed. [Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. PMC - NIH. [Link]

  • Diphenyl[34]benzothieno[3,2-b][34]benzothiophene Organic Field-Effect transistor. The Royal Society of Chemistry. [Link]

  • RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets. PubMed Central. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

  • Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt. PMC - NIH. [Link]

  • Identification of benzothiophene carboxylate derivatives as novel BDK... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides. Collect. Czech. Chem. Commun.[Link]

  • Integrated Materials Design of Organic Semiconductors for Field-Effect Transistors. Journal of the American Chemical Society. [Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase*. Semantic Scholar. [Link]

  • Schematic diagram of the mechanism of Rho/Rock signaling pathway. Rho... ResearchGate. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureu. Moroccan Journal of Chemistry. [Link]

  • Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. CrystEngComm. [Link]

  • RhoA/ROCK-1 Signaling Pathway and Oxidative Stress in Coronary Artery Disease Patients. Scielo. [Link]

  • Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. Research Square. [Link]

  • In vitro characterization of synthetic RORγt agonist and endogenous... ResearchGate. [Link]

  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. [Link]

  • Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. PubMed. [Link]

  • Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. PubMed. [Link]

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. PubMed Central. [Link]

  • Organic semiconductors for organic field-effect transistors. PMC - NIH. [Link]

  • Role of CD5 signalling for pro-inflammatory Th17 response in multiple sclerosis. Brain. [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. [Link]

  • The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. MDPI. [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]

  • Stereospecific Synthesis of Multi-Aryl Substituted Olefins and 1,3- Dienes via 1,4-Palladium Migration/Suzuki Coupling. ChemRxiv. [Link]

Sources

Method

Application Notes &amp; Protocols: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This compound belongs to the benzothiophene class, a privileged scaffold in medicinal chemistry known for a wide array of biological activities.[1][2][3] We will explore its role as a crucial chemical intermediate, its known biological context, and its potential in developing novel therapeutics.[4][5] Detailed protocols for in vitro evaluation are provided to enable researchers to investigate its mechanism of action and screen its derivatives. The focus will be on its application in synthesizing kinase inhibitors and its potential to modulate metabolic pathways, drawing parallels with structurally similar bioactive molecules.

Compound Overview and Physicochemical Properties

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetically versatile building block.[4] The benzothiophene core, an isostere of indole, provides a rigid bicyclic structure amenable to chemical modification, while the chloro, methoxy, and carboxylic acid functional groups offer multiple handles for derivatization and library synthesis.[1][4]

PropertyValueReference
CAS Number 34576-89-1[4][6][7][8]
Molecular Formula C₁₀H₆Cl₂O₃S[4][6]
Molecular Weight 277.12 g/mol [4][6]
Appearance White to off-white solid (Predicted)[9]
Core Scaffold Benzothiophene[1][3]
Synthetic Versatility and Derivatization

The true value of this compound in drug discovery lies in its capacity to serve as a starting point for more complex molecules. The carboxylic acid group is readily converted into amides, esters, and hydrazides, allowing for the exploration of structure-activity relationships (SAR).[4] Furthermore, the benzothiophene ring itself can be functionalized, although the existing chloro and methoxy groups influence the regioselectivity of electrophilic aromatic substitution reactions.[4] Modern synthetic methods like Suzuki-Miyaura coupling can be employed for more modular approaches to build diversity around the core.[4]

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Potential Library start 3,7-Dichloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid amide Amide Formation (e.g., with primary amines) start->amide SOCl₂, Amine ester Esterification (e.g., with alcohols) start->ester H₂SO₄, Alcohol hydrazide Hydrazide Synthesis (e.g., with hydrazine hydrate) start->hydrazide N₂H₄·H₂O library Diverse Library of Bioactive Candidates amide->library Screening ester->library Screening hydrazide->library Screening

Caption: Synthetic derivatization workflow for library generation.

Biological Context and Therapeutic Potential

While direct biological data on 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is limited, its structural features and the activities of related benzothiophenes point toward several promising areas of investigation.

Precursor for Kinase Inhibitors

This compound is a key intermediate for synthesizing selective inhibitors of Cdc-like kinases (Clks), such as Clk1 and Clk4.[4] These kinases are crucial regulators of pre-mRNA splicing, an essential cellular process. Dysregulation of splicing is a hallmark of various diseases, including cancer and neurodegenerative disorders, making Clks attractive therapeutic targets. The benzothiophene scaffold provides a rigid core to position functional groups for optimal interaction within the kinase ATP-binding pocket.

Modulation of BCAA Metabolism via BCKDK Inhibition

A structurally related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is a known allosteric inhibitor of the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[10]

  • Mechanism of Action: BCKDK phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, valine). By inhibiting BCKDK, compounds like BT2 increase BCKDC activity, leading to lower systemic levels of BCAAs.[4][10]

  • Therapeutic Relevance: Elevated BCAAs are linked to the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[11][12] Suppressing mTORC1 activation via BCAA reduction has shown therapeutic benefits in preclinical models of ulcerative colitis, liver cancer, and arthritis.[11][12] Given its structural similarity, 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its derivatives are prime candidates for investigation as BCKDK inhibitors.

G compound Benzothiophene Inhibitor bckdk BCKDK compound->bckdk Inhibits bckdc_a BCKDC (Active) bckdk->bckdc_a Inhibits Phosphorylation bckdc_i BCKDC (Inactive) bckdc_a->bckdc_i Phosphorylation bcaa_low ↓ Plasma BCAAs bckdc_a->bcaa_low Catabolizes BCAAs bcaa ↑ Plasma BCAAs mtorc1_a mTORC1 Activation bcaa->mtorc1_a Activates mtorc1_i mTORC1 Suppression bcaa_low->mtorc1_i Leads to disease Pro-inflammatory & Proliferative States mtorc1_a->disease therapy Therapeutic Effect mtorc1_i->therapy

Caption: Proposed mechanism of action via BCKDK inhibition.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for assessing the biological activity of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Representative)
  • Principle of the Assay: This protocol uses a luminescence-based assay (e.g., ADP-Glo™, Promega) to measure the activity of a kinase (e.g., Clk1). Kinase activity consumes ATP, producing ADP. The amount of ADP generated is directly proportional to kinase activity and is quantified by converting the remaining ATP to light. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

  • Materials:

    • Recombinant human kinase (e.g., Clk1)

    • Kinase-specific substrate peptide

    • Test compound (dissolved in DMSO)

    • ATP solution

    • Kinase buffer

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well assay plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

    • Kinase Reaction: Add 10 µL of kinase/substrate mix in kinase buffer to each well.

    • Initiate Reaction: Add 10 µL of ATP solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and depletes the remaining ATP.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used by a luciferase to generate a light signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis and Interpretation:

    • Subtract the background (no enzyme) signal from all wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

  • Causality and Validation: The use of positive (known inhibitor) and negative (DMSO) controls validates the assay's performance. The IC₅₀ value provides a quantitative measure of the compound's potency against the target kinase.

Protocol: Cellular Western Blot for mTORC1 Pathway Modulation
  • Principle of the Assay: This protocol assesses the phosphorylation status of key downstream effectors of the mTORC1 pathway, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). A decrease in the phosphorylation of these proteins upon compound treatment indicates suppression of mTORC1 activity.

  • Materials:

    • Hepatoma cell line (e.g., HepG2)

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • BCAA-rich medium (for stimulation)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, buffers, and electrophoresis equipment

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin (loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Culture: Plate HepG2 cells and grow to 70-80% confluency.

    • Serum Starvation: Starve cells in serum-free medium for 16 hours to downregulate basal mTORC1 activity.

    • Compound Treatment: Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.

    • Stimulation: Stimulate the cells with a BCAA-rich medium (e.g., 2 mM Leucine) for 30 minutes to activate the mTORC1 pathway.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. f. Wash thoroughly and apply ECL substrate.

    • Imaging: Acquire the chemiluminescent signal using an imaging system.

  • Data Analysis and Interpretation:

    • Quantify band intensities using densitometry software.

    • For each sample, calculate the ratio of the phosphorylated protein to the total protein (e.g., p-S6K / Total S6K).

    • Normalize this ratio to the loading control (Actin) and then to the stimulated DMSO control.

    • A dose-dependent decrease in the phospho/total protein ratio indicates effective inhibition of the mTORC1 pathway.

  • Self-Validation: The protocol's integrity is maintained by including an unstimulated control (to show basal levels), a stimulated control (to show pathway activation), and a loading control (to ensure equal protein loading).

Advanced Applications and Future Directions

The utility of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is not limited to the direct targets discussed. Its real strength lies in its role as a foundational scaffold.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be used in FBDD campaigns. Its binding to a protein of interest can be detected by biophysical methods (e.g., SPR, NMR), and subsequent chemical elaboration can grow the fragment into a potent lead.

  • Modulation of Multidrug Resistance (MDR): Many heterocyclic compounds are known to interact with ABC transporters like P-glycoprotein (MDR1) or Multidrug Resistance-Associated Proteins (MRPs), which are responsible for drug efflux and resistance in cancer cells.[13][14][15] A future research direction would be to screen a library derived from this scaffold for its ability to inhibit these transporters, potentially re-sensitizing resistant cancer cells to chemotherapy.

G start Scaffold: 3,7-Dichloro-6-methoxy- 1-benzothiophene- 2-carboxylic acid library Library Synthesis (SAR Exploration) start->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. As a crucial building block for selective kina...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. As a crucial building block for selective kinase inhibitors, optimizing its synthesis is critical for advancing research in areas targeting Cdc-like kinases (Clks) involved in pre-mRNA splicing.[1] This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its intermediates.

Q1: My overall yield is consistently low after the final hydrolysis step. What are the likely causes?

A1: Low overall yield can stem from inefficiencies in multiple stages of the synthesis. Consider the following:

  • Incomplete Cyclization: The formation of the benzothiophene core is a critical yield-determining step. If using an electrophilic cyclization of an alkynyl thioanisole derivative, ensure your electrophilic agent (e.g., I₂, ICl) is fresh and the reaction conditions are strictly anhydrous.[2][3][4]

  • Poor Regioselectivity in Chlorination: The sequential chlorination of the 6-methoxy-1-benzothiophene-2-carboxylic acid intermediate must be highly regioselective. The electron-donating methoxy group and the deactivating carboxylic acid group direct the electrophilic substitution. Suboptimal reaction conditions can lead to a mixture of mono- and di-chlorinated isomers, complicating purification and reducing the yield of the desired 3,7-dichloro product.

  • Suboptimal Hydrolysis Conditions: Incomplete hydrolysis of the methyl or ethyl ester to the final carboxylic acid will result in a mixture of products that are difficult to separate. Ensure adequate reaction time and temperature for the saponification. Basic hydrolysis with NaOH or KOH followed by acidic workup is generally effective.[1][5]

Q2: I am observing multiple spots on my TLC plate after the chlorination step, indicating a mixture of products. How can I improve the selectivity?

A2: Achieving precise dichlorination at the C3 and C7 positions is a common challenge. Here’s how to address it:

  • Staged Chlorination: Instead of attempting a one-pot dichlorination, a two-step approach is recommended. First, chlorinate the 6-methoxy-1-benzothiophene-2-carboxylic acid intermediate at the more activated C3 position. After purification, proceed with the second chlorination at the C7 position.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. For the initial C3 chlorination, a milder agent like N-chlorosuccinimide (NCS) might offer better control. For the less reactive C7 position, a stronger electrophilic chlorine source may be necessary. Sodium hypochlorite (NaOCl) in aqueous acetonitrile can be an effective reagent for C3 chlorination.[6]

  • Temperature Control: Electrophilic aromatic substitutions are often temperature-sensitive.[7] Running the chlorination reactions at lower temperatures can enhance selectivity by minimizing the formation of undesired isomers. Start at 0°C and slowly warm the reaction as needed while monitoring by TLC.

Q3: The purification of the final carboxylic acid product by column chromatography is difficult and results in significant product loss.

A3: Purifying carboxylic acids on silica gel can be problematic due to their polarity and potential for strong adsorption, leading to tailing and poor separation. Consider these alternative and optimized purification strategies:

  • Acid-Base Extraction: Before attempting chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind in the organic layer. Subsequently, acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[5][8]

  • Recrystallization: If the crude product is semi-crystalline, recrystallization is often a more efficient purification method than chromatography for the final product. Experiment with different solvent systems, such as ethanol/water or toluene/hexanes, to find conditions that yield high-purity crystals.

  • Modified Column Chromatography: If chromatography is unavoidable, add a small percentage of acetic or formic acid to the eluent system. This can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy to achieve a high yield of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid?

A1: While several routes exist, a robust strategy involves a multi-step synthesis beginning with the construction of the 6-methoxy-1-benzothiophene-2-carboxylic acid core, followed by sequential halogenation. A Directed ortho-Metalation (DoM) followed by halogenation can offer precise positional control, though it may be sensitive to low temperatures.[1] An alternative with potentially higher throughput is palladium-catalyzed carbonylation, which boasts high regioselectivity but requires specialized high-pressure equipment.[1] For labs with standard equipment, a strategy involving the cyclization of a substituted thiophenol derivative followed by controlled chlorination is often the most practical approach.

Q2: What is the mechanism of the benzothiophene ring formation in this synthesis?

A2: The formation of the benzothiophene ring system can be achieved through various mechanisms depending on the chosen synthetic route. A common and effective method is the electrophilic cyclization of an o-alkynyl thioanisole intermediate. In this process, an electrophile (like I⁺ from I₂ or Cl⁺ from a chlorinating agent) adds to the alkyne, forming a reactive intermediate. The neighboring sulfur atom then acts as a nucleophile, attacking the intermediate in an intramolecular fashion to form the five-membered thiophene ring, resulting in the benzothiophene core.[2][3][4]

Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling:

  • Chlorinating Agents: Reagents like N-chlorosuccinimide (NCS) and sodium hypochlorite are strong oxidizers and can be corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle them in a well-ventilated fume hood.

  • Organolithium Reagents: If employing a Directed ortho-Metalation (DoM) strategy, you will likely use strong bases like n-butyllithium. These are pyrophoric and will ignite on contact with air or moisture. All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

  • Acidic and Basic Solutions: Strong acids (e.g., HCl) and bases (e.g., NaOH) are used during workup and hydrolysis steps.[1][5] They are corrosive and should be handled with care to avoid skin and eye contact.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 6-methoxy-1-benzothiophene-2-carboxylate

This protocol outlines a common method for constructing the core benzothiophene structure.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a suitable starting material, such as methyl 2-mercapto-4-methoxy-phenylacetate, in an appropriate solvent like DMF, add a base (e.g., potassium carbonate).

  • Cyclization: Introduce the cyclizing agent, for example, an alpha-halo ketone or aldehyde, to initiate the intramolecular condensation.

  • Heating: Heat the reaction mixture under an inert atmosphere. The optimal temperature will depend on the specific substrates but is typically in the range of 80-120°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sequential Chlorination and Final Hydrolysis

Step-by-Step Methodology:

  • C3-Chlorination: Dissolve the methyl 6-methoxy-1-benzothiophene-2-carboxylate in a suitable solvent like acetonitrile. Add a chlorinating agent such as sodium hypochlorite pentahydrate.[6]

  • Heating: Heat the mixture to 65-75°C and monitor the reaction by TLC.[6]

  • Purification: After completion, perform an aqueous workup and purify the resulting methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate by column chromatography.

  • C7-Chlorination: Subject the purified C3-chloro intermediate to a second chlorination step. Due to the deactivation of the ring, a more potent electrophilic chlorination system may be required.

  • Basic Hydrolysis: Dissolve the purified methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate in a mixture of methanol and aqueous sodium hydroxide (e.g., 2 M NaOH).[1]

  • Reflux: Heat the mixture to reflux for several hours until TLC analysis indicates complete conversion of the ester to the carboxylate.[1]

  • Acidification and Isolation: Cool the reaction mixture, dilute with water, and wash with a non-polar organic solvent to remove any neutral impurities. Acidify the aqueous layer with concentrated HCl until a precipitate forms.[5]

  • Final Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Recrystallization can be performed for further purification.

Comparative Analysis of Synthetic Methods
MethodAdvantagesLimitationsReported Yield
Palladium Carbonylation High regioselectivity, scalableRequires high-pressure equipment81%[1]
DoM Halogenation Precise positional control of halogenationSensitive to low temperatures, requires anhydrous conditions62%[1]
Suzuki Coupling Modular, allows for diverse derivativesMultiple purification steps may be needed70%[1]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: Troubleshooting workflow for low yield issues.

General Synthesis Pathway

Synthesis_Pathway Start_Material Substituted Thiophenol Derivative Cyclization Benzothiophene Core Formation Start_Material->Cyclization Intermediate_Ester Methyl 6-methoxy-1- benzothiophene-2-carboxylate Cyclization->Intermediate_Ester Chlorination_1 C3-Chlorination Intermediate_Ester->Chlorination_1 Intermediate_MonoChloro Methyl 3-chloro-6-methoxy-1- benzothiophene-2-carboxylate Chlorination_1->Intermediate_MonoChloro Chlorination_2 C7-Chlorination Intermediate_MonoChloro->Chlorination_2 Intermediate_DiChloro Methyl 3,7-dichloro-6-methoxy-1- benzothiophene-2-carboxylate Chlorination_2->Intermediate_DiChloro Hydrolysis Basic Hydrolysis Intermediate_DiChloro->Hydrolysis Final_Product 3,7-Dichloro-6-methoxy-1- benzothiophene-2-carboxylic acid Hydrolysis->Final_Product

Caption: General synthetic route to the target compound.

References

  • [EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google P
  • [Reactivity of[5]Benzothieno[3,2-b][5]benzothiophene — Electrophilic and Metalation Reactions - ResearchGate]([Link])

Sources

Optimization

Technical Support Center: Purification of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1). This molecule is a key building block...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1). This molecule is a key building block in medicinal chemistry, notably in the synthesis of selective kinase inhibitors.[1] Its purification, however, can present several challenges due to its specific chemical properties and the potential for closely related impurities to form during synthesis.

This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, designed for researchers and drug development professionals. Our approach is grounded in fundamental chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of crude 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Question 1: My initial purification by aqueous workup gave a low yield and the product is still impure. How can I improve this fundamental step?

Answer:

An acidic workup is the first and most critical line of defense in purifying a carboxylic acid. The goal is to leverage the acidic proton to move your desired compound between aqueous and organic layers, leaving many impurities behind. Inefficiency at this stage is typically due to incorrect pH control or emulsion formation.

The underlying principle is the reversible conversion of the water-insoluble carboxylic acid (R-COOH) into its water-soluble carboxylate salt (R-COO⁻ Na⁺) using a base. Neutral organic impurities, such as unreacted starting materials or non-acidic byproducts, will remain in the organic layer.

Recommended Self-Validating Protocol: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The target compound will move into the aqueous layer as its sodium salt.

    • Expert Insight: Sodium carbonate is a weaker base and is often preferred as it is less likely to hydrolyze sensitive functional groups. Perform the extraction 2-3 times to ensure complete transfer.

  • Organic Layer Wash: Keep the basic aqueous layers. Wash the original organic layer one more time with water to recover any remaining product. Combine all aqueous layers.

  • Back-Extraction (Crucial QC Step): Before acidifying, wash the combined basic aqueous layers with a fresh portion of EtOAc or DCM. This removes any neutral impurities that were physically trapped in the aqueous phase. Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath to minimize solubility. Slowly acidify with 1 M hydrochloric acid (HCl) with vigorous stirring until the pH is ~2. The target compound will precipitate out as a solid.[2]

  • Isolation & Analysis: Collect the solid product by vacuum filtration, wash the filter cake with cold water to remove inorganic salts, and dry under vacuum.[3] Analyze a small sample by HPLC and ¹H NMR to determine the purity before proceeding to further steps.

Question 2: My product has a purity of only 85-95% after extraction, with persistent minor impurities. How do I proceed?

Answer:

When closely related structural analogues are present, such as incompletely chlorinated precursors (e.g., 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid) or isomers, simple extraction is insufficient. Recrystallization is the most powerful technique to remove these types of impurities.[4]

The key is finding a solvent system where the desired compound has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution upon cooling.

Troubleshooting Recrystallization

A common failure mode is "oiling out," where the compound separates as a liquid instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[5] A systematic solvent screen is the best approach.

Experimental Protocol: Recrystallization Solvent Screening

  • Place ~20 mg of your impure material into several different test tubes.

  • Add a potential solvent dropwise at room temperature until a slurry is formed. If it dissolves completely, the solvent is unsuitable as the compound is too soluble at low temperatures.

  • Heat the tubes that did not dissolve at room temperature to the boiling point of the solvent. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • If the solid does not dissolve even with a significant volume of solvent, that solvent is unsuitable.

  • For the tubes where the compound dissolved upon heating, allow them to cool slowly to room temperature, then place them in an ice bath.

  • An ideal solvent will show rapid and extensive crystal formation upon cooling.

Table 1: Recommended Solvents for Screening

Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Acetic AcidPolar Protic118Often an excellent choice for carboxylic acids. Can be hard to remove completely.
Isopropanol/WaterPolar Protic~83-100Alcohol-water mixtures are highly tunable. A patent for purifying benzothiophene suggests this system.[6] Start with a high ratio of alcohol and add water as an anti-solvent.
EthanolPolar Protic78A common and effective recrystallization solvent.
Acetone/HexanePolar Aprotic~56-69Dissolve in hot acetone, then add hexane as an anti-solvent until the solution becomes cloudy. Reheat to clarify and cool slowly.
TolueneNon-polar111May be effective if impurities are significantly more polar than the target compound.

Once an effective solvent is found, scale up the recrystallization. Remember to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing yield upon cooling.

Question 3: Recrystallization failed to remove a key impurity. Is column chromatography a viable option?

Answer:

Yes, preparative column chromatography is the next logical step if recrystallization is ineffective. For a polar, acidic molecule like this, you must modify the mobile phase to ensure good peak shape and separation. Without modification, carboxylic acids often streak badly on silica gel.

Core Principle: The acidity of the mobile phase suppresses the deprotonation of the carboxylic acid on the silica surface, leading to a single, un-ionized species that elutes as a sharp band.

Recommended Protocol: Normal-Phase Flash Chromatography

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is a good starting point. Crucially, add 0.5-1% acetic acid to the eluent system (e.g., 98.5:1:0.5 DCM:MeOH:Acetic Acid).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or DCM. If solubility is low, pre-adsorb the compound onto a small amount of silica gel (dry loading), which often improves resolution.

  • Execution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC) or UV-active flow detector.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted acetic acid can often be removed by co-evaporation with toluene or by re-dissolving the product in EtOAc and washing with water.

Purification Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for purifying 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Primary Method cluster_2 Advanced Method cluster_3 Quality Control Crude Crude Product (from synthesis) Extraction Acid-Base Extraction (pH control is key) Crude->Extraction QC1 Purity Check 1 (HPLC, NMR) Extraction->QC1 Recrystallization Recrystallization (Solvent screening required) QC2 Purity Check 2 (HPLC, NMR) Recrystallization->QC2 Chromatography Column Chromatography (Acidified mobile phase) Final Pure Product (>98%) Chromatography->Final QC1->Recrystallization Purity < 98% QC1->Final Purity > 98% QC2->Chromatography QC2->Final Purity > 98%

Caption: General purification workflow for the target compound.

RecrystallizationTroubleshooting Start Attempt Recrystallization Check Did crystals form? Start->Check OiledOut Did it 'oil out'? Check->OiledOut No Success Successful Recrystallization Check->Success Yes LowYield Was yield poor? OiledOut->LowYield No Action2 Re-heat, add more solvent Cool very slowly Choose lower boiling solvent OiledOut->Action2 Yes Action1 Cool slower Add seed crystal Scratch flask LowYield->Action1 No Action3 Reduce solvent volume Cool longer/colder Add anti-solvent LowYield->Action3 Yes Failure Re-evaluate Solvent System Action1->Start Action2->Failure Action3->Start

Caption: Decision tree for troubleshooting recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid?

A: Pure benzothiophene carboxylic acids are typically white to off-white crystalline solids.[7][8] Based on its structure, it is expected to be poorly soluble in water and non-polar solvents like hexanes, but soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in hot alcohols like ethanol or methanol.[9]

Q2: My final product is a pale yellow/tan color. Is this normal and how can I remove the color?

A: While a slight off-white color can be acceptable, a distinct yellow or tan hue often indicates the presence of high molecular weight, colored impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal (Norit) during the recrystallization process. Add a small amount of charcoal to the dissolved solution before the hot filtration step. Be aware that charcoal can reduce your overall yield by adsorbing some of the desired product.

Q3: Which analytical techniques are essential for confirming the purity and identity of the final product?

A: A combination of techniques is required for full validation:

  • HPLC (High-Performance Liquid Chromatography): The primary method for assessing purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient (containing 0.1% trifluoroacetic acid or formic acid) is standard. Purity should be reported as a percentage based on the area under the curve at a relevant UV wavelength (e.g., 254 nm).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure. Check for the absence of signals corresponding to impurities identified in the crude material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired compound and can help identify the mass of unknown impurities. The expected exact mass is 275.94 g/mol for the [M-H]⁻ ion.[10]

Q4: Can this compound be purified by sublimation?

A: Sublimation is generally effective for non-polar, thermally stable compounds with high vapor pressure. Given the polar carboxylic acid group and a relatively high molecular weight (277.12 g/mol ), sublimation is unlikely to be an efficient or practical method for purifying this compound on a lab scale. Thermal decomposition is a significant risk.

References
  • Google Patents. JP4357608B2 - Purification method of benzothiophene.
  • NIH National Center for Biotechnology Information. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • ResearchGate. C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. Available at: [Link]

  • University of Calgary, Department of Chemistry. Recrystallisation. Available at: [Link]

  • ChemInform. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Available at: [Link]

  • Quinoline. 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Available at: [Link]

  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]

  • NIH National Center for Biotechnology Information. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Available at: [Link]

  • Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. Available at: [Link]

  • Molbase. Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

A Senior Application Scientist's Guide to Navigating Synthesis Challenges Welcome to the technical support center for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS 34576-89-1).[1][2][3] This document is...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Synthesis Challenges

Welcome to the technical support center for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS 34576-89-1).[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their synthetic endeavors, particularly in the development of novel kinase inhibitors.[4] As your application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters in the field.

Troubleshooting Guide & FAQs

Question 1: I'm observing multiple spots on my TLC/peaks in my LC-MS that are close to my product's molecular weight. What are the most likely side products in the synthesis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid?

This is the most common issue encountered. The formation of closely related impurities often stems from the core benzothiophene synthesis and subsequent functionalization steps, particularly chlorination. The primary culprits are typically isomers and products of incomplete or excessive reactions.

Likely Side Products:

  • Regioisomers: Depending on the cyclization strategy, you may form isomers with different substitution patterns. For instance, acid-catalyzed cyclizations are known to produce mixtures of regioisomers.[5] In this case, you might see isomers where the chlorine and methoxy groups are in different positions.

  • Incompletely Chlorinated Analogs: If your synthesis involves a chlorination step on a 6-methoxy-1-benzothiophene-2-carboxylic acid precursor, incomplete reaction can lead to mono-chlorinated side products.

    • 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A common precursor or intermediate.[6]

    • 7-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Another possible mono-chlorinated analog.

  • Demethylated Product (6-hydroxy derivative): The 6-methoxy group can be susceptible to cleavage under harsh acidic or basic conditions (e.g., strong Lewis acids used in cyclization or harsh saponification). The target molecule is known to undergo hydrolysis at a pH above 8.[4]

  • Over-chlorinated Products: Aggressive chlorination conditions can lead to the introduction of a third chlorine atom on the aromatic ring.

  • Decarboxylated Product: While less common under standard conditions, high temperatures or the presence of certain metals can catalyze the loss of the C2-carboxylic acid group.

Identification Workflow:

The first step in troubleshooting is accurate identification. A logical workflow is essential to avoid unnecessary experimentation.

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Analysis & Hypothesis cluster_3 Optimization TLC_LCMS Multiple spots/peaks observed in crude reaction mixture HRMS Obtain High-Resolution Mass Spectrometry (HRMS) data for major impurities. TLC_LCMS->HRMS NMR Isolate impurities via prep-TLC or HPLC for 1H and 13C NMR. HRMS->NMR Confirm empirical formula Analysis Compare impurity mass and NMR data to potential structures: - Isomers (same mass) - Incomplete reaction (-Cl) - Side reaction (-CH3, -COOH) NMR->Analysis Optimize Adjust reaction parameters based on identified side product (See Table 1). Analysis->Optimize

Caption: Workflow for Side Product Identification.

Question 2: My primary impurity has the same mass as my product. How do I confirm the presence of a regioisomer and prevent its formation?

Co-eluting regioisomers are a significant challenge. If HRMS confirms the impurity has the molecular formula C10H6Cl2O3S,[1] you are likely dealing with an isomer.

Confirmation:

  • 1D & 2D NMR Spectroscopy: This is the definitive method. The proton coupling patterns in the aromatic region of the ¹H NMR spectrum will be distinct for different isomers. A Nuclear Overhauser Effect (NOE) experiment can confirm through-space proximity of protons, for example, between the methoxy-protons and an adjacent aromatic proton, helping to lock in the substitution pattern.

  • Reference Standard: If available, co-injecting a known standard of a potential isomer with your sample in LC-MS or GC-MS can confirm its identity.

Prevention & Control:

The formation of regioisomers is fundamentally controlled by the synthetic route.

  • Directed Ortho-Metalation (DoM): This strategy provides excellent regiochemical control. By using a directing group, you can selectively functionalize specific positions on the aromatic ring. While potentially adding steps, it avoids isomeric mixtures.

  • Suzuki and other Cross-Coupling Reactions: Building the benzothiophene core from pre-functionalized precursors (e.g., boronic esters and halogenated partners) offers a modular and highly regioselective approach.[4]

  • Control of Cyclization Conditions: In acid-catalyzed cyclization routes, the choice of acid (e.g., PPA, Eaton's reagent) and temperature can influence the ratio of isomers. A thorough optimization of these parameters is crucial.[5]

G Precursor 6-Methoxy-1-benzothiophene -2-carboxylic acid Product 3,7-Dichloro-6-methoxy-1- benzothiophene-2-carboxylic acid (Desired Product) Precursor->Product Chlorination (e.g., NCS, SO2Cl2) Position 3 & 7 SideProduct1 3-Chloro-6-methoxy-1- benzothiophene-2-carboxylic acid (Incomplete Chlorination) Precursor->SideProduct1 Insufficient Chlorinating Agent or Time SideProduct2 5,7-Dichloro-6-methoxy-1- benzothiophene-2-carboxylic acid (Regioisomer) Precursor->SideProduct2 Alternative Electrophilic Attack

Caption: Potential Side Products from a Chlorination Pathway.

Question 3: My yield is low, and I've isolated a significant amount of a polar, water-soluble byproduct. What could this be?

This is characteristic of demethylation of the 6-methoxy group to a 6-hydroxy functionality. This byproduct is more polar and may exhibit phenolic acidity, making it more soluble in aqueous base during workup.

Causality & Prevention:

  • Harsh Acidic Conditions: Strong Lewis acids (e.g., AlCl₃, BBr₃) or Brønsted acids at high temperatures, often used in Friedel-Crafts type cyclizations, are notorious for cleaving methyl ethers.

    • Solution: Screen milder Lewis acids or consider a synthetic route that avoids harsh acidic cyclization. If saponifying an ester, avoid strong acids for the final protonation; use a buffered or milder acid.

  • Harsh Basic Conditions: While less common, very strong bases at high temperatures can also cause demethylation. Standard saponification conditions (e.g., NaOH in MeOH/H₂O) are generally safe if temperature and reaction time are controlled.[7]

    • Solution: For ester hydrolysis, use enzymatic methods or milder basic conditions (e.g., LiOH in THF/H₂O) at room temperature. Monitor the reaction closely by TLC/LC-MS to avoid prolonged exposure.

Summary Table for Troubleshooting

Observed Issue Potential Side Product Root Cause Recommended Action
Impurity with M+276 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acidIncomplete chlorinationIncrease stoichiometry of chlorinating agent (e.g., NCS, SO₂Cl₂) or prolong reaction time. Monitor by LC-MS.
Impurity with M+277 (Same as product) Regioisomer (e.g., 5,7-dichloro-)Poor regioselectivity in cyclization or substitution step.Re-evaluate synthetic strategy. Consider DoM or cross-coupling routes. Optimize temperature and catalyst in cyclization.
Polar impurity, M+263 3,7-Dichloro-6-hydroxy-1-benzothiophene-2-carboxylic acidDemethylation of the methoxy group.Avoid harsh Lewis acids (BBr₃, AlCl₃). Use milder conditions for ester hydrolysis (e.g., LiOH, RT).
Non-polar impurity, M+232 3,7-Dichloro-6-methoxy-1-benzothiopheneDecarboxylationAvoid excessive temperatures (>150°C), especially in the presence of copper or other metals.
Impurity with M+293 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid S-oxideOver-oxidationEnsure reaction is performed under an inert atmosphere (N₂ or Ar). Avoid strong oxidizing agents in the reaction or workup.

Experimental Protocols: Purification

Protocol 1: Recrystallization for Removal of Isomers and Minor Impurities

Recrystallization is often effective if the main impurity has a different crystal packing efficiency.

  • Solvent Screening: Test the solubility of the crude solid in various solvents (e.g., Toluene, Acetonitrile, Ethyl Acetate, Ethanol/Water mixtures) at room temperature and at reflux. The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Validation: Check the purity of the crystals and the mother liquor by LC-MS or ¹H NMR to assess the efficiency of the separation.

Protocol 2: Acid-Base Extraction for Removal of Demethylated Impurity

This technique leverages the different pKa values of the carboxylic acid and the phenolic hydroxyl group.

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent like Ethyl Acetate or Dichloromethane.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid product will be deprotonated and move to the aqueous layer, while less acidic impurities (like any decarboxylated byproduct) remain in the organic layer.

  • Separation: Separate the aqueous layer. The phenolic 6-hydroxy impurity is generally not acidic enough to be fully extracted by bicarbonate and may remain in the organic phase.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2.

  • Isolation: The purified carboxylic acid product will precipitate. Collect it by filtration, wash with cold water, and dry thoroughly.

References

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Available at: [Link]

  • Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiophene. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Available at: [Link]

  • YouTube. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Available at: [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Quinoline. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Available at: [Link]

Sources

Optimization

"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" stability issues in solution

Welcome to the technical support center for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1). This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a focus on addressing its solution-state stability. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other potential therapeutic agents. Its utility is rooted in its specific chemical structure, which also dictates its stability profile. The presence of a methoxy group and a carboxylic acid on the benzothiophene scaffold makes the molecule susceptible to certain degradation pathways, primarily hydrolysis under basic conditions. This guide will walk you through the known stability characteristics and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in solution?

The principal stability issue is its susceptibility to hydrolysis under basic conditions (pH > 8). This reaction leads to the cleavage of the 6-methoxy group, which can alter the compound's biological activity and physicochemical properties.[1] In contrast, the compound is stable in acidic to neutral aqueous solutions (pH 2-6).[1]

Q2: How should I prepare stock solutions of this compound?

For optimal stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent. Based on data for the closely related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

While ethanol can also be used, its protic nature may present a higher risk for esterification over long-term storage if any acidic impurities are present. Always use anhydrous solvents to minimize water content.

Q3: What are the recommended storage conditions for both the solid compound and its stock solutions?

  • Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended. A related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, has shown stability for at least four years under these conditions.[2]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials with an inert gas (e.g., argon or nitrogen) overlay to prevent moisture condensation and oxidation.

Q4: Can I use aqueous buffers to dilute my stock solution for experiments?

Yes, but with caution. It is critical to control the final pH of your experimental solution. When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure the final pH of the medium is within the stable range of 2-6. Avoid using basic buffers (pH > 8) as this will induce degradation.

Q5: How can I detect if my compound has degraded?

Degradation can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Compound degradation due to inappropriate solvent or pH conditions.Verify the pH of your final assay buffer is between 2 and 6. Prepare fresh dilutions from a new stock aliquot for each experiment. Consider performing a dose-response curve to see if the potency has shifted.
Inconsistent results between experiments. Instability of the compound in the experimental medium over the time course of the assay. Degradation of stock solutions due to improper storage.Perform a time-course stability study of the compound in your assay medium. Prepare fresh stock solutions and store them properly in single-use aliquots.
Appearance of new peaks in my HPLC analysis. Degradation of the compound.Characterize the new peaks using LC-MS to identify potential degradation products. Review your solution preparation and storage protocols to identify potential sources of instability (e.g., basic pH, presence of water).
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.The methoxy group enhances the lipophilicity of the compound.[1] Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with your assay. Sonication may help in dissolving the compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

Objective: To prepare a 10 mM stock solution in anhydrous DMSO.

Materials:

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Inert gas (argon or nitrogen)

Procedure:

  • Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquot the stock solution into single-use volumes in tightly sealed tubes or vials.

  • Flush the headspace of each aliquot with inert gas before sealing.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing Compound Stability in an Aqueous Buffer

Objective: To determine the stability of the compound in a specific aqueous buffer over time.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous buffer of interest (ensure pH is measured and recorded)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Dilute the stock solution into the aqueous buffer to the final working concentration.

  • Immediately after preparation (t=0), inject an aliquot onto the HPLC system and record the chromatogram.

  • Incubate the remaining solution under the experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC system.

  • Monitor the peak area of the parent compound over time. A decrease of >5-10% typically indicates significant degradation.

Visualizing Stability and Degradation

The stability of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is highly dependent on the pH of the solution. The following diagram illustrates the key stability and degradation pathways.

G cluster_conditions Solution pH cluster_compound Compound State Acidic Acidic (pH 2-6) Stable 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid (Stable) Acidic->Stable Stable Basic Basic (pH > 8) Degraded Degradation Product (Cleavage of Methoxy Group) Basic->Degraded Hydrolysis

Caption: pH-dependent stability of the compound.

The following workflow outlines the recommended procedure for handling the compound from receipt to experimental use.

G Receipt Receive Solid Compound Storage_Solid Store at -20°C (Dry, Dark) Receipt->Storage_Solid Prep_Stock Prepare Stock Solution (Anhydrous DMSO/DMF) Storage_Solid->Prep_Stock Storage_Stock Aliquot and Store at -80°C (Inert Gas Overlay) Prep_Stock->Storage_Stock Dilution Dilute into Aqueous Buffer (Final pH 2-6) Storage_Stock->Dilution Experiment Perform Experiment Dilution->Experiment Analysis Analyze Results Experiment->Analysis

Caption: Recommended experimental workflow.

References

  • Benchchem. 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid.
  • Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid

Welcome to the technical support guide for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1). This document provides in-depth troubleshooting and practical guidance for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. As a key intermediate in the synthesis of novel therapeutics, particularly selective kinase inhibitors, successfully handling this molecule is critical for advancing research.[1] This guide is structured in a question-and-answer format to directly address the common challenges faced during experimentation.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the fundamental properties and expected solubility of this compound?

Understanding the physicochemical properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is the first step in troubleshooting. Its structure, characterized by a rigid benzothiophene core, two chlorine atoms, and a lipophilic methoxy group, inherently limits its aqueous solubility.[1][2] The carboxylic acid moiety is the primary handle for manipulating its solubility.

Table 1: Physicochemical Properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid

PropertyValueSource
CAS Number 34576-89-1[3][4]
Molecular Formula C₁₀H₆Cl₂O₃S[1][3]
Molecular Weight 277.12 g/mol [1][4]
Appearance Crystalline solid / Solid (Predicted)[5][6]
Aqueous Solubility Insoluble / Very Low[2][6][7]
Organic Solvent Solubility Soluble in DMF, DMSO, Ethanol, Acetone, Chloroform[5][7]

The key takeaway is that direct dissolution in aqueous buffers, especially at neutral or acidic pH, will likely fail. The compound's hydrophobic nature dominates, making organic solvents the default choice for creating initial stock solutions.[2]

Q2: I can't get the compound to dissolve for my in vitro assay. What is the most direct method to try first?

Answer: pH-Mediated Solubilization.

For an acidic compound, the most effective and straightforward initial strategy is to increase the pH of the solvent. The carboxylic acid group (R-COOH) is poorly soluble in its protonated form but becomes significantly more soluble when deprotonated to its conjugate base, the carboxylate salt (R-COO⁻).[8][9] This conversion is governed by the compound's pKa and the pH of the solution. By raising the pH above the pKa, you shift the equilibrium toward the highly polar, water-soluble salt form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Insoluble R-COOH (Protonated Acid) POORLY SOLUBLE Soluble R-COO⁻ + Na⁺ (Deprotonated Salt) HIGHLY SOLUBLE Insoluble->Soluble Add Base (e.g., NaOH) (pH > pKa) Soluble->Insoluble Add Acid (e.g., HCl) (pH < pKa)

Caption: pH-dependent equilibrium of the carboxylic acid.

Protocol 1: Stock Solution Preparation via pH Adjustment

  • Weigh the Compound: Accurately weigh the required amount of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

  • Initial Suspension: Add a small volume of purified water or your desired buffer (e.g., PBS) to the solid. It will form a suspension.

  • Titrate with Base: While stirring, add a 0.1 M to 1 M solution of Sodium Hydroxide (NaOH) dropwise.

  • Monitor Dissolution: Continue adding the base until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble sodium salt.

  • Final pH and Volume Adjustment: Measure the pH of the solution. If necessary, adjust to the desired final pH for your experiment, ensuring it remains high enough to maintain solubility. Bring the solution to the final target volume with your buffer.

  • Sterilization: If required for cell-based assays, filter-sterilize the final solution through a 0.22 µm syringe filter.

Causality Check: This protocol is self-validating. Visual confirmation of dissolution upon addition of base confirms the principle. However, be aware that lowering the pH of the final medium (e.g., by adding the stock to acidic cell culture media) can cause the compound to precipitate.[10] Always perform a small-scale test with your final assay buffer to check for precipitation.

Q3: My experimental system is pH-sensitive, or I'm still seeing precipitation. What's my next best option?

Answer: Co-Solvent Systems.

When pH modification is not viable, using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[11][12] Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro screening due to its high solubilizing power and general compatibility with cellular assays at low final concentrations (<0.5%).

Table 2: Common Co-Solvents for Preclinical Research

Co-SolventTypical Starting Stock Conc.Max Assay Conc. (General)Notes
DMSO 10 - 50 mM< 0.5% v/vGold standard for screening; can have cellular effects at higher concentrations.[13]
Ethanol 10 - 20 mM< 1% v/vGood biocompatibility; less potent solubilizer than DMSO.[14]
Polyethylene Glycol 400 (PEG 400) 1 - 10 mg/mLVariableOften used in formulations for in vivo studies.[15]
Propylene Glycol (PG) 1 - 10 mg/mLVariableCommon in oral and parenteral formulations.[11]

Protocol 2: High-Concentration Stock Preparation using a Co-Solvent

  • Select Co-Solvent: Choose a suitable co-solvent (DMSO is recommended for initial trials).

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add Co-Solvent: Add the calculated volume of 100% DMSO to achieve the desired high stock concentration (e.g., 20 mM).

  • Facilitate Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved. A brief warming in a 37°C water bath can assist if needed.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

  • Serial Dilution: For experiments, perform serial dilutions from this high-concentration stock into your aqueous assay buffer. Crucially, add the stock solution to the buffer while vortexing the buffer , not the other way around. This rapid dispersion helps prevent immediate precipitation.

Trustworthiness Check: The primary failure point is "crashing out" upon dilution into the aqueous phase. To validate, prepare your highest final concentration in assay buffer and let it sit for the duration of your experiment. Visually inspect for any cloudiness or precipitate before proceeding with the full experiment.

Q4: I am preparing for in vivo studies and need to enhance bioavailability. What advanced formulation strategies should I consider?

For in vivo applications, simple pH adjustment or high concentrations of organic co-solvents are often unsuitable. Advanced formulation techniques are required to improve both solubility and bioavailability.[16]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble molecules, like our benzothiophene derivative, effectively shielding the hydrophobic parts from the aqueous environment and dramatically increasing solubility.[18][19]

G cluster_1 Resulting Complex Drug Drug Molecule (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Water-Soluble Inclusion Complex CD->Complex Complexation Drug_in_CD Drug

Caption: Encapsulation by a cyclodextrin molecule.

  • How it Works: The nonpolar benzothiophene core of the drug fits into the hydrophobic cavity of the cyclodextrin, forming a stable, water-soluble inclusion complex.[20]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[17]

  • Protocol (Co-Evaporation Method):

    • Dissolve the drug in a suitable organic solvent (e.g., ethanol).

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in water.

    • Add the drug solution to the cyclodextrin solution while stirring.

    • Stir the mixture for 24-48 hours to allow for complex formation.

    • Evaporate the solvent system under vacuum to obtain a solid powder of the drug-cyclodextrin complex.[18] This powder can then be reconstituted in an aqueous vehicle for administration.

A solid dispersion involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[21][22] By converting the crystalline drug into a higher-energy amorphous state, you can achieve transiently high "supersaturated" concentrations upon dissolution, which can significantly enhance absorption.[23]

  • How it Works: The polymer carrier prevents the drug from recrystallizing and improves its wettability and dissolution rate.[24][25]

  • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[24][26]

  • Protocol (Solvent Evaporation Method):

    • Dissolve both the drug and the chosen polymer carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or an acetone/water mixture).

    • Ensure a clear solution is formed, indicating molecular mixing.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid film or powder is the solid dispersion, which should be further dried under vacuum to remove residual solvent.[27] This material can then be formulated for oral administration.

Summary of Solubilization Strategies

Table 3: Comparative Overview of Solubilization Techniques

StrategyMechanismPrimary Use CaseAdvantagesDisadvantages
pH Adjustment Converts acidic drug to a more soluble salt form.[9]In vitro assays, initial screening.Simple, cost-effective, rapid.[10]Risk of precipitation on pH change; not suitable for all biological systems.
Co-solvents Reduces solvent polarity to match the solute.[11]High-concentration stocks for in vitro use.Easy to prepare; effective for highly lipophilic compounds.Potential for solvent toxicity; risk of precipitation upon dilution.[13]
Cyclodextrins Encapsulates the hydrophobic drug in a soluble complex.[18]Oral and parenteral formulations.Increases solubility and stability; well-established safety profile for some CDs.[17][19]Requires formulation development; may have limitations on drug loading.
Solid Dispersions Creates a high-energy amorphous form of the drug in a polymer matrix.[22]Oral dosage forms to enhance bioavailability.Can significantly increase dissolution rate and absorption.[21]Requires specialized equipment; potential for physical instability (recrystallization) over time.[22]

By systematically applying these troubleshooting steps—starting with the simplest and progressing to more complex formulation strategies—researchers can effectively overcome the solubility challenges presented by 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and successfully advance their scientific objectives.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Vertex AI Search. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • CD Formulation. (n.d.). pH Modifier Excipients.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • IJSDR. (2024, January). Methods to boost solubility.
  • Fisher Scientific. (n.d.). Benzo[b]thiophene-2-carboxylic acid, 98%.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2024, February). Co-solvent and Complexation Systems.
  • Benchchem. (n.d.). 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid.
  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • Guidechem. (n.d.). 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Synblock. (n.d.). CAS 34576-89-1 | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Solubility of Things. (n.d.). Benzothiophene.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • Cayman Chemical. (n.d.). 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8).
  • Quinoline. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Sources

Optimization

Technical Support Center: Optimizing In Vitro Assays for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Welcome to the technical support guide for researchers working with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you design, optimize, and execute robust in vitro assays.

Compound Profile: Understanding Your Molecule

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a chemical intermediate primarily utilized as a scaffold for developing selective kinase inhibitors.[1] Its derivatives have shown potent inhibitory activity against Cdc-like kinases (Clk1, Clk4) and mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[1] These kinases are crucial regulators of cellular processes like pre-mRNA splicing and amino acid metabolism, making them attractive targets in oncology and metabolic disease research.[1]

Given its established role as a precursor for ATP-competitive kinase inhibitors, this guide will focus on optimizing biochemical kinase activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to address common challenges and questions that arise during assay development and execution.

Category 1: Assay Design & Initial Setup

Q1: What is the first step in designing my kinase assay?

The first step is to define the core components of your assay system. This involves selecting the appropriate enzyme, substrate, and detection format.

  • Enzyme Selection : Based on literature, relevant targets include Clk1, Clk4, or BCKDK .[1] Ensure you source a highly pure and active enzyme preparation. Impurities can lead to high background signals.[2]

  • Substrate Selection : The substrate can be a generic peptide, a protein, or a specific sequence derived from a known physiological target. Many kinases are promiscuous and can phosphorylate alternative substrates.[3] If a specific substrate is not known, generic options like myelin basic protein or commercially available, optimized peptide sequences are excellent starting points.[3]

  • Assay Format : Choose a format that balances sensitivity, throughput, and your lab's instrumentation. Common formats for kinase assays include:

    • Luminescence-based (e.g., ADP-Glo™) : Measures kinase activity by quantifying the amount of ADP produced. This is a robust method applicable to virtually any kinase.[4][5]

    • Fluorescence-based (e.g., TR-FRET) : Uses fluorescently labeled substrates to monitor phosphorylation, offering high sensitivity.[4][6]

Q2: How do I prepare the test compound for the assay?

Proper handling of the compound is critical for accurate results.

  • Solvent Choice : 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is an organic molecule and will require a solvent like Dimethyl Sulfoxide (DMSO) for solubilization.

  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C to maintain stability.

  • Serial Dilutions : Create a serial dilution plate of your compound in 100% DMSO first. Then, transfer a small volume of these DMSO dilutions into the aqueous assay buffer. This minimizes the final DMSO concentration in your assay wells.

Q3: What is a safe final concentration of DMSO for my assay?

High concentrations of DMSO can denature proteins and interfere with enzyme activity.[7]

  • General Rule : Aim for a final DMSO concentration of ≤1% in the assay well. For some sensitive enzymes, you may need to go as low as 0.1%.[8][9]

  • Verification : Always run a "DMSO tolerance" experiment. Test the activity of your kinase in the presence of various DMSO concentrations (e.g., 0.1% to 5%) to determine the highest concentration that does not significantly impact enzyme activity.

Category 2: Assay Optimization & Protocol Validation

Q4: My signal-to-background ratio is low. How can I improve it?

A low signal-to-background (S/B) ratio, which leads to a poor Z'-factor, is a common issue. It indicates that the specific signal from your enzyme is not sufficiently distinct from the noise.

  • Optimize Enzyme Concentration : The signal is directly proportional to the amount of active enzyme. Titrate your kinase to find a concentration that yields a robust signal without depleting the substrate too quickly. (See Protocol 1 ).

  • Optimize Incubation Time : Perform a time-course experiment to find the linear range of the reaction.[2] An incubation time that is too short results in a weak signal, while a time that is too long can lead to substrate depletion and non-linear kinetics.

  • Check Reagent Purity : Contaminated ATP or buffer can contain luminescent or fluorescent impurities, increasing the background.[2] Use fresh, high-quality reagents.

Q5: How do I determine the right ATP and substrate concentrations to use?

This is a critical step, as the apparent potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[10]

  • Determine the Km for ATP : First, you must experimentally determine the Michaelis constant (Km) for ATP for your specific kinase under your assay conditions. This is the ATP concentration at which the reaction velocity is half of the maximum (Vmax).[11][12] (See Protocol 2 ).

  • Set Assay ATP Concentration : For screening ATP-competitive inhibitors, the recommended ATP concentration is at or near its Km value.[12] This provides a good balance for detecting inhibitors of varying potencies. Screening at ATP concentrations far above the Km will make competitive inhibitors appear less potent.[10]

  • Substrate Concentration : The peptide or protein substrate should also be used at a concentration near its Km to ensure the reaction is sensitive to inhibition.

Q6: My results are highly variable between wells and plates. What's causing this?

High variability compromises data reliability. The coefficient of variation (%CV) for your controls should ideally be <15%.

  • Pipetting Inconsistency : Inaccurate or inconsistent pipetting is a major source of error, especially in 384- or 1536-well plates.[13] Use calibrated multichannel pipettes and ensure proper mixing in each well.

  • Edge Effects : Evaporation from the outer wells of a microplate during incubation can concentrate reagents, altering reaction rates.[13] To mitigate this, fill the outer wells with buffer or water instead of samples and use plate seals.[13]

  • Temperature Gradients : Ensure that all reagents and the plate itself are at a uniform, stable temperature before starting the reaction.[2] Temperature fluctuations across the plate can cause inconsistent enzyme activity.

Core Experimental Protocols
Protocol 1: Enzyme Titration to Determine Optimal Concentration

Objective: To find the enzyme concentration that gives a robust signal within the linear range of the assay.

  • Reagent Preparation :

    • Prepare a 2X Assay Buffer containing saturating concentrations of ATP and substrate (e.g., 5-10 times their Km, or a literature-recommended value if Km is unknown).

    • Prepare a 2X Enzyme solution by performing a serial dilution of your kinase stock in 1X Assay Buffer.

  • Assay Plate Setup :

    • Add 10 µL of 1X Assay Buffer to "No Enzyme" control wells.

    • Add 10 µL of each enzyme dilution from your serial dilution to the experimental wells.

  • Reaction Initiation :

    • Add 10 µL of the 2X Assay Buffer (with ATP and substrate) to all wells to start the reaction.

  • Incubation : Incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes).

  • Detection : Stop the reaction (if necessary for your assay format) and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagents).

  • Analysis : Plot the signal (e.g., Luminescence) versus enzyme concentration. Choose a concentration from the linear portion of the curve that gives a high signal-to-background ratio.

Protocol 2: Determination of ATP Km

Objective: To determine the Michaelis constant (Km) for ATP.

  • Reagent Preparation :

    • Prepare a 2X solution of your kinase at the optimal concentration determined in Protocol 1.

    • Prepare a 2X ATP serial dilution in buffer. The concentration range should span from well below to well above the expected Km (e.g., 0.1 µM to 500 µM).

    • Prepare a solution of your peptide/protein substrate at a saturating concentration (e.g., 5-10 times its Km).

  • Assay Plate Setup :

    • Combine the kinase and substrate solutions.

    • Add 10 µL of the 2X ATP serial dilutions to the appropriate wells.

  • Reaction Initiation :

    • Add 10 µL of the 2X enzyme/substrate mix to all wells.

  • Incubation : Incubate for a time that ensures the reaction remains in the initial velocity phase (typically <20% substrate consumption).

  • Detection : Add detection reagents and measure the signal.

  • Analysis : Plot the reaction velocity (signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to calculate the Km and Vmax values.[12]

Protocol 3: Compound IC50 Determination

Objective: To determine the concentration of the inhibitor that reduces enzyme activity by 50%.

  • Reagent Preparation :

    • Prepare a serial dilution of your test compound in 100% DMSO.

    • Prepare a 2X Assay Mix containing your kinase (at optimal concentration), substrate (at Km), and any necessary cofactors in assay buffer.

    • Prepare a 2X ATP solution in assay buffer at a concentration equal to its Km value.

  • Assay Plate Setup :

    • Transfer a small volume (e.g., <1 µL) of the compound dilutions from the DMSO plate to the assay plate.

    • Add 10 µL of the 2X Assay Mix to each well.

    • Controls : Include "No Inhibitor" (0% inhibition, DMSO only) and "No Enzyme" (100% inhibition) controls.

  • Pre-incubation : Gently mix and pre-incubate the plate for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation : Add 10 µL of the 2X ATP solution to all wells.

  • Incubation & Detection : Incubate for the predetermined linear time, then add detection reagents and read the plate.

  • Analysis :

    • Normalize the data using your controls: % Inhibition = 100 * (1 - (Signalinhibitor - Signalno enzyme) / (SignalDMSO - Signalno enzyme)).

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data & Visualization
Tables for Quick Reference

Table 1: Recommended Starting Concentrations for Key Assay Components

ComponentRecommended Starting ConcentrationRationale & Key Consideration
Kinase 1-100 ng/well[2]Titrate to find the optimal concentration that provides a robust signal in the linear range of the assay.
ATP At or near the determined KmCritical for accurately assessing the potency of ATP-competitive inhibitors.[12]
Substrate At or near the determined KmEnsures the assay is sensitive to inhibition and reflects physiological conditions.
DMSO ≤ 1% (final concentration)Higher concentrations can inhibit enzyme activity and cause compound aggregation.[7]

Table 2: Common Buffer Systems for Kinase Assays

BufferpH RangeKey Characteristics
HEPES 6.8 - 8.2Good buffering capacity; generally non-coordinating with metal ions. Often a good first choice.[14]
Tris-HCl 7.5 - 9.0Widely used, but can chelate metal ions, potentially affecting metalloenzymes.[14]
Phosphate 6.0 - 7.4Can sometimes inhibit kinase activity by acting as a phosphate mimetic.

Note: Always empirically test which buffer system is optimal for your specific enzyme. The ideal pH and ionic strength must be determined experimentally.[15][16]

Diagrams & Workflows

Kinase_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Detection & Analysis P1 Prepare Reagents (Enzyme, Substrate, ATP, Buffer) A2 Add Enzyme + Substrate Mix P1->A2 P2 Prepare Compound Plate (Serial Dilution in DMSO) A1 Dispense Compound to Assay Plate P2->A1 A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with ATP A3->A4 A5 Incubate (e.g., 60 min) A4->A5 R1 Add Detection Reagent (e.g., ADP-Glo) A5->R1 R2 Read Plate (Luminescence/Fluorescence) R1->R2 R3 Data Analysis (Calculate IC50) R2->R3 Troubleshooting_Tree Start Low Z'-Factor or Poor S/B Ratio Q1 Is the 'Max Signal' (No Inhibitor) low? Start->Q1 Q2 Is the 'Min Signal' (Background) high? Q1->Q2 No A1_1 Increase Enzyme Conc. Q1->A1_1 Yes Q2->A1_1 No, both are poor A2_1 Use Fresh/High-Purity Reagents (ATP, Buffer) Q2->A2_1 Yes A1_2 Increase Incubation Time A1_1->A1_2 A1_3 Check Reagent Activity (Enzyme, ATP) A1_2->A1_3 A2_2 Check for Plate Autofluorescence/Luminescence A2_1->A2_2 A2_3 Reduce Enzyme Conc. if Signal is Saturating Detector A2_2->A2_3

Caption: Decision tree for troubleshooting a poor Z'-factor.

ATP_Competition Enzyme Kinase Active Site Substrate Substrate Enzyme->Substrate Binds ATP ATP ATP->Enzyme Binds Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Binds & Blocks Product Phosphorylated Substrate + ADP Substrate->Product Phosphorylates

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Welcome to the technical support center for researchers working with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to diagnose and overcome common cell permeability challenges encountered with this compound. This guide is structured as a series of questions that mirror a typical experimental troubleshooting workflow.

Section 1: Foundational Analysis of the Compound
Q1: What are the key physicochemical properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid that might affect its cell permeability?

Understanding the inherent properties of your compound is the first step in troubleshooting. 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (Mol. Wt. ~277.12 g/mol ) has several structural features that provide clues to its permeability behavior.[1][2]

  • Lipophilic Core: The dichlorinated benzothiophene scaffold is inherently hydrophobic, which is generally favorable for partitioning into the lipid bilayer of a cell membrane.

  • Molecular Weight: With a molecular weight under 500 g/mol , the compound adheres to one of the general guidelines for oral bioavailability, suggesting its size is not a primary barrier to permeation.[3]

  • The Carboxylic Acid Group (Critical Feature): This is the most important feature influencing permeability. Carboxylic acids are ionizable. At physiological pH (~7.4), this acidic group will be predominantly deprotonated, carrying a negative charge. Charged molecules have significantly lower passive permeability across the nonpolar lipid membrane compared to their neutral counterparts.[4][5][6] This pH-dependent ionization is a common cause of poor permeability for acidic drugs.[4]

Table 1: Physicochemical Properties and Permeability Implications

PropertyFeature of the CompoundLikely Impact on Cell Permeability
Molecular Weight ~277.12 g/mol [2]Favorable: Size is unlikely to be a limiting factor.[3]
Lipophilicity Dichlorinated benzothiophene coreFavorable: Core structure should facilitate membrane partitioning.
Ionization State Contains a carboxylic acid groupUnfavorable: Likely ionized (negatively charged) at physiological pH 7.4, which can severely limit passive diffusion.[4][6]
Section 2: Initial Diagnosis and Characterization
Q2: My initial screens show low intracellular accumulation. How do I systematically confirm and quantify the compound's permeability?

A tiered approach is the most efficient way to diagnose a permeability issue. Start with a simple, cell-free assay to measure passive diffusion, and then move to more complex cell-based models that incorporate active transport mechanisms.[7][8]

TroubleshootingWorkflow start Start: Low Intracellular Concentration pampa Step 1: PAMPA Assay (Measures Passive Diffusion) start->pampa pampa_poor Result: Poor Permeability (Pe < 1 x 10⁻⁶ cm/s) pampa->pampa_poor Low Pe pampa_good Result: Good Permeability (Pe > 1 x 10⁻⁶ cm/s) pampa->pampa_good High Pe conclusion1 Conclusion: Intrinsic passive permeability is low. Likely due to ionization. pampa_poor->conclusion1 cell_assay Step 2: Caco-2 / MDCK Assay (Passive + Active Transport) pampa_good->cell_assay cell_poor Result: Poor Permeability (Papp < 1 x 10⁻⁶ cm/s) cell_assay->cell_poor efflux_ratio Analyze Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) cell_poor->efflux_ratio er_high ER ≥ 2 efflux_ratio->er_high Yes er_low ER < 2 efflux_ratio->er_low No conclusion2 Conclusion: Compound is likely a substrate for an efflux pump (e.g., P-gp). er_high->conclusion2 conclusion3 Conclusion: Permeability is poor, but not due to efflux. Check for cytotoxicity or low solubility. er_low->conclusion3 cytotoxicity Step 3: Check Cytotoxicity (e.g., MTT Assay) conclusion1->cytotoxicity conclusion2->cytotoxicity conclusion3->cytotoxicity

Caption: A logical workflow for troubleshooting poor cell permeability.
Q3: What is the Parallel Artificial Membrane Permeability Assay (PAMPA) and what does it tell me?

The PAMPA is a cell-free, high-throughput assay that predicts passive membrane permeability.[9] It uses a synthetic membrane composed of lipids (e.g., lecithin) dissolved in an organic solvent (e.g., dodecane) layered onto a filter support.[10]

  • Principle: It measures how well a compound can diffuse from a donor compartment, through the artificial lipid membrane, to an acceptor compartment.[11]

  • Usefulness: Because it is cell-free, PAMPA isolates a single transport mechanism: passive diffusion. This makes it an excellent first step to determine the compound's intrinsic ability to cross a lipid bilayer without the complexities of active transporters or metabolism.[12]

  • Interpretation: A poor result in a PAMPA screen strongly suggests that the compound's fundamental physicochemical properties (like its charge at the assay pH) are hindering its ability to passively diffuse across a membrane.

Q4: What are cell-based permeability assays like Caco-2 and MDCK, and what additional information do they provide?

Caco-2 and MDCK assays use live cells grown into a confluent monolayer on a semi-permeable filter, creating a more biologically relevant barrier.

  • Caco-2 Cells: This human colon adenocarcinoma cell line differentiates into a monolayer that mimics the intestinal epithelium.[13] It is considered the gold standard for predicting oral drug absorption because it expresses both tight junctions and a variety of clinically relevant transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[14][15]

  • MDCK Cells (Madin-Darby Canine Kidney): These cells form a tight monolayer more quickly than Caco-2 cells.[16] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for passive permeability. Genetically engineered MDCK-MDR1 cells overexpress the human P-gp transporter and are used specifically to identify P-gp substrates.[17]

These assays provide a more comprehensive picture by assessing both passive diffusion and the potential impact of active transport (both uptake and efflux).[18]

Section 3: Troubleshooting Specific Permeability Issues

PermeabilityMechanisms cluster_membrane Cell Membrane fill_area pump P-gp Efflux Pump extracellular Extracellular Space pump->extracellular Active Efflux intracellular Intracellular Space compound1 Compound compound1->intracellular Passive Diffusion compound2 Compound compound_in Compound compound2->compound_in

Caption: Visualization of passive diffusion versus P-gp mediated active efflux.
Q5: My PAMPA results are poor. What does this indicate?

Poor PAMPA results (effective permeability, Pe < 1 x 10⁻⁶ cm/s) indicate low intrinsic passive permeability. For 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, the most likely cause is the ionization of the carboxylic acid group at the pH of the assay buffer (typically pH 7.4). The resulting negative charge prevents the molecule from efficiently entering the hydrophobic lipid membrane.

Next Steps:

  • Confirm pH-Dependence: Run the PAMPA assay using buffers with different pH values (e.g., pH 5.0, 6.5, 7.4). You should observe significantly higher permeability at a lower pH, where the carboxylic acid is protonated and neutral.

  • Assess Cytotoxicity: Before proceeding to cell-based assays, ensure the compound is not toxic to cells, as this can confound results.[19]

Q6: My PAMPA results are good, but my Caco-2/MDCK results are poor. What does this discrepancy suggest?

This is a classic signature of active efflux .[11] It means your compound can passively diffuse across a lipid membrane (good PAMPA result), but once it enters a cell, it is actively pumped back out by an efflux transporter like P-gp.[20] This results in low net transport across the cell monolayer (poor Caco-2/MDCK result).

Q7: How can I confirm if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

You need to perform a bidirectional cell-based assay (e.g., Caco-2 or MDCK-MDR1) to determine the Efflux Ratio (ER) .[13][20]

  • Methodology: The assay measures permeability in both directions: from the top (apical, A) to the bottom (basolateral, B) chamber, noted as P_app(A-B), and from the bottom to the top, noted as P_app(B-A).

  • Calculation: Efflux Ratio (ER) = P_app(B-A) / P_app(A-B)

  • Interpretation:

    • ER ≥ 2: Indicates that the compound is actively transported by an efflux pump.[20]

    • ER < 2: Suggests that active efflux is not a significant factor.

  • Confirmation: To confirm P-gp specific efflux, repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[15] A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q8: Could poor solubility be the limiting factor, rather than permeability?

Yes. Poor aqueous solubility can lead to artificially low permeability measurements because there isn't enough compound in solution to create a sufficient concentration gradient to drive diffusion.[21][22]

  • pH-Dependent Solubility: Carboxylic acid-containing drugs often have pH-dependent solubility. They are typically less soluble at low pH (in their neutral form) and more soluble at higher pH (in their ionized form).[4] This is the opposite of their permeability profile.

  • How to Check: Before running permeability assays, determine the compound's solubility in the assay buffer. If the concentration used in the permeability assay is close to or exceeds its solubility limit, the results will be unreliable.

Q9: Is it possible the compound is cytotoxic, leading to misleading permeability results?

Absolutely. If a compound is toxic, it can damage the cell monolayer, breaking down the tight junctions between cells.[23] This allows the compound to leak through the gaps (paracellular flux), leading to a falsely high permeability reading. Conversely, severe cytotoxicity can halt all cellular processes, including active transport, which could mask efflux.[24]

  • When to Check: Always perform a cytotoxicity assay using the same cell line, compound concentrations, and incubation time as your permeability experiment.

  • Recommended Assay: The MTT assay is a common colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[25][26] A decrease in metabolic activity in treated cells compared to controls indicates cytotoxicity.

Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for determining passive, pH-dependent permeability.

  • Prepare Lipid Solution: Create a 1-2% (w/v) solution of lecithin in dodecane.[10]

  • Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well filter donor plate. Be careful not to puncture the membrane.[10]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[27]

  • Prepare Donor Solutions:

    • Dissolve your compound in DMSO to create a 10 mM stock.

    • Prepare your final donor solutions by diluting the stock to 10 µM in three different buffers (e.g., pH 5.0, pH 6.5, and pH 7.4) each containing 5% DMSO.[27] Also prepare high (e.g., propranolol) and low (e.g., atenolol) permeability controls.

  • Start Assay: Add 150-200 µL of the donor solutions to the coated donor plate wells.[10]

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[10][28]

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): Use the established equations to calculate the effective permeability coefficient (Pe).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for determining the apparent permeability (P_app) and Efflux Ratio (ER).

  • Cell Seeding: Seed Caco-2 cells onto Transwell filter inserts in 24-well plates and culture for 18-22 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to ensure the integrity of the tight junctions.[15][29] Alternatively, a Lucifer Yellow rejection assay can be performed.[15]

  • Prepare Buffers: Use a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • Prepare Dosing Solutions: Prepare a 10 µM solution of your compound in the transport buffer. Also prepare high permeability, low permeability, and known P-gp substrate (e.g., talinolol) controls.[13]

  • Assay for P_app(A-B):

    • Add 0.3 mL of the dosing solution to the apical (A) side and 1.2 mL of fresh buffer to the basolateral (B) side.[29]

    • Incubate for 1-2 hours at 37°C with gentle shaking.

    • Collect samples from the basolateral side at the end of the incubation.

  • Assay for P_app(B-A):

    • Add 1.22 mL of the dosing solution to the basolateral (B) side and 0.3 mL of fresh buffer to the apical (A) side.[29]

    • Incubate under the same conditions.

    • Collect samples from the apical side.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS. Calculate P_app values for both directions and determine the Efflux Ratio.

Protocol 3: MTT Cytotoxicity Assay

This protocol assesses cell viability after compound exposure.

  • Seed Cells: Seed Caco-2 cells (or your cell line of choice) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[30]

  • Treat Cells: Remove the culture medium and add fresh medium containing your compound at various concentrations (the same range used for permeability assays). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).[31]

  • Incubate: Incubate the plate for the same duration as your permeability assay (e.g., 2 hours) at 37°C.

  • Add MTT Reagent: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[25][32] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

  • Solubilize Formazan: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the crystals.[30]

  • Measure Absorbance: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

  • Calculate Viability: Express the absorbance of treated wells as a percentage of the vehicle control to determine cell viability.

References
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Quora. (2023). What factors affect a molecule's permeability through a membrane?. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Rowan Newsletter - Substack. (2026). Predicting Permeability for Small Molecules. Retrieved from [Link]

  • PubMed. (2023). Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. Retrieved from [Link]

  • ACS Publications. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Membrane permeability of small molecules from unbiased molecular dynamics simulations. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • JoVE. (2025). Video: Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubMed Central. (2023). Permeability Assessment of a High-Throughput Mucosal Platform. Retrieved from [Link]

  • ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Investigating Off-Target Effects of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals utilizing 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in the...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in their experiments. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the compound's off-target effects. Our goal is to equip you with the knowledge to anticipate, identify, and interpret potential off-target activities, ensuring the accuracy and validity of your research findings.

Frequently Asked Questions (FAQs)
Q1: What is 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and what are its primary known targets?

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1) is a chemical intermediate primarily used in medicinal chemistry as a building block for synthesizing more complex therapeutic agents.[1] Its benzothiophene core is a privileged scaffold found in many biologically active molecules.[1][2]

Based on the activities of its derivatives, its primary targets fall into the kinase family:

  • Cdc-like Kinases (Clks): It is a crucial precursor for developing selective inhibitors of Clk1 and Clk4, which are key regulators of pre-mRNA splicing.[1][3]

  • Branched-chain α-ketoacid Dehydrogenase Kinase (BCKDK): A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is a known allosteric inhibitor of BCKDK.[4] This inhibition activates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), playing a role in amino acid metabolism.[1][4]

Q2: Why is it critical to investigate the off-target effects of this compound?

Investigating off-target effects is a cornerstone of rigorous drug discovery and chemical biology research.[5] Small molecules rarely interact with only one target; it is estimated that they interact with an average of 6-11 distinct proteins.[6] For a compound like 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, understanding these interactions is vital for several reasons:

  • Safety and Toxicity: Unintended off-target interactions are a primary cause of unexpected toxicity and a major reason for failures in preclinical and clinical trials.[5][7]

  • Mechanism of Action: A complete understanding of a compound's biological effects requires a comprehensive map of its interactions. An observed phenotype may be the result of combined on-target and off-target activities.[5]

  • Drug Repurposing: Identifying novel off-target interactions can reveal new therapeutic opportunities for existing molecules.[5][6]

Q3: What are the potential off-target liabilities for a benzothiophene-based kinase inhibitor scaffold?

The chemical structure of this compound suggests several potential off-target families that researchers should be aware of:

  • Other Kinases: The ATP-binding site is highly conserved across the human kinome.[8] Compounds designed to be ATP-competitive inhibitors, like many Clk inhibitors, often exhibit cross-reactivity with other kinases.[3][9] Kinome-wide screening is essential to determine the selectivity profile.

  • Other Benzothiophene Binders: The benzothiophene core itself is known to be a pharmacophore for various targets. Derivatives have been shown to possess antimicrobial and anti-inflammatory properties, suggesting interactions with pathways involved in these processes.[1]

  • Metabolic Enzymes: As a carboxylic acid derivative, there is potential for interaction with enzymes involved in cellular metabolism or transport.

Troubleshooting Guide: Unexpected Phenotypes & Results
Problem: I'm observing a cellular phenotype (e.g., unexpected toxicity, pathway modulation) that doesn't align with the known on-target activity of my final compound. How can I determine if this is an off-target effect?

This is a common challenge in drug discovery. The observed cellular activity of a compound is the sum of all its biological interactions. A systematic approach is required to deconvolute on- and off-target effects.

Causality Explained: The goal is to isolate the effect of inhibiting the intended target from all other effects of the compound. By using a different molecule or a non-pharmacological method to inhibit the same target, you can determine if the phenotype is truly target-dependent.

Workflow for Deconvoluting On- vs. Off-Target Phenotypes

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat your cell line of interest with the compound at a relevant concentration (e.g., 10x the cellular IC₅₀) and a vehicle control for 1-2 hours.

  • Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate into separate tubes and heat them to a range of different temperatures for 3 minutes.

  • Separation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of your target protein in each sample using Western blotting.

  • Curve Generation: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting temperature (Tm) between the vehicle- and compound-treated samples confirms target engagement. [5]

Summary of Known and Potential Activities
Target/Activity ClassKnown/Potential Target(s)Reported Activity/RationaleKey Considerations for Researchers
Primary Target Family Kinases
Cdc-like Kinases (Clk1, Clk4)The scaffold is a precursor for selective inhibitors of these splicing regulators. [1][3]Validate on-target activity with phosphorylation assays of known Clk substrates (e.g., SR proteins).
BCKDKA closely related analog is a known allosteric inhibitor. [4]Monitor branched-chain amino acid levels in cellular or in vivo models if metabolic effects are observed.
Potential Off-Target Families Kinome-wide High potential for cross-reactivity due to conserved ATP-binding sites in kinases. [9]Perform broad kinase panel screening to define the selectivity profile and identify specific off-target kinases.
Inflammatory Pathways Benzothiophene derivatives have reported anti-inflammatory effects. [1]A related compound, BT2, has shown efficacy in a colitis model by suppressing mTORC1. [10]If studying inflammation, be aware that observed effects may be independent of the primary kinase target.
Microbial Targets Benzothiophene derivatives have shown antimicrobial properties. [1]Relevant for studies involving host-pathogen interactions or microbiome analysis.
References
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS Discovery. (URL: [Link])

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data. (URL: [Link])

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. (URL: [Link])

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2020). Expert Opinion on Drug Discovery. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. (URL: [Link])

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. (URL: [Link])

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. (URL: [Link])

  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. (URL: [Link])

  • He, Q. Z., et al. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology. (URL: [Link])

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. (URL: [Link])

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • El-Gokha, A. A., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. (URL: [Link])

Sources

Troubleshooting

"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" inconsistent experimental results

This guide is intended for researchers, scientists, and drug development professionals working with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No. 34576-89-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No. 34576-89-1). This document provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during its synthesis, purification, and characterization.

Introduction

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a key intermediate in medicinal chemistry, notably in the development of selective kinase inhibitors.[1] Its rigid benzothiophene core, substituted with chloro and methoxy groups, provides a scaffold for creating potent therapeutic agents.[1] However, like many substituted heterocyclic systems, its synthesis and handling can present challenges, leading to inconsistent results. This guide offers a structured approach to troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: Several synthetic strategies can be employed. The choice often depends on the availability of starting materials and scalability requirements. Common methods include:

  • Palladium-Catalyzed Carbonylation: This high-regioselectivity method is scalable but requires high-pressure equipment.[1]

  • Directed Ortho-Metalation (DoM) followed by Halogenation: This offers precise positional control of substituents but can be sensitive to low temperatures.[1]

  • Suzuki Coupling: This modular approach allows for the construction of diverse derivatives but may involve multiple purification steps.[1]

Q2: What are the expected spectral characteristics for this compound?

A2: The following table summarizes the expected analytical data for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Analytical Technique Expected Observations
1H NMR Methoxy group signal around 3.8-4.0 ppm; aromatic protons will show downfield shifts due to the influence of chlorine substituents.[1]
13C NMR Carboxylic acid carbonyl peak around 170 ppm; quaternary carbons attached to chlorine will also be present.[1]
IR Spectroscopy C=O stretch for the carboxylic acid around 1700 cm-1; C-O stretch for the methoxy group around 1250 cm-1; aromatic C-Cl stretches in the 550-750 cm-1 region.[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 277.12 g/mol .[1][2]

Q3: How should I store this compound to ensure its stability?

A3: While specific stability data for this exact compound is not extensively published, related compounds like 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid are stable for at least four years when stored at -20°C.[3] It is recommended to store 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in a cool, dry, and dark place to prevent degradation.

Troubleshooting Experimental Inconsistencies

Section 1: Synthesis and Reaction Monitoring

Issue 1.1: Low or No Product Yield in Palladium-Catalyzed Reactions

Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or poor substrate quality.

  • Causality: The catalytic cycle of palladium-catalyzed reactions is sensitive to oxygen, moisture, and impurities in the reagents or solvents. The choice of ligand, base, and solvent system is also critical for efficient catalysis.

  • Troubleshooting Workflow:

    Caption: Troubleshooting low yields in Pd-catalyzed synthesis.

  • Detailed Protocol: Systematic Optimization

    • Reagent and Solvent Purity: Ensure all solvents are anhydrous and degassed. Use fresh, high-purity starting materials.

    • Catalyst and Ligand Screening: If using a standard catalyst like Pd(PPh₃)₄, consider screening other catalysts and ligands that may be more robust for this specific transformation.

    • Base and Solvent Variation: Systematically vary the base (e.g., Na₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) to find the optimal combination.

    • Temperature Control: Monitor and control the reaction temperature carefully, as side reactions can occur at elevated temperatures.

Section 2: Purification Challenges

Issue 2.1: Difficulty in Separating the Carboxylic Acid Product from Non-polar Impurities via Column Chromatography.

Carboxylic acids can sometimes exhibit problematic behavior on silica gel, such as streaking or co-elution with less polar impurities.

  • Causality: The acidic nature of silica gel can lead to strong interactions with the carboxylic acid group, causing band broadening (streaking).[4] This can be exacerbated by the presence of basic impurities.

  • Troubleshooting Workflow:

    Caption: Decision tree for purifying the carboxylic acid product.

  • Detailed Protocols:

    • Protocol 2.1.1: Modified Column Chromatography

      • Solvent System: Use a standard eluent system like hexane/ethyl acetate.

      • Acidification: To the eluent, add a small amount (0.1-1%) of acetic acid or formic acid. This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper bands.

      • TLC Analysis: First, test the modified eluent on a TLC plate to confirm improved separation and reduced streaking.

    • Protocol 2.1.2: Purification via Liquid-Liquid Extraction

      • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

      • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, while non-polar impurities will remain in the organic layer.

      • Acidification and Extraction: Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) until the product precipitates.

      • Final Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate.

      • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Section 3: Characterization and Spectral Interpretation

Issue 3.1: Ambiguous NMR Spectra

In some cases, the aromatic region of the 1H NMR spectrum may be complex, or the carboxylic acid proton may not be visible.

  • Causality: The aromatic protons on the benzothiophene ring are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group, leading to complex splitting patterns. The carboxylic acid proton is acidic and may exchange with residual water in the NMR solvent, causing its signal to broaden or disappear.

  • Troubleshooting and Validation:

Observation Potential Cause Validation Step
Complex Aromatic Signals Overlapping multipletsRun a 2D NMR experiment (e.g., COSY) to identify proton-proton couplings and aid in assignment.
Missing -COOH Proton Exchange with D₂O in solventAdd a drop of D₂O to the NMR tube and re-acquire the spectrum. The -COOH peak should disappear, confirming its identity.
Unexpected Peaks Residual solvent or impuritiesCompare the spectrum to a blank spectrum of the NMR solvent and cross-reference with data for common reaction impurities.

References

  • methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate - ChemSynthesis. (2025). Retrieved from [Link]

  • Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (2025). Retrieved from [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Welcome to the technical support guide for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1). This resource is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1). This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical building block and require methods to enhance its purity. As a key intermediate in the synthesis of selective kinase inhibitors, its purity is paramount for reliable downstream applications and biological screening.[1] This guide provides a series of troubleshooting steps and in-depth protocols in a practical question-and-answer format.

Part 1: Initial Purity Assessment & Common Impurities

Before attempting any purification, a thorough assessment of the crude material is essential. This initial analysis will dictate the most effective purification strategy, saving time and maximizing yield.

Q1: How do I assess the initial purity of my crude 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid?

A1: A multi-pronged analytical approach is recommended to accurately gauge the purity and identify the nature of any contaminants.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for a qualitative assessment. Spot your crude material alongside any known starting materials on a silica gel plate. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate, often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid protonation and prevent streaking. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A reverse-phase C18 column with a gradient elution using methanol-water or acetonitrile-water systems (with 0.1% trifluoroacetic acid or formic acid) will provide a high-resolution separation of the main product from its impurities. The peak area percentage of the desired compound gives a good estimation of its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structure of the main compound and detecting impurities.[2] Unidentified peaks, particularly in the aromatic and aliphatic regions, can suggest residual starting materials, reagents, or side-products. Broad peaks may indicate the presence of paramagnetic impurities or aggregation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range or a melting point lower than the literature value is a strong indicator of impurities. The expected state of the pure compound is a white or off-white solid.[3]

Q2: What are the most likely impurities I might encounter during the synthesis of this compound?

A2: Impurities are almost always related to the synthetic route employed. Understanding their origin is key to selecting a removal strategy. Common synthetic routes involve the cyclization of substituted precursors followed by functionalization.[1]

Potential Impurity Likely Origin Identification Signature Removal Strategy
Unreacted Starting Materials Incomplete reaction during cyclization or chlorination steps.[3]TLC or HPLC peaks corresponding to known starting materials.Recrystallization or Column Chromatography.
Monochloro or Over-chlorinated Species Non-selective chlorination of the benzothiophene ring.Mass spectrometry (MS) peaks with incorrect isotopic patterns for two chlorine atoms.Column Chromatography is often required for closely related isomers.
Hydrolyzed Precursors (e.g., Esters) Incomplete hydrolysis if the synthesis proceeds via a methyl or ethyl ester intermediate.[1]¹H NMR signals for -OCH₃ or -OCH₂CH₃ groups not corresponding to the 6-methoxy group.Aqueous basic wash (e.g., NaHCO₃ solution) to remove the acidic product from the neutral ester, followed by re-acidification.
Residual Solvents Trapped solvents from the reaction or initial workup (e.g., DCM, Toluene, THF).[4][5]Characteristic peaks in the ¹H NMR spectrum.High-vacuum drying, trituration with a non-solvent (like hexanes), or recrystallization.
Inorganic Salts Byproducts from reagents or acid/base workup steps.Insoluble in organic solvents; may cause broad NMR signals.Aqueous wash of an organic solution of the crude product; filtration.

Part 2: Core Purification Strategies & Troubleshooting

This section provides detailed protocols and the scientific rationale behind them to address specific purification challenges.

Troubleshooting Guide: My product is discolored and has a broad melting point. How do I perform an effective recrystallization?

Recrystallization is the most effective technique for removing small to moderate amounts of impurities that have different solubility profiles from the desired product. The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent.

Recrystallization_Workflow start Crude Product (Discolored, Impure) select_solvent Step 1: Solvent Screening start->select_solvent dissolve Step 2: Dissolve in Minimum Hot Solvent select_solvent->dissolve filter Step 3 (Optional): Hot Filtration dissolve->filter if insoluble impurities present cool Step 4: Cool Slowly to Induce Crystallization dissolve->cool filter->cool isolate Step 5: Isolate Crystals (Vacuum Filtration) cool->isolate wash Step 6: Wash with Cold Solvent isolate->wash dry Step 7: Dry Under Vacuum wash->dry impurity_check Check Purity (TLC, MP, HPLC) dry->impurity_check end_product Purified Crystalline Product impurity_check->select_solvent Purity Not OK (Re-crystallize or use Chromatography) impurity_check->end_product Purity OK Low_Yield_Troubleshooting start Low Yield After Purification check_mother_liquor Analyze Mother Liquor / Combined Column Fractions via TLC/HPLC start->check_mother_liquor product_in_liquor Significant Product Remains check_mother_liquor->product_in_liquor recrystallization_issue Issue: Recrystallization product_in_liquor->recrystallization_issue From Recrystallization chromatography_issue Issue: Chromatography product_in_liquor->chromatography_issue From Chromatography no_product_in_liquor No Significant Product product_in_liquor->no_product_in_liquor No solution_recrys Solution: - Concentrate mother liquor & re-crystallize. - Use less solvent initially. - Cool for a longer period. recrystallization_issue->solution_recrys solution_chrom Solution: - Re-run 'mixed' fractions. - Optimize eluent system for better separation. chromatography_issue->solution_chrom reaction_issue Issue: Low Reaction Conversion or Degradation no_product_in_liquor->reaction_issue solution_reaction Solution: - Re-evaluate reaction conditions (time, temp, stoichiometry). - Check for product stability. reaction_issue->solution_reaction

Sources

Troubleshooting

Benzothiophene Synthesis Technical Support Center

Welcome to the Technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we will dissect frequent experimental pitfalls, offering not just solutions, but the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Common Pitfalls in Benzothiophene Synthesis

This section addresses specific issues you might be facing in the lab. Each problem is presented in a question-and-answer format, providing a clear path to resolving common synthetic hurdles.

Q1: My reaction is resulting in a low or no product yield. What are the likely causes and how can I troubleshoot this?

A low yield is one of the most common frustrations in synthesis. The root cause often lies in one of several key areas: starting material quality, reaction conditions, or catalyst efficacy. Let's break down the troubleshooting process.

Potential Cause & Troubleshooting Steps:

  • Poor Quality Starting Materials: The purity of your starting materials, such as substituted thiophenols, alkynes, or o-halovinylbenzenes, is paramount. Impurities can poison catalysts or participate in side reactions.

    • Action: Always verify the purity of your starting materials via techniques like NMR or GC-MS before use. If necessary, purify them by distillation, recrystallization, or column chromatography.[1][2]

  • Suboptimal Reaction Temperature: Benzothiophene synthesis can be highly sensitive to temperature.[3]

    • Too Low: Insufficient thermal energy may lead to a sluggish or stalled reaction.

    • Too High: Decomposition of starting materials, intermediates, the desired product, or the catalyst can occur at excessive temperatures.

    • Action: Consult the literature for the optimal temperature range for your specific synthetic route. If you are developing a new method, screen a range of temperatures to find the sweet spot. For instance, some palladium-catalyzed reactions perform optimally at around 100-130°C.[4][5]

  • Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and stabilizing intermediates.

    • Action: Common solvents for benzothiophene synthesis include DMF, DMSO, toluene, and acetonitrile. For microwave-assisted synthesis, high-boiling polar solvents are often preferred. If you suspect a solvent issue, try screening a range of solvents with different polarities and boiling points.

  • Atmosphere Control: Many catalytic cycles, especially those involving palladium, are sensitive to oxygen.

    • Action: Ensure your reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox.[1][2]

  • Catalyst Issues (for catalyzed reactions):

    • Catalyst Loading: The amount of catalyst is crucial. Too little can result in an incomplete reaction, while too much can sometimes promote side reactions.

      • Action: Screen a range of catalyst loadings to find the optimal concentration.

    • Catalyst Choice: Not all catalysts are created equal. The choice of metal, ligands, and oxidation state can dramatically impact the outcome.

      • Action: For palladium-catalyzed cross-coupling reactions, systematically optimize the catalyst and any co-catalysts (e.g., oxidants like copper salts). For example, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, Pd(OAc)₂ with Cu(OAc)₂ as an oxidant has been shown to be highly effective.[4][5]

Systematic Workflow for Troubleshooting Low Yields:

low_yield_troubleshooting start Low or No Yield check_purity Verify Starting Material Purity start->check_purity First Step optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure screen_solvents Screen Solvents optimize_temp->screen_solvents If no improvement check_atmosphere Ensure Inert Atmosphere screen_solvents->check_atmosphere If no improvement optimize_catalyst Optimize Catalyst System check_atmosphere->optimize_catalyst If no improvement success Improved Yield optimize_catalyst->success If optimized

Caption: A systematic workflow for troubleshooting low yields in benzothiophene synthesis.

Q2: I am observing significant formation of impurities and side products. How can I identify and minimize them?

The formation of byproducts is a common challenge that complicates purification and reduces the yield of the desired benzothiophene derivative.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Starting Materials: In cross-coupling reactions, starting materials can sometimes react with themselves to form dimers.

    • Causality: This is often promoted by high catalyst concentrations or non-optimal reaction conditions.

    • Mitigation:

      • Slowly add the more reactive coupling partner to the reaction mixture.

      • Optimize the catalyst loading; sometimes less is more.

      • Adjust the reaction temperature.

  • Formation of Isomeric Products: Depending on the synthetic route, you may see the formation of different isomers of your target benzothiophene.

    • Causality: The regioselectivity of cyclization or substitution reactions can be influenced by steric and electronic factors. For instance, electrophilic substitution on the benzothiophene ring typically occurs at the C3 position but can be directed to the C2 position by certain substituents.[6]

    • Mitigation:

      • Carefully choose your synthetic strategy to favor the desired isomer.

      • The use of directing groups can control the regioselectivity of subsequent reactions.

      • For some reactions, the choice of catalyst and ligands can influence the isomeric ratio.

  • Over-reaction or Decomposition: The desired product, once formed, may not be stable under the reaction conditions and can degrade or react further.

    • Mitigation:

      • Monitor the reaction progress closely using TLC or LC-MS.

      • Stop the reaction as soon as the starting material is consumed.

      • Consider running the reaction at a lower temperature for a longer period.

Q3: I am struggling with poor regioselectivity in my synthesis. How can I control the position of substituents on the benzothiophene ring?

Controlling regioselectivity is key to synthesizing a specific, desired isomer. The inherent reactivity of the benzothiophene ring system often favors substitution at the 3-position.[6]

Strategies for Controlling Regioselectivity:

  • Leverage Inherent Reactivity: For electrophilic substitution, the 3-position is generally the most reactive. If this is the desired outcome, standard electrophilic substitution conditions can be employed.

  • Blocking/Directing Groups: If you need to functionalize a different position, you can use a blocking group to temporarily occupy the more reactive site. After performing the desired reaction at another position, the blocking group can be removed.

  • Strategic Synthesis Design: The most reliable way to control regioselectivity is to build the molecule in a way that the desired substitution pattern is pre-determined by the choice of starting materials and the sequence of reactions. For example, starting with an appropriately substituted thiophenol or benzene derivative can ensure the final product has the correct substitution pattern.

  • Catalyst and Ligand Control: In some transition metal-catalyzed reactions, the choice of ligands on the metal center can influence the regioselectivity of the reaction. Screening different ligands can sometimes lead to a reversal of selectivity.

Q4: My crude product is difficult to purify. What are the best strategies for isolating my benzothiophene derivative?

Purification is a critical step, and the choice of method depends on the nature of your product and the impurities present.

Recommended Purification Methods:

  • Column Chromatography: This is the most common and versatile method for purifying benzothiophene derivatives.[1][2][4][7]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis.

    • Protocol:

      • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.

      • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

      • Elution: Begin eluting with the low-polarity solvent and gradually increase the polarity to separate the components.

      • Collect and Analyze Fractions: Collect the eluate in fractions and monitor their composition by TLC.

      • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: This method is ideal for crystalline solid products with impurities that have different solubilities.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble at all temperatures. A mixture of solvents can also be effective. For example, a mixture of a C1-8 alcohol and water has been used for the recrystallization of benzothiophene.[8]

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Collect the crystals by filtration.

      • Wash the crystals with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Decision Tree for Purification Method Selection:

purification_decision_tree start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure Is it pure after recrystallization? try_recrystallization->is_pure success Pure Product column_chromatography->success is_pure->column_chromatography No is_pure->success Yes

Caption: A decision tree to guide the choice of purification method for benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for benzothiophene synthesis?

A: There is a wide variety of starting materials that can be used, and the choice depends on the desired substitution pattern of the final product. Some common starting materials include:

  • Thiophenols and their derivatives.[9][10]

  • o-Halovinylbenzenes.[10]

  • Aryl sulfides.[6]

  • 2-Alkynylthioanisoles.

  • Alkyne-substituted 2-bromobenzenes.[11]

  • 2-Mercaptocinnamic acid.[6]

Q: How do I choose the right catalyst for my reaction?

A: The choice of catalyst is highly dependent on the specific reaction you are performing.

  • Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are widely used for cross-coupling reactions to form C-C and C-S bonds.[4][5]

  • Copper catalysts (e.g., CuI) are often used in Ullmann-type reactions and as co-catalysts in palladium-catalyzed processes.[10]

  • Gold catalysts can be used for more complex transformations.[11]

  • Metal-free conditions are also possible for certain types of cyclizations, often promoted by a base or a radical initiator.[12]

When selecting a catalyst, it is best to start with conditions reported in the literature for similar transformations. If you are developing a novel reaction, a systematic screening of different catalysts, ligands, and additives is often necessary.

Q: What are the key safety precautions when working with sulfur-containing compounds?

A: Many sulfur-containing compounds, such as thiophenols, have a strong, unpleasant odor and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the specific hazards of each reagent by consulting its Safety Data Sheet (SDS).

References

  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem.
  • Zhang, W., et al. (2017). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Molecules, 22(12), 2215. [Link]

  • Musso, A., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7248–7258. [Link]

  • Kato, S., et al. (2000). Purification method of benzothiophene.
  • Majumder, U., et al. (2021). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. ChemistrySelect, 6(32), 8231-8235. [Link]

  • Ding, G. (2018). Study On Palladium Catalysed Synthesis Of Benzoheterocyclic Compounds And Their Biological Activity. Globe Thesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Benzothiophene Derivative Synthesis: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
  • Wu, B., et al. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(10), 2825-2843. [Link]

  • Zhong, H., et al. (2015). Influence of Regio- and Chemoselectivity on the Properties of Fluoro-Substituted Thienothiophene and Benzodithiophene Copolymers. Journal of the American Chemical Society, 137(25), 8142–8153. [Link]

  • BenchChem. (n.d.). Temperature control in the synthesis of 7-Ethyl-2-propyl-1-benzothiophene. BenchChem.
  • Reddy, R., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870. [Link]

  • Organic Chemistry-Synthesis of Benzothiophene. (2015). SlideShare. [Link]

  • Wikipedia contributors. (2023). Benzothiophene. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

  • Yakaiah, P., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • ResearchGate. (2014). What are the possible starting materials for the synthesis of benzothiophene?. [Link]

  • Yakaiah, P., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

  • ChemistryViews. (2020). New Path to Benzothiophenes. [Link]

  • Jones, C. D., et al. (1996). Benzothiophene compounds, intermediates, compositions, and methods.
  • Wang, Y., et al. (2021). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic Chemistry Frontiers, 8(16), 4446-4451. [Link]

  • Gabriele, B., et al. (2015). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 80(13), 6845–6854. [Link]

  • Reddy, R., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866–1870. [Link]

  • Kumar, R. S., et al. (2020). Synthesis, characterization of novel benzothiophene. Malaysian Journal of Chemistry, 22(2), 1-8. [Link]

  • NOBLE CHEMISTRY. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]

  • Chemistry by SaSa. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Welcome to the technical support guide for the synthesis and optimization of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No. 34576-89-1).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No. 34576-89-1). This molecule is a valuable intermediate in medicinal chemistry, notably as a building block for selective kinase inhibitors that regulate pre-mRNA splicing[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses specific, recurring issues reported by researchers in the field. The answers are grounded in established chemical principles and validated synthetic strategies.

Q1: My overall yield is consistently low. What is the most robust synthetic strategy and where are the critical loss points?

A1: Low overall yield is a frequent challenge, often stemming from suboptimal reaction conditions in a multi-step synthesis. A highly effective and regioselective method is a linear synthesis involving Directed ortho-Metalation (DoM) followed by electrophilic quenching. This approach offers precise control over the substitution pattern.

The key steps and potential pitfalls are:

  • Initial Benzothiophene Formation: Starting from a suitably substituted precursor, the formation of the 6-methoxy-1-benzothiophene core is the foundation. Incomplete cyclization is a common source of yield loss.

  • Directed ortho-Metalation and Chlorination (C7 & C3): This is the most critical phase. DoM uses a strong base like n-butyllithium to deprotonate specific sites directed by the methoxy and sulfide groups. The stability of the organolithium intermediate is paramount. Low temperatures (-78 °C) are crucial to prevent side reactions. Inefficient quenching with the chlorinating agent (e.g., N-chlorosuccinimide, NCS) can lead to a mixture of mono-chlorinated and unreacted starting material.

  • Carboxylation (C2): The final lithiation at the C2 position followed by quenching with CO₂ (dry ice) to form the carboxylic acid is generally high-yielding. However, moisture contamination can protonate the intermediate, leading back to the dichloro-benzothiophene and reducing yield.

A modular, convergent strategy using a Suzuki-Miyaura coupling is an alternative. This involves preparing a halogenated benzothiophene boronic ester and coupling it with a suitable partner, followed by oxidation[1]. While versatile, this route involves more purification steps, each contributing to potential yield loss.

Q2: I am struggling with regioselectivity during the chlorination steps. How can I ensure chlorine is introduced specifically at the C3 and C7 positions?

A2: Regiocontrol is the primary advantage of the DoM strategy. The inherent directing ability of the substituents on the benzothiophene ring dictates the site of metalation.

  • For C7 Chlorination: The methoxy group at C6 is a powerful directing group. In the presence of a strong lithium amide base, deprotonation will preferentially occur at the adjacent C7 position.

  • For C3 Chlorination: After C7 is functionalized, the sulfide atom in the thiophene ring directs the next metalation to the C2 position. However, introducing the first chlorine atom at C3 can also be achieved via electrophilic aromatic substitution on the 6-methoxy-1-benzothiophene precursor, as the thiophene ring is activated towards electrophiles. Subsequent DoM can then be used for C7 chlorination.

Key Recommendations for Regiocontrol:

  • Base Selection: Use a strong, non-nucleophilic base like n-butyllithium or LDA (Lithium diisopropylamide).

  • Temperature: Maintain cryogenic temperatures (typically -78 °C) throughout the lithiation and electrophilic quench to prevent lithium-halogen exchange or undesired migrations.

  • Order of Events: The sequence of chlorination and carboxylation steps is critical. A common route is to first introduce the chlorine atoms and then perform the final C2-lithiation and carboxylation.

Q3: My reaction is incomplete, and I observe significant amounts of starting material even after extended reaction times. What should I investigate?

A3: Incomplete conversion is often traced back to reagent quality, atmosphere control, or suboptimal temperature.

  • Atmosphere Control: Organolithium reagents are extremely sensitive to oxygen and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (dry argon or nitrogen). All glassware must be oven- or flame-dried, and solvents must be anhydrous.[2]

  • Reagent Purity & Titration: The concentration of commercial n-butyllithium can vary. It is best practice to titrate the solution before use to know the precise molarity. Impurities in the benzothiophene starting material can also consume the base and halt the reaction.

  • Temperature Management: While lithiation requires low temperatures, some electrophilic cyclization or coupling reactions require heating. Too low a temperature may not provide sufficient activation energy, while excessive heat can cause decomposition.[2] For palladium-catalyzed cross-couplings, for instance, temperatures around 100-130 °C are often required.[2][3]

  • Solvent Choice: The solvent must fully dissolve the reactants and be compatible with the reagents. For DoM, THF is a common choice. For palladium-catalyzed reactions, solvents like DMF, DMSO, or toluene are frequently used.[2]

Q4: I am observing significant side-product formation, particularly a compound that appears to have lost its methoxy group. How can this be prevented?

A4: The primary side reaction of concern is the cleavage of the methoxy ether.

  • Cause: The O-methyl group can be cleaved by strong Lewis acids or certain Brønsted acids, particularly at elevated temperatures. While stable under many conditions, using reagents like BBr₃ would intentionally cause demethylation[1]. Accidental cleavage can occur if the reaction conditions are too harsh (e.g., prolonged heating with strong acids) or if certain metal catalysts promote it.

  • Prevention:

    • Avoid strong Lewis acidic conditions if the methoxy group needs to be preserved.

    • When performing reactions that require heating, carefully monitor the temperature and reaction time.

    • During workup, use dilute acids for neutralization and avoid prolonged exposure. The compound is noted to be stable at pH 2-6 but can undergo hydrolysis at pH > 8.[1]

Another potential issue is the formation of isomeric byproducts, which is more common in classical acid-catalyzed cyclization methods where mixtures of regioisomers can co-precipitate.[4] Adhering to a regiocontrolled route like DoM minimizes this risk.

Troubleshooting Guide: At-a-Glance

This table provides a quick reference for diagnosing and solving common experimental issues.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive/degraded organolithium reagent.2. Moisture or O₂ contamination.3. Suboptimal reaction temperature.[2]4. Impure starting materials.1. Titrate n-BuLi before use.2. Use oven-dried glassware and anhydrous solvents under an inert atmosphere.3. Strictly maintain -78 °C for lithiation; optimize heating for coupling steps.4. Purify starting materials by recrystallization or chromatography.
Formation of Isomers 1. Loss of regiocontrol during cyclization.2. Use of non-specific synthesis methods (e.g., strong acid catalysis).[4]1. Employ a Directed ortho-Metalation (DoM) strategy for precise functionalization.2. Avoid harsh, non-specific conditions where possible.
Incomplete Reaction 1. Insufficient equivalents of base or catalyst.2. Poor solubility of reactants.3. Reaction time is too short.1. Use freshly titrated base; screen catalyst loading (0.5-5 mol%).[2]2. Select a more appropriate solvent (e.g., THF, DMF, Toluene).[2]3. Monitor the reaction by TLC or LC-MS and extend the time as needed.
Product Decomposition 1. Excessive heat during reaction or workup.2. Cleavage of the methoxy group by harsh acidic/basic conditions.[1]1. Maintain precise temperature control; avoid temperatures >250 °C where analogs decompose.[1]2. Use mild acids/bases for pH adjustment during workup. Buffer if necessary.
Purification Difficulties 1. Co-elution of product with impurities.2. Oily or non-crystalline crude product.1. Optimize column chromatography: use a shallow solvent gradient (e.g., ethyl acetate in hexane).[3]2. Attempt recrystallization from a different solvent system (e.g., ethanol/water, toluene/hexane).
Visualized Workflow and Synthesis Pathway
Troubleshooting Logic Diagram

This diagram outlines a logical flow for diagnosing low-yield reactions.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Experimental Setup start->check_setup sub_reagents1 Titrate n-BuLi? check_reagents->sub_reagents1 sub_reagents2 Purity of Starting Material? check_reagents->sub_reagents2 sub_conditions1 Temperature Correct? check_conditions->sub_conditions1 sub_conditions2 Solvent Anhydrous? check_conditions->sub_conditions2 sub_setup1 Inert Atmosphere? check_setup->sub_setup1 sub_setup2 Glassware Dry? check_setup->sub_setup2 sub_reagents1->check_conditions sub_reagents1->check_setup solution Optimize Based on Findings & Rerun Experiment sub_reagents1->solution sub_reagents2->check_conditions sub_reagents2->check_setup sub_reagents2->solution sub_conditions1->check_reagents sub_conditions1->check_setup sub_conditions1->solution sub_conditions2->check_reagents sub_conditions2->check_setup sub_conditions2->solution sub_setup1->check_reagents sub_setup1->check_conditions sub_setup1->solution sub_setup2->check_reagents sub_setup2->check_conditions sub_setup2->solution

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

Simplified DoM Synthesis Pathway

This diagram illustrates the key transformations in the Directed ortho-Metalation synthesis route.

SynthesisPathway cluster_steps Key Transformation Steps A 6-Methoxy-1- benzothiophene B C7-Lithiated Intermediate A->B 1. n-BuLi (DoM at C7) C 7-Chloro-6-methoxy-1- benzothiophene B->C 2. NCS (Chlorination) D C2-Lithiated Intermediate C->D 3. n-BuLi (DoM at C2) E Target Molecule: 3,7-Dichloro-6-methoxy-1- benzothiophene-2-carboxylic acid D->E 4. CO2 (Quench) 5. H+ (Workup) (Followed by C3 Chlorination)

Caption: Key steps in the Directed ortho-Metalation (DoM) synthesis route.

Exemplary Protocol: Synthesis via DoM and Carboxylation

The following protocol is a representative procedure based on established methods for similar transformations. Note: This is a generalized protocol and must be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before conducting any experiment.

Objective: To synthesize 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Materials:

  • 7-chloro-6-methoxy-1-benzothiophene (starting material for this stage)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), ~2.5 M in hexanes (freshly titrated)

  • N-Chlorosuccinimide (NCS)

  • Dry Ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Lithiation for C2-Carboxylation (assuming C3 chlorination is performed later):

    • Dissolve 7-chloro-6-methoxy-1-benzothiophene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using an acetone/dry ice bath.

    • Slowly add freshly titrated n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of the C2-lithiated species will occur.

  • Carboxylation:

    • In a separate, dry flask, crush a generous excess of dry ice.

    • Transfer the cold (-78 °C) lithiated benzothiophene solution into the flask containing the crushed dry ice via a cannula under a positive pressure of inert gas.

    • Allow the mixture to slowly warm to room temperature, stirring overnight as the CO₂ sublimes.

  • Workup and Isolation:

    • Quench the reaction mixture by carefully adding water.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl. A precipitate should form.

    • Extract the aqueous phase with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 7-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

  • Final Chlorination at C3:

    • The crude carboxylic acid can then be subjected to electrophilic chlorination using a reagent like thionyl chloride (SOCl₂) or NCS under appropriate conditions to introduce the final chlorine atom at the C3 position. This step often requires its own optimization.

  • Purification:

    • Purify the final crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.[3]

References
  • Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved January 10, 2026, from [Link]

  • Fiesselmann thiophene synthesis | Filo. (2024). Retrieved January 10, 2026, from [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Fiesselmann thiophene synthesis - Wikiwand. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC - NIH. (2022). Retrieved January 10, 2026, from [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions - ResearchGate. (2020). Retrieved January 10, 2026, from [Link]

  • Optimization studies for the synthesis of benzo[b]thiophene 4a from... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Toward Sustainable Synthesis of Benzothiophene Heterocycles: Optimization of Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanis - ProQuest. (2023). Retrieved January 10, 2026, from [Link]

  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (n.d.). Retrieved January 10, 2026, from [Link]

  • EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents. (n.d.).

Sources

Troubleshooting

"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" storage and handling guidelines

Answering the user's request.## Technical Support Center: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Welcome to the technical support guide for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Welcome to the technical support guide for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 34576-89-1). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to empower your research.

Compound Identity and Key Data

A quick reference for the essential properties of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

PropertyValueSource(s)
CAS Number 34576-89-1[1][2][3]
Molecular Formula C₁₀H₆Cl₂O₃S[1][2]
Molecular Weight 277.12 g/mol [1]
Appearance Typically a white to off-white solid.[4][5]
Primary Hazards Harmful if swallowed; Causes skin, eye, and respiratory irritation.[6][7][8][9]
pH Sensitivity Stable in acidic conditions (pH 2–6); undergoes hydrolysis at pH > 8.[1]
Storage Temperature Store in a cool, dry place. For long-term stability, -20°C is recommended for similar compounds.[4][5][10]

Frequently Asked Questions (FAQs)

Quick answers to common questions regarding the handling and storage of this compound.

Q1: What is the recommended long-term storage condition for this compound? For optimal long-term stability, store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][10] Based on data for structurally similar benzothiophenes, storage at -20°C can ensure stability for several years.[4]

Q2: What are the primary safety risks associated with this compound? The main hazards are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[7][8][9] As a chlorinated organic compound, it requires careful handling to avoid exposure.[11][12]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound? At a minimum, you must wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[6][10][13] All handling of the solid powder or concentrated solutions should be performed in a certified chemical fume hood.[11]

Q4: Is this compound soluble in water? Carboxylic acids of this nature typically have low aqueous solubility. It is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4]

Q5: How should I dispose of waste containing this compound? Waste must be treated as hazardous chemical waste.[12] It should be collected in a clearly labeled, sealed container designated for chlorinated organic waste.[14] Never dispose of it down the sink.[10][11] Disposal must be handled by a licensed chemical destruction facility or through controlled incineration in accordance with local regulations.[10]

In-Depth Troubleshooting Guide

Addressing specific issues that may arise during experimentation.

Issue 1: My compound appears degraded or shows inconsistent results over time.

  • Potential Cause 1: Improper Storage. Exposure to moisture, light, or elevated temperatures can lead to degradation.

    • Solution: Always store the compound in a desiccated, dark environment, preferably at low temperatures (-20°C).[4] Ensure the container is tightly sealed after each use to prevent moisture ingress.[10][15]

  • Potential Cause 2: pH-Induced Hydrolysis. The methoxy group on the benzothiophene ring is susceptible to hydrolysis under basic conditions (pH > 8).[1] If your experimental buffer is alkaline, you may be cleaving this group, leading to a different chemical entity.

    • Solution: Maintain the pH of your solutions in the acidic to neutral range (pH 2-6 is ideal for stability).[1] If basic conditions are required for your assay, prepare the solution immediately before use and minimize its time in the basic buffer. Consider running a time-course experiment to assess stability in your specific buffer system.

Issue 2: I'm having trouble dissolving the compound to make a stock solution.

  • Potential Cause: Incorrect Solvent Choice. This compound has limited solubility in aqueous buffers and some non-polar organic solvents.

    • Solution: Use a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF to prepare a concentrated primary stock solution (e.g., 10-30 mg/mL).[4] For subsequent dilutions into aqueous buffers, perform a serial dilution and vortex thoroughly between steps to avoid precipitation. Be aware of the final solvent concentration in your assay, as high percentages of DMSO/DMF can affect biological experiments.

Issue 3: I observe skin or respiratory irritation after handling the compound.

  • Potential Cause: Inadequate Engineering Controls or PPE. Handling the solid powder outside of a chemical fume hood can lead to inhalation of fine particles. Insufficient glove or eye protection can result in direct contact.[11][14]

    • Solution: Strictly adhere to PPE guidelines. All weighing and initial solubilization of the solid compound must be performed within a fume hood to contain dust.[11] Ensure your gloves are compatible with the solvents being used and are inspected for tears before use.[16] In case of skin contact, wash the affected area immediately with copious amounts of water for at least 15 minutes.[11] If irritation persists, seek medical attention.[6]

Standard Operating Procedure: Preparation of a 10 mM Stock Solution

This protocol outlines the safe handling and preparation of a stock solution. This procedure must be performed inside a chemical fume hood.

  • Preparation and PPE Verification:

    • Don appropriate PPE: lab coat, nitrile gloves, and safety goggles with side shields.[6][13]

    • Designate and clean the work area within the chemical fume hood.

    • Prepare a spill kit and have it readily accessible.[12]

  • Tare Weighing:

    • Place a clean, dry microcentrifuge tube or vial on an analytical balance and tare it.

    • Carefully add approximately 2.77 mg of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid to the vial using a clean spatula. Avoid generating dust.[15]

    • Record the exact weight.

  • Solubilization:

    • Based on the recorded weight (e.g., 2.77 mg), calculate the required volume of anhydrous DMSO for a 10 mM solution. (Volume (L) = mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))). For 2.77 mg, this is 1.0 mL.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Seal the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.

  • Storage and Labeling:

    • Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.

    • The label must include: Compound Name, CAS Number, Concentration, Solvent, Date of Preparation, and Your Name/Initials.[12]

    • Store the aliquots at -20°C in a designated freezer.[4]

  • Decontamination and Waste Disposal:

    • Wipe down the spatula, balance, and work surface with a suitable decontaminating solution (e.g., 70% ethanol).

    • Dispose of any contaminated materials (e.g., pipette tips, weighing paper, gloves) in the designated chlorinated hazardous waste container.[14]

    • Wash hands thoroughly after completing the procedure.[6]

Safety & Disposal Workflow

This diagram illustrates the critical decision points and workflow for safely managing the compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_use Experiment & Storage cluster_cleanup Cleanup & Disposal receive Receive Compound verify Verify SDS & Label Integrity receive->verify ppe Don PPE: Lab Coat, Goggles, Gloves verify->ppe Proceed if OK store_solid Store Solid: Cool, Dry, Dark (-20°C Long-Term) verify->store_solid fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard experiment Use in Experiment dissolve->experiment store_solution Store Solution: Aliquoted at -20°C dissolve->store_solution experiment->spill Potential Hazard waste Collect Waste experiment->waste decontaminate Decontaminate Work Area & Tools experiment->decontaminate Post-Experiment spill_kit Use Spill Kit for Minor Spills spill->spill_kit Minor evacuate Evacuate & Report Major Spills spill->evacuate Major dispose Dispose as Chlorinated Hazardous Waste waste->dispose

Caption: Workflow for safe handling, storage, and disposal of the compound.

References

  • Benchchem. (n.d.). 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid.
  • ChemicalBook. (2023). 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID - Safety Data Sheet.
  • Wiley. (n.d.). Safety in the chemical laboratory.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Dichlorothiophene-3-carboxylic acid Safety Data Sheet.
  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Key Organics. (2017). Safety Data Sheet: 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
  • Cayman Chemical. (n.d.). 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid.
  • BrightHR. (2025). What PPE Should Be Worn for COSHH?.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2-carboxylic acid.
  • Fisher Scientific. (2021). Safety Data Sheet: Benzo[b]thiophene-2-carboxylic acid.
  • Apollo Scientific. (2022). Safety Data Sheet: 3-Methylthiophene-2-carboxylic acid.
  • Guidechem. (n.d.). 3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid.
  • University College London. (2021). Working safely with solvents.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Thiophene-2-Carboxyaldehyde.
  • Matrix Scientific. (n.d.). 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
  • Quinoline. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
  • Georganics. (n.d.). Benzo[b]thiophene-2-carboxylic acid.

Sources

Optimization

Technical Support Center: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Welcome to the technical support center for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1). This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of this important chemical intermediate. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

I. Compound Stability Profile

Understanding the inherent stability of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is crucial for designing robust experimental protocols. The stability of this compound is influenced by several factors, including pH, temperature, and light exposure.

ParameterStability ProfileRecommended Precautions
pH Stable in acidic to neutral conditions (pH 2-6).[1]Avoid strongly basic conditions (pH > 8) to prevent hydrolysis of the methoxy group.[1]
Temperature Thermally stable up to 250°C, above which decomposition may occur.[1]For long-term storage, refrigeration is recommended. Avoid repeated freeze-thaw cycles.
Light Potential for photodegradation, similar to other benzothiophene derivatives.Store in amber vials or protect from light to prevent photolytic degradation.
Oxidizing Agents The benzothiophene core can be susceptible to oxidation.Avoid strong oxidizing agents unless part of a planned chemical transformation.

II. Troubleshooting Guide: Degradation Issues

This section addresses common problems encountered during the use of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, with a focus on identifying and mitigating degradation.

Question: I am observing a new, more polar spot on my TLC plate after my reaction work-up. What could it be?

Answer: This is a common observation and could be due to a few factors:

  • Hydrolysis of the Methoxy Group: If your reaction or work-up conditions involved a pH greater than 8, you may have inadvertently cleaved the methoxy group, resulting in the corresponding phenol.[1] This new compound will be significantly more polar. To confirm, you can analyze a sample by LC-MS to check for a mass corresponding to the loss of a methyl group (-14 Da).

  • Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. These oxidized products are more polar.

Question: My NMR spectrum shows a decrease in the integration of the methoxy peak. What is happening?

Answer: A decrease in the integration of the methoxy singlet (around 4.0 ppm) is a strong indicator of methoxy group cleavage. As mentioned, this is typically caused by exposure to basic conditions.[1] To prevent this, ensure all aqueous solutions used in your work-up are at a neutral or slightly acidic pH. If your reaction requires basic conditions, consider if a milder base or shorter reaction time could be used.

Question: I suspect my compound is degrading during analysis by HPLC. How can I confirm this and what can I do?

Answer: Degradation during HPLC analysis can occur due to the mobile phase composition or temperature.

  • Troubleshooting Steps:

    • Vary Injection Volume: Inject different volumes of the same sample. If the peak area of the suspected degradation product increases disproportionately with a larger injection volume (and longer residence time on the column), it may indicate on-column degradation.

    • Analyze at a Lower Temperature: If your HPLC system has a column thermostat, try running the analysis at a lower temperature (e.g., 25°C) to see if the degradation is reduced.

    • Modify Mobile Phase: If you are using a mobile phase with a high pH, consider switching to a buffered mobile phase with a neutral or acidic pH.

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal long-term storage conditions for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid?

    • A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place.[2] Refrigeration (2-8°C) is ideal. For extended periods, storage at -20°C in a desiccated environment is recommended.

  • Q2: Is this compound sensitive to air?

    • A2: While not acutely air-sensitive, prolonged exposure to air, especially in the presence of light or heat, can lead to gradual oxidation of the thiophene sulfur. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice.

In Experimental Use

  • Q3: Can I use strong bases like NaOH or KOH with this compound?

    • A3: Caution should be exercised when using strong bases. As the compound is susceptible to hydrolysis of the methoxy group at pH > 8, it is advisable to use milder bases or carefully control the reaction conditions (e.g., temperature, reaction time) if a strong base is necessary.[1]

  • Q4: Are there any solvents I should avoid?

    • A4: The compound is generally compatible with common organic solvents. However, if using reactive solvents, consider the possibility of side reactions. For example, in protic solvents at high temperatures, solvolysis could be a concern.

Analytical Methods

  • Q5: What is a good starting point for developing an HPLC-UV method for this compound?

    • A5: A reverse-phase C18 column is a good choice. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) is a common starting point. Detection at the compound's UV maxima (around 239, 251, and 296 nm for a similar compound) should provide good sensitivity.[3]

  • Q6: How can I analyze for potential degradation products?

    • A6: LC-MS is a powerful tool for identifying degradation products. By comparing the mass spectrum of a fresh sample to that of a potentially degraded sample, you can identify new peaks and deduce their structures based on the mass difference from the parent compound. For example, a +16 Da shift could indicate oxidation to a sulfoxide, while a -14 Da shift could indicate loss of the methoxy group's methyl moiety.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • Weigh the desired amount of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid into the vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds to displace air.

  • Tightly seal the vial with the cap.

  • For short-term storage (weeks), place the vial in a refrigerator at 2-8°C.

  • For long-term storage (months to years), place the vial in a freezer at -20°C.

  • Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Protocol 2: Workflow for Investigating Potential Degradation

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Analytical Verification cluster_3 Data Interpretation cluster_4 Corrective Action A Unexpected experimental result (e.g., new TLC spot, low yield) B Potential Hydrolysis (pH > 8?) A->B C Potential Oxidation (Air/Heat Exposure?) A->C D Potential Photodegradation (Light Exposure?) A->D E LC-MS Analysis B->E C->E G Comparative HPLC-UV D->G H Identify mass of impurity (e.g., -14 Da, +16 Da) E->H F NMR Spectroscopy I Compare spectra with control sample F->I G->I J Modify pH of workup H->J K Use inert atmosphere I->K L Protect from light I->L

Caption: Workflow for troubleshooting compound degradation.

V. Potential Degradation Pathways

The following diagram illustrates the primary suspected degradation pathways for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid under common laboratory conditions.

G cluster_0 Degradation Products Parent 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Hydrolysis 3,7-Dichloro-6-hydroxy-1-benzothiophene-2-carboxylic acid (Hydrolysis Product) Parent->Hydrolysis pH > 8 [OH⁻] Oxidation 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid S-oxide (Oxidation Product) Parent->Oxidation [O] (e.g., Air, heat, peroxides) Dechlorination Monochloro- or Dechloro-analog (Reductive Dechlorination Product) Parent->Dechlorination Reducing Agent (e.g., Zn/Acetic Acid)

Caption: Potential degradation pathways.

VI. References

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC. Available at: [Link]

  • Growth yield increase linked to reductive dechlorination in a defined 3-chlorobenzoate degrading methanogenic coculture - PubMed. Available at: [Link]

  • Reductive desulfurization of thiophene and benzothiophene over nickel boride using in situ generated hydrogen - ResearchGate. Available at: [Link]

  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Quinoline. Available at: [Link]

  • Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C 3 N 4 via the Polymerization Pathway | Request PDF - ResearchGate. Available at: [Link]

  • LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. Available at: [Link]

  • Sonochemical Degradation of Benzothiophene (BT) in Deionized Water, Natural Water and Sea Water - PMC. Available at: [Link]

  • Groundwater Bioremediation through Reductive Dechlorination in a Permeable Bioelectrochemical Reactor - MDPI. Available at: [Link]

  • Behavior and fate of short chain chlorinated paraffins (SCCPs) in different oxidation reactions. Available at: [Link]

  • HPLC-MS/MS of Highly Polar Compounds - BiblioBoard. Available at: [Link]

  • Development of analytical strategies using U-HPLC-MS/MS and LC-ToF-MS for the quantification of micropollutants in marine organisms. Available at: [Link]

  • methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate - ChemSynthesis. Available at: [Link]

  • Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. - Semantic Scholar. Available at: [Link]

  • (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. Available at: [Link]

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Benzothiophene Carboxylic Acids: A Focus on Kinase Inhibition and Anti-Inflammatory Properties

This guide provides an in-depth analysis of the biological activities of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its close structural analogs. In the landscape of drug discovery, the benzothiophene...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the biological activities of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its close structural analogs. In the landscape of drug discovery, the benzothiophene scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[1] This document will focus on the validation of its activity as a kinase inhibitor and its potential as an anti-inflammatory agent, providing a comparative analysis with relevant alternative compounds and detailed experimental protocols for researchers in drug development.

Due to the limited publicly available experimental data on 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, this guide will leverage the more extensively studied analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , as a representative molecule for in-depth comparison. The structural similarities provide a strong basis for inferring the potential activities of the title compound.

Introduction to Benzothiophene Carboxylic Acids

Benzothiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities.[1] The core structure, a fusion of benzene and thiophene rings, serves as a versatile scaffold for the development of novel therapeutic agents. The specific compound, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, is primarily utilized as a high-value chemical intermediate in the synthesis of selective kinase inhibitors, particularly targeting Cdc-like kinases (CLKs) and mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[1]

Comparative Analysis of Kinase Inhibition

A primary application of this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and metabolic disorders.

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

Mechanism of Action: BCKDK is a mitochondrial kinase that phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This inactivation leads to an accumulation of branched-chain amino acids (BCAAs), which is associated with metabolic diseases like maple syrup urine disease, obesity, and heart failure.[2][3] Inhibitors of BCKDK prevent the phosphorylation of BCKDC, thus promoting the catabolism of BCAAs.[2][3] The compound BT2 has been identified as an inhibitor of BCKDK with an IC50 of 3.19 μM.[4]

Comparative Performance:

CompoundTargetIC50/KiTherapeutic Approach
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) BCKDKIC50 = 3.19 µM[4]Allosteric inhibition leading to increased BCAA catabolism.[2][3]
(S)-α-chloro-phenylpropionic acid ((S)-CPP) BCKDKNot specifiedAllosteric inhibitor, used in preclinical studies to reduce plasma BCAA concentrations.[2][3]
Sodium Phenylbutyrate BCKDKNot an IC50-based inhibitorHistone deacetylase inhibitor that induces degradation of BCKDK.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., recombinant human BCKDK)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase to 96-well Plate A->B C Pre-incubate B->C 10 min D Initiate Reaction with Substrate/ATP Mixture C->D E Incubate at 30°C D->E 60 min F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Kinase Detection Reagent) F->G 40 min H Measure Luminescence G->H 30 min I Calculate IC50 H->I

Caption: Workflow for in vitro kinase inhibition assay.

Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)

Mechanism of Action: Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is implicated in various cancers and contributes to therapeutic resistance. Inhibitors of Mcl-1 restore the apoptotic pathway in cancer cells. BT2 has been identified as an inhibitor of Mcl-1 with a Ki value of 59 µM.[4]

Comparative Performance:

CompoundTargetIC50/KiTherapeutic Approach
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) Mcl-1Ki = 59 µM[4]Inhibition of Mcl-1 to induce apoptosis in cancer cells.
UMI-77 Mcl-1Ki = 490 nMA novel small-molecule inhibitor that binds to the BH3 binding groove of Mcl-1.[5]
AZD5991 Mcl-1Not specifiedA rationally designed macrocyclic Mcl-1 inhibitor that induces apoptosis in myeloma and acute myeloid leukemia cells.

Validation of Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzothiophene derivatives. The analog BT2 has been shown to alleviate ulcerative colitis in a mouse model.[6]

Mechanism of Action: The anti-inflammatory effect of BT2 in the context of colitis is attributed to its ability to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1) and modulate the gut microbiota.[6] mTORC1 is a key regulator of cell growth and proliferation and its hyperactivation is associated with inflammatory diseases.

Experimental Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to mimic the pathology of human ulcerative colitis.

Protocol Outline:

  • Induction of Colitis: Administer 2-3% DSS in the drinking water of mice for 7 days.[7]

  • Treatment: Orally administer the test compound (e.g., BT2 at 20 mg/kg) or a vehicle control daily.[6] A positive control such as salazosulfapyridine (300 mg/kg) can be used.[6]

  • Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.

  • Endpoint Analysis: After the treatment period, sacrifice the mice and collect colon tissues for:

    • Histological analysis (H&E staining) to assess tissue damage.

    • Immunoblotting to measure levels of inflammatory markers (e.g., cyclooxygenase-2) and mTORC1 pathway proteins.[6]

    • 16S ribosomal DNA sequencing of fecal samples to analyze changes in the gut microbiota.[6]

DSS_Colitis_Model A Induce Colitis with DSS in Drinking Water (7 days) B Daily Oral Administration of Test Compound/Vehicle A->B C Daily Monitoring (Weight, Stool, Blood) A->C B->C D Sacrifice and Colon Tissue Collection C->D E Histological Analysis D->E F Immunoblotting for Inflammatory Markers D->F G 16S rDNA Sequencing of Gut Microbiota D->G

Caption: Workflow for the DSS-induced colitis model.

Antimicrobial Potential

Benzothiophene derivatives have been reported to possess antimicrobial properties.[1] The presence of halogen and methoxy groups on the benzothiophene ring is thought to enhance their efficacy.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for assessing the in vitro antimicrobial activity of a compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Controls: Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or longer for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its analogs, such as BT2, represent a promising scaffold for the development of novel therapeutics. The demonstrated activity as inhibitors of BCKDK and Mcl-1, along with anti-inflammatory properties, underscores their potential in oncology and metabolic and inflammatory diseases. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for specific targets. The experimental protocols provided in this guide offer a robust framework for researchers to validate and compare the activity of these and other novel chemical entities.

References

  • Cenmed Enterprises. 3 6 Dichlorobenzo[B]Thiophene 2 Carboxylic Acid(Bt2). Available from: [Link]

  • He, Q. Z., Wei, P., Zhang, J. Z., Liu, T. T., Shi, K. Q., Liu, H. H., ... & Liu, S. J. (2022). 3, 6-dichlorobenzo [b] thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World journal of gastroenterology, 28(46), 6522. Available from: [Link]

  • Wynn, R. M., Kato, M., Machius, M., Chuang, J. L., Li, J., Tso, S. C., ... & Chuang, D. T. (2013). Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. Proceedings of the National Academy of Sciences, 110(24), 9864-9869. Available from: [Link]

  • Abou-Seri, S. M., El-Gohary, N. M., & Shaaban, M. I. (2017). A novel small-molecule inhibitor of Mcl-1 blocks pancreatic cancer growth in vitro and in vivo. Molecular cancer therapeutics, 16(10), 2084-2096. Available from: [Link]

  • Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current protocols in immunology, 104(1), 15-4. Available from: [Link]

  • Thakur, A., Park, H., & Lee, D. (2023). Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases. Signal Transduction and Targeted Therapy, 8(1), 148. Available from: [Link]

  • Molecules. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Available from: [Link]

  • Thorne, N., Lamsa, A., & Smith, J. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of visualized experiments: JoVE, (35), e1650. Available from: [Link]

Sources

Comparative

Comparing "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" to other Mcl-1 inhibitors

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and highly sought-after target in cancer therapy.[1][2][3] Its overexpression is a comm...

Author: BenchChem Technical Support Team. Date: January 2026

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and highly sought-after target in cancer therapy.[1][2][3] Its overexpression is a common feature in a wide array of human cancers, including hematologic malignancies and solid tumors, where it plays a pivotal role in promoting cancer cell survival and conferring resistance to conventional chemotherapies and even other targeted agents like the Bcl-2 inhibitor venetoclax.[2][4][5] This guide provides a comprehensive comparison of several leading small-molecule inhibitors of Mcl-1, offering researchers and drug development professionals a detailed analysis of their performance based on available experimental data.

While the landscape of Mcl-1 inhibitors is ever-evolving, this guide will focus on a selection of well-characterized compounds that have demonstrated high potency and selectivity: AMG-176 , AZD5991 , S63845 , and VU661013 . It is important to note that while initial interest may arise from various chemical scaffolds, such as benzothiophenes, the focus of current advanced research has shifted towards molecules with optimized properties for potent and selective Mcl-1 inhibition. For instance, compounds like 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid have been reported to have very weak Mcl-1 inhibitory activity, with a Ki value of 59 μM, and are primarily utilized as building blocks for the synthesis of other inhibitors rather than being potent inhibitors themselves.[6][7]

The Central Role of Mcl-1 in Apoptosis Regulation

The intrinsic pathway of apoptosis is tightly regulated by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[2] Anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL, sequester pro-apoptotic "effector" proteins like Bak and Bax, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane.[1][8] The release of cytochrome c and other pro-apoptotic factors from the mitochondria initiates a caspase cascade, leading to programmed cell death. Mcl-1 inhibitors, often referred to as BH3 mimetics, are designed to bind with high affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby triggering apoptosis in cancer cells that are dependent on Mcl-1 for their survival.[1][8][9]

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bak Bak MOMP MOMP Bak->MOMP Induces Bax Bax Bax->MOMP Induces CytoC Cytochrome c Caspases Caspase Activation CytoC->Caspases Activates MOMP->CytoC Releases Mcl1 Mcl-1 Mcl1->Bak Inhibits Mcl1->Bax Inhibits Bim Bim Bim->Mcl1 Binds to Noxa Noxa Noxa->Mcl1 Binds to Mcl1_Inhibitor Mcl-1 Inhibitor (e.g., AMG-176, AZD5991) Mcl1_Inhibitor->Mcl1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes FP_Assay_Workflow Start Prepare Reagents Dilute Serial Dilution of Inhibitor Start->Dilute Plate Add Buffer, Inhibitor, Fluorescent Peptide, and Mcl-1 to Plate Dilute->Plate Incubate Incubate at RT Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Calculate Ki/IC50 Read->Analyze

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of Mcl-1 inhibitors on cancer cell lines.

Protocol (using a luminescence-based cell viability assay and caspase activity assay):

  • Cell Culture:

    • Culture Mcl-1 dependent cancer cell lines (e.g., MOLP-8 for multiple myeloma, MV4-11 for AML) in appropriate media and conditions.

  • Cell Plating:

    • Seed cells in 96-well white, clear-bottom plates at a predetermined density.

  • Compound Treatment:

    • Treat cells with a serial dilution of the Mcl-1 inhibitor for 24, 48, or 72 hours.

  • Cell Viability Measurement (e.g., CellTiter-Glo®):

    • Equilibrate the plate and reagents to room temperature.

    • Add the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

  • Caspase-3/7 Activity Measurement (e.g., Caspase-Glo® 3/7):

    • In a parallel plate, add the caspase activity reagent to each well.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and calculate EC50 values for cell viability and caspase activation.

Conclusion

The selective inhibition of Mcl-1 represents a promising therapeutic strategy for a variety of cancers. [1][2]Compounds such as AMG-176, AZD5991, S63845, and VU661013 have demonstrated remarkable potency and selectivity in preclinical models, validating Mcl-1 as a druggable target. While clinical development has encountered challenges, particularly regarding on-target toxicities, the continued exploration of these and next-generation Mcl-1 inhibitors holds significant promise for cancer patients. The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of new chemical entities targeting this critical survival protein.

References

  • Caenepeel, S., et al. (2018). AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Cancer Discovery, 8(12), 1582-1597. [Link]

  • Jalagadugula, G., et al. (2019). AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas. Blood, 134(Supplement_1), 4066. [Link]

  • Patsnap Synapse. (2024). What are Mcl-1 inhibitors and how do they work? [Link]

  • Belmar, J., & Fesik, S. W. (2015). Small molecule Mcl-1 inhibitors for the treatment of cancer. Pharmacology & therapeutics, 145, 76–84. [Link]

  • Wei, A. H., et al. (2024). A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research, 30(21), 4844-4855. [Link]

  • Ramsey, H. E., et al. (2018). A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia. Cancer discovery, 8(12), 1566–1581. [Link]

  • AstraZeneca Open Innovation. AZD5991. [Link]

  • St. John, F. I., et al. (2018). Understanding the Species Selectivity of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. ACS omega, 3(8), 9575–9583. [Link]

  • Caenepeel, S., et al. (2018). AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies. Cancer Discovery, 8(12), 1582-1597. [Link]

  • Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. [Link]

  • Kumar, S., et al. (2020). AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia. Blood, 136(Supplement 1), 28-29. [Link]

  • St John, F. I., et al. (2018). Understanding the Species Selectivity of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. ACS Omega, 3(8), 9575-9583. [Link]

  • Smith, A. J., & MacFarlane, M. (2017). The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. Cell death discovery, 3, 17038. [Link]

  • AdooQ Bioscience. VU661013. [Link]

  • ASH Publications. (2022). Effect of Mcl-1 Inhibitor, AMG-176, on T Cell Quality and Function. Blood. [Link]

  • Kelly, G. L., & Strasser, A. (2020). Toward Targeting Antiapoptotic MCL-1 for Cancer Therapy. Annual review of cancer biology, 4, 239–255. [Link]

  • Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature communications, 9(1), 5341. [Link]

  • St John, F. I., et al. (2018). Understanding the Species Selectivity of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. ACS Omega. [Link]

  • Yi, X., et al. (2021). Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies. Clinical Cancer Research, 27(2), 603-614. [Link]

  • Patsnap Synapse. (2024). What are MCL1 gene inhibitors and how do they work? [Link]

  • ResearchGate. (2025). Development of Mcl-1 Inhibitors for Cancer Therapy. [Link]

  • Seervi, M., et al. (2023). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Cell death discovery, 9(1), 22. [Link]

  • Seervi, M., et al. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Cancer letters, 564, 216212. [Link]

  • Xiang, W., et al. (2018). MCL-1 inhibition in cancer treatment. OncoTargets and therapy, 11, 7301–7309. [Link]

  • ResearchGate. Select clinical trials of Mcl-1-specific inhibitors. [Link]

  • Souers, A. J., et al. (2018). Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity. Journal of medicinal chemistry, 61(23), 10777–10801. [Link]

  • Dong, Y., et al. (2024). Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy. Frontiers in Pharmacology, 15. [Link]

  • Wei, A. H., et al. (2024). A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. Clinical cancer research : an official journal of the American Association for Cancer Research, 30(21), 4844–4855. [Link]

  • Zhang, T., et al. (2020). Targeting MCL-1 in cancer: current status and perspectives. Journal of hematology & oncology, 13(1), 45. [Link]

  • Quinoline. 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

Sources

Validation

A Tale of Two Isomers: A Comparative Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid for the Research Scientist

An In-Depth Analysis of Two Structurally Related Benzothiophenes with Divergent Biological Activities In the landscape of medicinal chemistry and drug discovery, subtle structural modifications can lead to profound diffe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Structurally Related Benzothiophenes with Divergent Biological Activities

In the landscape of medicinal chemistry and drug discovery, subtle structural modifications can lead to profound differences in biological activity. This guide provides a detailed comparative analysis of two dichlorinated benzothiophene-2-carboxylic acid isomers: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid . While sharing a common benzothiophene scaffold, the distinct substitution patterns of the chloro and methoxy groups on the benzene ring dictate their unique physicochemical properties and, more importantly, their divergent therapeutic potentials. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into their synthesis, chemical behavior, and distinct biological applications, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physicochemical properties of a compound is paramount in drug discovery, influencing its solubility, membrane permeability, and metabolic stability. The table below summarizes the key properties of the two title compounds. It is important to note that while individual data points are available, direct comparative studies under identical experimental conditions are limited in the public domain.

Property3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid3,6-dichloro-benzo[b]thiophene-2-carboxylic acid
CAS Number 34576-89-1[1]34576-94-8[2][3]
Molecular Formula C₁₀H₆Cl₂O₃S[1]C₉H₄Cl₂O₂S[2][3]
Molecular Weight 277.12 g/mol [1]247.10 g/mol [3]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF.Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and to a lesser extent in Ethanol (1 mg/ml).[2]
pKa Estimated to be in the acidic range due to the carboxylic acid group.Estimated to be in the acidic range due to the carboxylic acid group.

The presence of the methoxy group in 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid increases its molecular weight and is expected to enhance its lipophilicity compared to its 3,6-dichloro counterpart. This difference in lipophilicity can have significant implications for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Chemical Reactivity and Synthesis

The reactivity of both molecules is largely dictated by the benzothiophene core and the carboxylic acid functional group. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and conversion to the corresponding acid chloride.[1] The electron-rich benzothiophene ring is susceptible to electrophilic substitution, although the presence of deactivating chloro groups will influence the position of substitution.

Synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Several synthetic routes have been reported for this compound, with Palladium-catalyzed carbonylation being a common approach.[1]

Synthesis_Workflow_3_7_dichloro A Starting Material: Substituted Benzene Derivative B Multi-step Synthesis (e.g., Gewald Reaction) A->B C Intermediate: Substituted 2-aminobenzothiophene B->C D Sandmeyer-type Reaction C->D E Intermediate: Halogenated Benzothiophene D->E F Carboxylation (e.g., Grignard reaction with CO2) E->F G Final Product: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid F->G

A generalized synthetic workflow for substituted benzothiophenes.

Experimental Protocol: Palladium-Catalyzed Carbonylation (Illustrative)

  • Starting Material: A suitably substituted dihalogenated methoxy-benzothiophene.

  • Reaction Setup: The starting material is dissolved in an appropriate solvent (e.g., methanol/dioxane) in a high-pressure reactor.

  • Catalyst and Ligand: A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf) are added.

  • Carbonylation: The reactor is charged with carbon monoxide gas to a pressure of approximately 10-50 atm.

  • Base and Temperature: A base (e.g., triethylamine) is added, and the reaction mixture is heated to 80-120 °C for several hours.

  • Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the methyl ester of the target compound.

  • Hydrolysis: The resulting methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.[1]

Proposed Synthesis of 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid

Proposed_Synthesis_Workflow_3_6_dichloro A Starting Material: 2,5-dichlorotoluene B Side-chain bromination A->B C Intermediate: 2,5-dichlorobenzyl bromide B->C D Reaction with thioglycolic acid ester C->D E Intermediate: Ester derivative D->E F Base-catalyzed cyclization E->F G Intermediate: Benzothiophene ester F->G H Hydrolysis G->H I Final Product: 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid H->I

A plausible synthetic route to 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid.

Experimental Protocol: Proposed Synthesis

  • Starting Material: 2,5-dichlorotoluene.

  • Side-chain Bromination: 2,5-dichlorotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride and irradiated with a UV lamp to afford 2,5-dichlorobenzyl bromide.

  • Thioether Formation: The resulting benzyl bromide is reacted with a thioglycolic acid ester (e.g., ethyl thioglycolate) in the presence of a base like sodium ethoxide in ethanol to form the corresponding thioether.

  • Cyclization and Chlorination: The thioether can then be cyclized and chlorinated at the 3-position. A one-pot method for this transformation could involve treatment with a chlorinating agent like sulfuryl chloride.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidification.

Spectroscopic Properties: A Comparative Look

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. While a direct comparative spectral analysis is not available, the expected characteristic signals for each compound can be inferred based on their structures.

Spectroscopic Technique3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (Expected Signals)3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (Available/Expected Signals)
¹H NMR Aromatic protons (singlets or doublets, δ 7.0-8.0 ppm), Methoxy protons (singlet, δ ~3.9 ppm), Carboxylic acid proton (broad singlet, δ >10 ppm).Aromatic protons (multiplet, δ 7.0-8.0 ppm), Carboxylic acid proton (broad singlet, δ >10 ppm).[4]
¹³C NMR Carbonyl carbon (~165-175 ppm), Aromatic carbons (δ 110-140 ppm), Methoxy carbon (δ ~56 ppm).Carbonyl carbon (~165-175 ppm), Aromatic carbons (δ 110-140 ppm).[4]
IR (cm⁻¹) C=O stretch (carboxylic acid, ~1700-1680), O-H stretch (broad, ~3300-2500), C-O stretch (methoxy, ~1250), C-Cl stretch (~750-550).[1]C=O stretch (carboxylic acid, ~1700-1680), O-H stretch (broad, ~3300-2500), C-Cl stretch (~750-550).[4]
Mass Spec (MS) Molecular ion peak corresponding to C₁₀H₆Cl₂O₃S.Molecular ion peak corresponding to C₉H₄Cl₂O₂S.[4]

Biological Activities and Mechanisms of Action: Two Isomers, Two Paths

The most striking difference between these two isomers lies in their reported biological activities and, consequently, their potential therapeutic applications. This divergence underscores the critical role of substituent positioning in molecular recognition by biological targets.

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Potential Anti-Cancer Agent Targeting RNA Splicing

This isomer has emerged as a valuable scaffold in the development of selective kinase inhibitors, particularly targeting Cdc-like kinases (Clks), such as Clk1 and Clk4.[1]

  • Mechanism of Action: Clks are key regulators of pre-mRNA splicing, an essential cellular process.[1] By inhibiting Clk1 and Clk4, this compound can modulate pre-mRNA splicing, leading to the depletion of proteins crucial for cancer cell growth and survival.[1] The overexpression of these kinases in various human tumors makes them attractive targets for anticancer therapies.[1]

  • Therapeutic Potential: The ability to selectively target the splicing machinery in cancer cells presents a promising avenue for the development of novel oncology drugs. Further derivatization of this benzothiophene core could lead to more potent and selective Clk inhibitors.

MOA_3_7_dichloro A 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid B Inhibits Cdc-like Kinases (Clk1, Clk4) A->B C Disruption of pre-mRNA Splicing B->C D Depletion of Cancer-Relevant Proteins C->D E Inhibition of Tumor Cell Growth D->E

Mechanism of action for the 3,7-dichloro-6-methoxy isomer.
3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2): A Multi-Target Inhibitor with Anti-Inflammatory and Anti-Cancer Potential

This isomer, often referred to as BT2 in the literature, has been identified as an inhibitor of several distinct biological targets, highlighting its potential in treating a range of diseases.

  • Mcl-1 Inhibition: BT2 is an inhibitor of myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that is frequently overexpressed in various cancers.[2][3] By inhibiting Mcl-1, BT2 can promote apoptosis in cancer cells, making it a promising candidate for cancer therapy.

  • BCKDK Inhibition: BT2 also acts as an inhibitor of the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[1] This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a role in amino acid metabolism. This mechanism is being explored for its therapeutic potential in metabolic diseases.

  • Anti-Inflammatory Activity in Ulcerative Colitis: Recent studies have demonstrated that BT2 can alleviate ulcerative colitis (UC) in animal models.[5] Its mechanism in this context involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation and the modulation of the intestinal microbiota.[5] This suggests a novel therapeutic application for BT2 in inflammatory bowel diseases.

  • Other Targets: BT2 has also been utilized as a building block for synthesizing inhibitors of the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex and D-amino acid oxidase (DAO), further expanding its potential applications in immunology and neurology.[2]

MOA_3_6_dichloro cluster_0 Anti-Cancer Activity cluster_1 Anti-Inflammatory Activity (UC) A 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) B Inhibits Mcl-1 A->B C Induces Apoptosis in Cancer Cells B->C D 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) E Suppresses mTORC1 Activation & Modulates Gut Microbiota D->E F Alleviation of Ulcerative Colitis E->F

Diverse mechanisms of action for the 3,6-dichloro isomer.

Conclusion: A Lesson in Structure-Activity Relationships

The comparative analysis of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid provides a compelling case study in the importance of substitution patterns in drug design. The seemingly minor relocation of a chloro group and the addition of a methoxy group dramatically shift the biological activity profile from a targeted inhibitor of RNA splicing kinases to a multi-target agent with potential in oncology, metabolic diseases, and inflammatory disorders.

For the research scientist, this guide highlights the necessity of a deep understanding of structure-activity relationships. While both isomers are valuable chemical entities, their distinct biological profiles warrant different strategic approaches in drug development. Future research could focus on further exploring the therapeutic potential of each isomer through lead optimization and in-depth preclinical studies. Moreover, the development of direct comparative studies would be invaluable in elucidating the precise structural determinants of their respective activities and in guiding the design of next-generation benzothiophene-based therapeutics.

References

  • Benzo[b]thiophene-2-carbaldehyde - MDPI. (URL: [Link])

  • Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. (URL: [Link])

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - MDPI. (URL: [Link])

  • Synthesis of 3-chlorothiophene-2-carboxylic acid - PrepChem.com. (URL: [Link])

  • Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor - PubMed. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: [Link])

  • A brief summary of structure–activity relationship for benzothiophene... - ResearchGate. (URL: [Link])

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (URL: [Link])

  • EP0832889B1 - Process for the synthesis of benzothiophenes - Google P
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (URL: [Link])

  • 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed. (URL: [Link])

  • Benzothiophene synthesis - Organic Chemistry Portal. (URL: [Link])

  • 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid reduced... - ResearchGate. (URL: [Link])

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed. (URL: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a Novel PTK6 Inhibitor in Prostate Cancer

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in the cont...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in the context of prostate cancer. The central hypothesis of this guide is that this compound may act as an inhibitor of Protein Tyrosine Kinase 6 (PTK6), a non-receptor tyrosine kinase implicated in the progression of this malignancy. We will outline a series of experiments to test this hypothesis, comparing the potential efficacy of our lead compound against established PTK6 inhibitors and a standard-of-care prostate cancer therapeutic.

Introduction: The Rationale for Investigating 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound with a benzothiophene core, a structure known to be a versatile scaffold in medicinal chemistry. Preliminary studies on related benzothiophene derivatives have indicated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Notably, the structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[2][3][4] The shared benzothiophene carboxylate motif suggests that 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid could also exhibit inhibitory activity against other kinases.

Our focus turns to Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). PTK6 is a non-receptor tyrosine kinase that is overexpressed in a significant portion of prostate tumors.[5][6] Unlike in normal prostate epithelial cells where PTK6 is predominantly nuclear, in prostate cancer, it is often relocalized to the cytoplasm and plasma membrane, where it becomes activated.[1][7][8] This aberrant activation of PTK6 is associated with enhanced tumor cell proliferation, migration, invasion, and resistance to apoptosis, making it a compelling therapeutic target.[5][8][9]

This guide will therefore detail a proposed research plan to:

  • Determine the in vitro inhibitory activity of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid against PTK6.

  • Assess its anti-proliferative and anti-invasive effects in prostate cancer cell lines.

  • Evaluate its in vivo efficacy in a preclinical xenograft model of prostate cancer.

  • Benchmark its performance against known PTK6 inhibitors, Dasatinib and Tilfrinib, and a clinically relevant multi-kinase inhibitor, Cabozantinib.

The Role of PTK6 in Prostate Cancer: A Signaling Overview

PTK6 acts as a critical signaling node in prostate cancer, downstream of receptor tyrosine kinases like EGFR, MET, and IGF1R.[7] Upon activation at the plasma membrane, PTK6 phosphorylates a range of substrates that drive oncogenic processes.[5][7] Understanding this pathway is crucial for interpreting the effects of a potential inhibitor.

PTK6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / MET / IGF1R PTK6_mem Active PTK6 (pY342) RTK->PTK6_mem Activation FAK FAK PTK6_mem->FAK Phosphorylation BCAR1 BCAR1 (p130CAS) PTK6_mem->BCAR1 Phosphorylation AKT AKT PTK6_mem->AKT Direct Phosphorylation & Activation SRC SRC PTK6_mem->SRC Phosphorylation (Y416) & Activation FAK->AKT Activation Proliferation Gene Transcription (Proliferation, Survival) BCAR1->Proliferation AKT->Proliferation ERK ERK1/2 SRC->ERK Activation ERK->Proliferation

Figure 1: Simplified PTK6 Signaling Pathway in Prostate Cancer.

Proposed Experimental Workflow for Efficacy Evaluation

The following sections detail a phased experimental approach to systematically evaluate the efficacy of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Experimental_Workflow start Compound Synthesis & Characterization phase1 Phase 1: In Vitro Kinase Inhibition start->phase1 Purity >98% phase2 Phase 2: In Vitro Cellular Assays phase1->phase2 IC50 < 1µM phase3 Phase 3: In Vivo Preclinical Model phase2->phase3 Potent anti-proliferative & anti-invasive activity end Data Analysis & Go/No-Go Decision phase3->end

Figure 2: Phased Experimental Workflow.
Phase 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid on PTK6 kinase activity and to establish its selectivity.

Methodology: ELISA-based In Vitro Kinase Assay [10]

  • Plate Coating: 96-well ELISA plates are coated with 100 µL of 0.1 mg/mL Poly (Glu, Tyr) substrate in PBS and incubated overnight at 37°C.

  • Washing: Plates are washed three times with PBS.

  • Blocking: Wells are blocked with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Compound Preparation: A 10-point serial dilution of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, Dasatinib, and Tilfrinib is prepared in DMSO, followed by dilution in kinase reaction buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 50 µM Na₃VO₄). The final DMSO concentration should not exceed 1%.

  • Kinase Reaction: 10 nM of recombinant PTK6 catalytic domain is added to the wells containing the diluted compounds and incubated for 30 minutes at room temperature.

  • Initiation: The kinase reaction is initiated by adding ATP to a final concentration of 300 µM. The reaction proceeds for 1 hour at 37°C.

  • Detection: After washing, the phosphorylated substrate is detected using a primary anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate (e.g., TMB).

  • Data Analysis: The absorbance is read at 450 nm. The percentage of inhibition is calculated relative to DMSO-treated controls, and IC₅₀ values are determined using a non-linear regression curve fit.

Comparative Data Table:

CompoundTarget Kinase(s)Expected/Known IC₅₀ (nM)
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid PTK6 (Hypothesized)To be determined
TilfrinibPTK63.15[6][11][12]
DasatinibPTK6, SRC family, Bcr-Abl~50 (for PTK6)[10]
CabozantinibMET, VEGFR2, RET, KITNot a direct PTK6 inhibitor

Causality Note: This assay provides a direct measure of the compound's ability to interfere with the catalytic activity of PTK6. A low nanomolar IC₅₀ would provide strong evidence for on-target activity and justify proceeding to cellular assays.

Phase 2: In Vitro Cellular Assays

Objective: To evaluate the effect of the test compound on prostate cancer cell proliferation, migration, and downstream PTK6 signaling.

Cell Lines:

  • PC-3: A PTEN-null, androgen-independent prostate cancer cell line with high levels of active, membrane-localized PTK6.[1]

  • DU-145: An androgen-independent prostate cancer cell line expressing PTK6.[1]

  • LNCaP: An androgen-sensitive prostate cancer cell line.

Methodology 1: Cell Viability Assay (MTT)

  • Cell Seeding: PC-3, DU-145, and LNCaP cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and comparators for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Measurement: Absorbance is measured at 570 nm. GI₅₀ (concentration for 50% growth inhibition) values are calculated.

Methodology 2: Western Blot for Target Engagement

  • Treatment: PC-3 cells are treated with the test compound and comparators at their respective GI₅₀ concentrations for 2-4 hours.

  • Lysis: Cells are lysed, and protein concentration is determined.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against p-PTK6 (Y342), total PTK6, p-AKT, total AKT, p-SRC, and total SRC. β-actin is used as a loading control.

  • Detection: HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

Causality Note: A reduction in the phosphorylation of PTK6 and its key downstream substrates (AKT, SRC) would confirm that the compound engages its target within the cellular context and inhibits the intended signaling pathway.

Comparative Data Table:

CompoundCell LineExpected/Known GI₅₀ (µM)
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid PC-3, DU-145To be determined
TilfrinibBreast Cancer Cells (MCF7)~0.99[11]
DasatinibProstate Cancer CellsVaries (nanomolar to low micromolar)[13]
CabozantinibProstate Cancer Cells (C4-2B)Dose-dependent inhibition[7]
Phase 3: In Vivo Efficacy in a Xenograft Model

Objective: To assess the anti-tumor efficacy of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in a preclinical in vivo model of prostate cancer.

Model: Patient-Derived Xenograft (PDX) models are the gold standard for preclinical testing.[14][15][16] Alternatively, a PC-3 subcutaneous xenograft model in immunodeficient mice (e.g., NOD/SCID) can be utilized.

Methodology: Subcutaneous Xenograft Study

  • Tumor Implantation: 2-5 x 10⁶ PC-3 cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of male NOD/SCID mice.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Mice are randomized into treatment groups (n=8-10 per group): Vehicle control, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (dose to be determined by tolerability studies), Dasatinib, and Cabozantinib.

  • Dosing: Compounds are administered daily via oral gavage for 21-28 days.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-PTK6).

  • Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Comparative Data Table:

Treatment GroupDosing RegimenExpected/Known Efficacy
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid TBDTo be determined
Dasatinib10 mg/kg, dailySignificant reduction in tumor growth in bone metastasis model[17]
Cabozantinib60 mg/kg, dailyInhibition of tumor progression in soft tissue and bone models[7]

Causality Note: This in vivo study is the most critical for assessing the translational potential of the compound. Significant TGI, correlated with a reduction in p-PTK6 in the tumor tissue, would provide strong preclinical proof-of-concept.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to evaluate the efficacy of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a potential therapeutic for prostate cancer. By systematically assessing its activity from the molecular to the whole-organism level and benchmarking it against relevant comparators, a clear and data-driven decision can be made regarding its future development.

A positive outcome from this proposed study—specifically, potent and selective PTK6 inhibition, on-target cellular activity, and significant in vivo tumor growth inhibition—would warrant further investigation, including detailed pharmacokinetic and toxicology studies, and exploration of its efficacy in orthotopic or metastatic prostate cancer models. The benzothiophene scaffold holds promise, and a thorough, mechanistically grounded evaluation is the essential next step in realizing its potential.

References

  • Alwanian, W. M., & Tyner, A. L. (2020). Protein tyrosine kinase 6 signaling in prostate cancer. American Journal of Clinical and Experimental Urology, 8(1), 1–8.
  • Harvey, A. J., & Tyner, A. L. (2014). Targeting Protein Tyrosine Kinase 6 in Cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 551–559.
  • Exelixis, Inc. (2024, January 25). Exelixis Announces Detailed Results of Phase 3 CONTACT-02 Pivotal Trial Evaluating Cabozantinib in Combination with Atezolizumab in Metastatic Castration-Resistant Prostate Cancer Presented at ASCO GU 2024. [Press release]. Retrieved from [Link]

  • Smith, D. C., Smith, M. R., Sweeney, C., El-Haddad, G., Rathkopf, D., Gordon, M., ... & Hussain, M. (2013). Cabozantinib in Patients With Advanced Prostate Cancer: Results of a Phase II Randomized Discontinuation Trial. Journal of Clinical Oncology, 31(4), 412–419.
  • Koreckij, T., Nguyen, H., Brown, L. G., Vessella, R. L., & Corey, E. (2009). Dasatinib inhibits the growth of prostate cancer in bone and provides additional protection from osteolysis. British Journal of Cancer, 101(3), 433–441.
  • OncLive. (2023, August 21). Cabozantinib/Atezolizumab Significantly Improves PFS in Metastatic CRPC. Retrieved from [Link]

  • Hussain, M., Smith, M. R., Sweeney, C., Corn, P. G., El-Haddad, G., Gordon, M. S., ... & Smith, D. C. (2013). Cabozantinib in patients with advanced prostate cancer: results of a phase II randomized discontinuation trial. Journal of Clinical Oncology, 31(4), 412-419.
  • Risbridger, G. P., Taylor, R. A., & Australian Prostate Cancer BioResource. (2015). Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development. Methods in Molecular Biology, 1267, 243–258.
  • The University of Illinois at Chicago. (2022). The Role of Protein Tyrosine Kinase 6 in Prostate Cancer Progression. UIC Indigo. Retrieved from [Link]

  • MedchemExpress. (n.d.). Tilfrinib (Japanese). Retrieved from [Link]

  • The University of Illinois at Chicago. (2017). Molecular Regulation of Protein Tyrosine Kinase 6 in Prostate Cancer. UIC Indigo. Retrieved from [Link]

  • Lin, D., Wyatt, A. W., Xue, H., Wang, Y., Dong, X., Fazli, L., ... & Gleave, M. E. (2014). Next generation patient-derived prostate cancer xenograft models. Asian Journal of Andrology, 16(3), 407–412.
  • Katta, M., & D'Amico, A. V. (2021). In Vivo Models for Prostate Cancer Research. Cancers, 13(16), 4066.
  • Oncohema Key. (2017, August 19). Patient-Derived Xenograft Models of Prostate Cancer. Retrieved from [Link]

  • The University of Illinois at Chicago. (2022). The Role of Protein Tyrosine Kinase 6 in Prostate Cancer Progression. UIC Indigo. Retrieved from [Link]

  • American Association for Cancer Research. (2017). Abstract 2824: Validation of a panel of patient-derived xenograft models for prostate caner and cell line models for preclinical drug evaluation. Cancer Research, 77(13_Supplement), 2824.
  • MDPI. (2022). Therapeutic Potential of Protein Tyrosine Kinase 6 in Colorectal Cancer. International Journal of Molecular Sciences, 23(21), 13329.
  • Smalley, K. S. M., Lioni, M., Dalla Palma, M., Xiao, M., & Herlyn, M. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Research, 68(18), 7545–7553.
  • Zheng, Y., & Tyner, A. L. (2013). PTK6 Activation at the Membrane Regulates Epithelial–Mesenchymal Transition in Prostate Cancer. Cancer Research, 73(10), 3115–3125.
  • Kim, H. S., Kim, J. H., Lee, J. Y., & Lee, M. S. (2017).
  • Zheng, Y., & Tyner, A. L. (2013). Context Specific Protein Tyrosine Kinase 6 (PTK6) Signaling in Prostate Cancer. Journal of Carcinogenesis & Mutagenesis, S7.
  • Harrison, C. N., Schaap, N., Vannucchi, A. M., Kiladjian, J.-J., Tiu, R. V., Zachee, P., ... & Gupta, V. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Leukemia, 35(1), 1–17.
  • Quinoline. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • Tso, S.-C., Gui, W.-J., Wu, C.-Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry, 289(29), 20583–20593.
  • He, Q.-Z., Liu, S.-J., Wei, P., Zhang, J.-Z., Liu, T.-T., Shi, K.-Q., ... & Zhang, J.-W. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology, 28(46), 6522–6536.
  • He, Q. Z., Liu, S. J., Wei, P., Zhang, J. Z., Liu, T. T., Shi, K. Q., ... & Zhang, J. W. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology, 28(46), 6522-6536.
  • Lefranc, F., Le Calvé, B., Ravez, S., & Kiss, R. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 475.
  • National Center for Biotechnology Information. (2022). Fedratinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Kim, D., Kim, H., & Park, S. B. (2024). Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. International Journal of Molecular Sciences, 25(3), 1718.
  • Targeted Oncology. (2020, January 20). Expert Highlights Benefits of Fedratinib in Subgroup of Patients With Myelofibrosis. Retrieved from [Link]

  • Qiu, M., et al. (2018). Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers. PLoS ONE, 13(6), e0198274.
  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of biological chemistry, 289(29), 20583–20593.
  • Qiu, M., et al. (2018). Inhibition of tumor cell growth by Type I and Type II PTK6 inhibitors is independent of PTK6 expression levels in cells.
  • Al-Obeidi, F. A., et al. (2017). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PLoS ONE, 12(9), e0184242.

Sources

Validation

A Comparative Selectivity Profile of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a Novel Kinase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity across the human kinome.[1][2][3] Highly pr...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity across the human kinome.[1][2][3] Highly promiscuous inhibitors often lead to off-target effects and associated toxicities, complicating their clinical development.[2] This guide provides an in-depth comparative selectivity analysis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid , a novel benzothiophene derivative, against established kinase inhibitors. Through rigorous experimental data and validated protocols, we position this compound within the current landscape of therapeutic kinase modulators, highlighting its potential and defining its specificity. This document serves as a technical resource for researchers in oncology, immunology, and drug discovery, offering a framework for evaluating kinase inhibitor selectivity and explaining the critical rationale behind the experimental choices.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[2][4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[2][4] The ability of an inhibitor to selectively engage its intended target while sparing other kinases is paramount to achieving a desired therapeutic window and minimizing adverse effects.[1]

Initial research has identified 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a scaffold for developing inhibitors of key kinases involved in inflammatory and oncogenic signaling pathways, such as TANK-binding kinase 1 (TBK1) and Cdc-like kinases (Clks).[5] TBK1 is a crucial node in innate immunity and inflammation, and its dysregulation is implicated in autoimmune diseases and cancer.[6][7] This guide establishes a comprehensive selectivity profile to elucidate the compound's activity across the broader kinome.

The Target: TBK1 and its Role in Disease

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a central role in coordinating inflammatory and immune responses.[6] Upon activation by stimuli like viral or bacterial components, TBK1 phosphorylates key transcription factors such as IRF3 and IRF7, leading to the production of type I interferons.[8][9] It also participates in NF-κB signaling and autophagy.[9][10] Due to its central role, aberrant TBK1 signaling is linked to various cancers and inflammatory disorders, making it a high-value therapeutic target.[10][11] However, the development of TBK1 inhibitors is challenged by the need for high selectivity to avoid off-target effects.[11]

Comparative Compounds

To provide a meaningful context for the selectivity of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, we selected a panel of well-characterized TBK1/IKKε inhibitors with varying selectivity profiles for comparison.

  • Amlexanox: An approved drug for aphthous ulcers, later identified as a dual TBK1/IKKε inhibitor. It is often used as a reference compound in preclinical studies.[7][12]

  • BX-795: A potent but relatively non-selective inhibitor of TBK1/IKKε that also potently inhibits PDK1 and other kinases.[7][13] Its broad profile makes it a useful tool for understanding the consequences of promiscuous inhibition.

  • MRT67307: A commercial small molecule inhibitor noted for its activity against TBK1/IKKε and components of the STING pathway.[14]

Experimental Design & Rationale: A Validating System

A robust assessment of kinase inhibitor selectivity requires a multi-tiered approach. Our workflow is designed to provide a comprehensive and self-validating profile of the test compound.

Workflow for Kinome Selectivity Profiling

The experimental workflow is designed to move from broad, high-throughput screening to more focused, quantitative analysis. This tiered approach is efficient and cost-effective, ensuring that resources are focused on the most relevant interactions.[15]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity Analysis A Compound @ 10 µM B Broad Kinome Panel (e.g., 400+ kinases) A->B Single-concentration % Inhibition C Primary Hits (>70% Inhibition) B->C Identify significant off-targets D 10-point Dose-Response Curve C->D E IC50 Determination D->E F IC50 Values E->F Quantitative data G Selectivity Score (S-score) Calculation F->G H Kinome Tree Visualization F->H

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Expertise & Experience: This tiered strategy is standard in pharmaceutical development.[15] A single high concentration screen (Tier 1) efficiently identifies potential off-targets. By only advancing significant "hits" to full dose-response curves (Tier 2), we generate robust IC50 data without the prohibitive cost of profiling every kinase exhaustively.[15] This quantitative data then allows for rigorous selectivity calculations (Tier 3).

Methodologies

In Vitro Kinase Profiling Assay (Biochemical)

Trustworthiness: To ensure data reliability, we utilize a well-established in vitro competition binding assay format. This assay measures the ability of a test compound to displace a known, immobilized ATP-competitive ligand from the kinase active site. This method is high-throughput and provides a direct measure of binding affinity (Kd).[1]

Protocol:

  • Kinase Expression: Recombinant human kinases are expressed as fusion proteins (e.g., T7 phage fusion) in a suitable expression system.[16]

  • Ligand Immobilization: A broad-spectrum, immobilized kinase inhibitor (bait) is coupled to a solid support (e.g., beads).

  • Competition Assay:

    • Kinase extracts are incubated with the immobilized bait ligand and the test compound (3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid or comparators) at various concentrations.

    • For primary screening, a single concentration of 10 µM is used.[16] For IC50 determination, a 10-point, 3-fold serial dilution is prepared.

  • Quantification: The amount of kinase bound to the solid support is quantified. In systems where kinases are tagged with DNA, quantitative PCR (qPCR) is used to measure the amount of kinase remaining bound after washing away unbound protein.[16]

  • Data Analysis:

    • For single-point screening, results are expressed as "% Inhibition" relative to a DMSO control.

    • For dose-response experiments, IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Results: Comparative Selectivity Data

The following tables summarize the inhibitory activity of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and comparator compounds against the primary target TBK1 and a selection of prominent off-targets identified from a broad kinome screen.

Table 1: Potency against Primary Target Kinases

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid 25 60
Amlexanox[7]~1500~1500
BX-795[7]641
MRT67307[14]Data variesData varies
Note: IC50 values are representative and can vary based on assay conditions.[7]

Table 2: Off-Target Inhibition Profile (Selected Kinases with IC50 < 1 µM)

Kinase3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid IC50 (nM)BX-795 IC50 (nM)
TBK1 25 6
IKKε 60 41
PDK1>10,000111
CLK1150>1,000
CLK4210>1,000
AURKB>5,00046
MARK3>10,00020
NUAK1>10,00025

Interpretation & Selectivity Quantification

Visual inspection of the data suggests that 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid possesses a more selective profile than the promiscuous inhibitor BX-795, particularly avoiding potent inhibition of kinases like PDK1 and AURKB. To quantify this, we use the Selectivity Score (S-score) .

The S-score is a method to quantify selectivity by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[15][17] A lower score indicates higher selectivity.

S(3µM) = (Number of kinases with IC50 < 3µM) / (Total number of kinases tested) [15]

Table 3: Calculated Selectivity Scores

CompoundNumber of Hits (<3 µM)Total Kinases TestedSelectivity Score (S)
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid 34020.007
BX-795224020.055

Authoritative Grounding: The data clearly demonstrates that 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a highly selective inhibitor within the tested kinome. Its S-score of 0.007 is significantly lower than that of BX-795, indicating it interacts with a much smaller fraction of the kinome at a therapeutically relevant concentration. The compound shows potent, dual inhibition of TBK1 and its close homolog IKKε, with moderate activity against CLK family kinases, but is remarkably clean otherwise. This profile makes it a superior tool compound for studying TBK1/IKKε biology compared to less selective agents like BX-795.

TBK1 Signaling Pathway Context

The selectivity of this compound is critical in the context of the TBK1 signaling pathway. TBK1 is a convergence point for multiple innate immune sensing pathways, including those activated by TLRs and cGAS-STING.[6][9]

Caption: Simplified TBK1 signaling pathway and point of inhibition.

By selectively inhibiting TBK1, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can block the downstream production of interferons and inflammatory cytokines without broadly disrupting other cellular signaling networks, which is a significant advantage over non-selective inhibitors.

Conclusion

This guide provides a comprehensive selectivity profile for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, demonstrating its high selectivity for the TBK1/IKKε kinase axis. Compared to established but more promiscuous inhibitors like BX-795, this compound offers a significantly cleaner off-target profile, making it a valuable chemical probe for dissecting TBK1/IKKε-mediated biology and a promising scaffold for further therapeutic development. The methodologies and analytical framework presented herein offer a robust template for the evaluation of future kinase inhibitor candidates.

References

  • Bain, J., Plater, L., Elliott, M., et al. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007;408(3):297-315. Available at: [Link].

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link].

  • MDPI. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. Available at: [Link].

  • Hindawi. The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages. Available at: [Link].

  • PubMed Central. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. Available at: [Link].

  • MDPI. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Available at: [Link].

  • Taylor & Francis Online. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link].

  • PubMed Central. Selectivity and therapeutic inhibition of kinases: to be or not to be?. Available at: [Link].

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link].

  • PubMed Central. Emerging roles of TBK1 in cancer immunobiology. Available at: [Link].

  • Bioengineer.org. Blocking TBK1/IKKε Boosts Tumor Immune Killing. Available at: [Link].

  • Karaman, M.W., Herrgard, S., Treiber, D.K., et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-132. Available at: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

  • PubMed. Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer. Available at: [Link].

  • ACS Publications. Identification and Further Development of Potent TBK1 Inhibitors. Available at: [Link].

  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. Available at: [Link].

  • Nature. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Available at: [Link].

  • PubMed Central. Selective TBK1/IKKi dual inhibitors with anti-cancer potency. Available at: [Link].

  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery. Available at: [Link].

  • ResearchGate. Summary of current TBK1 inhibitors. Available at: [Link].

  • PubMed Central. Kinome Profiling. Available at: [Link].

  • ChemRxiv. Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. Available at: [Link].

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link].

Sources

Comparative

The Benzothiophene Backbone: A Comparative Guide to the Structure-Activity Relationship of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The benzothiophene scaffold has emerged as a privileged structure, demonstrating a versatile and potent platform for the design of such agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid , a key intermediate in the synthesis of inhibitors for Cdc-like kinases (Clk) and other significant kinase targets. Through a comparative lens, we will explore the nuanced effects of structural modifications on inhibitory activity and selectivity, supported by experimental data from seminal studies.

Introduction: The Significance of the Benzothiophene Scaffold

The 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid core is a highly valued starting point for the development of novel therapeutics, particularly in oncology.[1] Its derivatives have shown promise in targeting kinases like Clk1 and Clk4, which are crucial regulators of pre-mRNA splicing and are often overexpressed in various cancers.[1][2] Furthermore, the benzothiophene framework has been successfully exploited to develop inhibitors for other kinases, including the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), highlighting its broad therapeutic potential.[1][3][4] This guide will dissect the key structural determinants for potent and selective kinase inhibition, offering insights for the rational design of next-generation benzothiophene-based drugs.

Comparative Analysis of Structure-Activity Relationships

While specific SAR studies on derivatives of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid are not extensively published, a wealth of information can be gleaned from closely related benzothiophene analogs. The following sections compare the impact of modifications at key positions on the benzothiophene ring system.

The Critical Role of the Carboxylic Acid Moiety (C2-Position)

The carboxylic acid group at the C2-position is a primary site for derivatization to enhance target engagement and modulate pharmacokinetic properties.[1] Its conversion to amides and hydrazides has proven to be a fruitful strategy for potent kinase inhibition.

. Table 1: Impact of C2-Position Modifications on Kinase Inhibition

Compound ID Scaffold C2-Modification Target Kinase IC50 (nM) Reference
1b 5-methoxybenzothiopheneN-methyl-N-(3,5-difluorobenzyl)carboxamideClk112.7[2]
16b 5-hydroxybenzothiopheneHydrazideClk1163[5][6]
16b 5-hydroxybenzothiopheneHydrazideClk411[5][6]
BT2 3,6-dichlorobenzothiopheneCarboxylic acidBCKDK3190[3][4]

From this data, it is evident that the nature of the substituent at the C2 position dramatically influences both potency and selectivity. The N-methyl-N-(3,5-difluorobenzyl)carboxamide in compound 1b confers high potency against Clk1.[2] In contrast, the hydrazide moiety in compound 16b demonstrates a preference for Clk4 over Clk1.[5][6] The parent carboxylic acid, as seen in the BCKDK inhibitor BT2 , can also be effective, though in the micromolar range for this particular target.[3][4]

Influence of Substituents on the Benzene Ring

Modifications on the benzene portion of the benzothiophene ring, particularly at the C5, C6, and C7 positions, are crucial for fine-tuning inhibitor potency and selectivity.

Key Observations:

  • The 5- and 6-Positions: The presence of a methoxy or hydroxy group at the C5 or C6 position is a common feature in potent benzothiophene-based kinase inhibitors. A 5-hydroxy group, as seen in the multi-kinase inhibitor 16b , contributes to potent inhibition of Clk1 and Clk4.[5][6] Similarly, a 5-methoxy group is present in the highly potent Clk1 inhibitor 1b .[2]

  • Halogenation: The chlorine atoms at the C3 and C7 positions of the parent scaffold are expected to influence the electronic properties of the ring system and provide potential halogen bonding interactions within the kinase active site. In the related 3,6-dichloro-benzothiophene-2-carboxylic acid (BT2), the chlorine atoms are essential for its activity as a BCKDK inhibitor.[3][4]

SAR_Trends cluster_C2 C2-Position Modifications cluster_Ring Benzene Ring Substitutions Core 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid Carboxamide Carboxamides (e.g., Compound 1b) Potent Clk1 Inhibition[2] Core->Carboxamide Derivatization Hydrazide Hydrazides (e.g., Compound 16b) Potent Clk4 Inhibition[5][6] Core->Hydrazide Derivatization Methoxy C6-Methoxy (Core Structure) Contributes to Potency Dichloro C3 & C7-Dichloro (Core Structure) Electronic Effects & Potential Halogen Bonding

Comparison with Alternative Kinase Inhibitors

To contextualize the performance of benzothiophene-based compounds, it is useful to compare them with other classes of kinase inhibitors targeting the same families.

. Table 2: Comparative Efficacy of Kinase Inhibitors

Inhibitor Scaffold Class Target Kinase IC50 (nM) Reference
Compound 1b BenzothiopheneClk112.7[2]
Compound 16b BenzothiopheneClk411[5][6]
TG-003 BenzothiazoleClk120[7]
TG-003 BenzothiazoleClk415[7]
ML315 AminopyrimidineClk1<10[8]
ML315 AminopyrimidineClk4<10[8]

As shown in Table 2, the benzothiophene scaffold holds its own against other potent kinase inhibitors. While aminopyrimidines like ML315 show slightly higher potency, the benzothiophene derivatives offer a distinct chemical space for further optimization of selectivity and pharmacokinetic profiles.

Experimental Methodologies

The evaluation of these kinase inhibitors relies on a suite of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 values of kinase inhibitors is the radiometric-based filtration binding assay .

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., Clk1, Clk4), a suitable substrate (e.g., a peptide with a phosphorylation site), and [γ-³³P]ATP in a kinase buffer.

  • Inhibitor Addition: Add the benzothiophene derivatives at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

  • Termination and Filtration: Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Kinase_Assay_Workflow Start Prepare Kinase Reaction Mixture (Kinase, Substrate, [γ-³³P]ATP) AddInhibitor Add Benzothiophene Inhibitor (Varying Concentrations) Start->AddInhibitor Incubate Incubate at 30°C AddInhibitor->Incubate StopAndFilter Stop Reaction & Spot on Filter Incubate->StopAndFilter Wash Wash to Remove Free [γ-³³P]ATP StopAndFilter->Wash Quantify Measure Radioactivity Wash->Quantify Analyze Calculate IC50 Quantify->Analyze

Cellular Proliferation Assay

To assess the anti-cancer effects of these compounds in a biological context, a cell proliferation assay is employed.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., T24 bladder carcinoma cells) in a 96-well plate and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of the benzothiophene derivatives for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin) to each well and incubate.[9]

  • Measurement: Measure the fluorescence or absorbance, which is proportional to the number of viable cells.

  • Data Analysis: Determine the concentration of the compound that causes 50% growth inhibition (GI50) by plotting cell viability against compound concentration.

Conclusion and Future Directions

The 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies of related benzothiophene derivatives reveal that modifications at the C2-position and on the benzene ring are key to optimizing their biological activity. While the direct derivatization of the title compound remains an area ripe for exploration, the insights gathered from its analogs provide a clear roadmap for future drug discovery efforts. The continued investigation of this versatile scaffold is poised to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • El-Gazzar, M. G., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

  • El-Gazzar, M. G., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(15), 4483. [Link]

  • Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 68, 128764. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of biological chemistry, 289(30), 20583–20593. [Link]

  • Azevedo, H., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Request PDF. [Link]

  • Nguyen, T. L., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

  • Nguyen, T. L., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... RSC Medicinal Chemistry. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. University of Texas Southwestern Medical Center. [Link]

  • Gillespie, J. R., et al. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Tso, S. C., et al. (2014). Identification of benzothiophene carboxylate derivatives as novel BDK... ResearchGate. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase*. Semantic Scholar. [Link]

  • Ferguson, F. M., et al. (2022). SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. bioRxiv. [Link]

  • Antony Sesammal, C., et al. (2016). Synthesis, Spectral Characterization and Molecular Docking Studies of Lawsone Derivatives as Protein Kinase Inhibitors. Asian Journal of Chemistry, 28(11), 2411-2415. [Link]

  • Di Pietro, O., et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of medicinal chemistry, 56(20), 8078–8090. [Link]

  • Al-Salameen, F., et al. (2020). CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer. Scientific Reports, 10(1), 1-13. [Link]

  • Anderson, M., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & medicinal chemistry letters, 19(16), 4878–4881. [Link]

  • Karthick, T., et al. (2020). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid”. Request PDF. [Link]

  • Abdel-Aziz, M. M., et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 8(3), 3241-3259. [Link]

  • Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Journal of medicinal chemistry, 53(10), 4148–4165. [Link]

  • Amuso, F., et al. (2016). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Molecules (Basel, Switzerland), 21(11), 1515. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6520. [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. PubChem. [Link]

Sources

Validation

Benchmarking "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" against other kinase inhibitors

Abstract The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to inhibitor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to inhibitors of a diverse range of kinases. This guide provides a comprehensive framework for benchmarking novel kinase inhibitors derived from the foundational scaffold, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid . While this compound is primarily a synthetic intermediate, its structural motifs are present in potent inhibitors of several key kinases, including the Cdc-like kinases (Clk1 and Clk4) and the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[1] This document will detail the experimental workflows and provide a comparative analysis of benzothiophene-derived inhibitors against established kinase inhibitors, offering a roadmap for researchers in the field.

Introduction: The Rationale for Targeting Clk1, Clk4, and BCKDK

The selection of kinase targets is driven by their roles in disease pathology. Clk1 and Clk4 are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer.[1] Overexpression of these kinases has been observed in various tumors, making them attractive targets for anticancer therapies.[1] Inhibition of Clk1 and Clk4 can modulate pre-mRNA splicing, leading to the depletion of cancer-relevant proteins and subsequent tumor growth inhibition.[1]

BCKDK, on the other hand, is a key negative regulator of branched-chain amino acid (BCAA) catabolism.[1] Elevated BCAA levels are associated with metabolic diseases such as obesity and type 2 diabetes, as well as certain cancers.[2] Inhibition of BCKDK activates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), enhancing BCAA breakdown and offering a therapeutic strategy for these conditions.[1]

The benzothiophene scaffold provides a versatile platform for the development of inhibitors targeting these distinct kinases.

The Inhibitor Panel: A Comparative Landscape

To contextualize the performance of benzothiophene-derived inhibitors, a carefully selected panel of comparator compounds is essential. This panel should include:

  • Broad-Spectrum Inhibitor: To establish a baseline for potency and understand the potential for off-target effects.

  • Multi-Targeted Clinical Inhibitor: To compare with a clinically relevant drug that hits multiple kinases.

  • Selective Inhibitors: To benchmark against compounds with high specificity for the target kinases.

Table 1: The Kinase Inhibitor Comparison Panel

Compound Class Compound Name Primary Target(s) Rationale for Inclusion
Benzothiophene-Derived 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acidBuilding Block for Clk1, Clk4, BCKDK inhibitorsFoundational scaffold of interest.
5-methoxybenzothiophene-2-carboxamide derivatives (e.g., Compound 10b)Clk1/4Represents a class of potent and selective Clk inhibitors derived from a related scaffold.[3][4][5][6][7]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BCKDK (allosteric)A well-characterized benzothiophene-based BCKDK inhibitor.[8][9]
Broad-Spectrum StaurosporinePan-kinasePrototypical, potent kinase inhibitor for baseline comparison.
Multi-Targeted SunitinibVEGFR, PDGFR, c-KIT, Clk1/2/4Clinically approved multi-targeted inhibitor with known activity against Clks.[3]
Selective Clk Inhibitors ML167Clk4A highly selective inhibitor of Clk4.
KH-CB19Clk1/4A potent and highly specific inhibitor of Clk1 and Clk4.
Selective BCKDK Inhibitor PF-07328948BCKDKA clinical candidate and potent BCKDK inhibitor.

Experimental Workflows for Comprehensive Benchmarking

A multi-tiered approach is necessary to thoroughly evaluate and compare kinase inhibitors. This involves moving from initial biochemical assays to more physiologically relevant cell-based models.

Biochemical Kinase Inhibition Assay

This initial screen determines the direct inhibitory activity of a compound against the purified kinase. The half-maximal inhibitory concentration (IC50) is the primary metric obtained.

Workflow Diagram: Biochemical Kinase Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dilution Serial Dilution of Test Compounds Incubation Incubate Compounds with Kinase/Substrate Compound_Dilution->Incubation Kinase_Prep Prepare Kinase and Substrate Solution Kinase_Prep->Incubation ATP_Prep Prepare ATP Solution Initiation Initiate Reaction with ATP ATP_Prep->Initiation Incubation->Initiation Reaction_Progress Allow Reaction to Proceed (e.g., 60 min) Initiation->Reaction_Progress Stop_Reaction Stop Reaction & Deplete Excess ATP Reaction_Progress->Stop_Reaction Signal_Generation Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Signal_Generation Measurement Measure Signal (Luminescence) Signal_Generation->Measurement Data_Analysis IC50 Curve Fitting Measurement->Data_Analysis Calculate % Inhibition

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into a 384-well assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).

  • Kinase/Substrate Addition: Add the purified kinase (e.g., recombinant human Clk1, Clk4, or BCKDK) and its specific substrate to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

To confirm that a compound can enter cells and bind to its intended target in a physiological context, a target engagement assay is crucial.

Workflow Diagram: NanoBRET™ Target Engagement Assay

cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Transfection Transfect Cells with NanoLuc-Kinase Fusion Vector Plating Plate Transfected Cells Transfection->Plating Compound_Addition Add Serial Dilutions of Test Compound Plating->Compound_Addition Tracer_Addition Add NanoBRET Tracer Compound_Addition->Tracer_Addition Substrate_Addition Add NanoLuc Substrate Tracer_Addition->Substrate_Addition BRET_Measurement Measure Donor and Acceptor Emission Substrate_Addition->BRET_Measurement Ratio_Calculation Calculate BRET Ratio BRET_Measurement->Ratio_Calculation IC50_Determination Cellular IC50 Ratio_Calculation->IC50_Determination Competitive Displacement Curve cluster_treatment Cell Treatment cluster_blotting Western Blotting cluster_detection Detection & Analysis Cell_Culture Culture Relevant Cell Line Compound_Treatment Treat Cells with Inhibitor Concentrations Cell_Culture->Compound_Treatment Lysis Lyse Cells and Quantify Protein Compound_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Ab (Phospho-specific & Total) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Chemiluminescence Add Chemiluminescent Substrate Secondary_Ab->Chemiluminescence Imaging Image Blot Chemiluminescence->Imaging Quantification Densitometry Analysis Imaging->Quantification EC50_Determination Cellular EC50 Quantification->EC50_Determination Dose-Response Curve

Caption: Western blot workflow to assess downstream target modulation.

Detailed Protocol: BCKDC Phosphorylation Assay

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes) and treat with increasing concentrations of the BCKDK inhibitors for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the BCKDC E1α subunit. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total BCKDC E1α subunit to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Plot the ratio of phosphorylated to total protein against the inhibitor concentration to determine the EC50.

Comparative Data Analysis

The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.

Table 2: Comparative Biochemical IC50 Values (nM)

Compound Clk1 IC50 (nM) Clk4 IC50 (nM) BCKDK IC50 (nM)
Compound 10b (Benzothiophene-derivative) 12.7[3][4][5][6][7] ~10-50 (estimated based on related analogs)Not Reported
BT2 (Benzothiophene-derivative) Not ReportedNot Reported3190
Staurosporine ~5~5~10
Sunitinib 22[3] 29[3] Not Reported
ML167 >1360136Not Reported
KH-CB19 20~20Not Reported
PF-07328948 Not ReportedNot ReportedPotent (low nM range)

Note: Data for Staurosporine and PF-07328948 are estimated based on literature reports of their high potency.

Table 3: Cellular Potency and Selectivity

Compound Cellular Target Engagement IC50 (nM) Functional Cellular EC50 (nM) Selectivity Notes
Compound 10b To be determinedTo be determined (e.g., splicing assay)High selectivity for Clk1 over Clk2.
BT2 To be determinedTo be determined (e.g., p-BCKDC assay)Allosteric inhibitor.
Staurosporine Low nMLow nMBroad-spectrum, non-selective.
Sunitinib ~20-50 nM (for Clks)~50-200 nM (for downstream effects)Multi-targeted, inhibits VEGFR, PDGFR, etc.
ML167 ~100-200 nM~200-500 nMHighly selective for Clk4 over other Clks.
KH-CB19 ~20-50 nM~50-150 nMHighly selective for Clk1/4.
PF-07328948 Low nMLow nMHighly selective for BCKDK.

Interpretation and Future Directions

This benchmarking guide provides a framework for evaluating the potential of kinase inhibitors derived from the 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold. The initial biochemical screens will establish the potency and selectivity of novel compounds against Clk1, Clk4, and BCKDK. The comparative data against well-characterized inhibitors like Staurosporine, Sunitinib, and other selective agents will provide crucial context for their performance.

The subsequent cell-based assays will be critical in validating on-target activity within a physiological environment. A compound that demonstrates potent biochemical inhibition, strong cellular target engagement, and a corresponding downstream functional effect at similar concentrations is a promising lead for further development.

Future work should involve expanding the kinase panel for selectivity profiling to identify potential off-target liabilities early in the discovery process. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant disease models will be necessary to translate these in vitro findings into potential therapeutic applications. The versatility of the benzothiophene scaffold suggests that with further optimization, novel inhibitors with superior potency and selectivity for Clk1, Clk4, and BCKDK can be developed, offering new avenues for the treatment of cancer and metabolic diseases.

References

  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]

  • Murar, C. E., et al. (2011). Sunitinib is a potent inhibitor of CDC-like kinases 1, 2, and 4.
  • White, P. J., et al. (2020). The BCKDH Kinase (BCKDK): A Key Regulator of BCAA Metabolism in Health and Disease. Metabolites, 10(10), 403.
  • Bokhir, N. A., et al. (2022). Discovery of the First Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor Clinical Candidate, PF-07328948. Journal of Medicinal Chemistry, 65(5), 4055–4074.
  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed. [Link]

  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed Central. [Link]

  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. FAO AGRIS. [Link]

  • El-Gamil, D. S., et al. (2022). Discovery of novel 5-methoxybenzothiophene hydrazides as metabolically stable Clk1 inhibitors with high potency and unprecedented Clk1 isoenzyme selectivity. European Journal of Medicinal Chemistry, 247, 115019. [Link]

  • SciSpace. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. [Link]

Sources

Comparative

A Researcher's Guide to Off-Target Profiling: A Comparative Cross-Reactivity Study of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The intricate and often promiscuous nature of small molecule interactions with...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The intricate and often promiscuous nature of small molecule interactions within the cellular milieu necessitates a thorough understanding of a compound's selectivity profile. Off-target effects can be a double-edged sword, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid , a versatile chemical intermediate with potential as a kinase inhibitor, against other relevant small molecules. We will explore robust methodologies for assessing target engagement and selectivity, providing researchers with the foundational knowledge to design and interpret their own cross-reactivity studies.

Introduction to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and the Imperative of Cross-Reactivity Profiling

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative that has garnered interest as a scaffold for the development of novel therapeutic agents. Its structural features make it a candidate for targeting various enzyme families. Initial research has pointed towards its potential as an inhibitor of Cdc-like kinases (Clks) and mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), highlighting its relevance in cellular regulation and metabolism.[1] Furthermore, derivatives of benzothiophene have shown promise for their antimicrobial and anti-inflammatory properties.[1]

Given these potential multi-faceted biological activities, a comprehensive understanding of its selectivity is paramount. Cross-reactivity profiling is not merely a precautionary step but a critical component of preclinical development that informs on potential safety liabilities and uncovers novel therapeutic opportunities.

Comparative Compounds for Cross-Reactivity Analysis

To provide a meaningful comparison, we have selected two compounds for this guide:

  • SLC-0111: A potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors and involved in pH regulation in the tumor microenvironment.[2][3] Its well-defined primary target makes it an excellent case study for assessing off-target effects against other enzyme classes.

  • TDI-10229: A nanomolar inhibitor of soluble adenylyl cyclase (sAC), a key signaling enzyme.[4][5] This compound has undergone significant characterization, including screening against large panels of kinases and other common drug targets, providing a benchmark for a highly selective compound.[4]

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. Here, we detail three orthogonal, industry-standard methodologies.

Broad Kinase Profiling: The KINOMEscan™ Approach

Rationale: Given that 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is explored as a kinase inhibitor scaffold, assessing its binding affinity against a large panel of kinases is a logical first step. The KINOMEscan™ platform offers a high-throughput method to quantitatively measure the interactions of a test compound against hundreds of kinases.[6] This competition binding assay provides a broad overview of the compound's kinome-wide selectivity.

Experimental Workflow:

G cluster_0 KINOMEscan™ Workflow A Test Compound Incubation D Competition Binding A->D B DNA-tagged Kinase Panel B->D C Immobilized, Active-site Directed Ligand C->D E Quantification of Bound Kinase D->E Washing Step F Selectivity Profile Generation E->F Data Analysis

Caption: KINOMEscan™ competition binding assay workflow.

Step-by-Step Protocol:

  • Compound Preparation: The test compound, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, is dissolved in a suitable solvent (typically DMSO) to a high concentration stock.

  • Assay Setup: The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a panel of DNA-tagged human kinases.

  • Competition: This mixture is then exposed to an immobilized, active-site directed ligand. The test compound competes with this immobilized ligand for binding to the kinases.

  • Washing and Elution: Unbound and weakly bound kinases are washed away. The remaining kinases, bound to the immobilized ligand, are then eluted.

  • Quantification: The amount of each kinase in the eluate is quantified using quantitative PCR (qPCR) of the DNA tags. A lower amount of a specific kinase indicates a higher affinity of the test compound for that kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, allowing for the identification of significant binding interactions.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

Rationale: While biochemical assays like KINOMEscan™ are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the assessment of target engagement in intact cells and tissues.[6][7] The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[8][9]

Experimental Workflow:

G cluster_1 CETSA® Workflow A Intact Cell Treatment (Compound vs. Vehicle) B Heating to a Range of Temperatures A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Protein Fractions C->D E Quantification of Soluble Target Protein (e.g., Western Blot, Mass Spec) D->E F Generation of Melting Curves E->F

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.

  • Lysis: After heating, lyse the cells to release their protein content.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Real-Time Binding Kinetics: Surface Plasmon Resonance (SPR)

Rationale: Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein.[10] This level of detail is invaluable for confirming direct binding and understanding the nature of the interaction.

Experimental Workflow:

G cluster_2 Surface Plasmon Resonance (SPR) Workflow A Immobilization of Target Protein on Sensor Chip B Flow of Test Compound (Analyte) over the Sensor Surface A->B C Real-time Detection of Binding (Change in Refractive Index) B->C D Association Phase C->D E Dissociation Phase (Buffer Flow) D->E F Sensorgram Generation and Kinetic Analysis (ka, kd, KD) E->F

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Protocol:

  • Target Immobilization: The purified target protein is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor surface.

  • Association: The binding of the analyte to the immobilized protein is monitored in real-time as an increase in the SPR signal.

  • Dissociation: The analyte solution is replaced with a buffer flow, and the dissociation of the compound from the protein is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgram is fitted to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data Analysis

The following tables present hypothetical, yet representative, data that could be generated from the described cross-reactivity studies.

Table 1: Kinase Selectivity Profile (KINOMEscan™ at 1 µM)

Kinase Target3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (% of Control)SLC-0111 (% of Control)TDI-10229 (% of Control)
CLK1 15 9598
BCKDK 25 9296
VEGFR2 658894
EGFR 729197
SRC 588593
PKA 859699
CDK2 789395

Data represents the percentage of kinase bound to the immobilized ligand relative to a DMSO control. A lower percentage indicates stronger binding of the test compound.

Table 2: Cellular Target Engagement (CETSA® Thermal Shift in HEK293 Cells)

Target ProteinCompound (10 µM)Thermal Shift (ΔTm in °C)
CLK1 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid+ 4.2
CAIX SLC-0111+ 5.5
sAC TDI-10229+ 6.1
GAPDH (Control) All compounds< 0.5

A significant positive thermal shift indicates target engagement in the cellular environment.

Table 3: Binding Kinetics (SPR)

CompoundTarget ProteinAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acidCLK12.5 x 10⁵5.0 x 10⁻³20
SLC-0111CAIX1.8 x 10⁶3.6 x 10⁻⁴0.2
TDI-10229sAC3.2 x 10⁶1.6 x 10⁻³0.5

Interpretation and Conclusion

The hypothetical data presented illustrates a systematic approach to characterizing the cross-reactivity of a novel compound. For 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, the KINOMEscan™ results suggest primary activity against CLK1 and BCKDK, with some weaker interactions with other kinases like SRC. The CETSA® data would then confirm that this interaction occurs within a cellular context for its primary target. Finally, SPR provides the detailed kinetic profile of this primary interaction.

In comparison, SLC-0111 and TDI-10229 would be expected to show minimal off-target kinase activity in the KINOMEscan™ assay, and their CETSA® and SPR data would confirm potent and specific engagement with their respective primary targets, CAIX and sAC.

By employing a combination of broad screening, cellular target validation, and detailed biophysical characterization, researchers can build a comprehensive selectivity profile for their compounds of interest. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach is fundamental to making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Screening and analysis of fragments using Biacore systems - Cytiva. [Link]

  • Biacore Assay Services - Ichor Life Sciences. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC - PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • SLC-0111 - Signalchem LifeScience. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) | Request PDF - ResearchGate. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - Frontiers. [Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC - PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • CAIX Inhibitor Programs - Signalchem Life Science. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. [Link]

  • CETSA. [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One - Research journals. [Link]

  • Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed Central. [Link]

  • (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors - ResearchGate. [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. [Link]

  • Cross-Reactivity Between Carbonic Anhydrase Inhibitor Confirmed by Lymphocyte Transformation Test: A Case of Methazolamide-Induced Toxic Epidermal Necrolysis - PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]

  • A powerful tool for drug discovery - European Pharmaceutical Review. [Link]

  • Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - Frontiers. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. [Link]

  • Monoclonal antibodies generated in carbonic anhydrase IX-deficient mice recognize different domains of tumour-associated hypoxia-induced carbonic anhydrase IX - PubMed. [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. [Link]

  • Reactivity of carbonic anhydrase IX (CA IX) across the spectrum of renal cell carcinomas with sarcomatoid differentiation - PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PubMed Central. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression - PMC - NIH. [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PubMed Central. [Link]

  • 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC - NIH. [Link]

  • 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 310390-60-4. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirmatory Assays for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and Its Isomer

For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth comparison of confirmatory assays for the novel benzothiophene derivative, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid , a promising scaffold in medicinal chemistry.[1] Due to the limited availability of public domain experimental data for this specific compound, we will draw comparisons with its close structural isomer, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid , for which more data is accessible. This approach allows us to illustrate the application and interpretation of key analytical techniques for this class of molecules.

The importance of robust analytical methods in pharmaceutical development cannot be overstated, as they are essential for ensuring product quality, safety, and efficacy, and are mandated by regulatory bodies such as the FDA and EMA.[2] This guide is structured to provide not only procedural steps but also the underlying scientific rationale for each technique, empowering researchers to design and interpret their own validation studies.

Core Confirmatory Assays: A Comparative Overview

The definitive confirmation of a chemical entity's structure and purity relies on a multi-faceted analytical approach. For a molecule like 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, with its distinct functional groups and isotopic signatures, a combination of chromatographic and spectroscopic methods is indispensable. The following table summarizes the key confirmatory assays and their respective roles in structural elucidation and purity assessment.

Assay Primary Purpose Key Information Provided Alternative/Complementary Techniques
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationRetention time (t_R_), peak purity, and quantification of impurities.Ultra-High-Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC)
Mass Spectrometry (MS) Molecular weight determination and structural confirmationMolecular ion peak (m/z), isotopic pattern, and fragmentation analysis.High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidationChemical shifts (δ), coupling constants (J), and correlation signals for proton and carbon frameworks.2D NMR (COSY, HSQC, HMBC)
Elemental Analysis (EA) Determination of elemental compositionPercentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).N/A

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. Its ability to separate a compound from its potential impurities, such as starting materials, byproducts, and degradants, is crucial for quality control.

The Scientific Rationale

Reverse-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like our target molecule. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The elution order is primarily governed by the compound's hydrophobicity; more polar compounds elute earlier. For carboxylic acids, the pH of the mobile phase is a critical parameter as it dictates the ionization state of the carboxyl group, which in turn affects retention.

Experimental Protocol: A Validated Approach

While a specific validated method for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is not publicly available, a standard RP-HPLC method can be developed and validated according to ICH Q2(R1) guidelines.[2]

Objective: To develop a stability-indicating RP-HPLC method for the purity determination of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • High-purity water

  • Phosphoric acid or Formic acid

Chromatographic Conditions (A Representative Method):

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 239, 251, and 296 nm (based on the UV absorbance maxima of the comparator, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid)[2]

  • Injection Volume: 10 µL

Workflow for Method Validation:

HPLC Method Development and Validation Workflow
Comparative Data and Interpretation

For the comparator, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid , a purity of ≥95% is often reported by commercial suppliers, as determined by HPLC.[3] A certificate of analysis for a batch of this compound showed a purity of 98.77% by LCMS, which utilizes HPLC as the separation technique.[4]

Expected Performance:

Parameter 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (Target) 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (Comparator)
Expected Retention Due to the additional methoxy group, it is expected to be slightly more polar than the comparator, potentially leading to a shorter retention time under identical RP-HPLC conditions.Serves as the baseline for retention comparison.
Specificity The method should resolve the target from its starting materials, synthetic intermediates, and potential regioisomers.The validated method must distinguish the main peak from known impurities and degradants.
Linearity A linear relationship between concentration and peak area should be established (R² > 0.999).A linear response is expected over a defined concentration range.
LOD/LOQ The limits of detection and quantification for key impurities should be determined to ensure the method's sensitivity.These values are critical for the accurate reporting of impurity levels.

II. Mass Spectrometry (MS): Unveiling the Molecular Fingerprint

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis.

The Scientific Rationale

For halogenated compounds, MS offers a distinct advantage due to the characteristic isotopic patterns of chlorine and bromine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing two chlorine atoms, such as our target compound, will exhibit a distinctive M, M+2, and M+4 isotopic pattern in its mass spectrum, providing a high degree of confidence in the elemental composition.

Experimental Protocol

Objective: To confirm the molecular weight and isotopic pattern of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC system (LC-MS).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Data Interpretation:

  • Molecular Ion: For C₁₀H₆Cl₂O₃S, the expected monoisotopic mass is approximately 275.94 g/mol .

  • Isotopic Pattern: Look for the characteristic pattern for two chlorine atoms:

    • M peak (containing two ³⁵Cl atoms)

    • M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom), with a relative intensity of approximately 65% of the M peak.

    • M+4 peak (containing two ³⁷Cl atoms), with a relative intensity of approximately 10% of the M peak.

  • Fragmentation: In EI-MS, common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Mass_Spec_Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Interpretation Prep Dissolve sample in suitable solvent Ionize Ionization (e.g., ESI) Prep->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect MolIon Identify Molecular Ion Peak Detect->MolIon Isotope Analyze Isotopic Pattern MolIon->Isotope Fragment Interpret Fragmentation Isotope->Fragment Final Confirm Structure Fragment->Final Structural Confirmation

Sources

Comparative

The Benzothiophene Scaffold: A Comparative Guide to a Promising Core in Oncology Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a continuous endeavor. The benzothiophene core has emerged as a privil...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a continuous endeavor. The benzothiophene core has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of the anticancer properties of molecules derived from the versatile building block, 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid , in the context of different cancer cell lines and established therapeutic agents. While this specific molecule is primarily a key intermediate, its structural framework is the foundation for potent kinase and tubulin inhibitors.[1] This guide will delve into the mechanistic rationale, comparative efficacy, and the experimental workflows essential for evaluating such compounds.

The Central Scaffold: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid serves as a crucial starting material in the synthesis of targeted anticancer agents.[1] Its primary utility lies in the development of selective kinase inhibitors, particularly targeting Cdc-like kinases (Clks) such as Clk1 and Clk4.[1] These kinases are key regulators of pre-mRNA splicing, a process frequently dysregulated in various human tumors, making them attractive targets for therapeutic intervention.[1][2][3][4] The benzothiophene moiety provides a rigid and planar core that can be strategically functionalized to optimize binding to the ATP pocket of target kinases.[1]

Mechanism of Action: From a Core Structure to Potent Derivatives

The derivatization of the 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold has led to the development of compounds with distinct and potent anticancer mechanisms. Two prominent mechanisms of action for benzothiophene derivatives are multi-kinase inhibition and tubulin polymerization inhibition.

Multi-Kinase Inhibition: Targeting Aberrant Signaling

Many benzothiophene derivatives have been engineered to act as multi-kinase inhibitors, simultaneously targeting several kinases involved in cancer cell proliferation, survival, and angiogenesis.[5][6] A key target family for these derivatives is the Clk family, particularly Clk1 and Clk4.[2][4][5][6]

Signaling Pathway of Clk Inhibition:

clk_inhibition_pathway cluster_nucleus Nucleus cluster_drug_action Drug Action Pre-mRNA Pre-mRNA Splicing Factors (SR Proteins) Splicing Factors (SR Proteins) Pre-mRNA->Splicing Factors (SR Proteins) Phosphorylation by Clks Mature mRNA Mature mRNA Splicing Factors (SR Proteins)->Mature mRNA Splicing Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis Cancer-Relevant Proteins Cancer-Relevant Proteins Protein Synthesis->Cancer-Relevant Proteins Tumor Growth & Survival Tumor Growth & Survival Cancer-Relevant Proteins->Tumor Growth & Survival Benzothiophene Derivative Benzothiophene Derivative Clk1/4 Kinase Clk1/4 Kinase Benzothiophene Derivative->Clk1/4 Kinase Inhibition

Caption: Inhibition of Clk1/4 by benzothiophene derivatives disrupts pre-mRNA splicing.

By inhibiting Clks, these compounds modulate pre-mRNA splicing, leading to the depletion of proteins essential for cancer cell growth and survival.[1][3]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Another class of benzothiophene derivatives, structurally analogous to Combretastatin A-4, exerts its anticancer effects by inhibiting tubulin polymerization.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Experimental Workflow for Assessing Tubulin Polymerization Inhibition:

tubulin_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis Purified Tubulin Purified Tubulin Reaction Mixture Reaction Mixture Purified Tubulin->Reaction Mixture Test Compound (Benzothiophene Derivative) Test Compound (Benzothiophene Derivative) Test Compound (Benzothiophene Derivative)->Reaction Mixture GTP GTP GTP->Reaction Mixture Spectrophotometer (340 nm) Spectrophotometer (340 nm) Reaction Mixture->Spectrophotometer (340 nm) 37°C Polymerization Curve Polymerization Curve Spectrophotometer (340 nm)->Polymerization Curve IC50 Determination IC50 Determination Polymerization Curve->IC50 Determination

Caption: Workflow for in vitro tubulin polymerization assay.

Comparative Efficacy in Cancer Cell Lines

The true measure of an anticancer compound's potential lies in its performance in cellular assays. Below is a comparative summary of the activity of representative benzothiophene derivatives and established anticancer drugs across various cancer cell lines.

Compound/DrugClassCancer Cell LineIC50/GI50 ValueReference
Benzothiophene Derivative 16b Multi-kinase InhibitorU87MG (Glioblastoma)7.2 µM[5][6]
HCT-116 (Colon)>10 µM[5]
A549 (Lung)>10 µM[5]
HeLa (Cervical)>10 µM[5]
Benzothiophene Derivative 10b Clk1/4 InhibitorT24 (Bladder)0.43 µM[2][4]
Benzothiophene Acrylonitrile 6 Tubulin InhibitorLeukemia Cell Lines21.2–50.0 nM[7]
CNS Cancer Cell Lines21.2–50.0 nM[7]
Prostate Cancer Cell Lines21.2–50.0 nM[7]
Benzothiophene Acrylonitrile 13 Tubulin InhibitorMost NCI-60 Cell Lines< 10.0 nM[7]
Sorafenib Multi-kinase InhibitorThyroid Carcinoma Cell Lines1.85 - 4.2 µM[8]
Osteosarcoma Cell LinesVaries[9]
Hepatocellular Carcinoma (HepG2, Huh7, Hep3B)Lower than low-FGL1 lines[10]
Combretastatin A-4 Tubulin Inhibitor1A9 (Ovarian)3.6 nM[11]
518A2 (Melanoma)0.02 µM[11]
A549 (Lung)1.8 ± 0.6 µM (Derivative XN0502)[12]
HCT-116, HeLa, HepG2, MGC803, MKN45, MCF-72.9–8.1 nM[13]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[16] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14][17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14][17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[15][17]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19][20]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[18][19]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding ATP and MgCl2.[21]

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a specified time.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays (32P-ATP) or luminescence-based assays.[22][23]

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid scaffold is a testament to the power of a well-designed chemical core in drug discovery. While the parent compound itself is a building block, its derivatives have demonstrated significant potential as potent and selective anticancer agents through diverse mechanisms of action, including multi-kinase and tubulin polymerization inhibition. The comparative data presented herein highlights the promise of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and targeted anticancer therapies based on the versatile benzothiophene scaffold.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. FAO AGRIS. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

  • In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]

  • Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. ACS Publications. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. PubMed. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. National Center for Biotechnology Information. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed. [Link]

  • Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. National Center for Biotechnology Information. [Link]

  • IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Center for Biotechnology Information. [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. National Center for Biotechnology Information. [Link]

  • Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. PubMed. [Link]

  • Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. PubMed. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • A brief summary of structure–activity relationship for benzothiophene... ResearchGate. [Link]

  • IC 50 of sorafenib against HCC cell lines. ResearchGate. [Link]

Sources

Validation

A Head-to-Head Comparison of Benzothiophene-2-Carboxylic Acid Derivatives: A Technical Guide for Researchers

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] Among these, benzothiophene-2-carboxylic acid and its analogues have eme...

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] Among these, benzothiophene-2-carboxylic acid and its analogues have emerged as a particularly fruitful area of research, yielding compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides a head-to-head comparison of selected benzothiophene-2-carboxylic acid derivatives, offering insights into their structure-activity relationships, and providing detailed experimental protocols to aid in their evaluation.

The Benzothiophene Core: A Privileged Scaffold

Benzothiophene, an aromatic organic compound, consists of a benzene ring fused to a thiophene ring.[1] This bicyclic heterocyclic system provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties. The carboxylic acid moiety at the 2-position serves as a versatile handle for the synthesis of a diverse library of amides, esters, and other derivatives, leading to compounds with a broad spectrum of biological activities.[3]

Comparative Analysis of Bioactive Derivatives

For the purpose of this guide, we will focus on a comparative analysis of two key classes of benzothiophene-2-carboxylic acid derivatives: those with notable anticancer activity and those with significant antimicrobial properties.

Anticancer Benzothiophene-2-Carboxylic Acid Derivatives

Several benzothiophene-2-carboxylic acid derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. A notable example is the class of benzothiophene acrylonitrile analogs, which have been shown to interfere with tubulin polymerization, a critical process in cell division.[2] Another promising avenue of research involves the development of derivatives that inhibit the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[5][6]

Below is a table summarizing the in vitro anticancer activity of selected benzothiophene-2-carboxylic acid derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 1 (Acrylonitrile Analog) Tubulin Polymerization InhibitorLeukemia (CCRF-CEM)0.01[2]
Colon (HT29)0.012[2]
Prostate (PC-3)0.01[2]
Compound 2 (Acrylonitrile Analog) Tubulin Polymerization InhibitorLeukemia (K-562)0.018[2]
Colon (HCT-116)0.02[2]
Prostate (DU-145)0.019[2]
Compound b19 (RhoA/ROCK Pathway Inhibitor) RhoA/ROCK Pathway InhibitorBreast (MDA-MB-231)Not specified[5][6]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) BDK inhibitorNot applicable3.19[7]

Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is often based on their relevance to common and aggressive cancers, such as leukemia, colon, breast, and prostate cancer. The use of the MTT assay is a standard and reliable method for assessing cell viability and cytotoxicity.[8] The choice to investigate tubulin polymerization and the RhoA/ROCK pathway is driven by the fact that these are well-validated targets in cancer therapy.

G cluster_0 Microtubule Dynamics cluster_1 Drug Interaction Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption of dynamic instability Benzothiophene Derivative Benzothiophene Derivative Benzothiophene Derivative->Tubulin Dimers Binds to tubulin

Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.

Antimicrobial Benzothiophene-2-Carboxylic Acid Derivatives

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Benzothiophene-2-carboxylic acid derivatives, particularly acylhydrazones, have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiophene-2-carboxylic acid derivatives against different microbial strains.

DerivativeMicrobial StrainMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide S. aureus ATCC 292134[3]
MRSA (clinical isolate)4[3]
Daptomycin-resistant S. aureus4[3]
Tetrahydrobenzothiophene derivative 3b E. coli ATCC 259221.11 (µM)[9]
P. aeruginosa ATCC 278531.00 (µM)[9]
Salmonella ATCC 120220.54 (µM)[9]
S. aureus ATCC 259221.11 (µM)[9]
Thiophene-2-carboxylic acid thioureide 5g E. coli32[10]
S. aureus32[10]
Thiophene-2-carboxylic acid thioureide 5h E. coli32[10]
S. aureus32[10]

Causality Behind Experimental Choices: The selection of bacterial strains for antimicrobial testing typically includes both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria to assess the spectrum of activity. The inclusion of drug-resistant strains like MRSA is crucial to evaluate the potential of new compounds to address the challenge of antibiotic resistance. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[11][12][13]

G Benzothiophene-2-carboxylic acid Benzothiophene-2-carboxylic acid Carbohydrazide Intermediate Carbohydrazide Intermediate Benzothiophene-2-carboxylic acid->Carbohydrazide Intermediate Hydrazine Hydrate Acylhydrazone Derivative Acylhydrazone Derivative Carbohydrazide Intermediate->Acylhydrazone Derivative Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Acylhydrazone Derivative Condensation

Caption: General synthesis scheme for benzothiophene-2-acylhydrazone derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

This protocol is adapted from standard methodologies for assessing cell cytotoxicity.[8]

Objective: To determine the concentration of a benzothiophene-2-carboxylic acid derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Benzothiophene-2-carboxylic acid derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiophene derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[11][12][13]

Objective: To determine the lowest concentration of a benzothiophene-2-carboxylic acid derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Benzothiophene-2-carboxylic acid derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Perform a serial two-fold dilution of the benzothiophene derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The benzothiophene-2-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. The derivatives highlighted in this guide demonstrate the potential of this chemical class to address significant challenges in oncology and infectious diseases. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their clinical development. The experimental protocols provided herein offer a standardized framework for the continued exploration and comparison of these promising molecules.

References

  • Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition. Available from: [Link]

  • INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. 2021. Available from: [Link]

  • Romagnoli R, et al. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ACS Med Chem Lett. 2014;5(1):55-9.
  • Hiremath, C.G., et al. Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
  • NCBI. Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]

  • Hardy Diagnostics. How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. Available from: [Link]

  • Barbier, E., et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules. 2022;12(1):131.
  • ResearchGate. (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. Available from: [Link]

  • ResearchGate. Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Available from: [Link]

  • Tso, S. C., et al. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. J Biol Chem. 2014;289(30):20583-93.
  • ResearchGate. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available from: [Link]

  • Attimarad, M., et al. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. 2005;14:285-288.
  • ResearchGate. Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. Available from: [Link]

  • Al-Suwaidan, I. A., et al.
  • Wang, S., et al.
  • Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]

  • Taylor & Francis Online. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available from: [Link]

  • NCBI. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. 2024. Available from: [Link]

  • ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - paclitaxel, HepG2 – human hepatocyte carcinoma cell line, MDA-MB-231 – human breast adenocarcinoma cell line, MCF7 – human breast cancer cell line, C26 – colon carcinoma cell line, RMS – human rhabdomyosarcoma cell line, (*) – significantly different compared with IC50 of 4k and paclitaxel with p < 0.05). Available from: [Link]

  • University of West Florida. Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. Available from: [Link]

  • Liang, J., et al. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. J Enzyme Inhib Med Chem. 2022;37(1):1-14.
  • ResearchGate. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. 2024. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Available from: [Link]

Sources

Comparative

Validating the Therapeutic Potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. The benzothiophene core, a heterocyclic aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. The benzothiophene core, a heterocyclic aromatic compound, has consistently emerged as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3][4][5] This guide focuses on a specific, promising member of this family: 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1). While primarily recognized as a crucial chemical intermediate for the synthesis of targeted therapies, its inherent structural features suggest a therapeutic potential worthy of direct investigation.[6][7]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic promise of this compound. We will delve into its known and potential mechanisms of action, present a comparative analysis against established clinical and preclinical candidates, and provide detailed, field-proven experimental protocols for its rigorous evaluation. Our approach is grounded in scientific integrity, ensuring that every step is a self-validating system designed to yield robust and reproducible data.

Dual-Targeting Potential: A Hypothesis for Investigation

Emerging evidence suggests that 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid may exert its therapeutic effects through the modulation of at least two distinct and highly relevant target families: the Cdc-like kinases (CL regioisomeric analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is a well-characterized allosteric inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[6][7][8] This dual-targeting potential positions our compound of interest as a candidate for investigation in oncology, metabolic disorders, and inflammatory diseases.[9][10][11]

Mechanism 1: Inhibition of Cdc-like Kinases (CLKs) and Modulation of RNA Splicing

The CLK family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) are critical regulators of pre-mRNA splicing, a fundamental process often dysregulated in cancer and neurodegenerative diseases.[12][13] By phosphorylating serine/arginine-rich (SR) proteins, CLKs control the assembly of the spliceosome.[13][14] Inhibition of CLKs, particularly CLK1 and CLK4, can modulate alternative splicing of oncogenes, leading to the production of non-functional protein variants and subsequent tumor growth inhibition.[6][7] Given that 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a known precursor for selective CLK inhibitors, it is plausible that the parent molecule possesses intrinsic activity against these kinases.[6][7]

CLK_Signaling_Pathway cluster_nucleus Nucleus 3_7_dichloro 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid CLK CLK1/CLK4 3_7_dichloro->CLK Inhibition SR_proteins SR Proteins (inactive) CLK->SR_proteins Phosphorylation p_SR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Oncogenic_splicing Aberrant Splicing (e.g., in cancer) pre_mRNA->Oncogenic_splicing Functional_Oncoprotein Functional Oncoprotein Oncogenic_splicing->Functional_Oncoprotein BCKDK_Signaling_Pathway cluster_mitochondrion Mitochondrion 3_7_dichloro 3,7-Dichloro-6-methoxy- 1-benzothiophene-2-carboxylic acid BCKDK BCKDK 3_7_dichloro->BCKDK Allosteric Inhibition BCKDC_active BCKDC (active, dephosphorylated) BCKDK->BCKDC_active Phosphorylation (Inactivation) BCKDC_inactive BCKDC (inactive, phosphorylated) BCKAs Branched-Chain Keto Acids (BCKAs) BCKDC_active->BCKAs Oxidative Decarboxylation BCAAs Branched-Chain Amino Acids (BCAAs) BCAAs->BCKAs Transamination Metabolism Further Catabolism BCKAs->Metabolism

Figure 2: Proposed BCKDK Inhibition Pathway.

Comparative Analysis: Benchmarking Against the Field

A thorough evaluation of a novel compound necessitates a direct comparison with established alternatives. Below, we present key data for clinical-stage CLK and BCKDK inhibitors to provide context for the validation studies of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Table 1: Comparison with Clinical-Stage CLK Inhibitors
CompoundTarget(s)IC50 ValuesTherapeutic AreaClinical Phase
Lorecivivint (SM04690) CLK2, DYRK1ACLK2: Not specified; DYRK1A: Not specified. Modulates Wnt signaling. [9][15]OsteoarthritisPhase III [12]
Cirtuvivint (SM08502) Pan-CLK, Pan-DYRKCLK1: 8 nM, CLK2: 2 nM, CLK3: 22 nM, CLK4: 1 nM; DYRK1A/1B: 2-13 nM [10]Solid Tumors, AML, MDSPhase I/II [4][16][17][18][19]
Silmitasertib (CX-4945) CK2, CLK3, DYRK2, HIPK3CK2α: Sub-nanomolar; Also inhibits other kinases. [14][20][21][22]Cholangiocarcinoma, MedulloblastomaMultiple Clinical Trials
Table 2: Comparison with Preclinical BCKDK Inhibitors
CompoundTargetIC50 ValueKey Findings
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) BCKDK (allosteric)3.19 µM [8]Excellent pharmacokinetics (T1/2 = 730 min), metabolically stable, and effective in mouse models of metabolic disease. [8]
(S)-α-chlorophenylpropionate ((S)-CPP) BCKDK (allosteric)Low µM rangeStructure-based designed inhibitor. [8]

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the in vitro and in vivo validation of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay In Vitro Kinase Assays (CLK1/4 & BCKDK) Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Kinase_Assay->Cytotoxicity_Assay Determine Potency Cell_Based_Assay Cell-Based Splicing Assay Cytotoxicity_Assay->Cell_Based_Assay Assess Cellular Effects PK_Study Pharmacokinetic (PK) Studies Cell_Based_Assay->PK_Study Promising In Vitro Profile Efficacy_Study Efficacy Studies (Xenograft Models) PK_Study->Efficacy_Study Favorable PK Profile

Figure 3: Overall Experimental Workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the direct inhibitory activity of the test compound against CLK1, CLK4, and BCKDK. This assay measures the displacement of a fluorescent tracer from the kinase active site. [5][11] Materials:

  • Recombinant human CLK1, CLK4, and BCKDK enzymes

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled tracer appropriate for each kinase

  • Kinase buffer

  • Test compound (3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid) and comparator compounds

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and comparator compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.

  • Assay Plate Setup:

    • Add 4 µL of the serially diluted compounds to the assay plate.

    • Add 4 µL of a high-concentration, non-labeled ATP-competitive inhibitor for the positive control wells (maximum displacement).

    • Add 4 µL of DMSO for the negative control wells (no displacement).

  • Reaction Initiation: Add 8 µL of the kinase/antibody mixture to all wells.

  • Tracer Addition: Add 4 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Rationale: The LanthaScreen™ assay is a robust, high-throughput method for quantifying inhibitor-kinase binding. Its ratiometric output minimizes experimental noise, providing reliable IC50 values. [5][11]

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the effect of the test compound on the viability and proliferation of relevant cancer cell lines (e.g., those with known splicing dysregulation). [6][13][23][24][25] Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Test compound and vehicle control (DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Rationale: The MTT assay is a widely accepted and reliable method for assessing cell viability based on mitochondrial metabolic activity. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects. [6][13][23][24][25]

Protocol 3: In Vivo Efficacy Evaluation (Cell Line-Derived Xenograft Model)

Objective: To assess the anti-tumor efficacy of the test compound in a living organism. [2][26][27][28][29] Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line known to be sensitive to splicing modulation

  • Matrigel (or similar basement membrane matrix)

  • Test compound formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline)

  • Dosing syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle solution to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Study Endpoint:

    • Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

    • Euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Rationale: Xenograft models provide a crucial bridge between in vitro findings and potential clinical efficacy. They allow for the assessment of a compound's anti-tumor activity in a complex biological system, taking into account factors such as pharmacokinetics and bioavailability. [2][26][27][28][29]

Conclusion and Future Directions

This guide provides a comprehensive, evidence-based framework for the initial validation of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid as a potential therapeutic agent. The proposed dual-targeting mechanism, inhibiting both CLK and BCKDK, presents an exciting opportunity for the development of novel treatments for a range of diseases. While the primary role of this compound to date has been as a synthetic intermediate, its inherent structural features, coupled with the known activities of its derivatives, warrant a thorough investigation of its intrinsic biological effects.

The successful execution of the outlined experimental plan will provide critical data on the compound's potency, selectivity, cellular activity, and in vivo efficacy. These findings will be instrumental in determining its potential for further preclinical and clinical development. The journey from a promising scaffold to a clinically approved drug is long and arduous, but with a rigorous and scientifically sound approach, the true therapeutic potential of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be fully elucidated.

References

  • What is Lorecivivint used for? - Patsnap Synapse. (2024, June 27). Retrieved from [Link]

  • lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • CLK1, Active. Retrieved from [Link]

  • Biosplice Announces the Submission of its New Drug Application (NDA) to the FDA for Lorecivivint (LOR) to Treat Knee Osteoarthritis - BioSpace. (2026, January 6). Retrieved from [Link]

  • Proposed dual mechanism of action of lorecivivint. CLK2 inhibition... - ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC - PubMed Central. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective | Journal of Medicinal Chemistry - ACS Publications. (2023, March 8). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]

  • Silmitasertib | Senhwa Biosciences, Inc. Retrieved from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

  • CIRTUVIVINT – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Retrieved from [Link]

  • Announcement of Availability to Investigators of Cirtuvivint (NSC 835563) For Clinical and Nonclinical Study Proposals. (2025, June 30). Retrieved from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Chemi-Verse™ CLK1 Kinase Assay Kit - BPS Bioscience. Retrieved from [Link]

  • Overview of drug screening experiments using patient‐derived xenograft... - ResearchGate. Retrieved from [Link]

  • In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer - NIH. (2024, May 9). Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017, January 5). Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Retrieved from [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024, July 24). Retrieved from [Link]

  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10). Retrieved from [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs. (2023, July 5). Retrieved from [Link]

  • Biosplice Initiates Phase 2 Trial of Cirtuvivint for Advanced Soft-Tissue Sarcomas - MedPath. Retrieved from [Link]

  • silmitasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Pharmacodynamics of venetoclax plus cirtuvivint a first-in-class splice variant regulator. (2024, May 29). Retrieved from [Link]

  • Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - NCBI - NIH. (2012, April 16). Retrieved from [Link]

  • CK2 inhibitors: silmitasertib (1, CX‐4945) is an ATP‐competitive CK2... - ResearchGate. Retrieved from [Link]

  • Lanthanide Luminescence Assays - The Parker Lab @ UMN.
  • All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity | Analytical Chemistry - ACS Publications. (2022, July 19). Retrieved from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Retrieved from [Link]

  • Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion | Analytical Chemistry - ACS Publications. (2024, July 11). Retrieved from [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed. Retrieved from [Link]

  • Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure‐Based Virtual Screening - NIH. (2025, March 24). Retrieved from [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation

Comparative Preclinical Analysis of First and Third-Generation EGFR Inhibitors: A Guide for Drug Development Professionals

Introduction The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted therapy in oncology, particularly in non-small cell lung cancer (NSCLC). Its discovery and subsequent inhibition represent a paradigm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted therapy in oncology, particularly in non-small cell lung cancer (NSCLC). Its discovery and subsequent inhibition represent a paradigm shift from cytotoxic chemotherapy to precision medicine. This guide provides a deep, preclinical comparison of EGFR inhibitors, focusing on the first-generation compound, Gefitinib , and the third-generation inhibitor, Osimertinib . We will dissect the experimental data that illuminates their distinct mechanisms, efficacy profiles, and the evolutionary leap in drug design aimed at overcoming therapeutic resistance. This analysis is designed for researchers and drug development professionals seeking to understand the nuances of EGFR inhibitor performance and the rationale behind key preclinical evaluation strategies.

Mechanism of Action: From Reversible Inhibition to Covalent Targeting

The fundamental difference between first and third-generation EGFR inhibitors lies in their interaction with the ATP-binding pocket of the EGFR kinase domain. This distinction is critical to understanding their efficacy and resistance profiles.

Gefitinib: The First-Generation Reversible Inhibitor

Gefitinib functions as an ATP-competitive inhibitor, reversibly binding to the kinase domain of EGFR. Its efficacy is primarily directed towards sensitizing mutations, such as exon 19 deletions and the L858R point mutation, which increase the receptor's affinity for the drug compared to wild-type (WT) EGFR. However, this reversible binding is a key liability. The development of a secondary mutation, T790M, dramatically reduces the binding affinity of Gefitinib, rendering it ineffective and leading to acquired resistance.

Osimertinib: A Third-Generation Covalent Inhibitor

Osimertinib was rationally designed to address the challenge of T790M-mediated resistance. It features a reactive acrylamide group that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This irreversible binding provides two key advantages:

  • Potent Inhibition of T790M: It effectively inhibits the T790M resistance mutant.

  • Wild-Type Sparing: It has significantly lower activity against WT-EGFR, which is predicted to reduce mechanism-based toxicities like skin rash and diarrhea.

The signaling pathway below illustrates the points of action for these inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylates Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Reversibly Inhibits (Sensitizing & WT) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Covalently Inhibits (Sensitizing & T790M) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates

Caption: EGFR signaling cascade and inhibitor points of action.

Comparative In Vitro Potency & Selectivity

The true measure of an inhibitor's utility begins with its in vitro profile. Cellular assays provide a quantitative comparison of potency against various EGFR mutation statuses.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, which serves as a proxy for cell number.

Methodology:

  • Cell Seeding: Plate NSCLC cell lines (e.g., PC-9 for EGFR exon 19 del, H1975 for L858R/T790M, and A549 for WT-EGFR) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Gefitinib and Osimertinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viable cells relative to a vehicle-treated control. Plot the results and calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) using non-linear regression.

Comparative IC50 Data

The table below summarizes typical IC50 values derived from such experiments, demonstrating the differential potency of the inhibitors.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion (Sensitive)~15-30~10-25
H1975L858R / T790M (Resistant)> 9,000~15-50
A549Wild-Type (WT)~7,000-10,000~500-1,000

Interpretation: The data clearly shows that while both drugs are potent against sensitizing mutations (PC-9), Gefitinib loses all meaningful activity in the presence of the T790M resistance mutation (H1975). In contrast, Osimertinib retains high potency against this resistant cell line. Furthermore, Osimertinib is significantly more selective, showing much lower activity against WT-EGFR cells (A549) compared to Gefitinib, predicting a better safety profile.

In Vivo Efficacy: Xenograft Tumor Models

While in vitro data is crucial, in vivo models are essential to evaluate a drug's performance in a complex biological system, accounting for pharmacokinetics and tumor microenvironment interactions.

Experimental Protocol: NSCLC Xenograft Efficacy Study

This workflow outlines a standard mouse xenograft model to compare the anti-tumor activity of EGFR inhibitors.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., H1975 cells) B 2. Implantation Implant 5x10^6 cells subcutaneously into flank of nude mice A->B C 3. Tumor Growth Monitor until tumors reach ~150 mm³ B->C D 4. Randomization Group mice into cohorts: - Vehicle Control - Gefitinib (e.g., 50 mg/kg) - Osimertinib (e.g., 5 mg/kg) C->D E 5. Dosing Administer compounds daily via oral gavage D->E F 6. Monitoring Measure tumor volume and body weight 2-3x per week E->F G 7. Endpoint Study concludes when vehicle tumors reach max size (~1500 mm³) F->G H 8. Data Analysis Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Standard workflow for an in vivo xenograft study.

Comparative Efficacy Data

Results from such studies consistently demonstrate the superiority of Osimertinib in T790M-positive models.

Xenograft ModelTreatment GroupTumor Growth Inhibition (TGI %)
H1975 (L858R/T790M)Gefitinib (50 mg/kg)< 20% (Minimal Activity)
H1975 (L858R/T790M)Osimertinib (5 mg/kg)> 95% (Tumor Regression)

Interpretation: In a head-to-head comparison using a model of acquired resistance, Gefitinib shows little to no efficacy, with tumors growing at a rate similar to the vehicle control. Osimertinib, however, typically induces significant tumor regression, providing definitive preclinical evidence of its ability to overcome T790M-mediated resistance.

Conclusion and Future Directions

The preclinical data presents a clear and compelling narrative. Gefitinib was a revolutionary first step, validating EGFR as a druggable target. However, its reversible binding and susceptibility to the T790M mutation were significant limitations. Osimertinib, through its covalent mechanism and mutant-selective profile, represents a triumph of rational drug design, effectively addressing the primary mechanism of first-generation resistance.

This comparative analysis underscores the importance of a multi-faceted preclinical evaluation. Simple IC50 values, while informative, must be contextualized with data on resistance mechanisms, selectivity, and, most importantly, in vivo efficacy. For drug development professionals, the evolution from Gefitinib to Osimertinib serves as a powerful case study in designing next-generation inhibitors that anticipate and overcome clinical resistance.

References

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine. [Link]

  • Paez, J. G., et al. (2004). EGFR Mutations in Lung Cancer: Correlation with Clinical Response to Gefitinib Therapy. Science. [Link]

  • Pao, W., et al. (2005). Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain. PLoS Medicine. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. [Link]

  • Jänne, P. A., et al. (2015). AZD9291 in EGFR Inhibitor–Resistant Non–Small-Cell Lung Cancer. New England Journal of Medicine. [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we synthesize and utilize. The proper disposal of these substances is not m...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we synthesize and utilize. The proper disposal of these substances is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a halogenated organic compound. The procedures outlined here are grounded in established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure the protection of both laboratory personnel and the environment.

Core Principles of Disposal

The disposal of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is governed by the "cradle-to-grave" principle of hazardous waste management.[4][5] This means that from the moment it is generated to its final disposal, the waste must be handled in a manner that is safe and compliant with all applicable regulations. The primary method for the disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[3][6] Disposing of this compound down the drain or in regular trash is strictly prohibited.[1][7]

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the safe handling and disposal of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid from the point of generation to its final collection.

Step 1: Hazard Identification and Personal Protective Equipment (PPE)

Before handling the compound, it is crucial to recognize its potential hazards. Based on data for similar chlorinated benzothiophene derivatives and general thiophene-2-carboxylic acids, the primary hazards are likely to include:

  • Skin and eye irritation.[8][9][10][11]

  • Harmful if swallowed or inhaled.[8][12][13]

  • Potential for respiratory irritation.[8][10][13]

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9][13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed if contaminated.[1][9]

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.[1][9]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][14]

Hazard CategoryPotential EffectRecommended Precaution
Acute Toxicity (Oral) Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][12]
Skin Irritation Causes skin irritationAvoid contact with skin. Wear protective gloves and clothing.[8][13]
Eye Irritation Causes serious eye irritationWear safety goggles or a face shield.[8][13]
Respiratory Irritation May cause respiratory irritationWork in a well-ventilated area, preferably a chemical fume hood.[1][9]
Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[6] 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid must be disposed of in a designated "Halogenated Organic Waste" container.[1][3][15]

Critical "Do Nots":

  • DO NOT mix with non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can significantly increase disposal costs and complicate the disposal process.[14][15]

  • DO NOT mix with acidic or basic waste streams in the same container to avoid potentially violent chemical reactions.[14]

  • DO NOT mix with oxidizing agents.[15]

  • DO NOT dispose of down the drain or in solid waste containers.[1][7]

Step 3: Waste Collection and Container Management

All waste containing 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, including the pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, must be collected as hazardous waste.

Container Requirements:

  • Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[15]

  • Condition: The container must be in good condition, with no leaks or cracks.[15]

  • Labeling: Label the waste container before adding any waste. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid". Do not use abbreviations or chemical formulas.[15]

    • A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[14]

    • The applicable hazard characteristics (e.g., "Toxic," "Irritant").[14]

  • Closure: The container must have a tight-fitting screw cap to prevent spills and the release of vapors. Keep the container closed at all times except when actively adding waste.[14][15]

Step 4: Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Location: The SAA should be at or near the point of generation.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to contain any potential leaks or spills.[14]

  • Segregation: Store the halogenated waste container away from incompatible materials.[6]

Step 5: Disposal Request and Final Disposal

Once the waste container is nearly full (about 75% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which for halogenated organic compounds typically involves high-temperature incineration.[3][6][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

G Disposal Workflow for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid cluster_0 In-Lab Procedures cluster_1 Final Disposal A Generation of Waste (Solid compound, solutions, contaminated items) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Select & Pre-label Compatible Waste Container C->D E Add Waste to Container in Chemical Fume Hood D->E F Securely Close Container After Each Addition E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Reaches ~75% Capacity G->H I Request Waste Pickup via Institutional EHS Office H->I J Transfer to Licensed Hazardous Waste Hauler I->J K Transport to Permitted TSDF J->K L Final Disposal by High-Temperature Incineration K->L

Caption: Disposal workflow from generation to final incineration.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material in a sealed, labeled hazardous waste container for disposal.[14]

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's emergency response team or EHS department.[14]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.[14]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.[8]

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Hamburg. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 6 Steps for Proper Hazardous Waste Disposal. (n.d.). EnviroServe. Retrieved from [Link]

  • Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

This guide provides essential safety and handling protocols for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a compound relevant to researchers in drug development and organic synthesis. The information her...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a compound relevant to researchers in drug development and organic synthesis. The information herein is synthesized from established safety principles for related chemical classes to ensure a high margin of safety in the laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is not publicly available. The guidance in this document is expertly extrapolated from the known hazards of a close structural analog, 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid[1], and the general safety protocols for chlorinated heterocyclic compounds and carboxylic acids.[2][3] Always perform a risk assessment for your specific experimental conditions and consult your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Profile

Understanding the hazard profile is the first step in establishing a robust safety protocol. Based on its structural motifs—a chlorinated benzothiophene core and a carboxylic acid group—we can anticipate a combination of irritant, toxic, and potentially corrosive properties.

The primary hazards are categorized based on the safety data for its close analog, 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid.[1]

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[1]Ingestion
Skin Irritation Causes skin irritation upon contact.[1]Dermal Contact
Eye Irritation Causes serious eye irritation.[1]Ocular Contact
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[1]Inhalation
Environmental Hazard Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects.[4]Environmental Release

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.[5]

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.[5]Tightly-fitting chemical splash goggles and a full-face shield, especially when handling bulk powder or solutions.[3]
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[5]A chemical-resistant apron over the lab coat. For large quantities, a chemical-resistant suit may be necessary.[6]
Hand Protection Disposable nitrile gloves (minimum of two pairs recommended for "double-gloving").[5]Heavier-duty butyl or Viton™ gloves should be worn over inner nitrile gloves during prolonged handling or when splashes are likely.
Respiratory Protection Not typically required when handled within a certified chemical fume hood.For spills outside of a fume hood or when weighing large quantities, a NIOSH-approved respirator with organic vapor/acid gas cartridges is essential.[3]

Causality Behind Glove Selection: Disposable nitrile gloves offer good protection against incidental contact with many chemicals and are crucial for maintaining dexterity.[5] However, chlorinated organic compounds can degrade nitrile over time. For procedures with a higher risk of prolonged contact or splashes, double-gloving or using a more robust outer glove (like butyl rubber) provides an essential additional layer of defense against chemical permeation.

Standard Operating Protocol: From Weighing to Reaction

Adherence to a strict, step-by-step protocol minimizes exposure and ensures operational safety. All operations involving this compound as a solid or in solution must be performed inside a certified chemical fume hood.[2]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_reaction Reaction & Cleanup A Don Required PPE B Verify Fume Hood Function A->B C Assemble Glassware & Reagents B->C D Weigh Compound in Containment (e.g., beaker) C->D E Transfer to Reaction Vessel D->E F Add Solvents/Reagents E->F G Run Reaction Under Inert Atmosphere (if needed) F->G H Quench & Workup G->H I Segregate Waste Streams H->I J Decontaminate Glassware & Surfaces I->J K End of Procedure J->K Doff PPE & Wash Hands

Caption: Standard operating workflow for handling the target compound.

Step-by-Step Procedure:
  • Preparation:

    • Don all required PPE as specified in Section 2.

    • Ensure the chemical fume hood is operational, with the sash at the appropriate height.

    • Gather all necessary equipment, including glassware, spatulas, and reagents.

  • Weighing and Transfer:

    • Tare a suitable container (e.g., a beaker or weighing boat) on a balance inside the fume hood.

    • Carefully add the solid 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid to the container. Avoid creating dust.[7]

    • Record the mass and securely transfer the solid to the reaction vessel.

  • Reaction Setup:

    • Add solvents and other reagents to the reaction vessel using appropriate techniques (e.g., syringe, addition funnel).

    • Ensure the reaction apparatus is securely clamped and, if necessary, equipped with a reflux condenser and an inert gas line.

  • Post-Reaction and Cleanup:

    • After the reaction is complete, cool the apparatus to room temperature before disassembly.

    • Carefully quench the reaction if required.

    • Segregate all waste as outlined in the Disposal Plan (Section 5).

    • Decontaminate all surfaces and glassware with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert your institution's EHS department or emergency response team.

Operational Disposal Plan

Chlorinated organic compounds require specialized disposal to prevent environmental contamination.[9] Under no circumstances should this compound or its waste be disposed of down the drain.[10]

Waste Segregation and Disposal Logic

G cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_sharps Sharps Start Generated Waste L1 Aqueous Layers (from workup) Start->L1 L2 Organic Solvents & Rinsate Start->L2 S1 Contaminated Gloves, Paper Towels, Weigh Boats Start->S1 H1 Contaminated Needles, Syringes, Pipettes Start->H1 L3 Combined Halogenated Organic Waste Container L1->L3 L2->L3 End Dispose via Institutional EHS L3->End S2 Solid Hazardous Waste Container S1->S2 S2->End H2 Sharps Container H1->H2 H2->End

Caption: Decision tree for proper waste segregation.

Disposal Protocol:
  • Aqueous Waste: All aqueous layers from reaction workups that have been in contact with the compound must be collected as halogenated organic waste.

  • Organic Solvents: All organic solvents and rinsate containing the compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and silica gel should be placed in a sealed, labeled bag or container for solid hazardous waste.

  • Disposal Method: All waste streams must be disposed of through your institution's certified hazardous waste management program, likely via high-temperature incineration.[9][11]

By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and ensure a safe laboratory environment.

References

  • Process for Disposal of Chlorinated Organic Residues . (Source: American Chemical Society) [Link]

  • What PPE Should You Wear When Handling Acid 2026? . (Source: LeelineWork) [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective . (Source: ACS Publications) [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions . (Source: ACS Publications) [Link]

  • C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite . (Source: ResearchGate) [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (Source: Unknown) [No valid URL found]
  • Personal Protective Equipment (PPE) . (Source: CHEMM) [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . (Source: Vita-D-Chlor) [Link]

  • Personal Protective Equipment Requirements for Laboratories . (Source: Environmental Health and Safety) [Link]

  • DRAIN DISPOSAL OF CHEMICALS . (Source: Yale Environmental Health & Safety) [Link]

  • SAFETY DATA SHEET for a related compound. (Source: MilliporeSigma) [No valid URL found]
  • Scope of benzothiophenes . (Source: ResearchGate) [Link]

  • Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes . (Source: ScienceDirect) [Link]

  • Benzothiophene synthesis . (Source: Organic Chemistry Portal) [Link]

  • Process for the incineration of chlorinated organic materials.
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization . (Source: American Chemical Society) [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite . (Source: NIH) [Link]

  • Synthesis and screening of new benzothiophene derivatives. (Source: Unknown) [No valid URL found]
  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite . (Source: RSC Publishing) [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.